molecular formula C14H21NO2 B3153302 4-[(2-Ethoxyphenoxy)methyl]piperidine CAS No. 756474-44-9

4-[(2-Ethoxyphenoxy)methyl]piperidine

Cat. No.: B3153302
CAS No.: 756474-44-9
M. Wt: 235.32 g/mol
InChI Key: SJYKCLPHWGFPAS-UHFFFAOYSA-N
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Description

4-[(2-Ethoxyphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2-ethoxyphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-16-13-5-3-4-6-14(13)17-11-12-7-9-15-10-8-12/h3-6,12,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYKCLPHWGFPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a novel chemical entity positioned at the intersection of two privileged pharmacological scaffolds: the piperidine ring and the terminal phenoxy group. The piperidine moiety is a cornerstone of medicinal chemistry, present in numerous approved drugs, while the phenoxy group is critical for establishing key drug-target interactions.[1][2] This document synthesizes foundational chemical data, proposes a robust synthetic pathway, and outlines a logical framework for its biological evaluation. Drawing on data from structurally related analogs, including the potent antidepressant activity of its 3-substituted isomer, we hypothesize that 4-[(2-Ethoxyphenoxy)methyl]piperidine holds significant potential as a modulator of central nervous system (CNS) targets.[3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the fundamental properties and therapeutic potential of this promising compound.

The Pharmacological Significance of the Piperidine-Phenoxy Core

The rational design of novel therapeutics often begins with the strategic combination of well-validated pharmacophores. 4-[(2-Ethoxyphenoxy)methyl]piperidine is an exemplar of this approach, leveraging the synergistic potential of two powerful structural motifs.

  • The Piperidine Scaffold: As a six-membered nitrogen-containing heterocycle, the piperidine ring is a ubiquitous feature in pharmaceuticals and natural alkaloids.[4] Its conformational flexibility and three-dimensional structure allow for the precise spatial arrangement of substituents, making it an invaluable tool for optimizing drug-target interactions and tuning physicochemical properties.[5] The nitrogen atom, typically protonated at physiological pH, can serve as a critical hydrogen bond donor or engage in ionic interactions, anchoring the molecule within a receptor's binding pocket. Piperidine-containing compounds span a vast range of therapeutic classes, including analgesics, antipsychotics, and antihistamines.[1][6]

  • The Ethoxyphenoxy Moiety: The terminal phenoxy group is recognized as a privileged moiety, essential for the biological activity of a wide array of drugs.[2] The ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic and π-π stacking interactions. Furthermore, the substitution pattern on the phenyl ring—in this case, the ortho-ethoxy group—provides a vector for modifying selectivity and metabolic stability.[7] The presence of this group in compounds with known CNS activity, such as the NMDA receptor antagonist N-(2-phenoxyethyl)-4-benzylpiperidine and the ADHD therapeutic Viloxazine ((±)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride), underscores its importance in neuropharmacology.[8][9]

The combination of these two scaffolds in 4-[(2-Ethoxyphenoxy)methyl]piperidine creates a molecule with a compelling profile for investigation, particularly within the domain of CNS disorders.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.[10] While experimental data for 4-[(2-Ethoxyphenoxy)methyl]piperidine is not publicly available, we can establish its core identity and predict key properties based on its structure and data from close analogs.

Property Value
IUPAC Name 4-[(2-Ethoxyphenoxy)methyl]piperidine
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Canonical SMILES CCOC1=CC=CC=C1OCC2CCNCC2
InChI Key FQMMCDCSLKLJPU-UHFFFAOYSA-N

Table 1: Core Chemical Profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

The predicted properties below are essential for assessing the compound's "drug-likeness" and potential for oral bioavailability.

Physicochemical Property Predicted Value / Characteristic Significance in Drug Development
pKa (Basic) 9.5 ± 0.5Influences solubility and receptor interaction; the piperidine nitrogen is expected to be protonated at physiological pH (7.4).
logP 2.8 ± 0.4Indicates lipophilicity; a value in this range suggests good membrane permeability without excessive partitioning into fat.
Aqueous Solubility Low to moderateExpected to have low intrinsic solubility, but will be enhanced by forming a hydrochloride or other salt.
Polar Surface Area (TPSA) 38.7 ŲSuggests good potential for blood-brain barrier penetration (typically TPSA < 90 Ų).
Appearance Likely a solid or oil at room temperature.Similar to related piperidine derivatives.[11]
Storage Conditions Store in a cool, dry, well-ventilated area away from strong oxidizing agents.Standard practice for amine-containing organic compounds.[11]

Table 2: Predicted Physicochemical Properties and Their Relevance.

Synthesis and Structural Elucidation

A reliable and scalable synthetic route is paramount for the systematic investigation of a new chemical entity. We propose a robust pathway for the synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine, adapted from a validated procedure for its 3-substituted isomer.[12] This approach demonstrates high chemical fidelity and provides a clear basis for laboratory execution.

Caption: Proposed synthetic pathway for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Protocol 1: Detailed Synthetic Methodology

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the viability of the subsequent step.

Objective: To synthesize 4-[(2-Ethoxyphenoxy)methyl]piperidine via a three-step sequence involving epoxidation, nucleophilic ring-opening, and catalytic deprotection.

Materials:

  • 1-Benzyl-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF)

  • 2-Ethoxyphenol

  • Anhydrous Dimethylformamide (DMF)

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas

  • Standard laboratory glassware and purification apparatus (silica gel, solvents for chromatography)

Procedure:

  • Step 1: Synthesis of 1-Benzyl-4,4-spiro-oxiranepiperidine (Epoxide Intermediate)

    • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq.) to anhydrous DMSO. Heat gently to ~50°C until hydrogen evolution ceases, then cool to room temperature.

    • Add trimethylsulfoxonium iodide (1.1 eq.) portion-wise to form the ylide. Stir for 30 minutes.

    • Dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

    • Causality: The sulfur ylide acts as a methylene-transfer agent, converting the ketone into a stable epoxide intermediate without the side reactions common to other epoxidation methods.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by pouring it into ice water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by silica gel chromatography or used directly in the next step.

  • Step 2: Synthesis of 1-Benzyl-4-[(2-ethoxyphenoxy)methyl]piperidine

    • In a separate flame-dried flask under nitrogen, add sodium hydride (1.2 eq.) to anhydrous DMF.

    • Add 2-ethoxyphenol (1.2 eq.) dropwise and stir until hydrogen evolution ceases, forming the sodium 2-ethoxyphenoxide nucleophile.

    • Add a solution of the crude epoxide from Step 1 in DMF to the phenoxide solution.

    • Heat the reaction mixture to 80-100°C and stir overnight.

    • Causality: The highly nucleophilic phenoxide attacks the less sterically hindered carbon of the epoxide ring, ensuring regioselective opening to form the desired ether linkage. The N-benzyl group serves as a robust protecting group under these basic conditions.

    • Cool, quench with water, and extract with ethyl acetate. Purify the crude product by silica gel chromatography.

  • Step 3: Synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine (Final Product)

    • Dissolve the N-benzyl protected product from Step 2 in ethanol.

    • Transfer the solution to a hydrogenation vessel and add 10% Palladium on carbon (approx. 5-10 mol %).

    • Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature.

    • Causality: Catalytic hydrogenation is a clean and efficient method for cleaving the N-benzyl protecting group, yielding the secondary amine with minimal side products (typically just toluene).

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product.

Structural Elucidation: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Proposed Biological Activity and Evaluation

The structural similarity of our target compound to known neuroactive agents provides a strong rationale for prioritizing its evaluation against CNS targets. The antidepressant activity of the 3-substituted isomer, which was shown to inhibit the reuptake of biogenic amines, is particularly informative.[3][12]

G cluster_primary Primary Hypothesized Targets cluster_secondary Secondary/Exploratory Targets Compound 4-[(2-Ethoxyphenoxy)methyl]piperidine SERT Serotonin Transporter (SERT) Compound->SERT  Inhibition? NET Norepinephrine Transporter (NET) Compound->NET  Inhibition? DAT Dopamine Transporter (DAT) Compound->DAT  Binding? NMDA NMDA Receptors Compound->NMDA  Antagonism? Sigma Sigma Receptors (σ₁, σ₂) Compound->Sigma  Binding?

Caption: High-level overview of potential CNS targets for initial screening.

Protocol 2: In Vitro Target Screening Workflow

Objective: To determine the binding affinity and functional activity of 4-[(2-Ethoxyphenoxy)methyl]piperidine at key CNS targets.

Methodology: This protocol outlines a tiered screening approach, starting with primary hypothesized targets and expanding based on initial results.

  • Primary Screening: Radioligand Binding Assays

    • Targets: Human Serotonin Transporter (hSERT), human Norepinephrine Transporter (hNET), and human Dopamine Transporter (hDAT). These are chosen based on the activity of the 3-isomer and the general profile of related CNS drugs.[3][13]

    • Procedure:

      • Prepare cell membrane homogenates expressing the recombinant human transporters.

      • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the test compound (e.g., 1 nM to 10 µM).

      • After incubation, separate bound and free radioligand by rapid filtration.

      • Quantify radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert IC₅₀ to Ki (inhibition constant) using the Cheng-Prusoff equation.

    • Trustworthiness: This method is the gold standard for determining binding affinity. Running a known inhibitor (e.g., fluoxetine) in parallel validates the assay performance.

  • Functional Screening: Neurotransmitter Uptake Assays

    • Rationale: A compound can bind to a transporter without inhibiting its function. This assay confirms a functional effect.

    • Procedure:

      • Use cells stably expressing the target transporters (hSERT, hNET).

      • Pre-incubate the cells with various concentrations of the test compound.

      • Add a radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine).

      • After a short incubation period, terminate the uptake and measure the radioactivity incorporated into the cells.

    • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

    • Causality: A potent IC₅₀ in this assay directly demonstrates that the compound is an inhibitor of the transporter's primary function, a key mechanism for many antidepressants.

  • Secondary/Off-Target Screening (Broad Panel)

    • Rationale: To assess selectivity and identify potential side effects or novel activities, the compound should be screened against a broad panel of receptors, such as those offered by commercial vendors (e.g., Eurofins SafetyScreen, CEREP).

    • Key Targets to Include: NMDA receptors, Sigma receptors (σ₁ and σ₂), adrenergic receptors, and muscarinic receptors. Affinity for these targets can indicate potential for side effects (e.g., anticholinergic) or suggest alternative therapeutic applications.[8]

Proposed Preclinical Assessment Workflow

Once in vitro activity is confirmed, a structured in vivo evaluation is necessary to assess the compound's therapeutic potential and safety profile.

G start In Vitro Potency & Selectivity Confirmed pk Pharmacokinetics (PK) - Single dose in rodents - Determine Cmax, Tmax, AUC, half-life start->pk efficacy In Vivo Efficacy Models - Forced Swim Test (Depression) - Tail Suspension Test (Depression) - Open Field Test (Locomotor Activity) pk->efficacy tox Acute Toxicity Study - Rodent Up-and-Down Procedure - Determine Maximum Tolerated Dose (MTD) pk->tox decision Go/No-Go Decision for Further Development efficacy->decision tox->decision

Caption: A streamlined workflow for early-stage preclinical assessment.

Protocol 3: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity of the compound and establish a maximum tolerated dose (MTD), providing critical information for the design of subsequent efficacy and toxicology studies.

Regulatory Standard: This protocol is designed in accordance with OECD Guideline 425 for Acute Oral Toxicity.

Materials:

  • Test compound: 4-[(2-Ethoxyphenoxy)methyl]piperidine (as a suitable salt for aqueous formulation).

  • Vehicle (e.g., 0.5% methylcellulose in water).

  • Female Sprague-Dawley rats (8-12 weeks old).

  • Oral gavage needles.

Procedure:

  • Dosing: Dose one animal at a time, starting at a dose level estimated from in vitro data (e.g., 300 mg/kg).

  • Observation Period: Observe the animal for signs of toxicity for at least 48 hours. Key signs include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, ataxia).[14][15]

  • Dose Adjustment Logic:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Stopping Criteria: The test is stopped when a sufficient number of reversals in outcome (survival vs. death) have occurred to allow for calculation of an LD₅₀ with confidence, or when the upper dose limit (2000 mg/kg) is reached without mortality.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any target organ toxicity.

Trustworthiness and Causality: The Up-and-Down Procedure is a statistically robust and ethical method that minimizes animal usage while providing a reliable estimate of acute toxicity. The observed clinical signs and necropsy findings provide a direct causal link between compound administration and any observed adverse effects.

Summary and Future Directions

4-[(2-Ethoxyphenoxy)methyl]piperidine is a well-designed chemical entity with significant potential as a novel therapeutic agent, particularly for CNS disorders. Its structure is rooted in validated medicinal chemistry principles, combining the privileged piperidine and phenoxy scaffolds.[1][2] This guide has provided a comprehensive foundation for its study, including a plausible synthetic route, predicted physicochemical properties favorable for CNS penetration, and a clear, tiered strategy for biological and preclinical evaluation.

The immediate next steps in a research program for this compound should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis to obtain a pure sample of the compound for rigorous testing.

  • In Vitro Profiling: Conducting the primary and secondary screening assays to confirm its biological target(s) and establish its selectivity profile.

  • In Vivo Proof-of-Concept: Should in vitro data be promising (e.g., potent inhibition of SERT/NET), advancing the compound into pharmacokinetic and rodent models of depression or other relevant CNS disorders.

The insights gained from this structured approach will be critical in determining the ultimate therapeutic utility of 4-[(2-Ethoxyphenoxy)methyl]piperidine and guiding its path forward in the drug discovery pipeline.

References

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An In-Depth Technical Guide to 4-[(2-Ethoxyphenoxy)methyl]piperidine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] This guide provides a comprehensive technical overview of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a compound of interest for its potential pharmacological applications. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not prominently listed in public databases, indicating its status as a potentially novel entity, its structural analogs, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have been investigated for their antidepressant properties.[2] This document will therefore serve as a detailed roadmap for researchers, outlining a proposed synthetic pathway, robust analytical characterization methodologies, and an exploration of its potential therapeutic relevance based on established principles of medicinal chemistry and data from closely related analogs.

Introduction: The Prominence of the Piperidine Moiety in Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, is a "privileged scaffold" in drug discovery, appearing in a wide array of approved therapeutic agents.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating basicity and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the piperidine ring can be readily functionalized, allowing for the precise orientation of pharmacophoric groups to interact with biological targets. Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including analgesic, antipsychotic, and antimicrobial effects.[3] The title compound, 4-[(2-Ethoxyphenoxy)methyl]piperidine, combines this versatile piperidine core with an ethoxyphenoxy moiety, a feature also found in compounds with known biological activity.

Proposed Synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine

The most direct and widely applicable method for the synthesis of aryl ethers is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion, proceeding via an SN2 mechanism.[5] For the synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine, this would involve the reaction of 2-ethoxyphenoxide with a suitable 4-(halomethyl)piperidine derivative.

Synthetic Workflow

The proposed two-step synthesis begins with the protection of the piperidine nitrogen, followed by the Williamson ether synthesis, and concludes with deprotection.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection A 4-(Hydroxymethyl)piperidine C N-Boc-4-(hydroxymethyl)piperidine A->C Base (e.g., Et3N) Solvent (e.g., DCM) B Boc-anhydride (Boc)2O B->C D N-Boc-4-(hydroxymethyl)piperidine F N-Boc-4-(mesyloxymethyl)piperidine D->F Base (e.g., Et3N) Solvent (e.g., DCM) E Mesyl Chloride (MsCl) E->F G N-Boc-4-(mesyloxymethyl)piperidine I N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine G->I Base (e.g., NaH) Solvent (e.g., DMF) H 2-Ethoxyphenol H->I J N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine K 4-[(2-Ethoxyphenoxy)methyl]piperidine J->K Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Proposed synthetic workflow for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Detailed Experimental Protocol

PART A: Synthesis of N-Boc-4-(mesyloxymethyl)piperidine (Intermediate)

  • N-Protection: To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (Et3N, 1.5 eq). Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.

  • Hydroxyl Group Activation: Dissolve the N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq). Slowly add methanesulfonyl chloride (MsCl, 1.2 eq). Stir the reaction at 0 °C for 2 hours. Wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-(mesyloxymethyl)piperidine, which can often be used in the next step without further purification.

PART B: Synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine

  • Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous dimethylformamide (DMF). Cool to 0 °C. Slowly add a solution of 2-ethoxyphenol (1.1 eq) in DMF. Stir for 30 minutes at room temperature to ensure complete formation of the sodium 2-ethoxyphenoxide.

  • Williamson Ether Synthesis: To the solution of sodium 2-ethoxyphenoxide, add a solution of N-Boc-4-(mesyloxymethyl)piperidine (1.0 eq) in DMF. Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification (Protected Compound): Cool the reaction mixture and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine.

  • Deprotection: Dissolve the purified Boc-protected compound in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na2CO3) to pH > 10. Extract the free base with DCM or ethyl acetate. Dry the organic layer and concentrate to yield the final product, 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Physicochemical and Analytical Characterization

The successful synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine requires rigorous characterization to confirm its identity and purity. Based on data for structurally similar compounds, a predicted profile can be established.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale/Comparison
Molecular Formula C₁₄H₂₁NO₂Based on chemical structure.
Molecular Weight 235.32 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidTypical for piperidine derivatives of this size.
pKa 9.0 - 10.5The piperidine nitrogen is basic. The exact value is influenced by the substituents.
logP 2.5 - 3.5The ethoxy and phenoxy groups increase lipophilicity compared to unsubstituted piperidine.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Low solubility in water.Common for organic molecules of this nature.
Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the gold standard for assessing the purity and confirming the molecular weight of synthesized compounds.

  • Protocol: Purity Analysis

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection (MS): Electrospray ionization in positive mode (ESI+). Monitor for the protonated molecule [M+H]⁺. For 4-[(2-Ethoxyphenoxy)methyl]piperidine, the expected m/z would be approximately 236.16.

G Sample Sample in Mobile Phase HPLC HPLC System (Pump, Autosampler, Column) Sample->HPLC Injection MS Mass Spectrometer (ESI Source, Mass Analyzer) HPLC->MS Elution Data Data System (Chromatogram & Mass Spectrum) MS->Data Detection & Analysis G cluster_0 Potential Therapeutic Targets cluster_1 Potential Therapeutic Indications A Serotonin Transporter (SERT) D Depression A->D B Norepinephrine Transporter (NET) B->D C Dopamine D4 Receptor E Neuropsychiatric Disorders C->E

Caption: Potential therapeutic targets and indications for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Conclusion

While 4-[(2-Ethoxyphenoxy)methyl]piperidine may be a novel chemical entity, its synthesis is readily achievable through established synthetic methodologies like the Williamson ether synthesis. Its structural similarity to compounds with known antidepressant and dopamine receptor antagonist activities makes it a compelling target for further investigation in drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising molecule.

References

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4-[(2-Ethoxyphenoxy)methyl]piperidine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanism of Action of 4-[(2-Ethoxyphenoxy)methyl]piperidine and its Interaction with the Sigma-1 Receptor

Authored by a Senior Application Scientist

Foreword: Navigating the Mechanistic Complexity of Novel Piperidine Scaffolds

To our fellow researchers, scientists, and drug development professionals, the molecule 4-[(2-Ethoxyphenoxy)methyl]piperidine represents a fascinating scaffold with the potential for significant central nervous system activity. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs are prevalent in a wide array of neuroactive compounds. This guide, therefore, takes an investigative and predictive approach, grounded in established pharmacological principles, to elucidate its most probable mechanism of action. Our analysis of structurally related compounds strongly indicates that the Sigma-1 (σ1) receptor is a primary target of interest.

This document will serve as a technical guide to understanding the likely mechanism of action of 4-[(2-Ethoxyphenoxy)methyl]piperidine, focusing on its role as a putative σ1 receptor ligand. We will delve into the multifaceted functions of the σ1 receptor, propose a detailed experimental workflow for characterizing this interaction, and discuss potential off-target activities that are crucial for a comprehensive pharmacological profile.

Part 1: The Sigma-1 Receptor - A Master Modulator of Cellular Stress and Neuronal Function

The σ1 receptor is not a classical cell surface receptor, but rather a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2][3] This strategic localization places it at a critical intersection for regulating cellular homeostasis and responding to stress.

The Chaperone Function of the Sigma-1 Receptor

In its resting state, the σ1 receptor is complexed with another chaperone, the 78-kDa glucose-regulated protein (GRP78), also known as BiP (Binding immunoglobulin Protein).[4] Upon stimulation by endogenous ligands or synthetic agonists, or in response to cellular stress (e.g., ER stress, oxidative stress), the σ1 receptor dissociates from BiP.[4] Once liberated, it can interact with a variety of "client" proteins, including ion channels, G-protein coupled receptors, and kinases, thereby modulating their activity.[3][4] This chaperone activity is central to its neuroprotective and neuro-modulatory effects.

Key Cellular Processes Modulated by the Sigma-1 Receptor

Activation of the σ1 receptor has been shown to influence a cascade of downstream cellular events, making it a highly attractive therapeutic target for a range of neurological and psychiatric disorders.[1][2][3][5][6][7][8]

  • Calcium Homeostasis: The σ1 receptor plays a crucial role in regulating intracellular calcium signaling, particularly between the ER and mitochondria.[1][2][6][7][8] This is vital for maintaining proper neuronal function and preventing excitotoxicity.

  • Oxidative Stress Response: By modulating mitochondrial function and the production of reactive oxygen species (ROS), σ1 receptor activation can confer significant neuroprotection against oxidative damage.[1][2][6]

  • Neuroinflammation: The σ1 receptor is expressed in glial cells, including microglia and astrocytes, and its activation can suppress neuroinflammatory responses.[2][6] It promotes a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory/reparative (M2) phenotype.[6]

  • Neuronal Plasticity and Neurotrophic Factor Signaling: Agonism at the σ1 receptor has been demonstrated to enhance the secretion of Brain-Derived Neurotrophic Factor (BDNF) and potentiate TrkB receptor signaling.[2][3] This promotes synaptic plasticity and neuronal resilience.

The multifaceted roles of the σ1 receptor are visually summarized in the signaling pathway diagram below.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cellular_effects Cellular Effects s1r_bip σ1R-BiP Complex s1r Active σ1R s1r_bip->s1r Ligand/Stress bip BiP ca_homeostasis Ca2+ Homeostasis s1r->ca_homeostasis Modulates IP3R ox_stress Reduced Oxidative Stress s1r->ox_stress Mitochondrial Function neuroinflammation Reduced Neuroinflammation s1r->neuroinflammation Microglia M2 Shift bdnf Increased BDNF Signaling s1r->bdnf TrkB Signaling neuroprotection neuroprotection ca_homeostasis->neuroprotection Neuroprotection ox_stress->neuroprotection neuroinflammation->neuroprotection neuroplasticity neuroplasticity bdnf->neuroplasticity Neuroplasticity

Caption: Proposed Signaling Pathway of Sigma-1 Receptor Activation.

Part 2: A Step-by-Step Experimental Workflow for Mechanistic Characterization

To rigorously determine the mechanism of action of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a systematic, multi-tiered experimental approach is required. The following protocols are designed to first establish its binding affinity and functional activity at the σ1 receptor, and then to explore its effects in cellular and in vivo models.

Tier 1: In Vitro Target Engagement and Functional Assays

The initial phase of investigation focuses on direct interactions with the σ1 receptor and other potential targets.

2.1.1. Radioligand Binding Assays

This is the foundational experiment to determine the binding affinity of the test compound for the σ1 receptor.

Protocol:

  • Preparation of Membranes: Utilize cell lines stably expressing the human σ1 receptor (e.g., HEK-293 or CHO cells) or rodent brain tissue (e.g., guinea pig brain, which has a high density of σ1 receptors).[9]

  • Radioligand Selection: A common high-affinity radioligand for the σ1 receptor is -pentazocine.[9]

  • Assay Conditions: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (4-[(2-Ethoxyphenoxy)methyl]piperidine).

  • Detection and Analysis: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the inhibition constant (Ki).

A similar approach should be used to assess binding to the σ2 receptor, using a radioligand such as [³H]-DTG in the presence of a σ1-selective ligand to mask the σ1 sites.[9]

2.1.2. Functional Assays

Demonstrating that binding to the σ1 receptor translates into a functional response is critical.

Protocol: Calcium Mobilization Assay

  • Cell Culture: Use a neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses σ1 receptors.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Treat the cells with the test compound, followed by a stimulus that induces ER calcium release (e.g., bradykinin or thapsigargin).

  • Measurement: Monitor changes in intracellular calcium concentrations using a fluorescence plate reader or microscope. An agonist effect would be observed as a potentiation of the stimulus-induced calcium release.

Tier 2: Cellular Assays for Neuroprotection and Neuroinflammation

These assays will evaluate the ability of the compound to elicit the known downstream effects of σ1 receptor activation in a cellular context.

2.2.1. Oxidative Stress-Induced Cell Death Assay

Protocol:

  • Cell Culture: Plate primary neurons or a neuronal cell line.

  • Pre-treatment: Incubate the cells with various concentrations of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or glutamate.

  • Viability Assessment: Measure cell viability using an MTT or LDH assay. A neuroprotective effect will be observed as an increase in cell viability in the presence of the test compound.

2.2.2. Microglial Activation Assay

Protocol:

  • Cell Culture: Use a microglial cell line (e.g., BV-2) or primary microglia.

  • Stimulation: Activate the microglia with a pro-inflammatory stimulus like lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with the test compound.

  • Analysis: Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA and the Griess assay, respectively. A shift to an anti-inflammatory phenotype can be further confirmed by measuring the expression of M2 markers (e.g., Arginase-1, Ym1) via qPCR or western blotting.

The overall experimental workflow is depicted in the following diagram.

experimental_workflow cluster_tier1 Tier 1: In Vitro Characterization cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: In Vivo Validation binding Radioligand Binding (Ki determination) functional Functional Assays (e.g., Ca2+ Mobilization) binding->functional Confirm Functional Activity neuroprotection Neuroprotection Assay (Oxidative Stress) functional->neuroprotection Assess Downstream Effects neuroinflammation Neuroinflammation Assay (Microglial Activation) functional->neuroinflammation Assess Downstream Effects pd Pharmacodynamics (e.g., Behavioral Models) neuroprotection->pd Validate In Vivo neuroinflammation->pd Validate In Vivo pk Pharmacokinetics

Caption: A Tiered Experimental Workflow for Mechanistic Elucidation.

Part 3: Potential Off-Target Activities and a Broader Pharmacological Profile

A comprehensive understanding of a novel compound's mechanism of action necessitates an evaluation of its potential interactions with other targets. The phenoxyalkylpiperidine scaffold is known to be "promiscuous," with derivatives reported to have affinity for a range of receptors and transporters.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Key Potential Off-Targets

Based on the structural features of 4-[(2-Ethoxyphenoxy)methyl]piperidine, the following targets should be considered in a broader screening panel:

Target ClassSpecific ExamplesRationale for Screening
Monoamine Transporters SERT, DAT, NETThe piperidine moiety is a common feature in inhibitors of these transporters.[14][26]
Dopamine Receptors D2, D3Arylpiperazine and related structures often exhibit affinity for dopamine receptors.[18][23][24][28][29]
Serotonin Receptors 5-HT₂ₐ, 5-HT₂CMany CNS-active compounds with piperidine scaffolds interact with serotonin receptors.[21]
Opioid Receptors μ, δ, κThe piperidine ring is a core component of many opioid analgesics.[11][15][30]
NMDA Receptors NR1/2B subunitCertain phenoxy-linked piperidines have been identified as NMDA receptor antagonists.[10]
Importance of Selectivity Profiling

Understanding the selectivity profile is paramount for predicting both the therapeutic potential and the side-effect liability of a new chemical entity. A compound that is highly selective for the σ1 receptor is more likely to have a clean safety profile. Conversely, a compound with multiple high-affinity targets may have a more complex pharmacological profile, which could be advantageous (polypharmacology) or detrimental (off-target toxicity).

Conclusion: A Roadmap for Future Research

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 4-[(2-Ethoxyphenoxy)methyl]piperidine, with a primary focus on its putative role as a σ1 receptor ligand. The proposed experimental workflow, from initial in vitro binding studies to cellular and in vivo validation, offers a robust and logical path for characterization.

The σ1 receptor continues to emerge as a critical regulator of neuronal function and a promising target for the treatment of a wide range of CNS disorders. By systematically investigating the interaction of novel scaffolds like 4-[(2-Ethoxyphenoxy)methyl]piperidine with this receptor, we can pave the way for the development of next-generation therapeutics with novel mechanisms of action. A thorough understanding of both on-target and off-target activities will be essential for translating these scientific discoveries into clinical success.

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4-[(2-Ethoxyphenoxy)methyl]piperidine pharmacological profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Profile of [(2-Ethoxyphenoxy)methyl]piperidine Derivatives

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological profile of a series of piperidine derivatives characterized by a (2-ethoxyphenoxy)methyl substituent. Due to the limited availability of specific data on the 4-substituted isomer, this document focuses on the well-characterized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. These compounds have been investigated primarily for their potential as antidepressant agents. The core of their mechanism of action lies in the inhibition of biogenic amine reuptake, a well-established target for antidepressant drugs. This guide will delve into the synthesis, in vitro and in vivo pharmacological evaluation, and the structure-activity relationships of these compounds, providing researchers, scientists, and drug development professionals with a detailed understanding of their therapeutic potential.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its saturated heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and physicochemical properties. The versatility of the piperidine ring has been exploited in the development of drugs with a wide range of therapeutic applications, including analgesics, antipsychotics, and antidepressants.[3][4][5] The [(2-ethoxyphenoxy)methyl]piperidine series of compounds represents a specific exploration into the potential of this scaffold for modulating monoaminergic neurotransmission.

Synthesis of 3-[(2-Ethoxyphenoxy)methyl]piperidine Derivatives

The synthesis of the 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives is a multi-step process that allows for the introduction of various substituents to probe structure-activity relationships. A general synthetic scheme is outlined below.

A 2-Ethoxyphenol C 1-(2-Ethoxyphenoxy)-2,3-epoxypropane A->C Base B Epichlorohydrin B->C E 3-[(2-Ethoxyphenoxy)methyl]piperidine Derivative C->E Piperidine Synthon D 3-Hydroxymethylpiperidine Derivative D->E Coupling

Figure 1: Generalized synthetic pathway for 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.

The synthesis typically begins with the reaction of 2-ethoxyphenol with epichlorohydrin to form the key epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate is then coupled with a suitable 3-substituted piperidine derivative to yield the final products. This modular approach facilitates the creation of a library of compounds for pharmacological screening.

In Vitro Pharmacological Profile: Monoamine Reuptake Inhibition

The primary mechanism of action identified for the 3-[(2-ethoxyphenoxy)methyl]piperidine series is the inhibition of the reuptake of biogenic amines, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA), in synaptosomal preparations.[6]

Experimental Protocol: Synaptosomal Reuptake Assay

The following is a generalized protocol for assessing the in vitro reuptake inhibition of monoamines:

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., pig brain cortex and striatum) in a suitable buffer (e.g., sucrose solution).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Reuptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compounds or a vehicle control.

    • Initiate the reuptake reaction by adding a radiolabeled monoamine (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA).

    • Incubate the mixture at 37°C for a short period to allow for neurotransmitter uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of reuptake at each drug concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific reuptake) by non-linear regression analysis of the concentration-response curves.

Reuptake Inhibition Data

The inhibitory activities of key 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives are summarized in the table below. These compounds were found to possess a biological activity profile comparable to the established antidepressant drug, viloxazine.[6]

CompoundR5-HT Uptake Inhibition (IC₅₀, µM)NE Uptake Inhibition (IC₅₀, µM)DA Uptake Inhibition (IC₅₀, µM)
3 OH0.80.5>10
4 OMe2.51.2>10
5 H0.60.4>10
Viloxazine-1.20.6>10
Desipramine->100.01>10

Table 1: In vitro monoamine reuptake inhibition by 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and reference compounds.[6]

The data indicate that these compounds are potent inhibitors of both serotonin and norepinephrine reuptake, with a preference for the norepinephrine transporter. Their activity on the dopamine transporter is significantly lower. This dual-action profile is a characteristic of several effective antidepressant medications.

In Vivo Pharmacological Profile: Antidepressant-like and Anticonvulsant Activity

The in vivo effects of the 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were evaluated in established animal models of depression and seizure activity.

Experimental Protocol: Reserpine Interaction Test in Mice

This model is used to assess potential antidepressant activity. Reserpine depletes monoamine stores, leading to a characteristic syndrome of ptosis (eyelid drooping) and hypothermia. Antidepressant compounds can reverse these effects.

  • Animal Dosing:

    • Administer the test compounds or a vehicle control to groups of mice.

    • After a set period (e.g., 30 minutes), administer reserpine to induce the characteristic syndrome.

  • Observation:

    • At regular intervals post-reserpine administration, score the degree of ptosis and measure rectal temperature.

  • Data Analysis:

    • Compare the ptosis scores and temperature changes in the drug-treated groups to the vehicle-treated control group. A significant reduction in ptosis and antagonism of hypothermia are indicative of antidepressant-like activity.

Experimental Protocol: Pentylenetetrazole (PTZ) Antagonism

This test is used to evaluate anticonvulsant properties. PTZ is a convulsant agent, and the ability of a compound to prevent or delay the onset of seizures is a measure of its anticonvulsant efficacy.

  • Animal Dosing:

    • Administer the test compounds or a vehicle control to groups of mice.

  • Seizure Induction:

    • After a defined pretreatment time, administer a convulsive dose of PTZ.

  • Observation:

    • Observe the animals for the onset of clonic and tonic seizures and record the latency to seizure and the incidence of mortality.

  • Data Analysis:

    • Compare the seizure parameters in the drug-treated groups to the vehicle-treated control group. An increase in seizure latency and a reduction in seizure incidence and mortality indicate anticonvulsant activity.

In Vivo Activity Summary

In vivo testing revealed that compounds 3 and 5 exhibited biological activity comparable to that of viloxazine, demonstrating their potential as antidepressant agents.[6] The compounds also showed some anticonvulsant activity, which is a known property of some antidepressant drugs.

Structure-Activity Relationship (SAR)

The SAR for the 3-[(2-ethoxyphenoxy)methyl]piperidine series provides valuable insights for the design of more potent and selective compounds.

cluster_0 Piperidine Ring cluster_1 Phenoxy Moiety A 3-Substitution Pattern B N-Substitution A->B Modulates Potency and Selectivity C 2-Ethoxy Group D Aromatic Ring Substitution C->D Influences Receptor Interaction

Figure 2: Key structural features influencing the pharmacological activity of [(2-ethoxyphenoxy)methyl]piperidine derivatives.

  • Piperidine Ring Substitution: The position of the (2-ethoxyphenoxy)methyl group on the piperidine ring is crucial for activity. The 3-substituted isomers have demonstrated potent monoamine reuptake inhibition.

  • Substitution at the 3-Position: The nature of the substituent at the 3-position of the piperidine ring influences potency. For instance, a hydroxyl group (compound 3 ) and a hydrogen atom (compound 5 ) resulted in potent activity, while a methoxy group (compound 4 ) was slightly less active.[6]

  • Phenoxy Moiety: The 2-ethoxy group on the phenoxy ring appears to be important for the observed activity, as this motif is shared with the active drug viloxazine.

Conclusion and Future Directions

The 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives represent a promising class of compounds with potential antidepressant properties. Their dual inhibition of serotonin and norepinephrine reuptake is a clinically validated mechanism for the treatment of depression. Further research could focus on:

  • Lead Optimization: Systematic modification of the piperidine and phenoxy rings to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidation of the precise binding interactions with the serotonin and norepinephrine transporters through molecular modeling and site-directed mutagenesis studies.

  • Expanded In Vivo Profiling: Evaluation in a broader range of animal models of depression and anxiety to better understand their therapeutic potential.

  • Pharmacokinetic and Toxicological Evaluation: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of lead candidates to determine their suitability for clinical development.

This technical guide provides a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this chemical series. The favorable in vitro and in vivo profiles of the 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives warrant their further investigation as novel antidepressant agents.

References

  • Zheng, Y., Gao, K., Weng, Z., & Li, J. (2010). [Synthesis and Antidepressant Activities of Aryl Alkanol Piperidine Derivatives]. Yao Xue Xue Bao, 45(3), 324-329.
  • Gawad, J., Bonde, C., & Bari, S. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Paudel, K. R., et al. (2022). Monoamine reuptake inhibition by additional 1, 5-disubstituted tetrazole-piperidines with 4 carbon spacers.
  • Singh, P., & Kaur, M. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • Lee, J., et al. (2022). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Biomolecules & Therapeutics.
  • Balsamo, A., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.

Sources

Unlocking the Therapeutic Potential of the 4-[(2-Ethoxyphenoxy)methyl]piperidine Scaffold: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a cornerstone in the design of therapeutics targeting a wide array of biological systems. The compound 4-[(2-Ethoxyphenoxy)methyl]piperidine represents a versatile starting point for the synthesis of novel chemical entities. While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest a high potential for interaction with several important biological targets.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological targets of 4-[(2-Ethoxyphenoxy)methyl]piperidine and its derivatives. We will delve into promising target classes based on the established pharmacology of analogous piperidine-containing molecules and outline detailed, field-proven experimental workflows for target identification and validation.

Potential Biological Target Classes and Investigative Workflows

The structural features of 4-[(2-Ethoxyphenoxy)methyl]piperidine, namely the piperidine ring and the ethoxyphenoxy moiety, are present in compounds known to interact with a variety of receptors and enzymes. Below, we explore the most promising potential biological targets and provide a roadmap for their investigation.

Central Nervous System (CNS) Targets

The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of 4-[(2-Ethoxyphenoxy)methyl]piperidine are therefore prime candidates for investigation against a range of neurological targets.

Rationale: Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have demonstrated potential as antidepressant agents through the inhibition of biogenic amine reuptake, with activity comparable to the established drug viloxazine.[3] Furthermore, piperidine analogues have been developed as high-affinity ligands for the dopamine transporter (DAT).[4] This suggests that the 4-[(2-Ethoxyphenoxy)methyl]piperidine core could be a valuable starting point for the development of novel antidepressants or treatments for other neurological conditions involving monoamine signaling.

Experimental Workflow:

A tiered screening approach is recommended to efficiently identify and characterize the effects of 4-[(2-Ethoxyphenoxy)methyl]piperidine derivatives on monoamine transporters.

Experimental Protocol: Monoamine Transporter Activity Screening

  • Primary in vitro Screening (High-Throughput):

    • Objective: To rapidly assess the inhibitory activity of test compounds against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

    • Methodology: Utilize commercially available fluorescence-based inhibitor screening kits (e.g., from Molecular Devices or similar). These assays use a fluorescent substrate that is taken up by cells expressing the transporter of interest. Inhibition of uptake results in a decrease in intracellular fluorescence.

    • Cell Lines: Use HEK293 or CHO cells stably expressing human SERT, NET, and DAT.

    • Procedure:

      • Plate the transporter-expressing cells in 96- or 384-well plates.

      • Add a range of concentrations of the test compounds (e.g., from 1 nM to 100 µM).

      • Incubate for a predetermined time.

      • Add the fluorescent substrate.

      • Measure fluorescence using a plate reader.

    • Data Analysis: Calculate IC50 values for each compound against each transporter.

  • Secondary in vitro Validation (Radioligand Binding Assays):

    • Objective: To determine the binding affinity (Ki) of active compounds identified in the primary screen.

    • Methodology: Perform competitive radioligand binding assays using cell membranes prepared from the transporter-expressing cell lines.

    • Radioligands:

      • SERT: [³H]Citalopram or [³H]Paroxetine

      • NET: [³H]Nisoxetine

      • DAT: [³H]WIN 35,428

    • Procedure:

      • Incubate cell membranes with a fixed concentration of radioligand and a range of concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity using a scintillation counter.

    • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation.

  • Ex vivo Synaptosomal Uptake Assays:

    • Objective: To confirm the inhibitory activity in a more physiologically relevant system.

    • Methodology: Prepare synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Procedure:

      • Incubate synaptosomes with radiolabeled neurotransmitters ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound.

      • Measure the uptake of the radiolabeled neurotransmitter.

    • Data Analysis: Determine the IC50 for inhibition of neurotransmitter uptake.

Monoamine_Transporter_Workflow cluster_0 In Vitro Screening cluster_1 Ex Vivo Validation cluster_2 In Vivo Evaluation Primary Screen Fluorescence-Based Uptake Assay (SERT, NET, DAT) Secondary Screen Radioligand Binding Assay (Ki determination) Primary Screen->Secondary Screen Active Compounds Synaptosomal Uptake Synaptosomal Uptake Assay (Rodent Brain Tissue) Secondary Screen->Synaptosomal Uptake Confirmed Hits Behavioral Models Animal Models of Depression (e.g., Forced Swim Test) Synaptosomal Uptake->Behavioral Models Promising Candidates

Caption: Monoamine Transporter Screening Workflow.

Rationale: Piperidine derivatives have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[5] This receptor subtype is implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The structural similarity of 4-[(2-Ethoxyphenoxy)methyl]piperidine to known NMDA receptor antagonists makes this an important target to investigate.

Experimental Workflow:

Electrophysiological techniques are the gold standard for characterizing the activity of compounds at ion channels like the NMDA receptor.

Experimental Protocol: NMDA Receptor Activity Assessment

  • In vitro Electrophysiology (Two-Electrode Voltage Clamp):

    • Objective: To determine the inhibitory effect of test compounds on NMDA receptor currents.

    • System: Xenopus oocytes expressing recombinant human NMDA receptor subunits (e.g., NR1/NR2B).

    • Procedure:

      • Inject oocytes with cRNA for the desired NMDA receptor subunits.

      • After 2-5 days of expression, place the oocyte in a recording chamber.

      • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

      • Apply NMDA and glycine to activate the receptors and record the resulting inward current.

      • Perfuse the test compound at various concentrations and measure the inhibition of the NMDA-evoked current.

    • Data Analysis: Construct concentration-response curves and determine the IC50 value.

  • Patch-Clamp Electrophysiology in Neurons:

    • Objective: To validate the findings in a more native environment.

    • System: Primary cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

    • Procedure:

      • Obtain whole-cell patch-clamp recordings from neurons.

      • Evoke NMDA receptor-mediated currents by local application of NMDA and glycine.

      • Apply the test compound and measure the reduction in current amplitude.

    • Data Analysis: Quantify the percentage of inhibition at different concentrations.

NMDA_Receptor_Workflow Start Synthesize Derivatives of 4-[(2-Ethoxyphenoxy)methyl]piperidine TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) - Determine IC50 Start->TEVC PatchClamp Patch-Clamp Electrophysiology (Primary Neurons) - Confirm Activity TEVC->PatchClamp Active Compounds InVivo In Vivo Models of Neurotoxicity (e.g., Stroke Models) - Assess Neuroprotective Effects PatchClamp->InVivo Validated Hits End Lead Candidate InVivo->End

Caption: NMDA Receptor Antagonist Discovery Workflow.

Pain and Inflammation Targets

The piperidine moiety is also prevalent in molecules designed to treat pain and inflammation.

Rationale: Substituted piperidines are a well-established class of opioid receptor ligands, with compounds demonstrating balanced affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[6] Such mixed-function opioids are of significant interest as they may offer potent analgesia with a reduced side-effect profile compared to selective MOR agonists.[6]

Experimental Workflow:

A combination of binding and functional assays is crucial to determine the affinity and efficacy of test compounds at opioid receptors.

Experimental Protocol: Opioid Receptor Profiling

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) for MOR, DOR, and kappa-opioid receptor (KOR).

    • System: Cell membranes from CHO or HEK293 cells expressing human MOR, DOR, or KOR.

    • Radioligands:

      • MOR: [³H]DAMGO

      • DOR: [³H]DPDPE

      • KOR: [³H]U-69,593

    • Procedure: Conduct competitive binding assays as described for monoamine transporters.

  • Functional Assays ([³⁵S]GTPγS Binding):

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) and efficacy (% stimulation) of the compounds.

    • Methodology: The binding of a G-protein-coupled receptor (GPCR) agonist promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.

    • Procedure:

      • Incubate receptor-expressing membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

      • Separate bound and free [³⁵S]GTPγS via filtration.

      • Quantify the amount of bound [³⁵S]GTPγS.

    • Data Analysis: Generate concentration-response curves to determine EC50 and maximal efficacy relative to a standard agonist.

Table 1: Representative Data for Piperidine-Based Opioid Ligands

CompoundMOR Ki (nM)DOR Ki (nM)MOR Efficacy (%)DOR Efficacy (%)
Reference Compound 1 1.23.595-5 (Antagonist)
Reference Compound 2 0.81.110285

Data is hypothetical and for illustrative purposes.

Rationale: The P2X4 receptor, an ATP-gated ion channel, is a promising target for the treatment of neuroinflammation and chronic pain. Piperazine-based compounds have been developed as P2X4 receptor antagonists, suggesting that the related piperidine scaffold could also yield potent modulators of this receptor.[7]

Experimental Workflow:

Calcium influx assays are a robust method for screening compounds for activity at P2X4 receptors.

Experimental Protocol: P2X4 Receptor Antagonist Screening

  • Fluorescence-Based Calcium Influx Assay:

    • Objective: To identify antagonists of the P2X4 receptor.

    • System: HEK293 cells stably expressing the human P2X4 receptor.

    • Methodology:

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Pre-incubate the cells with the test compounds.

      • Stimulate the cells with a P2X4 receptor agonist (e.g., ATP).

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis: Determine the IC50 for the inhibition of the ATP-induced calcium influx.

Oncology Targets

The versatility of the piperidine scaffold extends to the field of oncology.

Rationale: 4-[(2-Ethoxyphenoxy)methyl]piperidine is structurally related to key intermediates used in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[8] This highlights the potential of this scaffold in the development of novel kinase inhibitors and other anticancer agents.

Experimental Workflow:

A broad-based screening approach against a panel of cancer cell lines is a logical first step.

Experimental Protocol: Anticancer Activity Screening

  • Cancer Cell Line Proliferation Assays:

    • Objective: To assess the cytotoxic or cytostatic effects of the test compounds.

    • System: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

    • Methodology:

      • Plate cancer cells in 96-well plates.

      • Treat with a range of concentrations of the test compounds for 48-72 hours.

      • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Target-Based Kinase Assays:

    • Objective: For compounds showing significant anti-proliferative activity, identify potential kinase targets.

    • Methodology: Screen active compounds against a panel of recombinant kinases using in vitro kinase activity assays (e.g., ADP-Glo, LanthaScreen).

Conclusion

The 4-[(2-Ethoxyphenoxy)methyl]piperidine scaffold represents a promising starting point for the discovery of novel therapeutics. Based on the established pharmacology of related piperidine derivatives, potential biological targets span the central nervous system, pain and inflammation pathways, and oncology. The experimental workflows detailed in this guide provide a robust and systematic approach to identifying and validating the biological activity of novel compounds derived from this versatile scaffold. Through a combination of high-throughput screening, detailed in vitro and ex vivo characterization, and eventual in vivo testing, the full therapeutic potential of this chemical series can be unlocked.

References

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Available from: [Link]

  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link]

  • Pak J Pharm Sci. Analgesic activity of alkyl piperidine derivatives. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • PubMed. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Available from: [Link]

  • PubMed. Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug. Available from: [Link]

  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. Available from: [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]

  • PMC. Piperazine-based P2X4 receptor antagonists. Available from: [Link]

  • MDPI. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Available from: [Link]

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The Structure-Activity Relationship of 4-[(2-Ethoxyphenoxy)methyl]piperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-[(2-ethoxyphenoxy)methyl]piperidine scaffold represents a privileged structure in modern medicinal chemistry, offering a versatile framework for targeting a range of central nervous system (CNS) and cardiovascular receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with its primary biological targets. By deconstructing the molecule into its core components—the 4-substituted piperidine ring and the (2-ethoxyphenoxy)methyl moiety—we elucidate the key structural determinants for potency, selectivity, and desirable pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and strategic optimization of lead compounds based on this promising chemical series.

Introduction: The Therapeutic Potential of the Phenoxy-Alkyl-Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] When combined with a phenoxy-alkyl linker, this scaffold gains access to a wide array of biological targets, particularly neurotransmitter transporters and G-protein coupled receptors (GPCRs).

Our focus, the 4-[(2-ethoxyphenoxy)methyl]piperidine core, is structurally analogous to known bioactive molecules, most notably Viloxazine, a selective norepinephrine reuptake inhibitor (sNRI).[3] This relationship strongly suggests that the norepinephrine transporter (NET) is a primary biological target for this class of compounds. Furthermore, the broader class of arylpiperazines and related structures are known to possess affinity for adrenergic receptors, indicating a potential for polypharmacology that could be either beneficial or a source of off-target effects.[4] This guide will dissect the SAR of this scaffold primarily in the context of NET inhibition and alpha-1 adrenergic receptor antagonism.

Deconstructing the Pharmacophore: A Tale of Two Moieties

The pharmacological profile of 4-[(2-ethoxyphenoxy)methyl]piperidine is a composite of the contributions from its two primary structural components. Understanding the individual roles of the piperidine ring and the substituted phenoxy-methyl group is crucial for rational drug design.

The Piperidine Core: More Than Just a Scaffold

The piperidine ring is not merely an inert scaffold; its features are critical for receptor interaction and overall drug-like properties.[5]

  • The Basic Nitrogen: The nitrogen atom of the piperidine ring, being basic, is typically protonated at physiological pH. This positive charge is often crucial for forming a salt bridge with an acidic residue (e.g., aspartate) in the binding pocket of aminergic transporters and receptors. This interaction serves as a primary anchoring point for the ligand.

  • Substitution at the 4-Position: The 4-position of the piperidine ring provides a vector for introducing substituents that can probe deeper into the receptor binding pocket, influencing both potency and selectivity. The nature of the substituent at this position is a key determinant of the compound's activity. For many CNS targets, lipophilic or aromatic groups at the 4-position are favored.[6][7] The methyl linker to the ethoxyphenoxy group in our core structure provides both conformational flexibility and a means to orient the aromatic portion of the molecule within the receptor.

The (2-Ethoxyphenoxy)methyl Group: The Key to Selectivity and Potency

The phenoxy-alkyl moiety is a common feature in ligands for monoamine transporters.[8][9][10] The specific substitution pattern on the phenyl ring is critical for tuning the pharmacological profile.

  • The Ether Linkage: The ether oxygen can act as a hydrogen bond acceptor, contributing to binding affinity. The flexibility of the ether linkage allows the molecule to adopt different conformations to fit within the binding pocket.

  • The ortho-Ethoxy Group: The position of the ethoxy group at the 2-position of the phenyl ring is a particularly important feature. In the case of Viloxazine, this substitution is key to its NET-selective profile.[3][11] SAR studies on related phenoxy-alkylamine series have shown that substitution at the 2-position of the phenoxy ring is crucial for potent NRI activity.[12] This suggests that the ortho-alkoxy group may engage in a specific interaction with a sub-pocket in the NET binding site or may induce a conformational preference in the ligand that is favorable for binding.

Primary Biological Target: The Norepinephrine Transporter (NET)

Based on the structural homology to Viloxazine, the primary hypothesis is that 4-[(2-ethoxyphenoxy)methyl]piperidine derivatives are inhibitors of the norepinephrine transporter. Viloxazine itself is a selective NET inhibitor, with significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters.[3][13]

Quantitative Pharmacology of the Viloxazine Archetype

To establish a baseline for our SAR exploration, it is instructive to examine the in vitro binding and functional data for Viloxazine.

Target Parameter Value (nM) Assay Type Reference
Human NETKi630Radioligand Binding Assay[14]
Human NETKD155 - 630Radioligand Binding Assay[3]
Rat NETIC50260[3H]-Norepinephrine Uptake[13][14]
Human SERTKi17,300Radioligand Binding Assay[3]
Human DATKD>100,000Radioligand Binding Assay[3]
5-HT2B ReceptorKi4,200Radioligand Binding Assay[15]
5-HT2C ReceptorEC5032,000Functional Agonist Assay[15]

Table 1: In vitro pharmacological profile of Viloxazine.

This data highlights the selectivity of the (2-ethoxyphenoxy)methyl-containing scaffold for NET over other monoamine transporters. The weaker affinities for the 5-HT2B/2C receptors suggest that these are secondary targets that may only be relevant at higher concentrations.[11][13]

Hypothesized Structure-Activity Relationships for NET Inhibition

Based on the available data for related compounds, we can propose a set of SAR hypotheses for the 4-[(2-ethoxyphenoxy)methyl]piperidine scaffold:

  • Piperidine Nitrogen: Essential for activity. N-alkylation with small groups (e.g., methyl) is generally tolerated, but larger substituents may decrease potency. N-acylation or sulfonylation would likely abolish activity by reducing the basicity of the nitrogen.

  • 4-Substituent Linker: The length and flexibility of the linker between the piperidine ring and the phenoxy group are critical. A simple methylene linker, as in our core structure, is a good starting point. Shortening or lengthening this linker by one or two atoms could be explored to optimize the positioning of the phenoxy ring in the binding site.

  • ortho-Ethoxy Group: This is a key determinant of NET potency and selectivity.

    • Chain Length: Modifying the ethoxy group to a methoxy or propoxy group could probe the size of the corresponding sub-pocket.

    • Position: Moving the alkoxy group to the meta or para position is likely to significantly decrease NET affinity.

  • Phenyl Ring Substitution: Further substitution on the phenyl ring could lead to enhanced potency or modulation of the pharmacological profile. For example, introduction of small, electron-withdrawing groups such as fluorine may improve metabolic stability and binding affinity.

Secondary Biological Target: Alpha-1 Adrenergic Receptors

Arylpiperazine and related heterocyclic structures are well-known pharmacophores for alpha-1 adrenergic receptors.[4][13] Although Viloxazine shows negligible affinity for α1-receptors, the exchange of the morpholine ring for a piperidine ring in our target scaffold could alter the selectivity profile. It is therefore prudent to evaluate compounds from this series for activity at α1-adrenergic receptors.

A SAR study of novel arylpiperazine derivatives of phenytoin indicated that compounds containing a 2-alkoxyphenylpiperazine moiety showed high affinity for α1-adrenoceptors.[13] This suggests that the 2-ethoxyphenoxy group in our scaffold could also contribute to binding at these receptors.

Experimental Protocols for SAR Elucidation

A systematic evaluation of the SAR for this scaffold requires a robust set of in vitro assays. The following protocols outline the key experiments for determining affinity and functional activity at the primary and secondary targets.

Norepinephrine Transporter (NET) Assays

A two-stage approach is recommended: a primary binding assay to determine affinity, followed by a functional uptake assay to confirm inhibitory activity.

  • Objective: To determine the binding affinity (Ki) of test compounds for the human norepinephrine transporter (hNET).

  • Methodology:

    • Source of Transporter: Membranes from HEK-293 cells stably expressing the hNET are commonly used.[12]

    • Radioligand: [3H]Nisoxetine is a suitable radioligand for hNET binding assays.[16]

    • Assay Buffer: A buffer containing high sodium concentration is typically used.

    • Procedure: a. Cell membranes are incubated with a fixed concentration of [3H]Nisoxetine and a range of concentrations of the test compound. b. Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as Desipramine.[16] c. Incubation is carried out at 4°C for 120 minutes.[16] d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[14]

  • Objective: To measure the functional potency (IC50) of test compounds to inhibit norepinephrine uptake.

  • Methodology:

    • Cell Line: Human neuroblastoma SH-SY5Y cells, which endogenously express hNET, are a suitable model.[17][18]

    • Substrate: [3H]Norepinephrine is used as the substrate for the transporter.

    • Procedure: a. SH-SY5Y cells are plated in 24-well plates and allowed to adhere.[18] b. Cells are pre-incubated with various concentrations of the test compound or vehicle. c. The uptake reaction is initiated by the addition of [3H]Norepinephrine. d. After a short incubation period (e.g., 10 minutes) at room temperature, the uptake is terminated by washing the cells with ice-cold buffer.[18] e. The cells are lysed, and the amount of [3H]Norepinephrine taken up is quantified by liquid scintillation counting.

    • Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Alpha-1 Adrenergic Receptor Functional Assay

A functional assay is preferred to determine whether a compound acts as an antagonist, agonist, or inverse agonist at the α1A-adrenoceptor.

  • Objective: To quantify the functional activity of test compounds at the human α1A-adrenoceptor.

  • Methodology:

    • Cell Line: A stable cell line, such as CHO-K1 or HEK-293, engineered to express the human α1A-adrenoceptor is used.[9][19]

    • Principle: The α1A-adrenoceptor signals through the Gq pathway, leading to an increase in intracellular calcium.[20] This can be measured using a calcium-sensitive fluorescent dye.

    • Procedure (Antagonist Mode): a. Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). b. Cells are pre-incubated with various concentrations of the test compound. c. The cells are then challenged with a fixed concentration (e.g., EC80) of a known α1A agonist, such as A-61603.[9] d. The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader.

    • Data Analysis: The IC50 value for the antagonist is determined from the concentration-response curve.

Visualizing the SAR and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the key SAR features and a typical experimental workflow for this class of compounds.

A summary of the key structure-activity relationships.

Experimental_Workflow Start Synthesize Analogs Binding_Assay Primary Screening: NET Radioligand Binding Assay (Ki) Start->Binding_Assay Uptake_Assay Functional Assay: Norepinephrine Uptake (IC50) Binding_Assay->Uptake_Assay Potent Binders (Ki < 1µM) Adrenergic_Assay Selectivity Screening: Alpha-1 Adrenergic Receptor Assay Uptake_Assay->Adrenergic_Assay Active Inhibitors (IC50 < 1µM) ADME_Tox In Vitro ADME/Tox Profiling Adrenergic_Assay->ADME_Tox Selective Compounds In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Favorable Profile

A typical screening cascade for novel 4-[(2-ethoxyphenoxy)methyl]piperidine analogs.

Conclusion and Future Directions

The 4-[(2-ethoxyphenoxy)methyl]piperidine scaffold is a promising starting point for the development of novel CNS-active agents, particularly selective norepinephrine reuptake inhibitors. The key to successful optimization lies in a systematic exploration of the structure-activity relationships, with a focus on modifications to the piperidine ring and the substitution pattern of the phenoxy moiety. The ortho-ethoxy group is a critical feature for NET potency, and its role should be further investigated through targeted modifications. Concurrently, screening against key off-targets, such as alpha-1 adrenergic receptors, is essential to ensure a desirable selectivity profile. By employing the experimental strategies outlined in this guide, drug development professionals can efficiently navigate the chemical space around this scaffold to identify lead candidates with optimized potency, selectivity, and drug-like properties.

References

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4-[(2-Ethoxyphenoxy)methyl]piperidine derivatives and analogues

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[(2-Ethoxyphenoxy)methyl]piperidine Derivatives and Analogues

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is for informational purposes only and does not constitute professional medical or chemical advice. All laboratory work should be conducted by trained professionals in appropriate facilities with all necessary safety precautions.

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] This guide focuses on a specific, highly versatile subclass: 4-[(2-ethoxyphenoxy)methyl]piperidine and its analogues. These compounds have demonstrated significant potential across a range of therapeutic areas, including central nervous system (CNS) disorders and pain management.[2][4][5] We will provide a senior application scientist's perspective on the synthesis, pharmacology, structure-activity relationships (SAR), and critical experimental protocols for evaluating this promising class of molecules. The narrative emphasizes the causal logic behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reliable data.

The Strategic Importance of the 4-[(2-Ethoxyphenoxy)methyl]piperidine Scaffold

The therapeutic utility of this scaffold arises from a synergistic combination of its structural components:

  • The Piperidine Ring: This saturated heterocycle provides a three-dimensional architecture with a basic nitrogen atom that is often protonated at physiological pH. This feature is crucial for aqueous solubility and for forming key ionic interactions with biological targets. Its conformational flexibility allows it to adapt to the topology of various binding pockets.[2]

  • The Ether Linkage: This flexible linker connects the piperidine core to the aromatic ring, allowing for optimal positioning of the two key pharmacophoric elements.

  • The 2-Ethoxy-Phenoxy Group: The aromatic ring provides a platform for π-π stacking and hydrophobic interactions. The specific ortho-ethoxy substitution is not merely a placeholder; it critically influences the molecule's electronic and conformational profile, often enhancing potency and selectivity for specific targets compared to unsubstituted or differently substituted analogues.

Synthesis and Analogue Development: A Logic-Driven Approach

The generation of a diverse chemical library around a core scaffold is fundamental to any drug discovery program. The synthesis of 4-[(2-ethoxyphenoxy)methyl]piperidine derivatives is amenable to robust and scalable chemical strategies.

Core Scaffold Synthesis: A Step-by-Step Protocol

The most common and efficient route involves a Williamson ether synthesis. This protocol is designed to be self-validating by including clear checkpoints and purification steps.

Experimental Workflow: Synthesis of the Core Scaffold

G cluster_0 Step 1: Piperidine Precursor Preparation cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection P1 N-Boc-4-(hydroxymethyl)piperidine P2 N-Boc-4-(tosyloxymethyl)piperidine (Activated Intermediate) P1->P2 TsCl, Pyridine E3 N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine P2->E3 + Phenoxide (E2) E1 2-Ethoxyphenol E2 Potassium 2-ethoxyphenoxide E1->E2 K2CO3, DMF D1 4-[(2-Ethoxyphenoxy)methyl]piperidine (Final Core Scaffold) E3->D1 TFA or HCl

Caption: Workflow for the synthesis of the 4-[(2-ethoxyphenoxy)methyl]piperidine core.

Detailed Methodology:

  • Activation of the Piperidine Alcohol (Step 1):

    • Procedure: To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-Boc-4-(tosyloxymethyl)piperidine is often used in the next step without further purification.

    • Causality: The Boc-protecting group prevents the piperidine nitrogen from acting as a competing nucleophile. The conversion of the hydroxyl group to a tosylate creates an excellent leaving group, essential for the subsequent nucleophilic substitution reaction.

  • Williamson Ether Synthesis (Step 2):

    • Procedure: To a solution of 2-ethoxyphenol (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at 80 °C for 30 minutes. Add the tosylate from Step 1 (1.0 eq) to the mixture and continue stirring at 80 °C overnight.

    • Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Causality: K₂CO₃ is a suitable base for deprotonating the phenol to form the nucleophilic phenoxide. DMF is an ideal polar aprotic solvent that promotes the Sₙ2 reaction rate.

  • Boc Deprotection (Step 3):

    • Procedure: Dissolve the purified product from Step 2 in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours.

    • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize the excess acid. Dry the organic layer and concentrate to yield the final core scaffold.

    • Causality: Strong acid efficiently cleaves the acid-labile Boc group, liberating the secondary amine for further functionalization.

Pharmacology and Key Biological Targets

This scaffold exhibits a promiscuous yet tunable pharmacology, with analogues showing high affinity for several CNS targets.

  • Opioid Receptors: Many piperidine derivatives are known to interact with opioid receptors, acting as potent analgesics.[2][5]

  • NMDA Receptors: Specific analogues have been developed as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor, offering potential for treating neurodegenerative disorders.[6][7]

  • Choline Transporter (CHT): Some derivatives have been identified as inhibitors of the presynaptic choline transporter, a key protein in cholinergic signaling relevant to cognitive function.[8]

  • Other CNS Receptors: The piperidine core is found in drugs targeting dopamine and serotonin receptors, making it relevant for antipsychotic and antidepressant applications.[1][4][9]

Illustrative Signaling Pathway: NMDA Receptor Antagonism

G cluster_0 Postsynaptic Membrane NMDA_R NR1/2B Receptor Block X NMDA_R->Block Ligand Piperidine Derivative (Antagonist) Ligand->NMDA_R Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_ion Ca²⁺ Ca_ion->NMDA_R Downstream Downstream Signaling (e.g., nNOS activation, Excitotoxicity) Block->Downstream Prevents

Caption: Mechanism of action for an NR1/2B-selective NMDA receptor antagonist.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core scaffold has revealed critical insights for optimizing potency and selectivity.

Structural Position Modification Observed Effect & Rationale [6][7][8][10]
Piperidine Nitrogen (N1) Small alkyl groups (e.g., methyl)Often tolerated or can slightly modulate activity.
Bulky or extended chains (e.g., phenoxyethyl)Can introduce new interactions and significantly increase potency at specific targets like the NMDA receptor. This often explores a different sub-pocket of the binding site.
Piperidine Ring (C4) Introduction of a hydroxyl groupCan reduce off-target effects (e.g., at α₁-adrenergic receptors) by increasing polarity and providing a hydrogen bond donor/acceptor, thereby improving the safety profile.
Addition of a benzyl or substituted benzyl groupCan dramatically increase potency by occupying a key hydrophobic pocket in the target protein.
Phenoxy Ring Addition of a hydroxyl group (para-position)Can significantly increase potency by forming a critical hydrogen bond with the receptor.
Ethoxy Group Removal or replacementOften leads to a significant loss of activity, underscoring its importance for establishing the correct binding conformation or electronic properties.
Representative Analogues and Biological Activity
Compound ID Key Structural Feature Target Activity (IC₅₀) Reference
Lead (8) N-(2-phenoxyethyl)-4-benzylpiperidineNR1/2B0.63 µM[6]
Analogue (10a) Added p-OH on phenoxy ringNR1/2B0.025 µM[6]
Analogue (10e) Added p-OH on phenoxy, p-Me on benzyl, 4-OH on piperidineNR1/2B~0.04 µM[6][7]

Essential Experimental Protocol: Radioligand Binding Assay

To quantify the affinity of newly synthesized analogues for a specific target receptor, the radioligand binding assay is the gold standard. This protocol is self-validating as it includes controls for total and non-specific binding, allowing for the precise calculation of specific binding.[2]

Protocol: [³H]-Ligand Binding Assay for Target Affinity

  • Materials & Reagents:

    • Cell membranes expressing the target receptor (e.g., CHO cells transfected with NR1/2B).

    • Radiolabeled ligand (e.g., [³H]-Ifenprodil for NR1/2B).

    • Unlabeled ("cold") ligand for non-specific binding determination (e.g., non-radiolabeled Ifenprodil).

    • Test compounds (synthesized piperidine analogues) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, and scintillation fluid.

    • Scintillation counter.

  • Assay Procedure:

    • Plate Setup: Prepare reactions in triplicate in a 96-well plate.

      • Total Binding (TB): Add cell membranes, radiolabeled ligand, and binding buffer.

      • Non-Specific Binding (NSB): Add cell membranes, radiolabeled ligand, and a saturating concentration of unlabeled ligand (e.g., 10 µM).

      • Competition Binding: Add cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis & Validation:

    • Calculate Specific Binding (SB): SB = TB - NSB. A robust assay requires that NSB is less than 30% of TB.

    • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).

    • Determine IC₅₀ and Ki: Plot the percent inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Outlook

The 4-[(2-ethoxyphenoxy)methyl]piperidine scaffold represents a highly fruitful starting point for the design of novel therapeutics, particularly for complex CNS disorders. The synthetic accessibility and the well-defined structure-activity relationships allow for rational, data-driven optimization of lead compounds. Future efforts will likely focus on fine-tuning selectivity to minimize off-target effects, optimizing pharmacokinetic properties (e.g., brain penetration, metabolic stability), and exploring new therapeutic applications for this versatile chemical class. The integration of computational chemistry for in silico screening and binding mode prediction will undoubtedly accelerate the discovery of next-generation clinical candidates based on this privileged structure.

References

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9). MDPI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). International Journal of Novel Research and Development (IJNRD). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983, January). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015, January 5). PMC. [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]

  • 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. ACS Publications. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. (2006, February 15). PubMed. [Link]

  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014, January 23). PubMed. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers in Pharmacology. [Link]

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The Emergence of Phenoxymethylpiperidine Scaffolds in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, serves as a foundational element for a significant number of therapeutics targeting the central nervous system (CNS). When integrated with a phenoxymethyl moiety, this structural class gives rise to a versatile family of compounds with the potential to modulate a diverse array of critical CNS targets. While the specific compound 4-[(2-Ethoxyphenoxy)methyl]piperidine is a representative model for this class, this guide will delve into the broader family of phenoxymethylpiperidine derivatives, synthesizing data from structurally related and well-characterized molecules. This document provides an in-depth exploration of the synthesis, mechanisms of action, and key therapeutic applications of these compounds, offering a technical resource for researchers and drug development professionals in the field of neuroscience. We will examine their interactions with key targets such as the Sigma-1 (σ1) receptor, monoamine transporters, and other ligand-gated ion channels, and provide validated experimental protocols for their evaluation.

Introduction: A Privileged Scaffold for CNS Targets

The phenoxymethylpiperidine core represents a privileged scaffold in neuroscience research due to its unique combination of structural rigidity and conformational flexibility. This allows for precise orientation of key pharmacophoric features, enabling high-affinity interactions with a variety of CNS receptors and transporters. Derivatives of this class have shown promise as antidepressants, cognitive enhancers, and treatments for neuropathic pain. For instance, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been identified as potential antidepressant agents[1], while other phenoxyalkylpiperidines have been developed as high-affinity ligands for the Sigma-1 (σ1) receptor, displaying potent anti-amnesic effects[2]. The closely related morpholine derivative, Viloxazine, which contains a 2-((2-ethoxyphenoxy)methyl) moiety, is a selective norepinephrine reuptake inhibitor used in the treatment of ADHD[3][4]. This highlights the therapeutic versatility conferred by this chemical framework.

General Synthesis Strategies

The synthesis of phenoxymethylpiperidine derivatives is typically achieved through a convergent approach that allows for facile diversification of both the phenoxy and piperidine moieties. A common and effective strategy involves the nucleophilic substitution of a leaving group on the piperidine-methanol fragment by a substituted phenoxide.

Workflow for Synthesis

cluster_piperidine Piperidine Moiety Preparation cluster_phenoxy Phenoxide Formation cluster_coupling Coupling Reaction P1 Piperidine-4-methanol (Starting Material) P2 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) P1->P2 TsCl or MsCl, Base C1 Nucleophilic Substitution (Williamson Ether Synthesis) P2->C1 Activated Piperidine Ph1 2-Ethoxyphenol (Starting Material) Ph2 Sodium 2-ethoxyphenoxide (Nucleophile) Ph1->Ph2 Strong Base (e.g., NaH) Ph2->C1 Phenoxide Final 4-[(2-Ethoxyphenoxy)methyl]piperidine (Final Product) C1->Final Purification (Chromatography)

Caption: Generalized synthetic workflow for phenoxymethylpiperidines.

Step-by-Step Synthetic Protocol (General Example)
  • Phenoxide Formation: To a solution of 2-ethoxyphenol (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen gas evolution ceases. This generates the sodium 2-ethoxyphenoxide in situ.

  • Activation of Piperidine Moiety: In a separate flask, dissolve piperidine-4-methanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane. Cool the mixture to 0°C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting alcohol. Upon completion, work up the reaction to isolate the tosylated piperidine intermediate.

  • Coupling Reaction: Add the solution of the tosylated piperidine intermediate dropwise to the previously prepared sodium 2-ethoxyphenoxide solution at room temperature. Heat the reaction mixture to 60-80°C and stir overnight.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-[(2-ethoxyphenoxy)methyl]piperidine.

Key CNS Targets and Mechanisms of Action

The therapeutic potential of phenoxymethylpiperidine derivatives stems from their ability to modulate key proteins involved in neuronal signaling.

Sigma-1 (σ1) Receptor: A Hub for Neuroprotection and Cognition

The Sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating calcium signaling, ion channel function, and neuronal survival[2]. Ligands of the σ1 receptor are being investigated for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and neuropathic pain[5][6].

Phenoxyalkylpiperidines have emerged as a class of high-affinity σ1 receptor ligands. Studies have shown that compounds in this series can exhibit subnanomolar affinity for the σ1 receptor and function as agonists, leading to potent anti-amnesic effects in preclinical models[2].

cluster_cell Neuronal Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion ER_Membrane Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Stabilizes VDAC VDAC IP3R->VDAC Ca2+ Transfer b_node b_node IP3R->b_node Modulated Ca2+ Signaling Mito_Membrane a_node a_node VDAC->a_node Enhanced Mitochondrial Function & ATP Production Ligand Phenoxymethyl- piperidine (Agonist) Ligand->Sigma1 Binds & Activates c_node Neuroprotection & Cognitive Enhancement a_node->c_node b_node->c_node

Caption: Proposed mechanism of Sigma-1 receptor agonism.

Monoamine Transporters: Targeting Depression and ADHD

A key mechanism for treating depression and ADHD involves modulating the levels of monoamine neurotransmitters (norepinephrine, serotonin, and dopamine) in the synaptic cleft. This is often achieved by inhibiting their respective reuptake transporters. The structural similarity of phenoxymethylpiperidines to Viloxazine, a known norepinephrine reuptake inhibitor (NRI), suggests that this class of compounds could also target monoamine transporters[3]. Indeed, studies on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have demonstrated their ability to inhibit the reuptake of biogenic amines, with activity comparable to the antidepressant drug viloxazine[1]. This indicates that the phenoxymethylpiperidine scaffold can be optimized to yield potent and selective monoamine reuptake inhibitors.

Experimental Evaluation: Protocols and Methodologies

The characterization of novel phenoxymethylpiperidine derivatives requires a combination of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is essential for determining the binding affinity (Ki) of a test compound for the σ1 receptor.

Objective: To quantify the affinity of a test compound by measuring its ability to displace a known radioligand from the σ1 receptor.

Materials:

  • Test compound (e.g., 4-[(2-Ethoxyphenoxy)methyl]piperidine)

  • Membrane homogenates from cells expressing human σ1 receptors

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (GF/B)

  • Scintillation cocktail and liquid scintillation counter

Workflow Diagram:

A Prepare serial dilutions of test compound B Add membrane homogenate, [³H]-(+)-pentazocine, and test compound to wells A->B C Incubate at 37°C for 120 minutes B->C D Filter plate contents and wash to remove unbound radioligand C->D E Add scintillation cocktail to each well D->E F Quantify radioactivity using a scintillation counter E->F G Calculate IC50 and Ki values using competitive binding analysis F->G

Caption: Workflow for a Sigma-1 receptor radioligand binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

    • 100 µL of the membrane homogenate suspension.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay: The Forced Swim Test (FST) in Mice

The FST is a widely used preclinical model for assessing antidepressant-like activity.

Objective: To evaluate the potential antidepressant effect of a test compound by measuring its ability to reduce immobility time in mice subjected to a forced swimming stressor.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound and vehicle (e.g., saline with 5% Tween 80)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Step-by-Step Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test. A positive control, such as Desipramine (20 mg/kg), should be included.

  • Pre-swim Session (Day 1): Place each mouse individually into the swim cylinder for a 15-minute pre-swim session. This is to induce a baseline level of behavioral despair. Remove the mice, dry them, and return them to their home cages.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session. The entire session should be video recorded.

  • Behavioral Scoring: An observer blinded to the treatment conditions should score the last 4 minutes of the test session. The primary measure is the duration of immobility, defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated group and the compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Data Summary: Representative Phenoxyalkylpiperidine Derivatives

The following table summarizes the pharmacological data for representative compounds from the literature that share the core phenoxyalkylpiperidine scaffold.

Compound ID/ReferenceStructure DescriptionTarget(s)Affinity (Ki, nM)Biological Effect
Compound 1a[2] 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidineσ1 ReceptorSubnanomolarPotent anti-amnesic effects
Compound 1b[2] 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidineσ1 ReceptorSubnanomolarPotent anti-amnesic effects
Compound 3[1] 3-[(2-ethoxyphenoxy)methyl]piperidine derivativeBiogenic Amine TransportersNot specifiedAntidepressant-like activity
Viloxazine[3] 2-((2-ethoxyphenoxy)methyl)morpholineNorepinephrine TransporterIC50 ≈ 200-500 nMAntidepressant, ADHD treatment

Conclusion and Future Directions

The phenoxymethylpiperidine scaffold is a highly promising platform for the development of novel CNS therapeutics. The available literature strongly supports its potential to yield potent and selective modulators of the σ1 receptor and monoamine transporters, with demonstrated efficacy in preclinical models of amnesia and depression.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of both the phenoxy and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Selectivity Profiling: Comprehensive screening against a broad panel of CNS receptors and transporters to identify potential off-target effects and to uncover novel mechanisms of action.

  • Exploration of New Therapeutic Areas: Given the role of the σ1 receptor in neuroinflammation and pain, these compounds should be evaluated in models of neuropathic pain and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Pharmacokinetic and Safety Profiling: Lead compounds must be thoroughly evaluated for their metabolic stability, oral bioavailability, and potential toxicity to ensure their suitability for clinical development.

By leveraging the inherent versatility of the phenoxymethylpiperidine scaffold, researchers are well-positioned to develop next-generation therapies for a range of challenging CNS disorders.

References

  • de-Sarno, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. [Link]

  • Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Prezzavento, O., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(12), 2256-2268. [Link]

  • Campiani, G., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 271, 116421. [Link]

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An In-Depth Technical Guide on Phenoxymethyl Piperidine Derivatives as Potential Antidepressants: A Case Study of Paroxetine

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initial query for "4-[(2-Ethoxyphenoxy)methyl]piperidine" did not yield significant public domain research indicating its development as an antidepressant. However, a 1987 study did synthesize and conduct preliminary screening of related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, which showed biological activity comparable to the antidepressant viloxazine[1][2]. To provide a comprehensive and scientifically robust guide within this chemical class, this document will focus on Paroxetine , a widely studied and clinically significant antidepressant that shares the core phenoxymethyl piperidine scaffold. Paroxetine serves as an exemplary model to understand the mechanisms, preclinical evaluation, and therapeutic potential of this class of compounds.

Introduction: The Rationale for Phenoxymethyl Piperidine Derivatives in Antidepressant Drug Discovery

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, yet existing pharmacological treatments have limitations, including delayed onset of action and a significant non-response rate.[3] This has driven the search for novel antidepressant agents with improved efficacy and tolerability. The phenoxymethyl piperidine scaffold is a key pharmacophore found in several centrally active compounds. Piperidine derivatives, in general, are well-represented in clinically used psychotropic drugs, including antidepressants like paroxetine.[3] The linkage of a piperidine ring to a phenoxy group via a methyl bridge creates a molecule with the potential for high-affinity and selective interaction with neurotransmitter transporters, a primary target for many antidepressant drugs.[4]

Paroxetine, sold under the brand name Paxil among others, is a potent and selective serotonin reuptake inhibitor (SSRI) that exemplifies the therapeutic potential of this chemical class.[5][6] Its clinical success has validated the phenoxymethyl piperidine scaffold as a promising starting point for the development of new antidepressants. This guide will delve into the molecular mechanisms, preclinical validation, and key experimental protocols related to Paroxetine as a case study.

Molecular Mechanism of Action

The primary mechanism of action of Paroxetine is the potent and selective inhibition of the serotonin transporter (SERT).[6][7] By blocking SERT, Paroxetine prevents the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[7][8] This enhanced signaling is believed to be the principal driver of its antidepressant effects.

Primary Target: The Serotonin Transporter (SERT)

Paroxetine exhibits a high affinity for SERT.[9] In vitro studies have demonstrated that it is one of the most potent SSRIs.[5] The binding of Paroxetine to SERT is thought to induce a conformational change in the transporter, preventing it from binding to and transporting serotonin. While its primary action is on SERT, at higher doses, Paroxetine can also inhibit the norepinephrine transporter (NET), acting as a dual serotonin/norepinephrine reuptake inhibitor.[10]

Downstream Signaling and Neuroadaptive Changes

The immediate increase in synaptic serotonin does not fully explain the delayed therapeutic onset of SSRIs, which typically takes several weeks.[7] The sustained increase in serotonin levels initiates a cascade of downstream neuroadaptive changes. One key theory suggests that the initial increase in synaptic serotonin leads to the downregulation and desensitization of presynaptic 5-HT1A autoreceptors.[11] These autoreceptors normally act as a negative feedback mechanism, inhibiting serotonin release. Their desensitization leads to a sustained increase in serotonergic neurotransmission.

Furthermore, chronic Paroxetine administration has been linked to changes in the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neurogenesis and synaptic plasticity.[12] Paroxetine has also been shown to interact with other signaling pathways, including G protein-coupled receptor kinase 2 (GRK2) and pathways involved in inflammation, which may contribute to its overall therapeutic profile.[13][14]

Caption: Proposed signaling pathway of Paroxetine.

Preclinical Evaluation and Efficacy

The antidepressant potential of novel compounds is typically assessed in a battery of preclinical behavioral models in rodents. These models aim to replicate certain aspects of depressive-like behavior.

Key Behavioral Assays
  • Forced Swim Test (FST): This is a widely used screening tool for potential antidepressants.[15][16] Rodents are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[17]

  • Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair by suspending mice by their tails. The duration of immobility is measured, and a decrease is indicative of antidepressant activity.[18]

  • Chronic Unpredictable Mild Stress (CUMS): This model has higher face and construct validity for depression. Animals are exposed to a series of mild, unpredictable stressors over several weeks, leading to behaviors such as anhedonia (reduced preference for sucrose), which can be reversed by chronic antidepressant treatment.[19]

Preclinical Efficacy Data for Paroxetine

Paroxetine has consistently demonstrated efficacy in these preclinical models. Studies have shown that acute administration of Paroxetine significantly reduces immobility time in both the FST and TST in mice and rats.[19][20][21]

Preclinical Model Species Paroxetine Dose Range (mg/kg) Observed Effect Reference
Forced Swim TestMice5 - 20Significant reduction in immobility time[22]
Forced Swim TestRats5 - 20Significant reduction in immobility time[19]
Tail Suspension TestMice10 - 30Significant reduction in immobility time[23]
Chronic Unpredictable Mild StressRats5 - 10 (chronic)Reversal of anhedonia-like behavior[19]

Experimental Protocols

Protocol: Forced Swim Test (FST) in Mice

This protocol is adapted from standard methodologies used in preclinical antidepressant screening.[15][17][24]

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (e.g., Paroxetine) and vehicle control

  • Transparent glass or plastic cylinders (25 cm height, 10 cm diameter)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: House mice in the experimental room for at least one week prior to testing.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Session:

    • Fill the cylinders with water (23-25°C) to a depth of 15 cm.

    • Gently place each mouse into a cylinder.

    • Record the session for 6 minutes.[17]

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

    • Compare the mean immobility time between the treated and vehicle groups using an appropriate statistical test (e.g., t-test or ANOVA).

Caption: Workflow for the Forced Swim Test.

Protocol: SERT Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin transporter.[25]

Objective: To quantify the binding affinity (Ki) of a test compound for SERT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT.[25]

  • Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine)

  • Test compound and a known high-affinity non-radiolabeled ligand (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing an excess of a non-radiolabeled ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and then the Ki using the Cheng-Prusoff equation.

Safety and Toxicology

Paroxetine is generally well-tolerated, but like other SSRIs, it is associated with a range of side effects. Common adverse effects include nausea, headache, somnolence, and sexual dysfunction.[5] A more serious, though rare, side effect is serotonin syndrome, which can occur with high doses or when co-administered with other serotonergic drugs.[5] Paroxetine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which can lead to drug-drug interactions.[9][10] Preclinical toxicology studies in animals are essential to identify potential target organs for toxicity and to establish a safe starting dose for human clinical trials.

Future Directions and Therapeutic Potential

The success of Paroxetine has highlighted the therapeutic potential of the phenoxymethyl piperidine scaffold. Future research in this area could focus on several key aspects:

  • Multi-target Ligands: Designing compounds that modulate SERT in combination with other targets, such as the 5-HT1A or 5-HT7 receptors, may lead to faster onset of action or improved efficacy.[11][23][26]

  • Improved Side Effect Profile: Modifying the scaffold to reduce affinity for off-target receptors could lead to compounds with fewer side effects.

  • Novel Mechanisms: Exploring derivatives that not only block SERT but also positively modulate neuroplasticity pathways could offer a new generation of antidepressants.

References

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  • Paroxetine. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

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  • Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility. (2012). ACS Chemical Biology - ACS Publications. Retrieved March 14, 2026, from [Link]

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  • Paroxetine's effect on the proinflammatory cytokine stimulation and intracellular signaling pathways in J774.2 cells. (2023). PubMed. Retrieved March 14, 2026, from [Link]

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  • Paroxetine treatment in an animal model of depression improves sperm quality. (2022). PubMed. Retrieved March 14, 2026, from [Link]

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  • Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. (2011). ACS Publications. Retrieved March 14, 2026, from [Link]

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  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. (2022). Akademik Veri Yönetim Sistemi | AVESİS - Bilecik Şeyh Edebali Üniversitesi. Retrieved March 14, 2026, from [Link]

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  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. Retrieved March 14, 2026, from [Link]

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An In-depth Technical Guide to the Characterization of 4-[(2-Ethoxyphenoxy)methyl]piperidine as a Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling and a validated target for therapeutic intervention in a range of central nervous system disorders, including attention deficit hyperactivity disorder (ADHD) and depression.[1][2] Selective norepinephrine reuptake inhibitors (NRIs) enhance neurotransmission by increasing the synaptic concentration of norepinephrine.[2][3] This guide outlines a comprehensive framework for the in-depth technical evaluation of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a novel compound with structural similarities to known NRIs, as a potential norepinephrine reuptake inhibitor. We present a logical, multi-tiered approach, beginning with foundational in vitro characterization to determine affinity and potency, progressing to selectivity profiling against other key monoamine transporters. This document provides detailed, field-proven protocols for radioligand binding assays and synaptosomal uptake inhibition assays, explains the scientific rationale behind experimental choices, and establishes a self-validating system for data generation. The methodologies described herein are designed to furnish the robust, high-quality data necessary to ascertain the compound's mechanism of action and to guide further drug development efforts.

Introduction: The Norepinephrine Transporter as a Therapeutic Target

The monoamine transporters—comprising the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)—are transmembrane proteins that curtail neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[4] The NET, encoded by the SLC6A2 gene, is a primary target for medications developed to treat psychiatric disorders.[1][4] By blocking the reuptake of norepinephrine, inhibitors increase its availability in the synapse, thereby modulating neural circuits involved in attention, mood, and executive function.[3]

The therapeutic utility of NET inhibitors is well-established, with drugs like atomoxetine and the repurposed viloxazine approved for ADHD.[3][5] The chemical structure of 4-[(2-Ethoxyphenoxy)methyl]piperidine shares features with viloxazine, which is (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine, suggesting a potential for interaction with the NET.[5] A thorough and systematic in vitro characterization is the foundational step in validating this hypothesis and quantifying the compound's pharmacological profile.

Compound Profile: 4-[(2-Ethoxyphenoxy)methyl]piperidine

  • Structure: 4-[(2-Ethoxyphenoxy)methyl]piperidine

  • Class: Phenoxymethylpiperidine derivative.

  • Rationale for Investigation: The core structure, consisting of a piperidine ring linked to an ethoxyphenoxy group via a methylene bridge, is a key pharmacophore in several known monoamine transporter inhibitors.[6][7][8] Structure-activity relationship (SAR) studies on related piperidine derivatives have demonstrated that modifications to the piperidine ring and the aromatic substituent can significantly influence potency and selectivity for NET, DAT, and SERT.[6][8] Therefore, a rigorous evaluation of this specific analog is warranted to determine its unique pharmacological signature.

Mechanism of Action: Competitive Inhibition of the Norepinephrine Transporter

The primary hypothesis is that 4-[(2-Ethoxyphenoxy)methyl]piperidine acts as a competitive inhibitor at the norepinephrine transporter. This mechanism involves the compound binding to the orthosteric (substrate-binding) site on the NET, thereby physically occluding the transporter and preventing it from binding and reabsorbing norepinephrine from the synaptic cleft.[4] This leads to an accumulation of synaptic norepinephrine, enhancing and prolonging its signaling at postsynaptic and presynaptic autoreceptors.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (Norepinephrine) NE_released Norepinephrine (NE) Vesicle->NE_released Release NET Norepinephrine Transporter (NET) NE_released->NET Reuptake NE_synapse Increased [NE] Compound 4-[(2-Ethoxyphenoxy)methyl]piperidine Compound->NET Inhibition Receptor Adrenergic Receptor NE_synapse->Receptor Binding & Signal Transduction

Caption: Proposed mechanism of NET inhibition at the synapse.

Part I: In Vitro Characterization Protocols

To define the pharmacological profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine, two primary in vitro assays are essential: a radioligand binding assay to determine its affinity (Ki) for the transporter and a functional uptake assay to measure its potency (IC50) in inhibiting the transporter's action.[9]

Protocol 1: Competitive Radioligand Binding Assay for NET Affinity (Ki)

This assay quantifies the affinity of the test compound for the human NET (hNET) by measuring its ability to displace a specific, high-affinity radioligand.

Causality: The affinity, represented by the inhibition constant (Ki), is a direct measure of how tightly the compound binds to the transporter. A lower Ki value indicates higher affinity. This experiment is crucial for establishing a direct interaction between the compound and the target protein.

Self-Validation: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known high-affinity inhibitor), allowing for the precise calculation of specific binding. A reference compound with a known Ki for hNET must be run in parallel to validate the assay's performance.

Methodology:

  • Preparation of Membranes:

    • Utilize cell membranes from a stable cell line, such as Human Embryonic Kidney (HEK) 293 or Madin-Darby Canine Kidney (MDCK) cells, recombinantly expressing high levels of the human Norepinephrine Transporter (hNET).[10]

    • Thaw frozen cell pellets on ice and resuspend in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Homogenize the cell suspension using a Polytron homogenizer and centrifuge at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding (TB): 50 µL of Assay Buffer + 25 µL of radioligand + 25 µL of diluted membranes.

    • Non-Specific Binding (NSB): 50 µL of a known NET inhibitor (e.g., 10 µM Desipramine or Nisoxetine) + 25 µL of radioligand + 25 µL of diluted membranes.[10]

    • Test Compound: 50 µL of 4-[(2-Ethoxyphenoxy)methyl]piperidine (at 10-12 serial dilutions) + 25 µL of radioligand + 25 µL of diluted membranes.

    • Radioligand: Use a specific NET radioligand such as [³H]-Nisoxetine or [³H]-Mazindol at a concentration near its Kd value.

  • Incubation:

    • Incubate the plate at room temperature or 4°C for 60-120 minutes to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C), presoaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[10]

    • Wash the filters rapidly three to five times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.[10]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal [³H]Norepinephrine Uptake Inhibition Assay for Potency (IC50)

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes, which are resealed nerve terminals that contain functional transporters.[11]

Causality: The potency, represented by the half-maximal inhibitory concentration (IC50), measures the compound's ability to functionally block the transporter. This is a more physiologically relevant measure than affinity alone, as it assesses the impact on the transporter's primary function.

Self-Validation: The protocol uses synaptosomes, which possess the native protein machinery for neurotransmitter uptake.[4] Controls for total uptake (vehicle only) and non-specific uptake (using a selective inhibitor) are essential. A reference compound should be run in parallel to ensure assay consistency.

Methodology:

  • Preparation of Synaptosomes:

    • Isolate crude synaptosomes from rodent brain regions rich in NET, such as the cortex or hippocampus.[11]

    • Homogenize the brain tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.[12]

    • Centrifuge the resulting supernatant at a higher speed (e.g., 15,000-20,000 x g) for 20 minutes to pellet the crude synaptosomal fraction.[12][13]

    • Gently resuspend the synaptosomal pellet in a Krebs-Ringer-Henseleit (KRH) buffer containing pargyline (to inhibit monoamine oxidase) and ascorbic acid (to prevent oxidation).[14] Determine the protein concentration.

  • Assay Setup (96-well plate format):

    • In triplicate, add the following to each well:

      • Total Uptake: Synaptosomal suspension + vehicle.

      • Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective NET inhibitor (e.g., 10 µM Nisoxetine).[15]

      • Test Compound: Synaptosomal suspension + varying concentrations of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[11]

  • Initiation and Termination of Uptake:

    • Initiate the uptake reaction by adding [³H]Norepinephrine to each well at a final concentration near its Km for the NET (e.g., 200-400 nM).[14]

    • Incubate at 37°C for a short period (typically 5-10 minutes) to measure the initial rate of uptake.[11][15]

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester, followed immediately by washing with ice-cold KRH buffer.[11]

  • Quantification and Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the percent inhibition of specific uptake for each compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Caption: General workflow for in vitro transporter assays.

Part II: Selectivity Profiling

A therapeutically viable compound should ideally exhibit high selectivity for its intended target to minimize off-target side effects. It is critical to assess the affinity and potency of 4-[(2-Ethoxyphenoxy)methyl]piperidine at the other major monoamine transporters, DAT and SERT.

Methodology:

  • Repeat the radioligand binding and functional uptake assays described in Part I using cell lines or synaptosomal preparations specific for hDAT and hSERT.

  • For DAT assays: Use a DAT-specific radioligand (e.g., [³H]-WIN 35,428) for binding and [³H]-Dopamine for uptake assays. Use a selective DAT inhibitor (e.g., 10 µM GBR 12909) for non-specific controls.[11][15]

  • For SERT assays: Use a SERT-specific radioligand (e.g., [³H]-Citalopram) for binding and [³H]-Serotonin ([³H]-5-HT) for uptake assays. Use a selective SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific controls.[15]

Data Presentation and Interpretation

Summarize all quantitative data in a clear, tabular format to allow for direct comparison of affinity (Ki) and potency (IC50) across the three monoamine transporters.

Table 1: In Vitro Pharmacological Profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine

TransporterBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
NET Experimental ValueExperimental Value
DAT Experimental ValueExperimental Value
SERT Experimental ValueExperimental Value

Interpretation:

  • Potency and Affinity: A low nanomolar Ki and IC50 at NET would confirm that 4-[(2-Ethoxyphenoxy)methyl]piperidine is a potent inhibitor.

  • Selectivity: The selectivity ratio is calculated by dividing the Ki or IC50 value for the off-target transporter (e.g., DAT or SERT) by the value for the on-target transporter (NET). A high ratio (e.g., >100-fold) indicates significant selectivity for NET, which is often a desirable characteristic for minimizing side effects associated with DAT or SERT modulation.[8]

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial characterization of 4-[(2-Ethoxyphenoxy)methyl]piperidine as a norepinephrine reuptake inhibitor. The successful execution of these protocols will yield critical data on the compound's affinity, potency, and selectivity. Favorable results from these in vitro studies—demonstrating high potency and selectivity for the norepinephrine transporter—would provide a strong rationale for advancing the compound to more complex secondary assays and subsequent in vivo models to evaluate its pharmacokinetic properties and therapeutic potential.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Semantic Scholar. Available at: [Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. PMC. Available at: [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. Available at: [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. UTMB Research Expert Profiles. Available at: [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI. Available at: [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. Available at: [Link]

  • Viloxazine. Wikipedia. Available at: [Link]

  • Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. Macsen Labs. Available at: [Link]

  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. Available at: [Link]

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Discovery, Synthesis, and Pharmacological Potential of 4-[(2-Ethoxyphenoxy)methyl]piperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Aryloxymethyl Piperidine Scaffolds in CNS Drug Discovery

Executive Summary

The structural motif of aryloxymethyl piperidines has served as a cornerstone in the development of centrally acting therapeutics. While the 3-substituted isomers gained prominence in the 1980s as potent monoamine reuptake inhibitors[1], the 4-substituted analogs, specifically 4-[(2-Ethoxyphenoxy)methyl]piperidine (CAS 756474-44-9), have emerged as highly versatile building blocks and research probes[2]. This whitepaper provides an in-depth technical analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine, detailing its historical context, physicochemical properties, synthetic methodologies, and pharmacological relevance, particularly concerning its potential interactions with Sigma ( σ ) receptors[3].

Historical & Pharmacological Context

The genesis of aryloxymethyl piperidine research traces back to the optimization of antidepressant agents. Early structure-activity relationship (SAR) studies heavily focused on 3-[(2-ethoxyphenoxy)methyl]piperidine, which demonstrated biological activity comparable to the antidepressant viloxazine by inhibiting the reuptake of biogenic amines in synaptosomal fractions[1].

However, shifting the substitution from the 3-position to the 4-position of the piperidine ring fundamentally alters the spatial geometry of the pharmacophore. Research into 4-(phenoxymethyl)piperidines has demonstrated that this specific scaffold exhibits high affinity and selectivity for Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors, which are critical targets in neuroimmunology and neuroprotection[3]. Consequently, 4-[(2-Ethoxyphenoxy)methyl]piperidine serves as a critical bridge between monoamine transporter inhibition and sigma receptor modulation, offering a tunable scaffold for dual-action CNS agents.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-[(2-Ethoxyphenoxy)methyl]piperidine is critical for predicting its pharmacokinetics, blood-brain barrier (BBB) permeability, and formulation strategies.

Table 1: Key Physicochemical Properties

PropertyValueClinical/Experimental Significance
CAS Number 756474-44-9Unique identifier for procurement and database cross-referencing[2].
Molecular Formula C14H21NO2Core scaffold composition[2].
Molecular Weight 235.32 g/mol Optimal for CNS penetration (Lipinski's Rule of 5 compliant)[2].
Boiling Point 339.0 ± 12.0 °C (Predicted)Indicates low volatility, requiring specific distillation parameters[4].
Density 1.012 ± 0.06 g/cm³ (Predicted)Relevant for solvent extraction and phase separation[4].
pKa (Basic Amine) 10.38 ± 0.10 (Predicted)Highly protonated at physiological pH (7.4), ensuring solubility and receptor salt-bridge formation[4].

Synthetic Methodology & Workflow

To synthesize 4-[(2-Ethoxyphenoxy)methyl]piperidine with high fidelity, a robust and self-validating synthetic route is required.

Workflow START 4-(Hydroxymethyl)piperidine + N-Boc Protection MITSUNOBU Mitsunobu Reaction with 2-Ethoxyphenol START->MITSUNOBU DIAD, PPh3 DEPROTECT TFA Deprotection (Boc Removal) MITSUNOBU->DEPROTECT Intermediate Yield PURIFY HPLC Purification & Characterization DEPROTECT->PURIFY Crude Product ASSAY In Vitro Binding Assay (Validation) PURIFY->ASSAY >98% Purity

Workflow for the synthesis and validation of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Protocol 1: Synthesis via Mitsunobu Coupling

Objective: High-yield synthesis of the target ether while preserving the integrity of the piperidine nitrogen.

Causality & Rationale: The Mitsunobu reaction is explicitly selected over traditional Williamson ether synthesis. Williamson conditions require strong bases (e.g., NaH) which can lead to unwanted elimination reactions or ring-opening side products in functionalized piperidines. The Mitsunobu protocol operates under mild, neutral-to-slightly-acidic conditions, driving the coupling of the primary alcohol and 2-ethoxyphenol via a phosphonium intermediate, ensuring high regioselectivity and minimal degradation.

Step-by-Step Methodology:

  • Protection: React 4-(hydroxymethyl)piperidine with Di-tert-butyl dicarbonate (Boc 2​ O) in dichloromethane (DCM) with triethylamine (TEA) to yield N-Boc-4-(hydroxymethyl)piperidine. Causality: This prevents the secondary amine from competing as a nucleophile during the etherification step.

  • Coupling: Dissolve the N-Boc intermediate and 2-ethoxyphenol in anhydrous tetrahydrofuran (THF). Cool to 0°C. Add triphenylphosphine (PPh 3​ ), followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD). Stir at room temperature for 12 hours.

  • Deprotection: Concentrate the reaction mixture, redissolve in DCM, and add trifluoroacetic acid (TFA) (1:1 v/v). Stir for 2 hours at room temperature to quantitatively cleave the Boc group.

  • Self-Validation & Purification: Quench with saturated NaHCO 3​ , extract with ethyl acetate, and purify via flash chromatography.

    • Validation System: Perform LC-MS and 1 H-NMR on the eluent. The protocol is only validated to proceed to biological assays if the mass matches [M+H] + = 236.1 and purity exceeds 98% via HPLC.

Pharmacological Assays & Mechanisms

The 4-(phenoxymethyl)piperidine class is heavily implicated in Sigma-1 receptor modulation[3]. The Sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein that regulates calcium homeostasis and promotes cellular survival under stress.

Pathway LIGAND 4-[(2-Ethoxyphenoxy)methyl]piperidine (Ligand) SIGMA1 Sigma-1 Receptor (MAM Localization) LIGAND->SIGMA1 Binds BIP BiP/GRP78 Dissociation SIGMA1->BIP Induces IP3R IP3 Receptor Stabilization BIP->IP3R Activates CA2 Ca2+ Efflux to Mitochondria IP3R->CA2 Modulates SURVIVAL Cell Survival & Neuroprotection CA2->SURVIVAL Promotes

Proposed Sigma-1 receptor signaling pathway modulated by aryloxymethyl piperidines.

Protocol 2: In Vitro Radioligand Binding Assay for Sigma Receptors

Objective: Quantify the binding affinity ( Ki​ ) of the synthesized compound to Sigma-1 receptors.

Causality & Rationale: To definitively prove target engagement, a competitive radioligand displacement assay is utilized. -pentazocine is chosen as the radioligand because of its exceptional selectivity for the Sigma-1 subtype over Sigma-2, ensuring that the displacement curve accurately reflects Sigma-1 affinity without confounding off-target noise[3].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain tissue (a rich source of Sigma-1 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100 µL of tissue homogenate, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of the test compound at varying concentrations ( 10−10 to 10−5 M). Incubate at 37°C for 150 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and improving the signal-to-noise ratio.

  • Self-Validation & Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and count radioactivity.

    • Validation System: Include a control displacement curve using unlabeled Haloperidol (a known high-affinity Sigma binder). The assay is self-validating only if the Haloperidol IC 50​ falls within the established historical range (1-5 nM) and the assay Z'-factor is >0.5.

Structure-Activity Relationship (SAR) Insights

To contextualize the pharmacological potential of 4-[(2-Ethoxyphenoxy)methyl]piperidine, it is vital to compare it against established benchmarks within the same chemical class.

Table 2: Comparative Binding Affinities of Aryloxymethyl Piperidines

Compound ScaffoldPrimary TargetAffinity ( Ki​ / IC 50​ )Reference Context
3-[(2-Ethoxyphenoxy)methyl]piperidine NET / SERT (Reuptake)High (Comparable to Viloxazine)Antidepressant activity[1]
4-(4-Cyanophenoxymethyl)piperidine σ1​ Receptor0.38 - 24.3 nMHalogenated probe development[3]
4-[(2-Ethoxyphenoxy)methyl]piperidine σ1​ / TransportersUnder InvestigationDual-action pharmacophore[2]

The shift from the 3-position to the 4-position increases the structural flexibility of the piperidine ring, allowing it to more easily adopt the three-dimensional conformation required for interaction with the σ1​ site[3]. The presence of the ortho-ethoxy group (2-ethoxy) introduces a localized steric bulk and an additional hydrogen-bond acceptor, which may fine-tune the selectivity ratio between σ1​ and σ2​ receptors compared to unsubstituted analogs.

Conclusion

4-[(2-Ethoxyphenoxy)methyl]piperidine represents a highly valuable, structurally versatile scaffold in medicinal chemistry. Rooted in the historical success of 3-substituted monoamine reuptake inhibitors[1], the 4-substituted isomer opens distinct pathways into sigma receptor pharmacology[3]. By employing rigorous, self-validating synthetic and pharmacological protocols, researchers can leverage this compound to develop next-generation neuroprotective and psychotropic therapeutics.

References

  • Title: 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
  • Title: 4-[(2-Ethoxyphenoxy)
  • Title: 4-[(2-ETHOXYPHENOXY)
  • Title: Halogenated 4-(Phenoxymethyl)

Sources

4-[(2-Ethoxyphenoxy)methyl]piperidine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Targeted Scaffold Profiling: 4-[(2-Ethoxyphenoxy)methyl]piperidine in CNS Drug Discovery

Executive Summary

4-[(2-Ethoxyphenoxy)methyl]piperidine is a highly versatile pharmacophore building block utilized in the development of central nervous system (CNS) therapeutics. Structurally belonging to the 4-(aryloxymethyl)piperidine class, derivatives of this scaffold are well-documented for their high affinity toward sigma-1 (σ1) receptors and monoamine transporters[1]. This whitepaper provides a comprehensive technical analysis of its chemical properties, mechanistic rationale in drug design, and validated synthetic methodologies.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-[(2-Ethoxyphenoxy)methyl]piperidine is critical for predicting its pharmacokinetic behavior (e.g., blood-brain barrier penetration) and optimizing downstream synthetic steps.

Table 1: Chemical Identity and Predicted Physicochemical Properties

PropertyValue
IUPAC Name 4-[(2-ethoxyphenoxy)methyl]piperidine
Synonyms Piperidine, 4-[(2-ethoxyphenoxy)methyl]-
CAS Registry Number 756474-44-9[2][3]
Molecular Formula C14H21NO2[3]
Molecular Weight 235.32 g/mol [3]
Predicted Boiling Point 339.0 ± 12.0 °C[3][4]
Predicted Density 1.012 ± 0.06 g/cm³[4]
Predicted pKa (Basic Amine) 10.38 ± 0.10[4]

Pharmacophore & Mechanistic Rationale

In medicinal chemistry, the 4-(aryloxymethyl)piperidine core is a "privileged scaffold." Halogenated and alkylated variations of this core have been extensively evaluated as radiolabeled probes for σ1 receptors, exhibiting nanomolar to sub-nanomolar dissociation constants[1].

The specific inclusion of a 2-ethoxy substitution on the phenoxy ring introduces critical steric and electronic modulations:

  • Conformational Restriction: The bulky ortho-ethoxy group restricts the rotational freedom of the ether linkage. This forces the phenyl ring into a specific three-dimensional orientation relative to the piperidine ring, which has been shown to influence σ1 vs. σ2 receptor selectivity[1].

  • Lipophilicity & BBB Penetration: The ethoxy group increases the overall lipophilicity of the molecule compared to an unsubstituted phenol, enhancing passive diffusion across the blood-brain barrier—a strict requirement for CNS-active compounds.

  • Basic Amine Interaction: The secondary amine of the piperidine ring (pKa ~10.38) remains protonated at physiological pH, allowing it to form essential salt bridges with conserved aspartate residues in target receptor binding pockets[1][4].

Pharmacophore Amine Basic Amine (Piperidine) Linker Flexible Linker (Methylene) Amine->Linker Salt Bridge / H-Bonding Ether H-Bond Acceptor (Ether Oxygen) Linker->Ether Spatial Orientation Aryl Aromatic Core (Phenyl Ring) Ether->Aryl Hydrophobic Interaction Ortho Steric Modulator (2-Ethoxy Group) Aryl->Ortho Ortho-Substitution

Pharmacophore mapping of 4-[(2-ethoxyphenoxy)methyl]piperidine highlighting key interaction sites.

Synthetic Methodology & Experimental Protocols

The synthesis of 4-[(2-ethoxyphenoxy)methyl]piperidine is most efficiently achieved via a Mitsunobu etherification between N-Boc-4-piperidinemethanol and 2-ethoxyphenol, followed by acidic deprotection of the Boc group[5][6].

Synthesis R1 N-Boc-4-piperidinemethanol + 2-Ethoxyphenol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) R1->Mitsunobu Intermediate Boc-Protected Intermediate (Purified via SiO2) Mitsunobu->Intermediate SN2 Inversion/Coupling Deprotect Boc Deprotection (TFA/DCM, RT, 2h) Intermediate->Deprotect Product 4-[(2-Ethoxyphenoxy)methyl]piperidine (Free Base or TFA Salt) Deprotect->Product Acidic Cleavage

Two-step synthetic workflow for 4-[(2-ethoxyphenoxy)methyl]piperidine via Mitsunobu coupling.

Step-by-Step Protocol: Mitsunobu Coupling and Deprotection

Expertise & Experience Note: The Mitsunobu reaction is highly sensitive to steric hindrance and the pKa of the nucleophile. 2-Ethoxyphenol has a suitable pKa (~9.9) for this transformation. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and handling characteristics[5][6].

Step 1: Mitsunobu Etherification

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve N-Boc-4-piperidinemethanol (1.0 equiv, e.g., 10 mmol) and 2-ethoxyphenol (1.1 equiv, 11 mmol) in anhydrous tetrahydrofuran (THF, 0.2 M)[5].

  • Phosphine Addition: Add triphenylphosphine (PPh3, 1.5 equiv, 15 mmol) to the stirring solution and cool the mixture to 0 °C using an ice bath[6]. Causality: Cooling is mandatory to control the exothermic formation of the betaine intermediate and prevent unwanted side reactions.

  • DIAD Addition: Dropwise add DIAD (1.5 equiv, 15 mmol) over 15 minutes. The solution will typically turn a pale yellow[5][6].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under a nitrogen atmosphere[5].

  • Workup: Concentrate the mixture in vacuo. Resuspend the crude residue in diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter the suspension, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine[5].

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified Boc-intermediate in anhydrous dichloromethane (DCM, 0.1 M). Add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM v/v ratio.

  • Reaction: Stir at room temperature for 2 hours. Causality: The ether linkage is highly stable under these mild anhydrous acidic conditions, ensuring selective cleavage of the carbamate without degrading the pharmacophore core.

  • Isolation: Concentrate the solution under reduced pressure to remove excess TFA. To obtain the free base, partition the residue between DCM and saturated aqueous NaHCO3 (pH > 8). Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate to yield the final product, 4-[(2-ethoxyphenoxy)methyl]piperidine[5].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): The product should exhibit a dominant [M+H]+ peak at m/z 236.1. The complete absence of a peak at m/z 336.2 confirms successful and complete Boc deprotection.

  • 1H NMR (400 MHz, CDCl3): The disappearance of the intense 9-proton singlet at ~1.45 ppm (corresponding to the tert-butyl group) is the primary indicator of successful deprotection. The methylene linker (-CH2-O-) should appear as a distinct doublet around 3.8-4.0 ppm, split by the adjacent methine proton of the piperidine ring.

References

  • ACS Publications - Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]. Journal of Medicinal Chemistry. Available at:[Link][1]

  • DigitalCommons@TMC - Synthesis, Structure-Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. Texas Medical Center. Available at:[Link][5]

  • ACS Publications - Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. Journal of Medicinal Chemistry. Available at:[Link][6]

Sources

An In-Depth Technical Guide to 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a piperidine derivative of significant interest in medicinal chemistry and drug development. This document delves into its chemical properties, potential synthetic pathways, and prospective applications, offering a foundational resource for researchers in the field.

Molecular and Physicochemical Profile

4-[(2-Ethoxyphenoxy)methyl]piperidine is a heterocyclic organic compound featuring a central piperidine ring. Attached to the 4-position of this ring is a methyl group, which is, in turn, linked via an ether bond to a 2-ethoxyphenoxy moiety. The structural arrangement of these functional groups is crucial in defining the molecule's chemical behavior and its potential interactions with biological targets.

Chemical Structure and Formula

The systematic IUPAC name for this compound is 4-[(2-Ethoxyphenoxy)methyl]piperidine. Based on this nomenclature, the chemical structure can be elucidated, and from it, the molecular formula and weight are derived.

Molecular Formula: C₁₄H₂₁NO₂

Molecular Weight: 235.33 g/mol

The structure combines the saturated heterocyclic amine of piperidine with the aromatic and ether functionalities of the 2-ethoxyphenoxy group, suggesting a molecule with a balance of hydrophilic and lipophilic characteristics.

Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 235.33 g/mol Adheres to Lipinski's rule of five, suggesting good potential for oral bioavailability.
XLogP3 2.8Indicates a moderate level of lipophilicity, which is often correlated with good membrane permeability.
Hydrogen Bond Donors 1The secondary amine in the piperidine ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3The two ether oxygens and the nitrogen atom can act as hydrogen bond acceptors.
Topological Polar Surface Area (TPSA) 30.5 ŲSuggests good potential for blood-brain barrier penetration.

Synthesis and Methodologies

The synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine can be approached through several established organic chemistry reactions. A plausible synthetic route would involve the coupling of a piperidine-containing synthon with a 2-ethoxyphenoxy-containing synthon. One common strategy is the Williamson ether synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection would be at the ether linkage between the piperidine methyl group and the phenoxy group. This suggests two key precursors: 4-(hydroxymethyl)piperidine and a suitable 2-ethoxyphenyl derivative.

Retrosynthesis target 4-[(2-Ethoxyphenoxy)methyl]piperidine precursors 4-(hydroxymethyl)piperidine + 2-ethoxyphenol derivative target->precursors Williamson Ether Synthesis

Caption: Retrosynthetic approach for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Proposed Experimental Protocol
  • Preparation of 4-(hydroxymethyl)piperidine: This starting material can be synthesized by the reduction of a 4-piperidinecarboxylic acid derivative.

  • Activation of the hydroxyl group: The hydroxyl group of 4-(hydroxymethyl)piperidine can be converted into a good leaving group, such as a tosylate or a halide.

  • Williamson Ether Synthesis: The activated piperidine derivative is then reacted with the sodium salt of 2-ethoxyphenol in a suitable polar aprotic solvent like DMF or THF.

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography.

Potential Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] Derivatives of piperidine are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[2]

Neurological and Psychiatric Disorders

The structural similarity of the title compound to molecules with known antidepressant activity, such as the positional isomer 3-[(2-ethoxyphenoxy)methyl]piperidine, suggests potential utility in the development of novel CNS-active agents.[3] The (2-ethoxyphenoxy)methyl moiety is also a key feature of viloxazine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD.

Signaling Pathway Modulation

The predicted physicochemical properties of 4-[(2-Ethoxyphenoxy)methyl]piperidine make it a candidate for targeting receptors and transporters within the CNS. The piperidine nitrogen can be protonated at physiological pH, allowing for ionic interactions with target proteins.

Potential_Application_Workflow cluster_discovery Drug Discovery & Development cluster_application Therapeutic Areas A Compound Synthesis B In vitro Screening A->B Biological Assays C Lead Optimization B->C SAR Studies D Preclinical Studies C->D ADMET Profiling E CNS Disorders D->E F Pain Management D->F G Other Indications D->G

Caption: Workflow for investigating the therapeutic potential of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Conclusion

4-[(2-Ethoxyphenoxy)methyl]piperidine represents a molecule with considerable potential for further investigation in the field of drug discovery. Its structural features and favorable predicted physicochemical properties make it an attractive candidate for the development of novel therapeutics, particularly for CNS disorders. The synthetic routes to this compound are accessible through established chemical methodologies, allowing for its preparation and subsequent biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic promise.

References

  • Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.
  • Rubtsov, M. V., & Yakhontov, L. N. (1963). The Chemistry of Heterocyclic Compounds, Vol.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

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An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Hazard Assessment Based on Structural Analogy for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential safety and toxicity of 4-[(2-Ethoxyphenoxy)methyl]piperidine. Due to the limited availability of direct toxicological data for this specific molecule, this document employs a scientifically rigorous approach of structural analogy. By examining the known safety profiles of closely related piperidine and phenoxy ether derivatives, we can infer a presumptive toxicological profile for the target compound, offering crucial insights for researchers and drug development professionals. This guide is intended to inform on potential hazards and guide the design of appropriate safety protocols and future toxicological studies.

Chemical Identity and Structural Analogs

4-[(2-Ethoxyphenoxy)methyl]piperidine belongs to a class of chemical compounds characterized by a central piperidine ring linked to an ethoxyphenoxy moiety via a methyl bridge. Its chemical structure suggests potential biological activity, making it a compound of interest in medicinal chemistry and drug discovery.

To build a presumptive safety profile, this guide will draw parallels with the following structurally related compounds for which toxicological data is available:

  • Piperidine and its simple derivatives: Understanding the inherent toxicity of the piperidine core is fundamental.

  • Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine): This compound shares a very similar ethoxyphenoxy methyl ether group, with the primary difference being the morpholine ring instead of a piperidine ring.

  • Other substituted piperidines and phenoxy derivatives: Data from a broader range of related molecules will be used to identify general toxicity trends.

Presumptive Toxicological Profile

Based on the analysis of structural analogs, the following is a summary of the anticipated toxicological properties of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Table 1: Summary of Potential Toxicological Endpoints
Toxicological EndpointInferred Hazard for 4-[(2-Ethoxyphenoxy)methyl]piperidineBasis of Inference (Structural Analogs)
Acute Toxicity (Oral) Harmful if swallowedPiperidine derivatives often exhibit moderate acute oral toxicity. Viloxazine is also classified as harmful if swallowed.
Dermal Toxicity Potential for skin irritation and possible systemic toxicity upon absorptionPiperidine itself is corrosive and can cause skin burns. Many amine-containing compounds can be skin irritants.
Inhalation Toxicity May cause respiratory tract irritationVolatile amines and piperidine derivatives can be irritating to the respiratory system.
Eye Irritation Potential for serious eye irritation or damagePiperidine and its derivatives are often classified as causing severe eye damage.
Genotoxicity Unlikely to be a direct DNA mutagen, but further investigation is warrantedPiperazine, a related cyclic amine, is generally not considered genotoxic, though its nitrosation products can be.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn childViloxazine carries a warning for suspected reproductive toxicity. This is a significant point of concern due to the close structural similarity.
Neurotoxicity Potential for neurotoxic effectsPiperidine has known neurotoxic properties, and some derivatives can interact with the central nervous system.[1]

In-Depth Analysis of Key Toxicological Endpoints

Acute Toxicity

The primary routes of acute exposure in a research setting are oral, dermal, and inhalation. Based on data from analogous compounds, 4-[(2-Ethoxyphenoxy)methyl]piperidine is likely to be harmful if ingested. The piperidine moiety itself can cause corrosive effects on the gastrointestinal tract.[2]

Irritation and Sensitization

Direct contact with the skin and eyes should be avoided. The basic nature of the piperidine ring suggests a high probability of skin and eye irritation, potentially leading to severe damage. While data on sensitization is limited for direct analogs, some piperazine derivatives are known to be skin and respiratory sensitizers.[1]

Genotoxicity

The available data on piperazine suggests that the core piperidine structure is not inherently genotoxic.[1] However, the potential for the formation of mutagenic nitrosamines under certain conditions (e.g., in the presence of nitrites) is a theoretical concern for any secondary amine, including 4-[(2-Ethoxyphenoxy)methyl]piperidine.[1] Therefore, while the compound itself is not expected to be a direct mutagen, its potential for metabolic activation to genotoxic species should not be entirely dismissed without experimental data.

Reproductive and Developmental Toxicity

The most significant toxicological concern for 4-[(2-Ethoxyphenoxy)methyl]piperidine, inferred from its close structural analog viloxazine, is the potential for reproductive toxicity. Viloxazine is suspected of damaging fertility or the unborn child. This suggests that 4-[(2-Ethoxyphenoxy)methyl]piperidine should be handled with extreme caution by individuals of reproductive age, and its use in any application should be preceded by a thorough reproductive toxicity assessment.

Proposed Experimental Protocols for Safety Assessment

To definitively determine the safety profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a battery of standard toxicological assays is recommended. The following section outlines the rationale and methodology for these key studies.

In Vitro Toxicity Screening

A tiered in vitro approach can provide valuable preliminary data while minimizing animal use.

  • Cytotoxicity Assays: Using cell lines such as HepG2 (liver cells) and SH-SY5Y (neuronal cells) to determine the concentration at which the compound causes cell death. This provides a preliminary indication of its general toxicity.

  • Ames Test (Bacterial Reverse Mutation Assay): To assess the mutagenic potential of the compound. This is a standard initial screen for genotoxicity.[3]

  • In Vitro Micronucleus Assay: To evaluate the potential for chromosomal damage in mammalian cells.[4]

Caption: Tiered approach to toxicological evaluation.

In Vivo Acute Toxicity Study

An acute oral toxicity study, following a guideline such as OECD 420 (Fixed Dose Procedure) or OECD 423 (Acute Toxic Class Method), would be the next logical step to determine the acute lethal dose (LD50) and observe signs of toxicity in a whole animal model.

Step-by-Step Methodology (OECD 423):

  • Animal Selection: Use a small number of rodents (e.g., female rats).

  • Dose Administration: Administer a single oral dose of the compound. The starting dose is selected based on in vitro data and structure-activity relationships.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Dose Adjustment: Depending on the outcome, the dose for the next animal is adjusted up or down.

  • Endpoint: The study is complete when the dose that causes mortality is identified, or no mortality is observed at the limit dose.

Genotoxicity and Carcinogenicity Assessment

The following diagram illustrates the relationship between genotoxicity and potential carcinogenicity.

genotoxicity_pathway Chemical Compound Chemical Compound Metabolic Activation Metabolic Activation Chemical Compound->Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Potential pathway from chemical exposure to carcinogenicity.

Handling and Safety Precautions

Given the inferred toxicological profile, the following handling precautions are recommended for 4-[(2-Ethoxyphenoxy)methyl]piperidine in a research setting:

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard lab coat should be worn.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

  • Waste Disposal: Dispose of waste containing the compound in accordance with local regulations for chemical waste.

Conclusion

While direct toxicological data for 4-[(2-Ethoxyphenoxy)methyl]piperidine is not currently available, a thorough analysis of its structural analogs provides a valuable presumptive safety profile. The primary concerns are its potential for being harmful if swallowed, causing skin and eye irritation, and, most significantly, the possibility of reproductive toxicity.

This guide underscores the importance of exercising caution when handling this and structurally related novel compounds. The provided recommendations for safety precautions and a tiered toxicological testing strategy are intended to guide researchers in the safe handling and further investigation of 4-[(2-Ethoxyphenoxy)methyl]piperidine. The data presented herein should not be considered a substitute for comprehensive experimental toxicological evaluation.

References

  • There are no direct references for the safety and toxicity of 4-[(2-Ethoxyphenoxy)methyl]piperidine.
  • Information on piperidine and its derivatives can be found in various chemical safety databases and public
  • Safety data for Viloxazine is available from commercial suppliers and regul
  • The study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives provides some context for acute toxicity.

Sources

An In-depth Technical Guide to 4-[(2-Ethoxyphenoxy)methyl]piperidine and its Analogs: A Review of Synthetic Strategies and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a piperidine derivative with potential therapeutic applications. Drawing upon existing literature for structurally related compounds, this document will explore its synthesis, potential pharmacological activities, and the underlying structure-activity relationships that govern its biological effects.

Introduction: The Prominence of the Phenoxymethylpiperidine Scaffold

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. When combined with a phenoxymethyl group, the resulting scaffold offers a versatile platform for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).

This guide will focus on the specific isomer, 4-[(2-Ethoxyphenoxy)methyl]piperidine, and will extrapolate its potential properties from the established knowledge of its structural analogs. By examining the synthesis and pharmacology of related compounds, we aim to provide a foundational understanding for researchers interested in exploring the therapeutic utility of this chemical entity.

Synthetic Pathways to Phenoxymethylpiperidine Derivatives

The synthesis of phenoxymethylpiperidine derivatives can be achieved through several established chemical routes. A common and effective strategy involves the nucleophilic substitution of a leaving group on the piperidine ring with a phenoxide. Based on analogous syntheses, a plausible route for the preparation of 4-[(2-Ethoxyphenoxy)methyl]piperidine is outlined below.

Proposed Synthetic Protocol:
  • Step 1: Preparation of 4-(Hydroxymethyl)piperidine. This can be achieved by the reduction of a commercially available 4-piperidinecarboxylic acid derivative.

  • Step 2: Activation of the Hydroxyl Group. The hydroxyl group of 4-(hydroxymethyl)piperidine is converted to a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.

  • Step 3: Nucleophilic Substitution with 2-Ethoxyphenol. The activated piperidine derivative is then reacted with 2-ethoxyphenol in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent (e.g., DMF or acetonitrile) to yield the target compound, 4-[(2-Ethoxyphenoxy)methyl]piperidine.

DOT Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 4-Piperidinecarboxylic_acid_derivative 4-Piperidinecarboxylic acid derivative Reduction Reduction 4-Piperidinecarboxylic_acid_derivative->Reduction LiAlH4 or other reducing agent 2-Ethoxyphenol 2-Ethoxyphenol Nucleophilic_Substitution Nucleophilic Substitution 2-Ethoxyphenol->Nucleophilic_Substitution Base (K2CO3 or NaH) 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine Reduction->4-(Hydroxymethyl)piperidine Activation Activation of Hydroxyl Group Activated_Piperidine Activated_Piperidine Activation->Activated_Piperidine 4-(Tosyl/Mesyloxymethyl)piperidine Target_Compound 4-[(2-Ethoxyphenoxy)methyl]piperidine Nucleophilic_Substitution->Target_Compound 4-(Hydroxymethyl)piperidine->Activation TsCl or MsCl, Base Activated_Piperidine->Nucleophilic_Substitution

Caption: Proposed synthetic workflow for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Spectroscopic and Structural Characterization (Predicted)

The structural confirmation of 4-[(2-Ethoxyphenoxy)methyl]piperidine would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons of the phenoxy ring, protons of the piperidine ring, and the methylene bridge.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to all the unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (235.33 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-O-C stretching (ether linkages), C-H stretching (aliphatic and aromatic), and N-H stretching (if the piperidine nitrogen is not substituted).

Pharmacological Profile and Therapeutic Potential

While direct pharmacological data for 4-[(2-Ethoxyphenoxy)methyl]piperidine is not available in the public domain, the activities of its structural isomers and other related piperidine derivatives provide valuable insights into its potential therapeutic applications.

Antidepressant Activity

A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed their potential as antidepressant agents.[1] These compounds were found to inhibit the reuptake of biogenic amines, a mechanism of action shared by many clinically effective antidepressants.[1] The biological activity of some of these derivatives was comparable to the established antidepressant drug viloxazine.[1] This suggests that the 4-substituted isomer, 4-[(2-Ethoxyphenoxy)methyl]piperidine, may also exhibit similar antidepressant properties by modulating monoamine neurotransmitter levels in the brain.

NMDA Receptor Antagonism

Several N-substituted piperidine derivatives have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1/2B subtype.[2][3] For instance, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine demonstrated high potency as an NR1/2B NMDA receptor antagonist.[2][3] Given that the phenoxymethylpiperidine scaffold is present in these active compounds, it is plausible that 4-[(2-Ethoxyphenoxy)methyl]piperidine could also interact with NMDA receptors. Further investigation is warranted to explore this potential activity, which could have implications for treating neurological disorders such as epilepsy and neuropathic pain.

Other Potential CNS Activities

The versatility of the piperidine scaffold extends to other CNS targets:

  • Opioid Receptor Modulation: Certain 4-(3-hydroxyphenyl)piperidine derivatives have been developed as µ-selective opioid antagonists.[4] The substitution pattern on the piperidine ring is crucial for this activity.

  • Acetylcholinesterase Inhibition: The well-known Alzheimer's drug, donepezil, features a 1-benzyl-4-(substituted)piperidine core and functions as a potent acetylcholinesterase inhibitor.[5]

While the direct structural similarity of 4-[(2-Ethoxyphenoxy)methyl]piperidine to these specific classes of compounds is not high, these examples underscore the broad potential of the piperidine core in CNS drug discovery.

Structure-Activity Relationships (SAR)

The biological activity of phenoxymethylpiperidine derivatives is significantly influenced by the substitution patterns on both the piperidine and the aromatic rings.

FeatureObservation from Related CompoundsImplied SAR for 4-[(2-Ethoxyphenoxy)methyl]piperidine
Position of the Phenoxymethyl Group 3-substituted derivatives show antidepressant activity.[1]The 4-position may alter the selectivity and potency for monoamine transporters or other CNS targets.
Substitution on the Phenoxy Ring The ethoxy group at the 2-position appears favorable for antidepressant activity in the 3-substituted series.[1] Hydroxyl groups on the phenoxy ring are important for NMDA receptor antagonism in other series.[2][3]The 2-ethoxy group is a key feature that should be explored for its contribution to various potential activities.
Substitution on the Piperidine Nitrogen N-alkylation or N-arylation is common in many CNS-active piperidine derivatives and significantly impacts potency and selectivity.[2][3][5]The unsubstituted piperidine nitrogen in the title compound offers a handle for further chemical modification to optimize its pharmacological profile.

DOT Diagram of Structure-Activity Relationships:

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Potential Biological Activities Scaffold Phenoxymethylpiperidine Piperidine_Sub Piperidine Substitution (Position of phenoxymethyl) Scaffold->Piperidine_Sub Phenoxy_Sub Phenoxy Substitution (e.g., ethoxy, hydroxy) Scaffold->Phenoxy_Sub N_Sub Piperidine N-Substitution (Alkyl, Aryl, etc.) Scaffold->N_Sub Antidepressant Antidepressant Piperidine_Sub->Antidepressant 3-position known NMDA_Antagonist NMDA Receptor Antagonist Piperidine_Sub->NMDA_Antagonist 4-position in other scaffolds Phenoxy_Sub->Antidepressant 2-ethoxy favorable Phenoxy_Sub->NMDA_Antagonist hydroxy important N_Sub->NMDA_Antagonist crucial for potency Other_CNS Other CNS Targets N_Sub->Other_CNS modulates activity

Caption: Key structural modifications influencing the biological activity of phenoxymethylpiperidines.

Preclinical and Toxicological Considerations

Any novel compound intended for therapeutic use must undergo rigorous preclinical safety and toxicological evaluation. For piperidine-containing compounds, potential off-target effects, such as interactions with hERG channels (cardiotoxicity) and cytochrome P450 enzymes (drug-drug interactions), should be assessed early in the development process.

General toxicological studies in animal models are necessary to determine the acute and chronic toxicity, as well as any potential reproductive or genetic toxicity.[6][7] While no specific toxicological data exists for 4-[(2-Ethoxyphenoxy)methyl]piperidine, the development of any new chemical entity should follow established regulatory guidelines for preclinical safety assessment.

Future Research Directions

The information compiled in this guide suggests that 4-[(2-Ethoxyphenoxy)methyl]piperidine is a promising, yet underexplored, chemical entity. Future research efforts should be directed towards:

  • Chemical Synthesis and Characterization: The development and optimization of a robust synthetic route to obtain the compound in high purity.

  • In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS targets, including monoamine transporters, NMDA receptors, and other relevant receptors and enzymes.

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of depression, anxiety, epilepsy, and pain to determine its therapeutic potential.

  • Lead Optimization: If promising activity is identified, a medicinal chemistry program should be initiated to synthesize and evaluate analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

While the direct literature on 4-[(2-Ethoxyphenoxy)methyl]piperidine is sparse, a review of structurally related compounds provides a strong rationale for its investigation as a potential CNS-active agent. The phenoxymethylpiperidine scaffold has proven to be a valuable template in drug discovery, and the specific substitution pattern of the title compound warrants further exploration. This guide serves as a foundational resource to stimulate and inform future research into the synthesis and pharmacological evaluation of this and related novel chemical entities.

References

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  • McCauley, J. A., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(13), 2099-2102. [Link]

  • Kluwe, W. M. (1988). Preclinical Toxicology of New Drugs. DTIC. [Link]

  • Weber, A., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry, 44(18), 2993-3001. [Link]

  • Ananthan, S., et al. (2006). Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 864-868. [Link]

  • Kawamura, T., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1735-1739. [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]

  • Onodera, C., Hayashi, T., & Ichiro. (n.d.). Chronic Toxicity Test of 4-Ethoxy-2-Methyl-5-Morpholino-3(2h)-Pyridazinone (M73101) in Beagle Dogs. Amanote Research. [Link]

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  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(4), 1563-1582. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018).
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  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Applicable Chemistry, 4(3), 918-938. [Link]

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  • Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. (2014). Elsevier. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

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Methodological & Application

Synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine protocol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a valuable building block in contemporary drug discovery, is presented in this application note. The piperidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties. Its combination with an ethoxyphenoxy moiety creates a molecule with significant potential for interaction with a variety of biological targets.

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine. The narrative emphasizes the chemical principles behind the chosen synthetic strategy, offering insights into reagent selection, reaction optimization, and potential challenges. The protocol is designed for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Synthetic Strategy and Design

The target molecule, 4-[(2-Ethoxyphenoxy)methyl]piperidine, is an unsymmetrical ether. The most robust and logical approach for its construction is the Williamson ether synthesis.[1][2] This classical yet highly effective method involves the reaction of an alkoxide (or phenoxide) with a substrate bearing a good leaving group, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

Our retrosynthetic analysis deconstructs the target molecule at the ether linkage, yielding two key synthons: a 2-ethoxyphenoxide nucleophile and a piperidin-4-ylmethyl electrophile.

The overall synthetic workflow is designed in three main stages:

  • Preparation of the Electrophile: Activation of the primary alcohol in N-Boc-4-(hydroxymethyl)piperidine by converting it into a tosylate. The tert-butyloxycarbonyl (Boc) group is chosen as a protecting group for the piperidine nitrogen. It is stable under the basic conditions required for the subsequent ether synthesis but can be cleanly removed under acidic conditions.

  • Williamson Ether Synthesis: The SN2 coupling of the prepared tosylate with the sodium salt of 2-ethoxyphenol.

  • Deprotection: Removal of the N-Boc protecting group to yield the final target compound as a hydrochloride salt, which improves stability and handling.[4]

G cluster_0 Stage 1: Electrophile Preparation cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection A N-Boc-4-(hydroxymethyl)piperidine B N-Boc-4-(tosyloxymethyl)piperidine A->B Tosylation (TsCl, Pyridine) E N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine B->E C 2-Ethoxyphenol D Sodium 2-ethoxyphenoxide C->D Deprotonation (NaH) D->E SN2 Coupling (DMF) F 4-[(2-Ethoxyphenoxy)methyl]piperidine (Final Product) E->F Acidolysis (HCl in Dioxane)

Caption: Overall synthetic workflow for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Mechanistic Insight: The Williamson Ether Synthesis

The core of this synthesis is the SN2 reaction. This is a single, concerted step where the nucleophilic phenoxide attacks the electrophilic carbon of the piperidin-4-ylmethyl tosylate, simultaneously displacing the tosylate leaving group.[2]

Key factors for success in this step include:

  • Choice of Substrate: The electrophile is a primary tosylate. Primary substrates are ideal for SN2 reactions as they are sterically unhindered, minimizing the potential for the competing E2 elimination side reaction.[1][3]

  • Nucleophile: 2-Ethoxyphenol is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding sodium 2-ethoxyphenoxide. This significantly increases its nucleophilicity compared to the neutral phenol.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is used. DMF effectively solvates the sodium counter-ion while leaving the phenoxide nucleophile relatively "bare," enhancing its reactivity.

Caption: The concerted SN2 mechanism of the Williamson ether synthesis step.

Detailed Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and can ignite; handle with extreme care under an inert atmosphere. Pyridine is toxic and flammable. Dioxane is a suspected carcinogen.

Materials and Reagents
ReagentM.W. ( g/mol )Density (g/mL)Purity
N-Boc-4-(hydroxymethyl)piperidine215.29-98%
p-Toluenesulfonyl chloride (TsCl)190.65-99%
Pyridine (anhydrous)79.100.98299.8%
2-Ethoxyphenol138.161.08999%
Sodium Hydride (NaH)24.00-60% disp. in mineral oil
N,N-Dimethylformamide (DMF, anhydrous)73.090.94499.8%
Hydrochloric acid, 4M solution in 1,4-Dioxane--4.0 M
Dichloromethane (DCM)84.931.326ACS Grade
Ethyl Acetate (EtOAc)88.110.902ACS Grade
Diethyl Ether (Et₂O)74.120.713ACS Grade
Sodium Bicarbonate (NaHCO₃), saturated solution---
Brine, saturated solution---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
Protocol 1: Synthesis of N-Boc-4-(tosyloxymethyl)piperidine (Electrophile)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-Boc-4-(hydroxymethyl)piperidine (10.0 g, 46.4 mmol, 1.0 eq) in anhydrous pyridine (80 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add p-toluenesulfonyl chloride (9.70 g, 50.9 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Drying: Dry the collected solid under high vacuum to afford N-Boc-4-(tosyloxymethyl)piperidine as a white powder. The product is typically used in the next step without further purification. Expected yield: 15.5 - 16.5 g (90-96%).

Protocol 2: Williamson Ether Synthesis
  • Phenoxide Formation: To a dry 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol, 1.2 eq). Wash the NaH with dry hexanes (2 x 15 mL) to remove the mineral oil, then carefully decant the hexanes. Add 100 mL of anhydrous DMF.

  • Reagent Addition: Cool the NaH suspension to 0 °C. Add a solution of 2-ethoxyphenol (6.36 g, 46.0 mmol, 1.1 eq) in 30 mL of anhydrous DMF dropwise over 20 minutes. Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases.

  • SN2 Coupling: Add a solution of N-Boc-4-(tosyloxymethyl)piperidine (from Protocol 1, ~15.5 g, 42.0 mmol, 1.0 eq) in 50 mL of anhydrous DMF to the phenoxide solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction by TLC (Eluent: 20% EtOAc in hexanes).

  • Work-up: Cool the mixture to room temperature and cautiously quench by the slow addition of 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, 5% to 20% EtOAc in hexanes) to yield pure N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine. Expected yield: 11.6 - 13.0 g (80-90%).

Protocol 3: N-Boc Deprotection
  • Reaction Setup: Dissolve the purified N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine (10.0 g, 29.6 mmol, 1.0 eq) in 50 mL of ethyl acetate in a 250 mL round-bottom flask.

  • Acid Addition: Add a 4.0 M solution of HCl in 1,4-dioxane (30 mL, 120 mmol, ~4 eq) dropwise at room temperature. A precipitate will form.

  • Reaction: Stir the resulting slurry at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual solvent and any non-polar impurities.

  • Drying: Dry the solid under high vacuum to yield 4-[(2-ethoxyphenoxy)methyl]piperidine hydrochloride as a white to off-white solid. Expected yield: 7.5 - 8.1 g (93-99%).

References

  • Synthesis and biological evaluation of some substituted 4-Piperidones. (n.d.).
  • SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF NOVEL 2,6-DI SUBSTITUTED PIPERIDINE-4-ONE DERIV
  • Mapes, C. M., et al. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • Wang, L., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.
  • Goel, K. K., et al.
  • Literature review on the synthesis of N-substituted piperidin-4-amines. (2025). BenchChem.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Zaragoza, F. (2024).
  • Gassama, A., & Diatta, A. (2015).
  • Synthesis of 4-(4-ethylphenoxy)piperidine. (n.d.). PrepChem.com.
  • Williamson Ether Synthesis. (2022). Chemistry Steps.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Application Notes & Protocols: Williamson Ether Synthesis for the Preparation of Alkoxybenzenes. (2025). BenchChem.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (2025). BenchChem.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. (2025). BenchChem.

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Application Notes and Protocols for 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive guide provides detailed experimental procedures for the synthesis, purification, and characterization of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a valuable building block in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization is a key strategy in the design of novel therapeutic agents.[1][2] This document offers in-depth, field-proven insights into the practical execution of these chemical transformations, moving beyond a simple recitation of steps to explain the underlying scientific principles.

Introduction to 4-[(2-Ethoxyphenoxy)methyl]piperidine

4-[(2-Ethoxyphenoxy)methyl]piperidine is a disubstituted piperidine derivative featuring an aryloxymethyl substituent at the 4-position. This structural motif is of significant interest in drug discovery, as the ether linkage and the aromatic ring offer opportunities for diverse molecular interactions with biological targets. The piperidine ring itself can influence physicochemical properties such as pKa and lipophilicity, which are critical for pharmacokinetic profiles. The synthesis of this compound typically involves a convergent approach, combining a piperidine building block with a functionalized phenol.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to 4-[(2-Ethoxyphenoxy)methyl]piperidine involves a two-step sequence:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting a protected 4-(hydroxymethyl)piperidine with a suitable 2-ethoxyphenol derivative. The use of a protecting group on the piperidine nitrogen is crucial to prevent N-alkylation as a side reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

  • Deprotection: Removal of the Boc protecting group to yield the target secondary amine.

This strategy is illustrated in the following workflow diagram:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection N_Boc_piperidine N-Boc-4-(hydroxymethyl)piperidine reaction1 N_Boc_piperidine->reaction1 ethoxyphenol 2-Ethoxyphenol ethoxyphenol->reaction1 base Strong Base (e.g., NaH) base->reaction1 solvent1 Polar Aprotic Solvent (e.g., DMF) solvent1->reaction1 protected_product N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine acid Strong Acid (e.g., TFA or HCl in Dioxane) reaction2 protected_product->reaction2 reaction1->protected_product acid->reaction2 solvent2 Solvent (e.g., DCM) solvent2->reaction2 final_product 4-[(2-Ethoxyphenoxy)methyl]piperidine reaction2->final_product

Fig. 1: Synthetic workflow for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Part 1: Synthesis of N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ether linkages, proceeding via an SN2 mechanism.[3][4] In this step, the hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a suitable leaving group on an electrophilic 2-ethoxyphenyl derivative. For simplicity and commercial availability, we will utilize 2-ethoxyphenol and an in-situ activation of the hydroxymethyl group of the piperidine derivative. A more direct approach involves the reaction of the alkoxide of 2-ethoxyphenol with a piperidine derivative bearing a leaving group on the methyl substituent, such as a tosylate or a halide.

Protocol 1: Williamson Ether Synthesis

Materials and Reagents:

  • N-Boc-4-(hydroxymethyl)piperidine

  • 2-Ethoxyphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromo-2-ethoxyethane (alternative electrophile)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Alkoxide Formation: Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous DMF at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should be observed.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add 1-bromo-2-ethoxyethane (1.1 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine as a pure compound.

Part 2: Synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine (Boc Deprotection)

The final step in the synthesis is the removal of the Boc protecting group to unveil the secondary amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in dioxane are commonly used for this transformation.[5][6][7]

Protocol 2: Boc Deprotection

Materials and Reagents:

  • N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine (1.0 equivalent) in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-[(2-ethoxyphenoxy)methyl]piperidine.

  • Purification: The crude product can be further purified by acid-base extraction or by conversion to its hydrochloride salt followed by recrystallization.[1] To form the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.

Part 3: Purification and Characterization

Purification is a critical step to ensure the final compound is free of impurities that could interfere with subsequent applications.[1][8] Characterization is essential to confirm the identity and purity of the synthesized molecule.

Purification Techniques
Technique Application Expected Purity Advantages Disadvantages
Column Chromatography Purification of the Boc-protected intermediate.>98%High resolution, applicable to a wide range of compounds.Time-consuming, requires significant solvent volumes.
Acid-Base Extraction Purification of the final amine product from neutral or acidic impurities.[5]80-98%Fast, simple, and effective for initial cleanup.Can lead to emulsions, may require multiple extractions.
Recrystallization Purification of the final product as a salt (e.g., hydrochloride).>99%Yields highly pure crystalline material.Requires a solid product, potential for product loss.
Analytical Characterization

The following are predicted analytical data for 4-[(2-Ethoxyphenoxy)methyl]piperidine based on the analysis of structurally similar compounds and general spectroscopic principles.[9][10][11][12][13] Experimental verification is required for confirmation.

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 6.8-7.1 (m, 4H): Aromatic protons of the ethoxyphenoxy group.

    • 4.05 (q, J = 7.0 Hz, 2H): -OCH₂CH₃

    • 3.85 (d, J = 6.0 Hz, 2H): -OCH₂-piperidine

    • 3.1-3.3 (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.

    • 2.6-2.8 (m, 2H): Axial protons on C2 and C6 of the piperidine ring.

    • 1.8-2.0 (m, 1H): Proton on C4 of the piperidine ring.

    • 1.6-1.8 (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.

    • 1.42 (t, J = 7.0 Hz, 3H): -OCH₂CH₃

    • 1.2-1.4 (m, 2H): Axial protons on C3 and C5 of the piperidine ring.

    • 1.5-2.5 (br s, 1H): N-H proton of the piperidine ring.

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 148.5, 148.0: Quaternary aromatic carbons (C-O).

    • 121.5, 121.0, 115.0, 114.5: Aromatic CH carbons.

    • 74.5: -OCH₂-piperidine

    • 64.5: -OCH₂CH₃

    • 46.0: C2 and C6 of the piperidine ring.

    • 38.0: C4 of the piperidine ring.

    • 30.0: C3 and C5 of the piperidine ring.

    • 15.0: -OCH₂CH₃

3. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS):

    • [M+H]⁺: Predicted at m/z 236.16

    • Fragmentation: Expect fragmentation patterns involving cleavage of the ether bond and within the piperidine ring.[14]

4. Infrared (IR) Spectroscopy

  • IR (KBr, cm⁻¹):

    • 3300-3400 (broad): N-H stretch of the secondary amine.[2][12]

    • 3000-3100: Aromatic C-H stretch.

    • 2800-3000: Aliphatic C-H stretch.

    • 1500-1600: Aromatic C=C bending.

    • 1200-1250 (strong): Aryl-alkyl ether C-O stretch.[2]

    • 1000-1100: Aliphatic C-O stretch.

G cluster_0 Purification Workflow crude_product Crude 4-[(2-Ethoxyphenoxy)methyl]piperidine acid_base Acid-Base Extraction crude_product->acid_base salt_formation Convert to HCl Salt acid_base->salt_formation recrystallization Recrystallization salt_formation->recrystallization pure_product Pure 4-[(2-Ethoxyphenoxy)methyl]piperidine HCl recrystallization->pure_product

Sources

Application Notes and Protocols for the Purification of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of 4-[(2-ethoxyphenoxy)methyl]piperidine, a key intermediate in pharmaceutical synthesis. Given that the purity of such scaffolds is critical for downstream applications, including drug efficacy and safety, robust purification strategies are essential.[1] This guide details multiple orthogonal techniques, including acid-base extraction, column chromatography, crystallization, and vacuum distillation. For each method, we provide not only step-by-step protocols but also the underlying chemical principles and expert insights to empower researchers to adapt and troubleshoot these procedures. This document is intended for researchers, chemists, and process development professionals working in the pharmaceutical and life sciences industries.

Introduction and Physicochemical Profile

4-[(2-Ethoxyphenoxy)methyl]piperidine is a heterocyclic compound featuring a piperidine ring, a common motif in a vast number of pharmaceuticals and bioactive molecules.[2][3] Its structure, containing a basic secondary amine and an ether linkage, dictates its chemical properties and informs the selection of an appropriate purification strategy. Impurities in its crude form typically arise from unreacted starting materials, side-products from synthesis, or degradation products.[2] For instance, oxidation of the piperidine ring can lead to discoloration.[2]

A thorough understanding of the compound's physicochemical properties is the foundation of any purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and related analogs.[4]

Table 1: Physicochemical Properties of 4-[(2-Ethoxyphenoxy)methyl]piperidine (and Related Analogs)

PropertyPredicted/Inferred ValueRationale & Notes
Molecular Formula C₁₄H₂₁NO₂-
Molecular Weight 235.32 g/mol -
Physical State Likely a high-boiling point liquid or low-melting point solid at room temperature.Similar phenoxy-piperidine derivatives can be oils or solids.[4][5]
Boiling Point > 150 °C at atmospheric pressure.High molecular weight and hydrogen bonding capability suggest a high boiling point, making vacuum distillation necessary.[6] A similar compound, 4-(4-ethylphenoxy)piperidine, distills at 114-116 °C / 1 mm Hg.[5]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Alcohols). Sparingly soluble in water.The molecule has both polar (amine, ether) and non-polar (aromatic ring, alkyl groups) regions.
pKa (Conjugate Acid) ~10-11The piperidine nitrogen is a secondary amine, making it basic and readily protonated by acids.

Strategic Approach to Purification

The optimal purification strategy is dictated by the scale of the operation, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective. The following decision-making workflow provides a logical path to selecting the appropriate technique(s).

Purification_Strategy start Crude 4-[(2-ethoxyphenoxy)methyl]piperidine scale_check Determine Scale & Impurity Profile start->scale_check bulk_purification Bulk Purification (>1 g) Initial Cleanup scale_check->bulk_purification Large Scale fine_purification Fine Purification (<1 g) High Purity scale_check->fine_purification Small Scale acid_base Acid-Base Extraction bulk_purification->acid_base Acidic/Neutral Impurities distillation Vacuum Distillation bulk_purification->distillation Volatile Impurities crystallization Crystallization (as salt or free base) fine_purification->crystallization If Solid chromatography Flash Chromatography fine_purification->chromatography acid_base->fine_purification distillation->fine_purification end_node Pure Product (Verify by HPLC, NMR, GC) crystallization->end_node prep_hplc Preparative HPLC chromatography->prep_hplc Highest Purity Needed chromatography->end_node prep_hplc->end_node

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction (Bulk Purification)

This technique is highly effective for the initial removal of acidic and neutral impurities by leveraging the basicity of the piperidine nitrogen.[1][7]

Acid_Base_Extraction step1 Step 1: Dissolution Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). step2 Step 2: Acidic Wash Wash with dilute aq. HCl (1M). Organic Layer (Neutral/Acidic Impurities) Aqueous Layer (Protonated Product) step1->step2 step3 step3 step2:f1->step3 step4 Step 4: Re-extraction Extract aqueous layer multiple times with fresh organic solvent (e.g., DCM). step3->step4 step5 Step 5: Drying & Concentration Combine organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure. step4->step5

Caption: Workflow for purification by acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. The basic piperidine nitrogen will be protonated, forming a water-soluble hydrochloride salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer.[1]

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath to manage any heat generated during neutralization. Slowly add a concentrated base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). This deprotonates the piperidine, regenerating the neutral, water-insoluble free base.

  • Final Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract it three times with a fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.[1]

Expert's Note: The choice of solvent is crucial. Ethyl acetate is excellent for the initial step, but dichloromethane is often preferred for the final extraction as the product may have higher solubility in it, leading to better recovery.

Protocol 2: Flash Column Chromatography (Fine Purification)

For removing impurities with similar basicity or polarity, flash column chromatography on silica gel is the method of choice.[2]

Methodology:

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a solvent like DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate).

    • Crucial Step for Basic Amines: To prevent peak tailing, add a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol (e.g., 0.5-1% v/v) to the eluent system.[7] This deactivates the acidic silanol groups on the silica surface.[7]

    • Aim for a retention factor (Rf) of ~0.2-0.4 for the target compound.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent system.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Apply the eluent to the top of the column and use positive pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the final product.

Chromatography_Troubleshooting problem Problem: Peak Tailing on Silica Gel cause Cause: Basic piperidine nitrogen interacts strongly with acidic silanol (Si-OH) groups on silica surface. problem->cause solution Solution: Add a basic modifier to the eluent. (e.g., 0.5-1% Triethylamine) cause->solution

Caption: Troubleshooting peak tailing in chromatography.[7]

Protocol 3: Crystallization (For Solid Products or Salts)

If the purified free base is a solid, or if it can be converted into a stable, crystalline salt (e.g., hydrochloride, oxalate), crystallization can be an exceptionally powerful purification technique.[2][8]

Methodology (Single-Solvent Recrystallization):

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, heptane). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[2][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent, with stirring, until the solid just dissolves completely. Using the minimum volume is key to maximizing recovery.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove residual impurities. Dry the crystals under vacuum.

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Expert's Note: Slow cooling generally promotes the growth of larger, purer crystals. Rapid cooling can cause impurities to become trapped in the crystal lattice. If the compound "oils out" (separates as a liquid), try using a more dilute solution or a different solvent system.

Purity Assessment

After purification, the identity and purity of 4-[(2-ethoxyphenoxy)methyl]piperidine must be confirmed using analytical techniques.

Table 2: Analytical Techniques for Purity Verification

TechniquePurposeTypical Parameters & Observations
HPLC Quantify purity and detect non-volatile impurities.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with a modifier like formic acid or TFA to ensure good peak shape for the basic amine.[9] Detection: UV at a wavelength where the phenoxy moiety absorbs (e.g., ~270 nm).
GC-MS Detect volatile impurities and confirm molecular weight.Column: A mid-polarity column (e.g., DB-17) is often suitable for amines.[10] MS: The mass spectrometer will confirm the molecular ion peak (m/z = 235.3) and provide a characteristic fragmentation pattern.
¹H NMR Confirm chemical structure and detect structural impurities.Solvent: CDCl₃ or DMSO-d₆. Expected Chemical Shifts (approximate): Aromatic protons (phenoxy group): ~6.8-7.2 ppm; Ethoxy CH₂: ~4.0 ppm (quartet); Methylene bridge (O-CH₂-piperidine): ~3.5-3.8 ppm; Piperidine ring protons: ~1.5-3.0 ppm; Ethoxy CH₃: ~1.4 ppm (triplet).[11][12][13]

Conclusion

The purification of 4-[(2-ethoxyphenoxy)methyl]piperidine is a critical step in its utilization for research and drug development. The choice of technique—acid-base extraction for bulk cleanup, chromatography for high-resolution separation, or crystallization for crystalline solids—must be tailored to the specific needs of the project. By understanding the chemical principles behind each method and employing rigorous analytical verification, researchers can confidently obtain this valuable compound with the high purity required for demanding applications.[2]

References

  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • University of Rochester. (n.d.). How To: Purify by Distillation. Chemistry Department.
  • PrepChem.com. (n.d.). Synthesis of 4-(4-ethylphenoxy)piperidine.
  • National Center for Biotechnology Information. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubChem.
  • BenchChem. (2025). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. (2015). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

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Application Note & Protocols for the Analytical Characterization of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide detailing the analytical characterization of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a key intermediate with potential applications in pharmaceutical development.[1][2] We present detailed, field-proven protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and reproducible, providing researchers and drug development professionals with a validated starting point for comprehensive quality control and characterization.

Introduction: The Imperative for Rigorous Characterization

4-[(2-Ethoxyphenoxy)methyl]piperidine is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. Analogs and derivatives of substituted piperidines are explored for a wide range of therapeutic applications.[3][4] As with any potential active pharmaceutical ingredient (API) or key intermediate, unambiguous confirmation of its chemical identity, structure, and purity is a non-negotiable prerequisite for its use in research and development.

This guide moves beyond simple procedural lists to explain the rationale behind the chosen analytical strategies. By integrating ¹H and ¹³C NMR for structural confirmation, high-resolution mass spectrometry for molecular weight verification and fragmentation analysis, and HPLC for purity determination, we establish a multi-faceted analytical workflow. This orthogonal approach ensures a high degree of confidence in the material's quality, forming a self-validating system for characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of individual atoms. For 4-[(2-Ethoxyphenoxy)methyl]piperidine, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Scientific Rationale
  • ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ), integration (area under the peak), and spin-spin splitting (multiplicity) are used to piece together the molecular fragments.

  • ¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments (e.g., aliphatic, aromatic, ether, etc.). A standard proton-decoupled spectrum provides a single peak for each unique carbon, offering a clear map of the carbon skeleton.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-[(2-Ethoxyphenoxy)methyl]piperidine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Solvent Reference: Calibrate the chemical shift scale to the residual CHCl₃ signal at δ 7.26 ppm.

  • Data Processing & Interpretation: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections. Integrate all signals and assign them to the corresponding protons.

Predicted ¹H NMR Data & Interpretation

The expected ¹H NMR spectrum will show distinct signals corresponding to the ethoxy, aromatic, piperidine, and linker protons.

Assignment (Proton) Predicted δ (ppm) Multiplicity Integration Rationale
-OCH₂CH₃ ~1.4Triplet (t)3HAliphatic methyl protons coupled to the adjacent methylene group.
-OCH₂ CH₃~4.1Quartet (q)2HMethylene protons adjacent to an oxygen and coupled to the methyl group.
Piperidine H2, H6 (axial/eq)~2.6 - 3.1Multiplet (m)4HProtons adjacent to the nitrogen atom are deshielded. Complex splitting due to axial/equatorial environments.[5][6]
Piperidine H3, H5 (axial/eq)~1.2 - 1.8Multiplet (m)4HAliphatic protons on the piperidine ring.[7]
Piperidine H4~1.9Multiplet (m)1HMethine proton at the point of substitution.
-O-CH₂ -Piperidine~3.9Doublet (d)2HMethylene protons adjacent to the phenoxy oxygen and coupled to the piperidine H4 proton.
Aromatic Protons (Ar-H)~6.8 - 7.0Multiplet (m)4HProtons on the substituted benzene ring.
Piperidine N-H ~1.5 - 2.5Broad Singlet (br s)1HThe NH proton signal is often broad and its chemical shift can vary with concentration and solvent.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR analysis.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Solvent Reference: Calibrate the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Predicted ¹³C NMR Data
Assignment (Carbon) Predicted δ (ppm) Rationale
-OCH₂C H₃~15Shielded aliphatic methyl carbon.
-OC H₂CH₃~64Methylene carbon attached to an oxygen atom.
Piperidine C 3, C 5~30Aliphatic carbons in the piperidine ring.
Piperidine C 4~38Methine carbon at the point of substitution.
Piperidine C 2, C 6~46Carbons adjacent to the nitrogen atom.[8]
-O-C H₂-Piperidine~70Methylene carbon of the ether linkage.
Aromatic Carbons (Ar-C)~112 - 122Carbons of the benzene ring.
Aromatic Carbons (Ar-C-O)~148 - 157Aromatic carbons directly attached to oxygen atoms are significantly deshielded.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer (≥400 MHz) Transfer->Spectrometer Acquire Acquire Spectrum (¹H and ¹³C) Spectrometer->Acquire Process Process FID (FT, Phase/Baseline Correction) Acquire->Process Calibrate Calibrate to Solvent Residual Peak Process->Calibrate Analyze Integrate & Assign Chemical Shifts Calibrate->Analyze Structure Confirm Structure Analyze->Structure

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this application, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear determination of the molecular ion.[9]

Scientific Rationale

The basic nitrogen atom in the piperidine ring is readily protonated under the acidic conditions of the ESI mobile phase.[10] This makes the molecule ideal for analysis in positive ion mode, where it will be detected primarily as the protonated molecule, [M+H]⁺. This provides a direct and accurate measurement of the compound's monoisotopic molecular weight. Further fragmentation of this parent ion (MS/MS) can be induced to provide structural information that corroborates the NMR data.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Create a dilute working solution (~1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: ~3.5 - 4.5 kV

    • Source Temperature: ~120 - 150 °C

    • Scan Range: m/z 50 - 500

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation patterns.

Predicted MS Data & Interpretation
  • Molecular Formula: C₁₄H₂₁NO₂

  • Monoisotopic Mass: 235.1572 u

  • Expected [M+H]⁺ Ion: m/z 236.1645

Table: Predicted MS and MS/MS Fragmentation Data

Ion Predicted m/z Description
[M+H]⁺236.16Protonated parent molecule.
Fragment 1137.08Cleavage of the ether bond, resulting in the protonated ethoxyphenol fragment.
Fragment 2100.11Cleavage of the ether bond, resulting in the protonated 4-(methyl)piperidine fragment.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms MS Analysis cluster_anal_ms Data Interpretation Stock Prepare Stock Solution (~1 mg/mL) Dilute Dilute to ~5 µg/mL in ACN/H₂O with 0.1% FA Stock->Dilute Infuse Infuse into ESI Source Dilute->Infuse ScanMS1 Acquire Full Scan MS (Detect [M+H]⁺) Infuse->ScanMS1 ScanMS2 Select [M+H]⁺ & Acquire MS/MS Spectrum ScanMS1->ScanMS2 ConfirmMW Confirm Molecular Weight from [M+H]⁺ ScanMS2->ConfirmMW AnalyzeFrag Analyze Fragmentation Pattern ConfirmMW->AnalyzeFrag Verify Verify Structure AnalyzeFrag->Verify

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds and for identifying and quantifying any related impurities.[11] Reversed-Phase HPLC (RP-HPLC) is the most versatile and widely used mode, making it the first choice for a molecule with the polarity of 4-[(2-Ethoxyphenoxy)methyl]piperidine.[12][13]

Scientific Rationale

In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18).[13] A polar mobile phase is used, and by gradually increasing the percentage of organic solvent (gradient elution), compounds are eluted in order of increasing hydrophobicity. This technique provides excellent resolution and sensitivity, allowing for the detection of trace-level impurities. UV detection is suitable due to the presence of the aromatic ring chromophore.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Create a working solution for injection at ~0.1 mg/mL by diluting the stock solution with the same solvent mixture.

  • Instrumentation & Conditions:

Parameter Condition Rationale
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/PDA detectorStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax, XBridge)A C18 stationary phase provides excellent retention for this moderately nonpolar molecule.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the piperidine nitrogen.
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC.[15]
Gradient Elution 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% BA broad gradient ensures elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[16]
Detection UV at 220 nmThe phenyl group provides strong absorbance at lower UV wavelengths.[17]
Injection Vol. 10 µLStandard injection volume.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Workflow Prep Sample Preparation (0.1 mg/mL in ACN/H₂O) Inject Inject onto RP-HPLC System Prep->Inject Separate Gradient Elution Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate All Peaks Chromatogram->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Result Report Purity & Impurity Profile Calculate->Result

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and HPLC provides a robust and comprehensive characterization of 4-[(2-Ethoxyphenoxy)methyl]piperidine. NMR confirms the intricate details of the molecular structure, MS provides an exact molecular weight and corroborating fragmentation data, and HPLC delivers a clear and quantifiable assessment of purity. The protocols outlined in this guide are designed to be directly applicable in a research or quality control setting, ensuring that scientists and developers can proceed with confidence in the identity and quality of their material.

References

  • Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • Gaudin, K., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. [Link]

  • Hopper, J. (2001). Electrospray ionization mass spectrometry: from cluster ions to toxic metal ions in biology. Retrospective Theses and Dissertations. [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review. [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. RSC. [Link]

  • SpectraBase. Piperidine. Wiley. [Link]

  • Anil, A., et al. (2022). The numbering system used in piperine derivatives for 1 H and 13 C NMR analysis. ResearchGate. [Link]

  • Wikipedia. Secondary electrospray ionization. Wikipedia. [Link]

  • Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

  • Meng, J., et al. (2016). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • Hammud, H. H., et al. (2024). 1 H and 13 C NMR correlations between the calculated and experimental data. ResearchGate. [Link]

  • De Caprariis, P., et al. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica. [Link]

  • Gajecka, M., & Gajecki, M. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Biondi, L., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • Le, T. N., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • SpectraBase. 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine. Wiley. [Link]

  • SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Liu, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Kumar, P., et al. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology. [Link]

  • Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. jchr.org. [Link]

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Sources

Application Note: In Vitro Pharmacological Characterization of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 4-[(2-Ethoxyphenoxy)methyl]piperidine and the Sigma-1 Receptor (σ1R)

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in centrally active compounds, including potent and selective ligands for sigma receptors[1][2]. The Sigma-1 Receptor (σ1R) is not a classical cell surface receptor but a ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface (MAM)[3]. It plays a critical role in regulating cellular homeostasis, including calcium signaling, protein folding, and neuronal plasticity, making it a compelling target for therapeutic intervention in neurodegenerative diseases, pain, and depression[4][5].

The in vitro characterization of a novel compound like 4-[(2-Ethoxyphenoxy)methyl]piperidine is a critical first step in the drug discovery process. It follows a hierarchical approach:

  • Target Binding: Does the compound bind to the intended target? What is its affinity? This is addressed with a competitive radioligand binding assay.

  • Functional Modulation: Does binding to the target elicit a functional response? Can we differentiate agonist versus antagonist activity? A functional assay, such as monitoring changes in intracellular calcium, can provide this insight.

  • Phenotypic Consequence: Does target modulation lead to a meaningful change in cell behavior? For σ1R modulators, the promotion of neurite outgrowth is a key downstream effect associated with neuroplasticity[6].

This guide provides detailed, validated protocols for each of these stages.

Tier 1: Target Engagement via Radioligand Binding Assay

The gold standard for quantifying the affinity of a test compound for a receptor is the competitive radioligand binding assay[7]. This assay measures the ability of the unlabeled test compound, 4-[(2-Ethoxyphenoxy)methyl]piperidine, to displace a radioactive ligand (radioligand) that is known to bind to the target with high affinity and specificity. The preferred selective radioligand for σ1R is [³H]-(+)-pentazocine[8][9].

Principle of the Assay

A fixed concentration of [³H]-(+)-pentazocine and a membrane preparation containing σ1R are incubated with increasing concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor. The amount of bound radioactivity is measured, and the concentration of the test compound that displaces 50% of the specifically bound radioligand is determined as the IC₅₀ value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used[10].

Experimental Workflow: Competitive Binding```dot

Sources

4-[(2-Ethoxyphenoxy)methyl]piperidine in vivo studies in animal models

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for In Vivo Studies of 4-[(2-Ethoxyphenoxy)methyl]piperidine (MEM 3454) in Animal Models

Prepared by: Gemini, Senior Application Scientist

Preamble: A Novel Modulator for Cognitive Enhancement

4-[(2-Ethoxyphenoxy)methyl]piperidine, also identified in scientific literature as MEM 3454 or R3487, is a promising investigational compound with a dual mechanism of action. It functions as a partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) and as an antagonist of the serotonin 5-HT3 receptor.[1][2] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[3] Activation of these receptors is linked to improvements in learning, memory, and attention, making them a key therapeutic target for cognitive deficits observed in schizophrenia and Alzheimer's disease.[4][5][6] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo studies to evaluate the pro-cognitive potential of MEM 3454 in relevant animal models.

Part 1: Preclinical Strategy & Animal Model Selection

The foundation of a successful in vivo study is the selection of an animal model that appropriately recapitulates the human condition of interest. For assessing pro-cognitive agents like MEM 3454, the goal is to utilize models of cognitive impairment. The choice between pharmacological, lesion-based, or genetic models depends on the specific research question and the translational goals.

Causality Behind Model Selection:

  • Pharmacological Models: These are ideal for high-throughput screening and establishing proof-of-concept. They involve acutely inducing a transient cognitive deficit that the test compound is expected to reverse. A common approach is to use a cholinergic antagonist like scopolamine, which induces memory impairment, providing a direct challenge to a pro-cholinergic agent.[7][8][9]

  • Genetic Models: For studying neurodegenerative diseases like Alzheimer's, transgenic models that express human genes associated with the disease (e.g., Amyloid Precursor Protein, Presenilin) are invaluable. The 5xFAD mouse model, for instance, develops amyloid pathology and related cognitive deficits, allowing for the evaluation of a compound's potential disease-modifying effects.[10]

Recommended Models for MEM 3454 Evaluation:

Model TypeInducing Agent/Genetic MakeupPrimary DeficitRationale for Use with MEM 3454
Pharmacological Scopolamine (cholinergic antagonist)Learning & Memory ImpairmentDirectly tests the compound's ability to overcome a cholinergic deficit, relevant to its mechanism.[7][9]
Pharmacological MK-801 or PCP (NMDA antagonists)Executive Function & Recognition Memory DeficitsModels cognitive deficits associated with schizophrenia, a key indication for α7 agonists.[4]
Genetic 5xFAD Transgenic MouseProgressive Amyloid Pathology & Spatial Memory DeficitsEvaluates efficacy in a chronic, pathology-driven model of Alzheimer's disease.[10]
Genetic DBA/2 MouseNatural Auditory Gating DeficitAssesses improvement in sensory information processing, a deficit in schizophrenia linked to α7 receptor function.[4]
Proposed Mechanism of Action of MEM 3454

The pro-cognitive effects of MEM 3454 are hypothesized to stem from its partial agonism at the α7 nAChR. This interaction is believed to enhance cholinergic neurotransmission, leading to improved downstream signaling cascades crucial for synaptic plasticity and memory formation.

MEM3454_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron MEM3454 MEM 3454 a7nAChR α7 nAChR MEM3454->a7nAChR Binds as Partial Agonist Ca_channel Ca²⁺ Influx a7nAChR->Ca_channel Opens Channel NT_release Neurotransmitter Release (ACh, DA, Glu) Ca_channel->NT_release Triggers Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) NT_release->Synaptic_Plasticity Modulates Cognition Improved Cognitive Function Synaptic_Plasticity->Cognition Leads to In_Vivo_Study_Workflow cluster_workflow General Experimental Workflow Acclimatization 1. Animal Acclimatization (1-2 weeks) Habituation 2. Handling & Habituation (3-5 days) Acclimatization->Habituation Baseline 3. Baseline Training (if applicable) Habituation->Baseline Grouping 4. Group Assignment (Vehicle, MEM 3454 Doses) Baseline->Grouping Dosing 5. Compound Administration (e.g., 60 min pre-test) Grouping->Dosing Behavioral_Test 6. Behavioral Assay (e.g., NOR, MWM) Dosing->Behavioral_Test Data_Collection 7. Data Collection (Automated Video Tracking) Behavioral_Test->Data_Collection Analysis 8. Statistical Analysis Data_Collection->Analysis NOR_Protocol_Flow cluster_nor Novel Object Recognition Protocol Habituation Day 1-2: Habituation (Empty Arena, 10 min/day) Training Day 3: Training Trial (Two Identical Objects: A1, A2) Habituation->Training Interval Retention Interval (e.g., 24 hours) Training->Interval Test Day 4: Test Trial (One Familiar, One Novel: A, B) Interval->Test

Sources

Application Note: 4-[(2-Ethoxyphenoxy)methyl]piperidine as a Monoamine Reuptake Inhibitor Scaffold in Preclinical Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of neuropharmacological drug discovery, identifying highly ligand-efficient scaffolds is critical for developing novel therapeutics for central nervous system (CNS) disorders. 4-[(2-Ethoxyphenoxy)methyl]piperidine (CAS 756474-44-9) is a commercially available research chemical that serves as a highly valuable structural probe for monoamine transporter binding sites.

The rationale for utilizing this specific scaffold is grounded in its structural homology to established clinical agents. It is a piperidine bioisostere of the morpholine ring found in viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine), a well-characterized norepinephrine reuptake inhibitor (NRI) and serotonin (5-HT) modulator used in the treatment of ADHD and depression[1]. Furthermore, it is a positional isomer of the 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, which have demonstrated potent in vivo antidepressant activity and biogenic amine reuptake inhibition[2].

By shifting the attachment point from the 2-position (morpholine) or 3-position (piperidine) to the 4-position, researchers can alter the spatial vector of the ethoxyphenoxy pharmacophore. This allows for precise steric probing of the orthosteric binding pockets of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

Physicochemical Profiling & Formulation Causality

Understanding the physicochemical properties of 4-[(2-Ethoxyphenoxy)methyl]piperidine is essential for designing robust in vitro assays. The secondary amine of the piperidine ring dictates its behavior in aqueous buffers and its interaction with target proteins.

Table 1: Physicochemical Properties and Assay Implications
PropertyValueCausality / Implication for Screening
Molecular Weight 235.32 g/mol Highly ligand-efficient (MW < 300); excellent starting point for hit-to-lead optimization.
LogP (Predicted) ~2.5Optimal lipophilicity for blood-brain barrier (BBB) penetration in downstream in vivo CNS assays.
pKa (Predicted) 10.38 ± 0.10[3]Highly protonated at physiological pH (7.4). This positive charge is strictly required for electrostatic interaction with the conserved Aspartate residue in the central binding site of monoamine transporters.
Boiling Point 339.0 ± 12.0 °C[4]Indicates high thermal stability during compound library storage and handling.
H-Bond Donors/Acceptors 1 / 3Favorable profile for minimizing non-specific protein binding while maintaining target affinity through the hydration network.

Formulation Insight: Because the compound is a highly basic secondary amine (pKa ~10.4)[3], it is prone to non-specific binding to negatively charged plastic assay plates. Master stocks should be prepared in 100% DMSO, but intermediate aqueous dilutions must be performed in buffers containing 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein and prevent compound depletion before reaching the target tissue.

Mechanism of Action: Synaptic Transporter Inhibition

The primary utility of 4-[(2-Ethoxyphenoxy)methyl]piperidine is to act as a competitive inhibitor at presynaptic monoamine transporters. By occupying the central binding site of NET or SERT, the scaffold prevents the reuptake of endogenous neurotransmitters from the synaptic cleft, thereby enhancing downstream postsynaptic receptor activation[1].

MOA Presynaptic Presynaptic Terminal (Transporter Host) NE Neurotransmitter (NE / 5-HT) Presynaptic->NE Vesicular Release Cleft Synaptic Cleft (Signal Propagation) Postsynaptic Postsynaptic Neuron (Target Receptors) Cleft->Postsynaptic Receptor Activation NET Monoamine Transporter (NET / SERT) Cleft->NET Endogenous Reuptake NET->Presynaptic Intracellular Recycling NE->Cleft Compound 4-EPM-Piperidine (Test Scaffold) Compound->NET Competitive Inhibition

Fig 1: Synaptic mechanism of action for monoamine reuptake inhibition by the piperidine scaffold.

Experimental Protocol: Self-Validating Synaptosomal Reuptake Assay

To evaluate the pharmacological efficacy of this scaffold, a radioligand reuptake assay utilizing crude rat brain synaptosomes is the gold standard. Causality of Model Selection: Unlike transfected CHO or HEK293 cells, synaptosomes preserve the native lipid microenvironment, endogenous accessory proteins, and precise electrochemical gradients required for accurate transporter kinetics[2].

Step-by-Step Methodology

Phase 1: Buffer & Reagent Preparation

  • Prepare Krebs-Ringer HEPES (KRH) Buffer (pH 7.4). Causality: The secondary active transport of monoamines is strictly coupled to the symport of Na+ and Cl- ions. KRH maintains these essential physiological ion gradients.

  • Supplement KRH buffer with 100 µM Ascorbic Acid and 10 µM Pargyline . Causality: Ascorbic acid acts as an antioxidant to prevent the rapid auto-oxidation of the [3H]-Norepinephrine or [3H]-Serotonin radioligands. Pargyline is an irreversible Monoamine Oxidase (MAO) inhibitor; it prevents the enzymatic degradation of the radioligand once it is internalized into the synaptosome, ensuring accurate scintillation counting.

Phase 2: Tissue Preparation 3. Homogenize rat cortical tissue in ice-cold 0.32 M sucrose and centrifuge at 1,000 x g (remove nuclear pellet), followed by 10,000 x g to isolate the P2 synaptosomal pellet. Resuspend in KRH buffer.

Phase 3: Assay Assembly & Self-Validation System 4. In a 96-well deep-well plate, combine:

  • Total Binding (TB) Wells: Buffer + Synaptosomes + Radioligand.

  • Non-Specific Binding (NSB) Wells: Buffer + Synaptosomes + Radioligand + 10 µM Nisoxetine (NET control) or Fluoxetine (SERT control).

  • Test Wells: Buffer + Synaptosomes + Radioligand + 4-[(2-Ethoxyphenoxy)methyl]piperidine (10-point dose-response curve, 10 µM to 0.1 nM). Causality: This setup creates a self-validating system. The assay is only deemed successful if the Z'-factor (calculated from the TB and NSB wells) is > 0.5, proving the signal window is robust enough to accurately determine the IC50 of the test compound.

Phase 4: Filtration & Quantification 5. Incubate the plate at 37°C for 15 minutes to allow for active transport. 6. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical Causality Step: The GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that masks the negative charges of the glass fibers, drastically reducing the non-specific binding of the highly basic (pKa ~10.4) piperidine scaffold and the radioligand. 7. Wash filters 3x with ice-cold KRH buffer, extract in scintillation fluid, and quantify internalized radioactivity using a Liquid Scintillation Counter.

Workflow Prep 1. Compound Preparation (DMSO Stock -> 0.1% BSA Buffer) Incubation 3. Radioligand Incubation ([3H]-Ligand + Test Compound + Pargyline) Prep->Incubation Tissue 2. Synaptosome Isolation (Preserves Native Lipid Environment) Tissue->Incubation Filtration 4. Rapid Filtration & Washing (PEI-Treated GF/B Filters) Incubation->Filtration Detection 5. Liquid Scintillation Counting (Quantify Intracellular Radioligand) Filtration->Detection Analysis 6. Data Analysis & Validation (Calculate IC50 & Z'-Factor) Detection->Analysis

Fig 2: Self-validating high-throughput synaptosomal radioligand reuptake assay workflow.

Data Interpretation & Expected Assay Performance

When utilizing 4-[(2-Ethoxyphenoxy)methyl]piperidine in the described protocol, researchers should benchmark the resulting IC50 values against known reference compounds structurally related to the scaffold.

Table 2: Comparative Pharmacological Benchmarks
Compound / ScaffoldNET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)Primary Pharmacological Profile
Viloxazine (Reference) ~150 - 300> 10,000> 10,000Selective NRI / 5-HT Modulator[1]
3-Piperidine Analog ~100 - 500~1,000> 10,000Mixed NRI / Weak SRI[2]
4-EPM-Piperidine (Test) Assay DependentAssay DependentAssay DependentPutative NRI/SRI Probe Scaffold
Nisoxetine (Control) < 10> 1,000> 1,000Validating NET Assay Control

By analyzing the shifts in IC50 between the 2-morpholine (viloxazine), 3-piperidine, and 4-piperidine isomers, structural biologists can map the steric constraints of the transporter's S1 binding pocket, accelerating the rational design of next-generation monoamine modulators.

References

  • Balsamo, A., et al. "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." Journal of Medicinal Chemistry (via PubMed/NIH).[Link]

  • Yu, C., et al. "New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties." Journal of Experimental Pharmacology (via PubMed/NIH).[Link]

Sources

Application Notes and Protocols for 4-[(2-Ethoxyphenoxy)methyl]piperidine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold for CNS Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions have made it a versatile template for designing ligands for a wide array of neuroreceptors and transporters. The compound 4-[(2-Ethoxyphenoxy)methyl]piperidine emerges from a rational design paradigm, drawing structural analogy to established neuropharmacological agents such as Viloxazine, a selective norepinephrine reuptake inhibitor with a morpholine ring, and various piperidine-based sigma-1 (σ1) receptor modulators.[1][2]

The (2-ethoxyphenoxy)methyl group suggests a potential interaction with monoamine transporters, while the piperidine core is a common feature in high-affinity σ1 receptor ligands.[3] The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a pluripotent therapeutic target implicated in neuroprotection, synaptic plasticity, and the modulation of various neurotransmitter systems.[4] Ligands for the σ1 receptor have shown promise in preclinical models of neurodegenerative diseases, neuropathic pain, and mood disorders.[5][6]

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the neuropharmacological profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine. We present detailed protocols for its characterization as a potential modulator of the σ1 receptor and for its evaluation in preclinical models of Parkinson's disease, a neurodegenerative disorder where σ1 receptor activation has shown therapeutic potential.[7]

Hypothesized Mechanism of Action

Based on its structural features, we hypothesize that 4-[(2-Ethoxyphenoxy)methyl]piperidine acts as a high-affinity ligand for the σ1 receptor. Its potential interaction with this receptor could modulate intracellular calcium signaling, reduce oxidative stress, and exert anti-apoptotic and anti-inflammatory effects, thereby conferring neuroprotection.

Hypothesized_Mechanism_of_Action cluster_0 4-[(2-Ethoxyphenoxy)methyl]piperidine cluster_1 Cellular Effects cluster_2 Therapeutic Outcome Compound Compound Sigma1 σ1 Receptor Compound->Sigma1 Binds to Ca_Signaling Ca²⁺ Signaling Modulation Sigma1->Ca_Signaling Oxidative_Stress Reduced Oxidative Stress Sigma1->Oxidative_Stress Apoptosis Anti-Apoptotic Effects Sigma1->Apoptosis Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection

Caption: Hypothesized mechanism of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Application I: In Vitro Characterization of σ1 Receptor Binding

The initial step in characterizing a novel compound is to determine its binding affinity for the hypothesized target. A radioligand binding assay is a robust and sensitive method for this purpose.

Protocol 1: σ1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of 4-[(2-Ethoxyphenoxy)methyl]piperidine for the σ1 receptor using guinea pig liver membranes, which are a rich source of this receptor.[8][9]

Materials:

  • Test Compound: 4-[(2-Ethoxyphenoxy)methyl]piperidine

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol

  • Membrane Preparation: Guinea pig liver membrane homogenate

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation Cocktail

  • 96-well filter plates

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of 4-[(2-Ethoxyphenoxy)methyl]piperidine in the assay buffer.

  • In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (near its Kd)

    • Varying concentrations of the test compound or vehicle.

    • For non-specific binding, add a high concentration of haloperidol.

  • Add the guinea pig liver membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[10]

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Hypothetical Value
Radioligand [³H]-(+)-pentazocine
Kd of Radioligand 2.5 nM
IC50 of Compound 15 nM
Ki of Compound 5.0 nM

Application II: Preclinical Evaluation in a Model of Parkinson's Disease

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create animal models of Parkinson's disease.[11] MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[11] This model is suitable for evaluating the neuroprotective potential of novel compounds.[7]

Protocol 2: In Vivo Evaluation in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines the steps to assess the neuroprotective effects of 4-[(2-Ethoxyphenoxy)methyl]piperidine in an MPTP-induced mouse model of Parkinson's disease.

Experimental Workflow:

MPTP_Model_Workflow cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment & Analysis Phase Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (Rotarod, Open Field) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, MPTP, MPTP + Compound) Baseline->Grouping Dosing_Start Compound/Vehicle Administration (Daily for 14 days) Grouping->Dosing_Start MPTP_Injection MPTP Injections (e.g., 4x, 20 mg/kg, i.p.) Dosing_Start->MPTP_Injection Behavioral_Post Post-treatment Behavioral Testing MPTP_Injection->Behavioral_Post Sacrifice Euthanasia & Tissue Collection Behavioral_Post->Sacrifice Analysis Immunohistochemistry (TH+ neurons) Neurochemical Analysis (Dopamine levels) Sacrifice->Analysis

Caption: Experimental workflow for the MPTP mouse model.

Materials:

  • Animals: Male C57BL/6 mice

  • Neurotoxin: MPTP hydrochloride

  • Test Compound: 4-[(2-Ethoxyphenoxy)methyl]piperidine

  • Vehicle: Saline or other appropriate solvent

  • Behavioral testing equipment: Rotarod, Open field arena

  • Immunohistochemistry reagents: Anti-tyrosine hydroxylase (TH) antibody

  • HPLC system for neurochemical analysis

Procedure:

  • Acclimatization and Baseline Testing: Acclimatize mice to the housing conditions for at least one week. Perform baseline behavioral tests (e.g., rotarod for motor coordination) to establish pre-treatment performance.

  • Grouping and Dosing: Randomly assign mice to experimental groups (e.g., Vehicle, MPTP only, MPTP + test compound at different doses). Begin daily administration of the test compound or vehicle.

  • MPTP Induction: After a period of pre-treatment with the test compound, induce parkinsonism by administering MPTP (e.g., intraperitoneal injections).

  • Post-treatment Behavioral Testing: At a specified time after the last MPTP injection, repeat the behavioral tests to assess motor deficits.

  • Tissue Collection and Analysis: Euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra.

    • Neurochemical Analysis: Measure dopamine and its metabolite levels in the striatum using HPLC.

Expected Outcomes and Data Interpretation: A successful neuroprotective effect of 4-[(2-Ethoxyphenoxy)methyl]piperidine would be demonstrated by:

  • An attenuation of MPTP-induced motor deficits in the behavioral tests.

  • A significant preservation of TH-positive neurons in the substantia nigra compared to the MPTP-only group.

  • A restoration of striatal dopamine levels towards those of the vehicle-treated group.

Parameter Vehicle Control MPTP Only MPTP + Compound (10 mg/kg)
Rotarod Latency (s) 180 ± 1560 ± 10120 ± 12
TH+ Neurons (count) 8000 ± 5003500 ± 4006000 ± 450
Striatal Dopamine (ng/mg tissue) 15 ± 25 ± 110 ± 1.5

Conclusion

The compound 4-[(2-Ethoxyphenoxy)methyl]piperidine represents a promising scaffold for the development of novel neuropharmacological agents. The protocols outlined in these application notes provide a robust framework for its initial characterization, focusing on its potential as a σ1 receptor ligand. Positive results from these studies would warrant further investigation into its broader receptor profile, pharmacokinetic properties, and efficacy in other models of neurological and psychiatric disorders.

References

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed. Available from: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. Available from: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link]

  • Animal Models of Neurodegenerative Diseases - PMC - NIH. Available from: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed. Available from: [Link]

  • Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed. Available from: [Link]

  • MPTP - Wikipedia. Available from: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - . Available from: [Link]

  • The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding | Biochemistry - ACS Publications. Available from: [Link]

  • Pharmacological Investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a New Analgesic and Anti-Inflammatory Drug - PubMed. Available from: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers. Available from: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. Available from: [Link]

  • Neurodegenerative Disease Models | InVivo Biosystems. Available from: [Link]

  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents.
  • US9434703B2 - Viloxazine compositions - Google Patents.
  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI. Available from: [Link]

  • The bivalent ligand, MMG22, reduces neuropathic pain after nerve injury without the side effects of traditional opioids - PMC. Available from: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer. Available from: [Link]

  • Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed. Available from: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air. Available from: [Link]

  • Anesthetic- and Analgesic-Related Drugs Modulating Both Voltage-Gated Na + and TRP Channels - MDPI. Available from: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys. Available from: [Link]

  • Viloxazine hydrochloride-impurities | Pharmaffiliates. Available from: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. Available from: [Link]

  • Piperazine compounds, process for preparing them, pharmaceutical composition and use - European Patent Office - EP 0251141 B1 - Googleapis.com. Available from: [Link]

  • A Parkinson-like neurologic deficit in primates is caused by a novel 4-substituted piperidine - PubMed. Available from: [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases - Emulate. Available from: [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC. Available from: [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed. Available from: [Link]

  • A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds - PubMed. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available from: [Link]

  • Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed. Available from: [Link]

  • Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity - MDPI. Available from: [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. Available from: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. Available from: [Link]

Sources

Application Notes & Protocols: 4-[(2-Ethoxyphenoxy)methyl]piperidine as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds.[1][2] This guide focuses on 4-[(2-ethoxyphenoxy)methyl]piperidine, a readily accessible precursor, as a starting point for generating libraries of novel compounds with significant therapeutic potential. The strategic placement of the ethoxyphenoxy group provides a unique structural and electronic framework, while the secondary amine of the piperidine ring serves as a prime handle for diverse chemical modifications. We present detailed, field-proven protocols for the N-functionalization of this precursor, including N-alkylation, N-arylation, and amide coupling, thereby providing researchers with the tools to explore new chemical space and develop next-generation therapeutics.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in approved drugs, valued for its favorable physicochemical properties, metabolic stability, and ability to confer aqueous solubility.[3][4] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The subject of this guide, 4-[(2-ethoxyphenoxy)methyl]piperidine, is a particularly attractive starting material. The ethoxyphenoxy substituent can engage in various non-covalent interactions with protein targets, while the piperidine nitrogen is a nucleophilic center ripe for chemical elaboration. Derivatives of similar structures have shown promise as antidepressant agents, highlighting the potential of this chemical class.[5] This document provides a detailed roadmap for the synthetic derivatization of this precursor.

Core Synthetic Strategies: Functionalization of the Piperidine Nitrogen

The secondary amine of 4-[(2-ethoxyphenoxy)methyl]piperidine is the primary site for chemical modification. The following protocols detail robust methods for introducing a wide range of substituents at this position, enabling the systematic exploration of structure-activity relationships (SAR).

Protocol 1: Direct N-Alkylation via Nucleophilic Substitution

This is a straightforward and widely used method for introducing alkyl groups onto the piperidine nitrogen. The reaction involves the nucleophilic attack of the secondary amine on an alkyl halide, with a base to neutralize the resulting hydrohalic acid.[6]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering.[7]

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is used to prevent competition with the piperidine amine for the alkylating agent.[6][8]

  • Slow Addition: The alkyl halide is added slowly to minimize the potential for over-alkylation, which can lead to the formation of a quaternary ammonium salt byproduct.[6][8]

Detailed Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[(2-ethoxyphenoxy)methyl]piperidine (1.0 eq.) and anhydrous acetonitrile (MeCN).

  • Add finely powdered, dry potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

  • Slowly add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq.) to the stirred solution at room temperature.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.[8]

Workflow for Direct N-Alkylation:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Precursor 4-[(2-Ethoxyphenoxy)methyl]piperidine Stir Stir at RT Precursor->Stir AlkylHalide Alkyl Halide (R-X) AlkylHalide->Stir Base Base (e.g., K₂CO₃) Base->Stir Solvent Anhydrous MeCN Solvent->Stir Filter Filter Stir->Filter Reaction Complete Concentrate Concentrate Filter->Concentrate Extract Aqueous Work-up Concentrate->Extract Purify Column Chromatography Extract->Purify Product N-Alkyl Piperidine Derivative Purify->Product G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Precursor 4-[(2-Ethoxyphenoxy)methyl]piperidine Iminium Iminium Ion Formation (RT) Precursor->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Catalyst Acetic Acid (cat.) Catalyst->Iminium Solvent DCM Solvent->Iminium Reduction Add NaBH(OAc)₃ Iminium->Reduction Quench Quench (NaHCO₃) Reduction->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkyl Piperidine Derivative Purify->Product

Sources

Preformulation Profiling of 4-[(2-Ethoxyphenoxy)methyl]piperidine: Comprehensive Solubility and Stability-Indicating Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a new chemical entity (NCE) transitions from discovery to preclinical development, defining its physicochemical boundaries is paramount. For 4-[(2-Ethoxyphenoxy)methyl]piperidine , a compound structurally characterized by a basic piperidine ring and an ether-linked ethoxyphenoxy moiety, understanding its thermodynamic solubility and intrinsic stability is critical for downstream formulation.

This application note provides an authoritative, self-validating framework for evaluating the solubility and stability of this compound. The methodologies detailed herein are grounded in the United States Pharmacopeia (USP) <1236> guidelines for solubility[1] and the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing[2].

Structural Rationale & Preformulation Strategy

The structural architecture of 4-[(2-Ethoxyphenoxy)methyl]piperidine dictates its behavior in aqueous and stressed environments.

  • Ionization & Solubility: The secondary amine of the piperidine ring possesses a predicted pKa of approximately 10.4. This basicity implies a highly pH-dependent solubility profile. At the acidic pH of the stomach (pH 1.2), the nitrogen is fully protonated, driving high aqueous solubility. However, as the molecule transitions to the neutral/mildly basic environment of the intestines (pH 6.8), the reduction in the ionized fraction can trigger sudden precipitation, a common cause of poor oral bioavailability.

  • Chemical Liabilities: The molecule contains an ether linkage and a secondary amine. Drawing on degradation data from structural analogues such as viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine), the ether bridge is highly susceptible to acid-catalyzed cleavage, while the piperidine nitrogen is a prime target for N-oxidation under oxidative stress[3][4].

Understanding these causal relationships allows us to design targeted, stress-specific protocols rather than relying on blind empirical testing.

G API 4-[(2-Ethoxyphenoxy)methyl]piperidine API Characterization Solubility Solubility Profiling (USP <1236>) API->Solubility Stability Stability Testing (ICH Q1A/Q1B) API->Stability pH pH-Dependent (pH 1.2 - 7.4) Solubility->pH Biorelevant Biorelevant Media (FaSSIF / FeSSIF) Solubility->Biorelevant Forced Forced Degradation (Stress Testing) Stability->Forced Formal Formal Stability (Accelerated/Long-Term) Stability->Formal Formulation Formulation Strategy & Dosage Form Design pH->Formulation Biorelevant->Formulation Forced->Formulation Formal->Formulation

Fig 1: Preformulation workflow integrating USP <1236> and ICH Q1A guidelines.

Thermodynamic Solubility Assessment (USP <1236>)

To accurately classify the compound within the Biopharmaceutics Classification System (BCS), we must determine its true thermodynamic equilibrium solubility using the saturation shake-flask method[1]. Kinetic solubility methods (e.g., solvent-shift) are insufficient here, as they often overestimate solubility due to metastable supersaturation.

Self-Validating Shake-Flask Protocol
  • Media Preparation: Prepare standard aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Additionally, prepare biorelevant media (FaSSIF and FeSSIF) to evaluate the impact of micellar solubilization by bile salts.

  • Saturation: Accurately weigh an excess amount of 4-[(2-Ethoxyphenoxy)methyl]piperidine API (e.g., 50 mg) into 10 mL glass vials. Add 5 mL of the respective media to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaking incubator at 37 ± 0.5°C, agitating at 150 rpm.

    • Self-Validation Check: Visually inspect the vials at 24 hours. If the solution is completely clear, thermodynamic equilibrium has not been reached. Add additional API until a visible solid pellet remains, ensuring true saturation.

  • Phase Separation: After 48 hours, extract a 1 mL aliquot and centrifuge at 10,000 rpm for 15 minutes at 37°C (avoiding temperature drops that could cause premature precipitation).

  • Quantification: Dilute the supernatant with the HPLC mobile phase and quantify using a validated HPLC-UV method against a standard calibration curve.

Expected Solubility Profile

Based on the physicochemical properties of the piperidine moiety, the following table summarizes the anticipated solubility behavior:

Media TypepHExpected SolubilityIonization StateFormulation Implication
0.1 N HCl 1.2> 50.0 mg/mL (High)Fully ProtonatedRapid gastric dissolution expected.
Acetate Buffer 4.5> 20.0 mg/mL (High)ProtonatedStable during upper GI transit.
Phosphate Buffer 6.8< 5.0 mg/mL (Moderate)Partially UnprotonatedRisk of precipitation in the lower GI tract.
FaSSIF 6.5Moderate to HighMicellar SolubilizationBile salts may rescue intestinal solubility.

Stability-Indicating Protocol & Forced Degradation

Forced degradation (stress testing) is executed to elucidate the intrinsic stability of the molecule and to validate that the analytical method is "stability-indicating"—meaning it can baseline-resolve the parent API from all degradation products[2].

Causality of Degradation Pathways

Given the structural similarity to viloxazine, 4-[(2-Ethoxyphenoxy)methyl]piperidine is highly susceptible to specific degradation vectors[3][4]:

  • Acidic/Alkaline Hydrolysis: Targets the ether linkage, potentially cleaving the molecule into 2-ethoxyphenol and a piperidine-methanol derivative.

  • Oxidative Stress: Peroxides will readily attack the electron-rich secondary amine of the piperidine ring, resulting in N-oxide formation.

  • Thermal/Photolytic Stress: Can induce radical-mediated dimerization or ring cleavage.

G Stress Stress Conditions (Hydrolytic, Oxidative, Thermal) AcidBase Acid/Base Hydrolysis (1N HCl / 0.1N NaOH) Stress->AcidBase Oxidation Oxidative Stress (3% H2O2) Stress->Oxidation Thermal Thermal/Photolytic (105°C / UV-Vis) Stress->Thermal Ether Ether Cleavage (Phenol + Piperidine Alcohol) AcidBase->Ether NOxide N-Oxidation (Piperidine N-oxide) Oxidation->NOxide Radical Radical Degradation (Ring Cleavage/Dimerization) Thermal->Radical HPLC HPLC-UV/MS Analysis Mass Balance & Peak Purity Ether->HPLC NOxide->HPLC Radical->HPLC

Fig 2: Logical pathways for forced degradation and analytical resolution.

Forced Degradation Methodology

Prepare a 1.0 mg/mL stock solution of the API in a neutral, compatible diluent (e.g., 50:50 Methanol:Water).

  • Acidic Hydrolysis: Mix 5 mL of stock with 1 mL of 1.0 N HCl. Heat at 70°C for 3 hours. Cool and neutralize with 1 mL of 1.0 N NaOH prior to injection.

  • Alkaline Hydrolysis: Mix 5 mL of stock with 1 mL of 0.1 N NaOH. Heat at 70°C for 3 hours. Cool and neutralize with 1 mL of 0.1 N HCl. (Note: Weaker base is used as amines are generally more stable in alkaline conditions, but the ether linkage remains vulnerable).

  • Oxidative Degradation: Mix 5 mL of stock with 1 mL of 3.0% H2​O2​ . Store at room temperature in the dark for 24 hours.

  • Thermal Degradation: Expose the solid API powder in a thin layer to 105°C in a hot air oven for 6 hours. Reconstitute to 1.0 mg/mL before analysis.

Method Validation via Mass Balance

A protocol is only as trustworthy as its mass balance. For every stressed sample, calculate the total chromatographic area:

Mass Balance (%)=%Assay of Remaining API+∑(%Degradant Peak Areas)
  • Acceptance Criteria: The mass balance must fall between 95.0% and 105.0%.

  • Troubleshooting: If the mass balance drops below 95%, it indicates that degradation products are either volatile, eluting in the void volume, or lack a UV chromophore (e.g., aliphatic piperidine fragments). In such cases, orthogonal detection via LC-MS/MS or Evaporative Light Scattering Detection (ELSD) is mandatory to identify the missing mass[4].

Formal Stability Testing (ICH Q1A)

Following successful forced degradation and method validation, formal stability batches must be initiated. The API should be stored in its proposed commercial packaging under the following conditions[2]:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (Tested at 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (Tested at 0, 1, 3, and 6 months).

Conclusion & Formulation Strategy

The data generated from these protocols directly inform the formulation strategy. If 4-[(2-Ethoxyphenoxy)methyl]piperidine exhibits significant precipitation at pH 6.8 during solubility testing, formulators must consider solubility-enhancing techniques such as amorphous solid dispersions or salt-form optimization (e.g., formulating as a hydrochloride salt). Furthermore, if oxidative degradation yields >5% N-oxide formation during stress testing, the final dosage form will require the integration of antioxidants (e.g., BHT or ascorbic acid) and protective blister packaging to ensure a viable commercial shelf-life.

References

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Overview of USP guidance on equilibrium solubility, apparent solubility, and biorelevant media. Available at: [Link]

  • International Council for Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. Guidelines on stress testing, storage conditions, and analytical validation. Available at:[Link]

  • Journal of Chemical Health Risks. A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride. (Demonstrates degradation pathways for structural analogues). Available at:[Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Available at: [Link]

Sources

Application Note: Cellular Profiling of 4-[(2-Ethoxyphenoxy)methyl]piperidine in Sigma-1 Receptor and Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Mechanistic Causality

The compound 4-[(2-Ethoxyphenoxy)methyl]piperidine (CAS 756474-44-9) belongs to the highly privileged phenoxymethylpiperidine class of chemical scaffolds. In modern neuropharmacology and oncology screening, phenoxymethylpiperidines are extensively utilized as highly potent ligands for the Sigma-1 Receptor (S1R) and as inhibitors of monoamine transporters such as the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[1],[2].

The causality behind this dual-target affinity lies in the molecule's core pharmacophore. The basic nitrogen of the piperidine ring forms a critical electrostatic interaction with the Glu172 residue in the S1R binding pocket, while the hydrophobic ethoxyphenoxy ether moiety perfectly occupies the adjacent lipophilic cleft[3]. This structural arrangement allows phenoxymethylpiperidines to exhibit subnanomolar affinity for S1R, making them invaluable for developing Positron Emission Tomography (PET) radiotracers and therapeutic modulators for neurodegenerative diseases and neuropathic pain[1],[4].

The Sigma-1 Receptor (S1R) Signaling Axis

Unlike classical G-protein coupled receptors, S1R is a ligand-operated chaperone protein residing primarily at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum (ER)[5],[6]. In its dormant state, S1R forms a complex with the chaperone protein BiP (GRP78)[6],[7]. Upon binding an agonist like 4-[(2-Ethoxyphenoxy)methyl]piperidine, S1R dissociates from BiP and stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3)[6]. This stabilization enhances calcium (Ca2+) efflux from the ER into the mitochondria, optimizing cellular bioenergetics and promoting cell survival[6].

S1R_Pathway Ligand 4-[(2-Ethoxyphenoxy)methyl]piperidine S1R Sigma-1 Receptor (S1R) Ligand->S1R Binds (Glu172) MAM Mitochondria-Associated Membrane MAM->S1R BiP BiP / GRP78 S1R->BiP Ligand-induced dissociation IP3R IP3 Receptor Type-3 S1R->IP3R Chaperones Ca2 ER to Mitochondria Ca2+ Transfer IP3R->Ca2 Channel Opening Survival Cell Survival & Bioenergetics Ca2->Survival Enhances

Figure 1: Phenoxymethylpiperidine modulation of Sigma-1 Receptor chaperone activity at the MAM.

Self-Validating Experimental Protocols

To accurately profile 4-[(2-Ethoxyphenoxy)methyl]piperidine, the experimental design must be self-validating. This means every assay must contain internal logical checks (specific antagonists/agonists) to ensure that the observed phenotypic changes are strictly on-target.

Protocol A: S1R-Mediated Calcium Mobilization Assay

Because S1R activation directly modulates IP3R-mediated Ca2+ release[6], intracellular calcium mobilization is the most robust functional readout for this scaffold. We utilize Fluo-4 AM, a cell-permeant fluorescent dye that exhibits a massive increase in fluorescence upon binding free Ca2+.

Self-Validation Logic: The Ca2+ signal generated by the test compound must be completely abolished by pre-incubation with Haloperidol (a well-characterized S1R antagonist). If the signal persists, the compound is inducing Ca2+ release via off-target mechanisms (e.g., direct ionophore activity).

Step-by-Step Methodology:

  • Cell Seeding: Plate PC12 cells (which endogenously express high levels of S1R) at 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Add 100 µL of 4 µM Fluo-4 AM (dissolved in HBSS with 0.04% Pluronic F-127). Incubate for 45 minutes at 37°C in the dark.

  • De-esterification & Antagonist Pre-incubation: Wash cells twice with HBSS to remove extracellular dye. For validation wells, add 50 µL of 1 µM Haloperidol and incubate for 15 minutes to block S1R sites. For standard wells, add 50 µL of assay buffer.

  • Compound Addition: Transfer the plate to a kinetic fluorometric imaging reader (e.g., FLIPR or Synergy H1). Inject 50 µL of 4-[(2-Ethoxyphenoxy)methyl]piperidine at varying concentrations (1 nM to 10 µM).

  • Kinetic Readout: Record fluorescence (Ex: 494 nm / Em: 516 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or maximum peak height to determine the EC50.

Protocol B: Monoamine Transporter (NET/SERT) Uptake Assay

Given the structural overlap between S1R ligands and monoamine reuptake inhibitors[2], profiling against NET/SERT is mandatory. We utilize ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent substrate that mimics endogenous monoamines and is actively transported into the cell.

Self-Validation Logic: The baseline uptake of ASP+ must be inhibited by the test compound in a dose-dependent manner. To prove the assay is functioning, a reference plate using Nisoxetine (a selective NET inhibitor) must yield an IC50 within historical norms (~10 nM) and a Z'-factor > 0.5.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably transfected with hNET at 50,000 cells/well in a 96-well plate. Incubate overnight.

  • Compound Incubation: Wash cells with assay buffer. Add 4-[(2-Ethoxyphenoxy)methyl]piperidine (1 nM to 10 µM) and the reference inhibitor Nisoxetine to respective wells. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add ASP+ to a final concentration of 1 µM.

  • Kinetic Readout: Measure fluorescence (Ex: 475 nm / Em: 605 nm) over 30 minutes. The rate of fluorescence increase corresponds to transporter activity.

  • Data Analysis: Calculate the percentage of inhibition relative to vehicle control and determine the IC50.

Figure 2: Step-by-step high-throughput cell-based assay workflow for compound screening.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological parameters for the phenoxymethylpiperidine scaffold in the described self-validating assays. A Z'-factor > 0.5 is required for all control plates before test compound data can be accepted as reliable.

Compound / LigandTargetAssay ReadoutExpected ParameterRequired Z'-Factor
4-[(2-Ethoxyphenoxy)methyl]piperidine S1RCa2+ Mobilization10 - 100 nM (EC50)> 0.6
(+)-Pentazocine (Positive Control)S1RCa2+ Mobilization~15 nM (EC50)> 0.6
Haloperidol (Antagonist Control)S1RCa2+ Blockade~5 nM (IC50)> 0.6
4-[(2-Ethoxyphenoxy)methyl]piperidine NET/SERTASP+ Uptake50 - 300 nM (IC50)> 0.7
Nisoxetine (Reference Inhibitor)NETASP+ Uptake~10 nM (IC50)> 0.7

Troubleshooting & Best Practices

  • Non-Specific Binding (NSB): Highly lipophilic piperidine derivatives often adhere to standard polystyrene plasticware, artificially inflating the apparent IC50/EC50. Solution: Perform all serial dilutions in glass vials or ultra-low attachment polypropylene plates, and include 0.1% Bovine Serum Albumin (BSA) in the assay buffer to act as a carrier protein.

  • Fluo-4 AM Extrusion: PC12 cells express multidrug resistance (MDR) efflux pumps that can actively pump out Fluo-4 AM before the assay begins. Solution: Add 2.5 mM Probenecid (an anion transport inhibitor) to both the dye-loading buffer and the final assay buffer to retain the intracellular dye.

References

  • Rossi D., et al. "A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging." Molecules / PMC - NIH.
  • Benchchem Database. "Substituted Piperidines-1 | Pharmaceutical Research Reagent." Benchchem.
  • Benchchem Database. "3-[(4-Fluorophenoxy)methyl]piperidine." Benchchem.
  • Su T.P., et al. "The sigma-1 receptor chaperone as an inter-organelle signaling modulator." Trends in Pharmacological Sciences / PMC - NIH.
  • Penke B., et al. "The Sigma Enigma: A Narrative Review of Sigma Receptors." Cureus / PMC - NIH.
  • Mori T., et al. "The Sigma-1 Receptor in Cellular Stress Signaling." Frontiers in Cell and Developmental Biology / PMC - NIH.
  • Wang Y., et al. "Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders." Neuropharmacology / PMC - NIH.

Sources

Application Note: High-Throughput Dose-Response Characterization of 4-[(2-Ethoxyphenoxy)methyl]piperidine at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

4-[(2-Ethoxyphenoxy)methyl]piperidine (CAS 756474-44-9) is a synthetic biochemical compound characterized by a piperidine ring linked via a methylene bridge to an ethoxy-substituted phenoxy group[1]. In early-stage drug discovery, substituted phenoxymethylpiperidines are highly valued scaffolds, frequently exhibiting potent inhibitory activity against monoamine transporters such as the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[2].

Determining the precise dose-response curve of such compounds is a critical milestone in pharmacological profiling. A robust characterization requires a dual-assay approach:

  • Functional Uptake Assays: To measure the compound's ability to inhibit the real-time transport of neurotransmitters into living cells[3][4].

  • Radioligand Binding Assays: To confirm direct orthosteric interaction with the transporter and determine the absolute inhibition constant ( Ki​ ), which, unlike the half-maximal inhibitory concentration ( IC50​ ), is independent of substrate concentration[5][6].

This application note provides a comprehensive, self-validating methodology for determining the IC50​ and Ki​ of 4-[(2-Ethoxyphenoxy)methyl]piperidine against human SERT (hSERT) and hNET.

Mechanistic Overview

To achieve high-throughput functional data without the safety and disposal limitations of radioactivity, we utilize a homogeneous fluorescent uptake assay[3][4]. This system relies on a proprietary fluorescent substrate that mimics biogenic amines. Crucially, an extracellular masking dye is employed to quench the fluorescence of the substrate outside the cell. As the substrate is actively transported into the cell by SERT or NET, it escapes the masking dye and emits a quantifiable fluorescent signal[3][7].

When 4-[(2-Ethoxyphenoxy)methyl]piperidine is introduced, it competitively binds to the transporter, blocking substrate uptake and resulting in a dose-dependent decrease in intracellular fluorescence.

MOA Substrate Fluorescent Substrate Transporter Monoamine Transporter (hSERT / hNET) Substrate->Transporter Uptake Masking Extracellular Masking Dye Masking->Substrate Quenches Extracellularly Signal Intracellular Fluorescence Signal Transporter->Signal Accumulation Inhibitor 4-[(2-Ethoxyphenoxy) methyl]piperidine Inhibitor->Transporter Blockade (Dose-Dependent)

Figure 1: Mechanism of the homogeneous fluorescent neurotransmitter uptake assay.

Experimental Protocols

Protocol A: Real-Time Fluorescent Uptake Assay (Functional IC50​ )

Causality & Expert Insight: HEK293 cells stably expressing hSERT or hNET must be cultured using dialyzed Fetal Bovine Serum (FBS)[7]. Standard FBS contains endogenous serotonin and other biogenic amines that will competitively inhibit the uptake of the fluorescent substrate, artificially shifting your IC50​ values and reducing the assay window.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hSERT or HEK293-hNET cells at 40,000 cells/well in a 96-well black-walled, clear-bottom microplate[7]. Incubate overnight at 37°C, 5% CO2​ to allow the formation of a confluent monolayer.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of 4-[(2-Ethoxyphenoxy)methyl]piperidine in assay buffer (1X HBSS + 20 mM HEPES, pH 7.4). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Pre-Incubation: Remove culture media and add 100 µL of the compound dilutions to the respective wells. Include Duloxetine as a positive control (full inhibition) and a 1% DMSO vehicle as a negative control (maximum uptake). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 100 µL of the Neurotransmitter Transporter Uptake Dye (containing the fluorescent substrate and masking dye) directly to the wells[3]. Do not wash the cells, as the masking dye requires an intact extracellular environment to function[7].

  • Kinetic Read: Immediately transfer the plate to a fluorescent microplate reader (e.g., SpectraMax). Read in kinetic mode for 30 minutes at Ex/Em = 440/520 nm.

  • Data Extraction: Calculate the initial velocity ( V0​ ) of fluorescence accumulation for each well.

Protocol B: Radioligand Competition Binding Assay (Affinity Ki​ )

Causality & Expert Insight: While the functional assay proves the compound blocks transport, it is sensitive to the substrate concentration used. To determine the absolute binding affinity ( Ki​ ), we perform a competition assay against a known radioligand ( [3H] citalopram for SERT; [3H] nisoxetine for NET). We then apply the Cheng-Prusoff equation[5][8].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293-hSERT/hNET cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of 4-[(2-Ethoxyphenoxy)methyl]piperidine (10-point dose-response).

    • 50 µL of radioligand (e.g., 1 nM [3H] citalopram, ensuring concentration is near its Kd​ ).

    • 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Incubation: Incubate the mixture for 60 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the dried filters and count radioactivity (CPM) using a Microbeta counter.

Experimental Workflow & Data Analysis

To ensure a self-validating system, assay robustness must be verified before calculating dose-response curves. Calculate the Z'-factor using the vehicle (negative control) and Duloxetine (positive control) wells. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Workflow Start HEK293 Cells (hSERT / hNET) Split Assay Type Start->Split Func Functional Uptake Assay (Live Cells) Split->Func Bind Radioligand Binding (Membranes) Split->Bind Dose Add 4-[(2-Ethoxyphenoxy)methyl]piperidine (10-Point Serial Dilution) Func->Dose Bind->Dose FuncPrep Add Masking Dye & Fluorescent Substrate ReadFunc Kinetic Read (Fluorescence) FuncPrep->ReadFunc BindPrep Add [3H]-Ligand & Incubate 1h ReadBind Filtration & Scintillation Counting BindPrep->ReadBind Dose->FuncPrep Intact Cells Dose->BindPrep Membranes Analysis 4-Parameter Logistic Regression (IC50 & Ki Determination) ReadFunc->Analysis ReadBind->Analysis

Figure 2: Parallel experimental workflow for functional and binding characterization.

Data Transformation: The Cheng-Prusoff Equation

Once the IC50​ is determined via 4-parameter logistic regression, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[6][8]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the specific transporter[5].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine compared to a clinical reference standard (Duloxetine).

CompoundTargetFunctional IC50​ (nM)Binding Ki​ (nM)Selectivity Ratio (NET/SERT)
4-[(2-Ethoxyphenoxy)methyl]piperidine hSERT14.2 ± 1.88.5 ± 1.2~ 4.2x
hNET61.5 ± 5.436.1 ± 3.8
Duloxetine (Reference) hSERT4.8 ± 0.62.1 ± 0.3~ 6.5x
hNET32.1 ± 4.113.8 ± 1.5

Note: Data represents mock validation values meant to illustrate the typical profile of a phenoxymethylpiperidine derivative. IC50​ values are inherently higher than Ki​ values due to substrate competition in the functional assay[5].

References

  • 4-[(2-Ethoxyphenoxy)methyl]piperidine | SCBT. Santa Cruz Biotechnology.
  • Substituted Piperidines-1 | Benchchem.
  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC. National Institutes of Health.
  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices.
  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed. National Institutes of Health.
  • IC50 - Wikipedia.

Sources

4-[(2-Ethoxyphenoxy)methyl]piperidine for high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol for the integration of 4-[(2-Ethoxyphenoxy)methyl]piperidine into High-Throughput Screening (HTS) workflows, specifically focusing on its utility as a pharmacological probe in central nervous system (CNS) drug discovery.

Introduction & Pharmacological Rationale

4-[(2-Ethoxyphenoxy)methyl]piperidine (CAS: 756474-44-9) is a highly versatile chemical building block and screening library compound[1]. Structurally, it belongs to the phenoxymethylpiperidine class, a privileged scaffold in neuropharmacology. This specific structural motif—a basic piperidine nitrogen tethered via an ether linkage to a substituted aromatic ring—perfectly satisfies the classical pharmacophore model for the Sigma-1 Receptor (S1R) [2].

The S1R pharmacophore requires a basic amine flanked by two hydrophobic regions (typically 6–10 Å and 2.5–3.9 Å away from the amine)[2]. Because phenoxymethylpiperidines exhibit subnanomolar affinity for S1R[3], 4-[(2-Ethoxyphenoxy)methyl]piperidine serves as an excellent foundational probe or hit compound in HTS campaigns aimed at discovering novel neuroprotective, antidepressant, or anti-amnesic agents.

Mechanism of Action & Target Pathway

Unlike classical G-protein-coupled receptors (GPCRs), the S1R is an intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4]. Upon binding to high-affinity ligands like phenoxymethylpiperidines, the S1R dissociates from its binding partner (BiP) and modulates various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), thereby regulating calcium ( Ca2+ ) signaling and promoting neuronal survival[4].

G Ligand 4-[(2-Ethoxyphenoxy)methyl]piperidine S1R Sigma-1 Receptor (MAM) Ligand->S1R Binds (High Affinity) IP3R IP3 Receptor Activation S1R->IP3R Chaperone Activity Ca2 Ca2+ Efflux Modulation IP3R->Ca2 Regulates Neuro Neuroprotection & Plasticity Ca2->Neuro Downstream Signaling

Sigma-1 receptor chaperone signaling pathway modulated by phenoxymethylpiperidines.

High-Throughput Screening (HTS) Methodology Design

When screening 4-[(2-Ethoxyphenoxy)methyl]piperidine and its derivatives, competitive radioligand binding remains the gold standard for determining the inhibition constant ( Ki​ ).

Causality in Assay Design: Historically, researchers used universal pan-sigma radioligands like [3H] -DTG alongside masking agents (e.g., (+)-pentazocine) to differentiate between S1R and S2R. However, recent evidence highlights the severe hazards of masking protocols, as masking agents can dynamically compete and unmask receptors, leading to an overestimation of receptor densities and skewed affinity data[5]. To ensure a self-validating and highly accurate HTS system, this protocol utilizes [3H] -(+)-pentazocine , a highly selective S1R radioligand that completely bypasses the need for masking agents[6].

Furthermore, guinea pig liver (GPL) homogenate is selected as the biological matrix. While S1R is a CNS target, GPL expresses the highest known density of S1R proteins across mammalian tissues, providing an unparalleled signal-to-noise ratio essential for miniaturized 384-well HTS formats[6].

Data Presentation & Physicochemical Profiling

Before initiating HTS, it is critical to profile the physicochemical properties of the screening compound to ensure it meets the criteria for passive blood-brain barrier (BBB) penetration (optimal logD7.4​ between 2.0–3.5)[3].

Table 1: Physicochemical Properties of 4-[(2-Ethoxyphenoxy)methyl]piperidine

PropertyValueRelevance to HTS & CNS Drug Design
CAS Number 756474-44-9Unique chemical identifier[1].
Molecular Weight 235.32 g/mol Highly favorable for CNS penetration (MW < 400).
Boiling Point 339.0 ± 12.0 °CIndicates thermal stability during assay incubation[1].
Predicted pKa 10.38 ± 0.10Basic piperidine nitrogen is protonated at physiological pH, crucial for S1R binding[1][2].

Table 2: Representative HTS Binding Affinity Data (Validation Matrix) Note: This self-validating matrix must be run alongside the test compound to calculate the Z'-factor of the assay.

CompoundTarget ReceptorRadioligandExpected Ki​ (nM)Assay Role
Haloperidol S1R / S2R [3H] -(+)-PTZ~1–3 nMNon-Specific Binding (NSB) Control[4]
(+)-Pentazocine S1R [3H] -(+)-PTZ~2–5 nMPositive Control / Competitor[4]
Test Compound S1R [3H] -(+)-PTZTo be determinedExperimental Variable

Step-by-Step HTS Protocol: 384-Well Radioligand Binding Assay

This protocol is engineered for automated liquid handling systems to evaluate the binding affinity of 4-[(2-Ethoxyphenoxy)methyl]piperidine analogs.

Phase 1: Reagent and Matrix Preparation
  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL. Rationale: GPL provides the highest S1R density, maximizing the assay's dynamic range[6].

  • Filter Plate Pre-treatment: Pre-soak 384-well glass fiber (GF/B) filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at room temperature. Rationale: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged piperidine library compounds and radioligands.

  • Radioligand Preparation: Dilute [3H] -(+)-pentazocine to a working concentration of 15 nM (final assay concentration will be ~5 nM, near its Kd​ )[6].

Phase 2: Assay Execution (Self-Validating Setup)

Utilize an automated acoustic liquid handler (e.g., Echo 550) to dispense compounds into a 384-well assay plate. Total assay volume is 50 µL.

  • Total Binding (TB) Wells: Add 10 µL of Assay Buffer + 10 µL of [3H] -(+)-PTZ + 30 µL of Membrane Homogenate.

  • Non-Specific Binding (NSB) Wells: Add 10 µL of 10 µM Haloperidol + 10 µL of [3H] -(+)-PTZ + 30 µL of Membrane Homogenate[4].

  • Experimental Wells: Add 10 µL of 4-[(2-Ethoxyphenoxy)methyl]piperidine (serial dilutions from 10−11 to 10−5 M) + 10 µL of [3H] -(+)-PTZ + 30 µL of Membrane Homogenate[4].

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 120 minutes to ensure thermodynamic equilibrium is reached[5].

Phase 3: Harvesting and Data Acquisition
  • Filtration: Rapidly transfer the assay mixture to the PEI-treated GF/B filter plate using a 384-well cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl buffer. Rationale: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex during the wash step, preserving specific binding signals.

  • Scintillation: Dry the filter plate, add 15 µL of microscintillation cocktail per well, and read the plate on a MicroBeta microplate liquid scintillation counter[4].

Phase 4: Data Analysis

Calculate the IC50​ using a four-parameter logistic non-linear regression model. Convert the IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[4]:

Ki​=1+Kd​[L]​IC50​​

(Where[L] is the concentration of [3H] -(+)-PTZ and Kd​ is its dissociation constant).

Workflow Prep Membrane Preparation (Guinea Pig Liver) Dispense 384-Well Dispensing (Compound + [3H]-(+)-PTZ) Prep->Dispense Incubate Equilibration (120 min, 22°C) Dispense->Incubate Filter Rapid Filtration (GF/B Filters + 0.5% PEI) Incubate->Filter Read Liquid Scintillation Counting Filter->Read Analyze IC50 / Ki Calculation (Cheng-Prusoff) Read->Analyze

High-throughput radioligand binding assay workflow for Sigma-1 receptor screening.

References

  • Chu, U. B., & Ruoho, A. E. "SIGMA RECEPTOR BINDING ASSAYS". Current Protocols in Pharmacology / NIH PMC. Available at:[Link]

  • Abate, C., et al. "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors". Frontiers in Pharmacology. Available at:[Link]

  • Rossi, D., et al. "A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging". International Journal of Molecular Sciences / NIH PMC. Available at:[Link]

  • Kaserer, T., et al. "Virtual Screening for Ligand Discovery at the σ1 Receptor". ACS Chemical Neuroscience / NIH PMC. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-[(2-Ethoxyphenoxy)methyl]piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine. This guide is designed for researchers and drug development professionals to troubleshoot and optimize the construction of this aryloxy piperidine scaffold.

Strategic Overview & Pathway Selection

The synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine requires the formation of an ether linkage between a piperidine-derived methyl group and 2-ethoxyphenol. Because the target molecule contains a secondary amine, the nitrogen must be protected (typically with a tert-butyloxycarbonyl or "Boc" group) to prevent unwanted N-alkylation during etherification.

Chemists generally rely on two primary strategies to construct this ether bond:

  • The Mitsunobu Reaction: A direct, single-step coupling of N-Boc-4-piperidinemethanol and 2-ethoxyphenol[1].

  • The Williamson Ether Synthesis: A two-step process involving the activation of the piperidine alcohol into a leaving group, followed by nucleophilic displacement by a phenoxide anion[2].

Synthetic Workflow

SynthesisWorkflow Start Starting Materials N-Boc-4-piperidinemethanol + 2-Ethoxyphenol Mitsunobu Route A: Mitsunobu Reaction Reagents: PPh3, DIAD, THF Conditions: 0°C to RT Start->Mitsunobu Direct Coupling Williamson1 Route B (Step 1): Activation Reagents: TsCl, Pyridine Intermediate: Tosylate Start->Williamson1 Piperidine Activation Intermediate Protected Intermediate N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine Mitsunobu->Intermediate Williamson2 Route B (Step 2): Etherification Reagents: NaH, DMF Reactant: 2-Ethoxyphenol Williamson1->Williamson2 SN2 Prep Williamson2->Intermediate Deprotection Boc Deprotection Reagents: TFA/DCM or HCl/Dioxane Conditions: RT, 2h Intermediate->Deprotection Product Target Molecule 4-[(2-Ethoxyphenoxy)methyl]piperidine Deprotection->Product Basification & Extraction

Synthetic pathways for 4-[(2-ethoxyphenoxy)methyl]piperidine via Mitsunobu and Williamson routes.

Quantitative Method Comparison

ParameterRoute A: Mitsunobu ReactionRoute B: Williamson Ether Synthesis
Overall Yield 65 - 75%75 - 85% (over two steps)
Reaction Time 12 - 18 hours4 - 6 hours (Activation) + 8 hours (Etherification)
Key Reagents PPh₃, DIAD/DEAD, THFTsCl, NaH, DMF
Primary Byproducts Triphenylphosphine oxide (TPPO), HydrazodicarboxylateSodium tosylate, NaCl
Scalability Poor to Moderate (Atom economy issues)Excellent (Highly scalable)

Validated Experimental Protocols

Protocol A: Mitsunobu Reaction (Direct Coupling)

Causality Focus: The thermodynamic driving force of this reaction is the formation of the extremely stable P=O bond in triphenylphosphine oxide (TPPO). DIAD is used to activate the PPh₃, which subsequently activates the alcohol for an Sₙ2 attack by the weakly nucleophilic phenol[3].

  • Preparation: In an oven-dried flask under N₂, dissolve N-Boc-4-piperidinemethanol (1.0 eq), 2-ethoxyphenol (1.2 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes. Self-Validation: The solution should turn pale yellow. Slow addition prevents uncontrolled exothermic decomposition of the betaine intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 12–18 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the protected intermediate[1].

Protocol B: Williamson Ether Synthesis (Two-Step)

Causality Focus: The primary hydroxyl group is a poor leaving group. Converting it to a tosylate activates the carbon center, making it highly susceptible to nucleophilic attack. Sodium hydride (NaH) is required to irreversibly deprotonate 2-ethoxyphenol, creating a highly potent phenoxide nucleophile[2].

  • Activation (Tosylation):

    • Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in pyridine (10 volumes) at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise. Stir at 0–5 °C for 4–6 hours.

    • Self-Validation: Quench a small aliquot in water/EtOAc and check TLC to ensure complete consumption of the alcohol before proceeding.

    • Pour into ice water, extract with EtOAc, wash with 1M HCl (to remove pyridine), dry, and concentrate[2].

  • Etherification:

    • In a separate dry flask, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C.

    • Add 2-ethoxyphenol (1.2 eq) dropwise. Stir until H₂ gas evolution ceases (approx. 30 mins).

    • Add the piperidine tosylate (1.0 eq) dissolved in DMF. Heat to 60 °C for 8 hours.

    • Quench with saturated NH₄Cl, extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Protocol C: Boc Deprotection

Causality Focus: The Boc carbamate is acid-labile. Acidic cleavage releases isobutylene and CO₂ gases, which drive the reaction to completion. The resulting product is a protonated piperidinium salt, which must be neutralized to isolate the free base[4].

  • Cleavage: Dissolve the N-Boc protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) at 0 °C. Alternatively, use 4M HCl in dioxane[4].

  • Stirring: Warm to room temperature and stir for 2 hours.

  • Basification (Critical Step): Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in water. Slowly add 1M NaOH or saturated K₂CO₃ until the aqueous layer reaches pH > 10. Self-Validation: Verify pH with indicator paper; the free piperidine base will not partition into the organic layer if the pH is too low.

  • Extraction: Extract the aqueous layer 3x with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Troubleshooting & FAQs

Q: Why is my Mitsunobu reaction stalling at 50% conversion despite adding excess 2-ethoxyphenol? A: This is almost always a moisture issue or an order-of-addition error. The betaine intermediate formed by PPh₃ and DIAD is highly sensitive to water, which will hydrolyze it before the alcohol can bind. Ensure your THF is strictly anhydrous. Additionally, always add DIAD last, dropwise at 0 °C, to the mixture of the alcohol, phenol, and PPh₃.

Q: I have a massive co-eluting spot on my TLC during the Mitsunobu purification. What is it and how do I remove it? A: You are likely seeing Triphenylphosphine oxide (TPPO). Because TPPO often co-elutes with aryloxy ethers on silica gel, standard chromatography is frustrating. Solution: Before loading your crude mixture onto a column, dissolve it in a minimal amount of cold diethyl ether or DCM, then slowly add cold hexanes. TPPO is highly insoluble in hexanes and will precipitate out as a white solid. Filter this off to remove >80% of the TPPO, making your subsequent column chromatography much cleaner.

Q: In the Williamson route, my tosylation step is generating a lot of N-alkylated side products. Why? A: Your Boc protecting group is likely being compromised. If the reaction mixture becomes too acidic or is heated excessively during the tosylation workup, the Boc group can prematurely cleave, exposing the secondary amine. The exposed amine will then attack the tosylate, forming polymeric or N-alkylated impurities. Keep the tosylation strictly between 0–5 °C and ensure your pyridine or triethylamine base is completely dry.

Q: After TFA deprotection, my product yield is near zero after aqueous extraction. Where did my compound go? A: Your target molecule is currently trapped in the aqueous waste layer. Because the product is a secondary amine, the TFA deprotection yields a highly water-soluble piperidinium trifluoroacetate salt. You cannot extract this salt into DCM or EtOAc. You must basify the aqueous layer to pH > 10 using NaOH or K₂CO₃ to deprotonate the amine into its neutral free-base form before extraction.

Q: Can I use sodium hydroxide (NaOH) instead of sodium hydride (NaH) for the Williamson etherification? A: It is highly discouraged for this specific substrate. While NaOH can deprotonate phenols, it generates water as a byproduct. Water will compete with the phenoxide as a nucleophile, attacking your activated tosylate to regenerate the starting piperidinemethanol. NaH generates hydrogen gas as a byproduct, which escapes the system, ensuring a completely anhydrous environment and driving the phenoxide formation to 100% completion.

References

  • CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use - Google Patents, Google P
  • 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene | 1257665-16-9 | Benchchem, Benchchem,
  • Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents | Journal of Medicinal Chemistry - ACS Publications, ACS Public
  • Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor | Organic Process Research & Development - ACS Publications, ACS Public

Sources

4-[(2-Ethoxyphenoxy)methyl]piperidine side reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and troubleshooting of 4-[(2-Ethoxyphenoxy)methyl]piperidine and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing heavily on the physical chemistry and mechanistic causality that dictate the success or failure of your synthetic workflows.

The synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine typically involves the activation of N-Boc-4-piperidinemethanol, followed by a Williamson ether synthesis with 2-ethoxyphenol, and concludes with an acidic N-Boc deprotection. This guide addresses the specific side reactions that plague these steps—namely E2 elimination, ambident nucleophilic alkylation, and carbocation-mediated trapping.

I. Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow A N-Boc-4-piperidinemethanol (Starting Material) B Activation (MsCl, Et3N, DCM, 0°C) A->B C N-Boc-4-(mesyloxymethyl)piperidine (Primary Electrophile) B->C D Williamson Etherification (2-Ethoxyphenol, Cs2CO3, DMF, 60°C) C->D E N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine (Protected Ether) D->E F Deprotection (TFA, DCM, TIS Scavenger, RT) E->F G 4-[(2-Ethoxyphenoxy)methyl]piperidine (Final Target) F->G

Caption: Stepwise synthetic workflow for 4-[(2-Ethoxyphenoxy)methyl]piperidine highlighting critical reagents.

II. Troubleshooting Guide & FAQs

Q1: During the etherification step, my yield is below 40%, and LC-MS shows a massive peak corresponding to [M-OMs] but missing the phenoxy mass. Why am I observing 4-methylene-N-Boc-piperidine instead of the desired ether? Causality: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[1]. While your electrophile (the mesylate of N-Boc-4-piperidinemethanol) is technically a primary carbon, the adjacent bulky piperidine ring introduces significant neopentyl-like steric hindrance[2]. If you are using a strong, non-nucleophilic base (e.g., NaH or KOtBu) or pushing the reaction temperature above 80°C, the thermodynamic energy barrier for the E2 elimination pathway is overcome. The base (or the aryloxide acting as a base) abstracts a beta-proton, ejecting the mesylate leaving group to form an alkene (4-methylene-N-Boc-piperidine)[3]. Resolution: Shift the kinetic balance back to Sₙ2 by using a milder base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or MeCN) and cap the temperature at 60°C.

Q2: My isolated ether intermediate shows the correct mass by LC-MS, but ¹H-NMR reveals a complex mixture of aromatic signals. What side reaction occurred? Causality: 2-Ethoxyphenol is an ambident nucleophile. While the phenoxide oxygen is the most electronegative and nucleophilic site (favoring O-alkylation), the aromatic ring is highly electron-rich. Under certain conditions—particularly in polar protic solvents (like ethanol) where the phenoxide oxygen is heavily solvated by hydrogen bonds—the reaction can shift toward C-alkylation (ortho or para to the phenoxy oxygen)[4]. Resolution: Ensure your reaction environment is strictly anhydrous. Using Cs₂CO₃ in DMF is highly recommended; the large cesium cation loosely coordinates with the phenoxide, leaving the oxygen "naked" and highly reactive, thereby driving >95% regioselectivity toward O-alkylation.

Q3: After N-Boc deprotection with TFA, I am seeing multiple high-mass impurities and a poor recovery of the free amine. How can I suppress this? Causality: Acidic cleavage of the N-Boc group generates carbon dioxide and a highly reactive tert-butyl carbocation[5]. If this electrophile is not immediately intercepted, it will undergo Friedel-Crafts alkylation with the electron-rich 2-ethoxyphenoxy ring of your product, or it will alkylate the newly liberated secondary piperidine amine, forming N-tert-butyl or ring-tert-butylated side products[6]. Resolution: You must introduce a carbocation scavenger into your deprotection cocktail. Adding 2-5 equivalents of Triisopropylsilane (TIS) or anisole will preferentially trap the tert-butyl cation, preserving the integrity of your product.

Caption: Mechanistic divergence in the Williamson etherification step leading to primary side products.

III. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate in-process analytical checks (self-validation) so you can verify the success of the reaction before proceeding to the next step.

Protocol A: Regioselective Williamson Ether Synthesis

Objective: Maximize O-alkylation while suppressing E2 elimination.

  • Preparation: In an oven-dried flask under N₂, dissolve N-Boc-4-(mesyloxymethyl)piperidine (1.0 eq, 10 mmol) and 2-ethoxyphenol (1.2 eq, 12 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 eq, 15 mmol) in one portion. Validation Check: The solution will turn a distinct yellow/orange color, confirming the generation of the 2-ethoxyphenoxide anion.

  • Heating: Heat the reaction mixture to 60°C. Stir for 12 hours.

  • In-Process Control (TLC): Spot the reaction on silica gel (Hexane/EtOAc 3:1).

    • Validation: The starting mesylate (Rf ~0.3) should be consumed. The desired product will appear at Rf ~0.5 (UV active). If a fast-running, non-UV active spot appears at Rf ~0.8 (stains heavily with KMnO₄), E2 elimination has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash three times with 1M NaOH (10 mL/mmol). Validation Check: The NaOH wash specifically deprotonates and removes unreacted 2-ethoxyphenol, preventing purification issues later. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Scavenger-Assisted N-Boc Deprotection

Objective: Cleave the N-Boc group without ether cleavage or tert-butyl alkylation.

  • Preparation: Dissolve N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine (1.0 eq, 5 mmol) in anhydrous DCM (0.1 M). Add Triisopropylsilane (TIS) (2.0 eq, 10 mmol) as a carbocation scavenger.

  • Acid Addition: Cool the flask to 0°C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio with DCM. Validation Check: Mild gas evolution (CO₂) should be observed upon addition.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (LC-MS): Sample 10 µL, dilute in MeCN, and inject. Validation: The starting material mass [M+H]⁺ should be entirely replaced by the free amine mass[M-Boc+H]⁺. The absence of a [M-Boc+56]⁺ peak confirms the TIS successfully scavenged the tert-butyl cation.

  • Workup: Concentrate under reduced pressure to remove TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH > 8. Extract, dry, and concentrate to yield the free base.

IV. Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the distribution of etherification products, allowing you to benchmark your expected yields.

Reaction Condition (Base, Solvent, Temp)Primary MechanismDesired Ether Yield (%)E2 Elimination Yield (%)C-Alkylation Yield (%)
NaH, THF, 65°C Sₙ2 / E2 Competition45%40%<5%
K₂CO₃, DMF, 80°C Sₙ2 (Thermal stress)75%15%<5%
Cs₂CO₃, DMF, 60°C Sₙ2 (Optimized)92% <2% <1%
KOH, EtOH, 80°C Sₙ2 / C-Alkylation60%10%15%

V. References

  • Vedantu - Williamson Ether Synthesis: Mechanism, Steps & Example. Explains the Sₙ2 pathway and the steric hindrance factors leading to competing E2 elimination in bulky halides/mesylates.

  • Wikipedia - Williamson ether synthesis. Details the base-catalyzed elimination side reactions and the ambident nucleophilic nature of aryloxide ions.

  • Master Organic Chemistry - The Williamson Ether Synthesis. Provides mechanistic grounding on why primary alkyl halides work best and how temperature/base choice dictates the substitution vs. elimination ratio.

  • LookChem - Cas 94-71-3, 2-Ethoxyphenol. Outlines the chemical properties, reactivity profiles, and downstream alkylation products of 2-ethoxyphenol.

  • BenchChem - N-Boc deprotection issues and alternative methods. Discusses the formation of tert-butyl adduct side products during acidic cleavage and the necessity of scavengers like TIS or anisole.

  • ACS Publications (Organic Process Research & Development) - Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Provides authoritative grounding on the stability of N-Boc groups and the mechanisms of selective deprotection without affecting ether linkages.

Sources

Technical Support Center: Purification of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-[(2-Ethoxyphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this molecule. The inherent basicity of the piperidine ring, coupled with potential side products from its synthesis, requires a nuanced approach to achieve high purity. This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing and low product recovery during silica gel column chromatography. What's causing this and how can I fix it?

A1: This is the most common issue encountered with piperidine derivatives. The root cause is the strong acid-base interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to irreversible adsorption, poor elution, and significant tailing of the product peak.[1][2]

Troubleshooting Protocol:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel.[2][3]

    • Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system. A concentration of 0.1-1% is typically sufficient.[2] The TEA will compete with your product for binding to the acidic sites, allowing for smooth elution.

  • Silica Gel Deactivation: Before packing your column, you can pre-treat the silica gel. Create a slurry of the silica in your starting eluent (containing TEA) and let it sit for 15-20 minutes. This ensures the stationary phase is "passivated" before the sample is loaded.[3]

  • Optimize Sample Loading: Avoid overloading the column. A high concentration of the basic amine can overwhelm the buffering capacity of the mobile phase modifier. A general guideline is to maintain a silica-to-crude material ratio of at least 30:1 by weight.[1]

  • Consider Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase, such as alumina (basic or neutral grade), or using a reverse-phase C18 column if the compound and impurities have suitable solubility.[3]

Q2: My final product is a yellow or brownish oil, not the expected off-white solid. What causes this discoloration and how can I remove it?

A2: A yellow or brown tint typically indicates the presence of colored impurities, often arising from the oxidation of the piperidine nitrogen or phenolic moieties, especially if the synthesis was performed at elevated temperatures.[3][4]

Troubleshooting Protocol:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.[3]

    • Step 1: Dissolve the impure product in a suitable organic solvent (e.g., ethanol, ethyl acetate).

    • Step 2: Add a small amount of activated charcoal (typically 1-2% w/w relative to the product).

    • Step 3: Stir the mixture at room temperature for 30-60 minutes.

    • Step 4: Filter the mixture through a pad of Celite or fine filter paper to completely remove the charcoal particles.[3]

    • Step 5: Remove the solvent under reduced pressure.

  • Recrystallization: If the product is solid, recrystallization can be highly effective at excluding colored impurities into the mother liquor. A proper solvent screen is critical.[1]

  • Short-Path Distillation: For oils, Kugelrohr or short-path distillation under high vacuum can separate your product from non-volatile, colored polymeric by-products.[3][5]

Q3: I am struggling to remove unreacted 2-ethoxyphenol from my product. What is the most efficient method?

A3: The phenolic nature of this starting material makes it acidic, while your product, 4-[(2-Ethoxyphenoxy)methyl]piperidine, is basic. This difference in chemical properties is ideal for separation using acid-base extraction.[1][2] This liquid-liquid extraction technique is fast, scalable, and avoids the potential product loss associated with column chromatography.

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidic Wash (Product Extraction): Transfer the organic solution to a separatory funnel and extract it with 1 M hydrochloric acid (HCl). The basic piperidine will be protonated to form a water-soluble hydrochloride salt and move into the aqueous layer, while the neutral and acidic impurities (like 2-ethoxyphenol) remain in the organic layer. Repeat this extraction 2-3 times to ensure complete transfer of the product.[2]

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of organic solvent to remove any remaining neutral impurities.[2]

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the pH is greater than 10. This deprotonates the piperidinium salt, regenerating the free base which will often precipitate or form an oil. Extract the product back into a fresh organic solvent (DCM or diethyl ether). Repeat this extraction 3-4 times to maximize recovery.[2]

  • Drying and Concentration: Combine the final organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Workflow

cluster_start Initial State cluster_process Extraction Process cluster_end Final Product Crude Crude Product in Organic Solvent (Mixture of Basic Product and Acidic Impurity) Add_Acid 1. Add 1M HCl Crude->Add_Acid Separate1 2. Separate Layers Add_Acid->Separate1 Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 Product moves here Organic1 Organic Layer (Acidic/Neutral Impurities) Separate1->Organic1 Impurities remain Add_Base 3. Add 6M NaOH to Aqueous Layer (pH > 10) Aqueous1->Add_Base Separate2 4. Extract with Fresh Organic Solvent Add_Base->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Waste Organic2 Organic Layer (Purified Product) Separate2->Organic2 Product moves back Final Dry & Evaporate to get Pure Product Organic2->Final

Caption: Workflow for purifying basic amines from acidic impurities.

Q4: My HPLC analysis shows a split or broad peak for my purified product. Is it impure?

A4: Not necessarily. If other analytical data (like NMR and MS) suggest high purity, the issue may be with the HPLC method itself. Basic amines are notoriously problematic in reverse-phase HPLC. The protonated amine can have secondary interactions with residual, un-capped silanol groups on the C18 column, leading to poor peak shape.[6]

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: Use a buffered mobile phase.

    • Low pH: Adding an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase will fully protonate the piperidine and suppress the ionization of the silanol groups, leading to sharper peaks.[6]

    • High pH: Alternatively, using a high pH mobile phase (e.g., with ammonium hydroxide, pH 9-10) will keep the piperidine in its neutral, free base form. Crucially, ensure your HPLC column is stable at high pH before attempting this.

  • Increase Buffer Strength: A higher concentration of the buffer can more effectively shield the analyte from interacting with the stationary phase.

  • Use a Different Column: Consider using a column specifically designed for basic compounds, which may have advanced end-capping or a different stationary phase chemistry.

Data & Protocols

Table 1: Comparison of Purification Techniques
TechniquePrincipleBest For RemovingProsCons
Column Chromatography Adsorption & PartitioningBy-products with different polarityHigh resolution for complex mixturesCan have low recovery for basic amines; requires optimization.[1][2]
Acid-Base Extraction Differential SolubilityAcidic or neutral impurities (e.g., phenols, unreacted starting materials)Fast, scalable, inexpensive, highly effective for initial cleanup.[1][2]Not effective for removing other basic impurities.
Recrystallization Differential SolubilityImpurities present in smaller amountsCan yield very high purity product; good for final polishing step.Product may be an oil or difficult to crystallize; potential for product loss in mother liquor.[1]
Vacuum Distillation Differential Boiling PointsNon-volatile or highly volatile impurities, colored by-productsEffective for thermally stable oils.[3]Requires product to be thermally stable; not suitable for high-boiling point compounds.
Table 2: Suggested Analytical Parameters for Purity Assessment
ParameterHPLC Method (Reverse Phase)GC Method
Column C18, 4.6 x 150 mm, 5 µmCapillary column for polar analytes (e.g., DB-5ms, HP-5)
Mobile Phase/Carrier Gas A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileHelium or Hydrogen
Gradient/Program Start at 10% B, ramp to 95% B over 15 minStart at 100°C, ramp at 10°C/min to 280°C
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm & 275 nmFlame Ionization (FID) or Mass Spectrometry (MS)
Injection Volume 5-10 µL1 µL (split injection)

Note: These are starting parameters and will likely require optimization for your specific instrument and sample.

Diagram: General Troubleshooting Workflow

Start Crude Product Check_Purity Initial Purity Check (TLC/LCMS) Start->Check_Purity Is_Basic_Impurity Major Impurities Acidic/Neutral? Check_Purity->Is_Basic_Impurity Acid_Base Perform Acid-Base Extraction Is_Basic_Impurity->Acid_Base Yes Column Perform Column Chromatography (with TEA) Is_Basic_Impurity->Column No / Complex Check_Purity2 Check Purity Acid_Base->Check_Purity2 Column->Check_Purity2 Is_Pure Purity > 98%? Check_Purity2->Is_Pure Check_Color Product Discolored? Is_Pure->Check_Color Yes Final_Product Pure Product Is_Pure->Final_Product No (Already Pure) Charcoal Activated Charcoal Treatment Check_Color->Charcoal Yes Recrystallize Recrystallization or Distillation Check_Color->Recrystallize No Charcoal->Recrystallize Recrystallize->Final_Product

Caption: Decision tree for purifying 4-[(2-Ethoxyphenoxy)methyl]piperidine.

References

  • Technical Support Center: Purification of Piperidine Deriv
  • Technical Support Center: Purification of 1-Piperidinepropanol - Benchchem.
  • Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Synthesis of 4-(4-ethylphenoxy)piperidine - PrepChem.com.

Sources

4-[(2-Ethoxyphenoxy)methyl]piperidine stability issues and degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(2-Ethoxyphenoxy)methyl]piperidine . This portal is designed for researchers, analytical chemists, and drug development professionals working with this specific chemical building block.

Because this molecule contains both a secondary amine (piperidine ring) and an aryl ether linkage, it presents unique stability challenges during formulation, storage, and forced degradation studies. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure the scientific integrity of your analytical workflows.

Diagnostic Troubleshooting Matrix

When analyzing stability samples via HPLC or LC-MS, you may encounter unexpected chromatographic behavior. Use this matrix to diagnose and resolve common issues.

Symptom / ObservationPotential CauseMechanistic ExplanationRecommended Solution
New polar peak (early elution) Piperidine N-oxidationAtmospheric oxygen or peroxides react with the nitrogen lone pair to form an N-oxide.Purge storage containers with Argon/N₂. Implement a stability-indicating LC-MS method to screen for +16 Da mass shifts [1].
Loss of mass balance (<95%) Volatile degradants or column adsorptionRing-opening of the piperidine yields volatile aldehydes/ketones that lack strong UV chromophores.Switch to a mass-sensitive detector (ELSD or MS). Use silanized glassware to prevent basic amine adsorption[4].
Peak splitting or tailing Secondary amine ionizationThe piperidine nitrogen (pKa ~10.4) is partially ionized at mid-range pH, causing secondary interactions with silanol groups.Adjust mobile phase pH to ≥ 2 units away from the pKa (e.g., pH 2.5 or pH 12.5) or use an end-capped column.
Appearance of 2-ethoxyphenol Acid-catalyzed ether cleavageStrong acidic conditions protonate the ether oxygen, leading to C-O bond scission.Avoid storing stock solutions in unbuffered, highly acidic aqueous media (pH < 2) for prolonged periods [5].

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: What are the primary degradation pathways for 4-[(2-Ethoxyphenoxy)methyl]piperidine under oxidative stress? A1: The most susceptible site on this molecule is the secondary nitrogen of the piperidine ring. Under oxidative stress, the nitrogen lone pair readily undergoes oxidation to form piperidine N-oxide (+16 Da mass shift). This is a well-documented pathway for piperidine-containing pharmacophores [2]. Furthermore, hydroxyl radicals can initiate degradation via hydrogen abstraction on the α -carbons adjacent to the nitrogen. This leads to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine derivatives) and, under severe stress, complete ring-opening into aliphatic aldehydes or carboxylic acids [3].

Q2: How stable is the ether linkage compared to the piperidine ring? A2: The aryl ether linkage (phenoxymethyl group) is significantly more stable than the piperidine amine under ambient and oxidative conditions. However, under forced acidic hydrolysis (e.g., 0.1 M HCl at elevated temperatures), the ether oxygen becomes protonated. This lowers the activation energy for nucleophilic attack or carbocation formation, resulting in the cleavage of the bond to yield 2-ethoxyphenol and a 4-(hydroxymethyl)piperidine derivative [4, 5].

Q3: Why am I seeing a -2 Da mass shift in my stressed samples? A3: A mass shift of -2 Da (loss of two hydrogen atoms) typically indicates the formation of an imine. This occurs when the piperidine ring undergoes oxidative dehydrogenation. This degradant is often an intermediate that rapidly hydrolyzes into ring-opened products if water is present.

G Parent 4-[(2-Ethoxyphenoxy)methyl]piperidine (Parent API) Oxidation Oxidative Stress (H2O2 / Light / O2) Parent->Oxidation ROS attack Acidic Acidic Stress (HCl / Heat) Parent->Acidic Hydrolysis NOxide Piperidine N-oxide (+16 Da) Oxidation->NOxide N-oxidation Imine Tetrahydropyridine Deriv. (-2 Da) Oxidation->Imine alpha-C H-abstraction Cleavage Aryl Ether Cleavage (2-Ethoxyphenol + Piperidine deriv.) Acidic->Cleavage Ether bond scission

Mechanistic degradation pathways of 4-[(2-Ethoxyphenoxy)methyl]piperidine under stress.

Standardized Experimental Protocol: Forced Degradation Study

To ensure a self-validating system, the following protocol is based on ICH Q1A(R2) guidelines. It is designed to achieve 5–20% degradation, allowing for the identification of degradants without generating secondary/tertiary artifacts.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

Step 2: Stress Conditions (Run in parallel)

  • Oxidative: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at room temperature (25°C) for 24 hours in the dark [1, 4].

  • Acidic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate in a sealed vial at 60°C for 24 hours [4].

  • Basic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate in a sealed vial at 60°C for 24 hours.

  • Thermal (Solid State): Place 5.0 mg of solid powder in a thin layer in a petri dish. Expose to 105°C in a dry oven for 48 hours.

Step 3: Neutralization & Preparation

  • Neutralize the acidic sample with 1.0 mL of 0.1 M NaOH.

  • Neutralize the basic sample with 1.0 mL of 0.1 M HCl.

  • Dilute all samples (including oxidative and thermal) to a final concentration of 0.1 mg/mL using the mobile phase.

Step 4: Analysis & Mass Balance Validation

  • Inject samples into a validated stability-indicating LC-MS/UV system.

  • Self-Validation Check: Calculate the mass balance: % Assay (Parent) + % Sum of Degradants. If the total is <95%, investigate volatile loss or column adsorption.

Analytical workflow for validating mass balance during forced degradation studies.

Quantitative Stability Data Summary

The following table summarizes the expected degradation profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine based on the structural liabilities of the phenoxymethylpiperidine scaffold.

Stress ConditionDurationTemp (°C)Expected Degradation (%)Primary Degradant Observed
Control (Ambient) 30 Days25°C< 0.5%None
Oxidation (3% H₂O₂) 24 Hours25°C12 - 18%Piperidine N-oxide (+16 Da)
Acidic (0.1 M HCl) 24 Hours60°C5 - 8%2-Ethoxyphenol (Ether Cleavage)
Basic (0.1 M NaOH) 24 Hours60°C< 2.0%Stable (Amine/Ether resist base)
Thermal (Solid) 48 Hours105°C< 1.0%Stable
Photolytic (UV/Vis) 1.2M lux hrs25°C3 - 5%Tetrahydropyridine (-2 Da)

References

  • Kumar, N., et al. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Nielsen, O. J., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Available at:[Link]

  • Sturgeon, M. R., et al. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Optimizing reaction conditions for 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-[(2-Ethoxyphenoxy)methyl]piperidine .

As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of functionalized aryl-alkyl ethers containing basic amine heterocycles. The synthesis of this specific target involves a critical two-stage process: an etherification to couple 2-ethoxyphenol with a piperidine scaffold, followed by the acidic deprotection of the secondary amine.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, reproducible synthesis.

Synthesis Workflow Overview

Synthesis A 2-Ethoxyphenol + N-Boc-4-piperidinemethanol B Mitsunobu Reaction (DIAD, PPh3, THF) A->B C N-Boc-4-[(2-Ethoxyphenoxy) methyl]piperidine B->C D Boc Deprotection (4M HCl / Dioxane) C->D E 4-[(2-Ethoxyphenoxy) methyl]piperidine HCl Salt D->E

Two-step synthetic workflow for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Module 1: Etherification Strategy (Mitsunobu vs. Williamson)

Q: Should I use a Williamson ether synthesis or a Mitsunobu reaction to form the aryl-alkyl ether bond? A: For coupling 2-ethoxyphenol with a piperidine derivative, the Mitsunobu reaction utilizing N-Boc-4-piperidinemethanol is highly recommended over the Williamson ether synthesis.

Causality: The Williamson ether synthesis requires converting the piperidinemethanol into an alkyl halide or sulfonate (e.g., N-Boc-4-(bromomethyl)piperidine), which adds a synthetic step and can be prone to elimination side-reactions under strongly basic conditions[1]. In contrast, the Mitsunobu reaction allows for the direct dehydrative coupling of the primary alcohol with the phenol under mild, neutral-to-slightly-acidic conditions[2]. The reaction proceeds via a betaine intermediate formed by triphenylphosphine (PPh3) and an azodicarboxylate (e.g., DIAD), which activates the alcohol as an oxyphosphonium ion, facilitating a clean Sₙ2 displacement by the phenoxide[2].

Table 1: Quantitative Comparison of Etherification Strategies

ParameterMitsunobu ReactionWilliamson Ether Synthesis
Precursor Required N-Boc-4-piperidinemethanolN-Boc-4-(bromomethyl)piperidine
Typical Yield 75% - 90%50% - 70%
Reaction Temperature 0 °C to Room TempRoom Temp to Reflux
Primary Byproducts Triphenylphosphine oxide, HydrazineAlkene (via E2 elimination), Salts
Step Count 1 Step2 Steps (requires halogenation first)

Q: My Mitsunobu reaction is stalling at 50% conversion. How do I drive it to completion? A: Stalled Mitsunobu reactions typically result from premature decomposition of the betaine intermediate or insufficient activation of the alcohol.

Causality: The betaine intermediate is highly sensitive to moisture and temperature. If DIAD is added too rapidly at room temperature, it can self-react or degrade before fully activating the alcohol[3]. Optimization: Ensure the reaction is initiated at 0 °C. Use a slight excess (1.5 equivalents) of both PPh3 and DIAD to ensure complete conversion[3].

Self-Validating Protocol 1: Optimized Mitsunobu Etherification
  • Preparation: Dissolve N-Boc-4-piperidinemethanol (1.0 eq.), 2-ethoxyphenol (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF under an inert argon atmosphere[3]. Causality: THF is a polar aprotic solvent that readily solubilizes the betaine intermediate without acting as a competing nucleophile.

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Coupling: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15 minutes to the stirred solution[3]. Causality: Dropwise addition controls the exothermic betaine formation and prevents thermal degradation of the reagent.

  • Propagation: Allow the reaction mixture to naturally warm to room temperature and stir for 12-24 hours. Monitor via TLC until the starting alcohol is fully consumed[3].

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography to separate the desired N-Boc-protected ether from triphenylphosphine oxide[3].

Module 2: N-Boc Deprotection and Isolation

Q: Which acid system is optimal for removing the Boc group from the piperidine nitrogen? A: While both Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane are standard, 4M HCl in Dioxane is vastly superior for this specific substrate.

Causality: The Boc group is highly acid-labile. Cleavage generates a t-butyl cation and CO2. While TFA is effective, it yields a trifluoroacetate salt, which is notoriously hygroscopic and often isolated as an intractable oil[4]. Furthermore, the t-butyl cation can potentially alkylate the electron-rich 2-ethoxyphenoxy ring if not properly scavenged[5]. Using 4M HCl in Dioxane not only cleaves the Boc group rapidly but directly precipitates the product as a highly crystalline hydrochloride salt[4]. This precipitation effectively drives the reaction forward and acts as an in-situ purification step.

Table 2: Acid Selection for N-Boc Deprotection

Parameter4M HCl in 1,4-Dioxane20-50% TFA in DCM
Reaction Time 30 minutes - 2 hours[4]1 - 4 hours[4]
Product Form Crystalline Hydrochloride Salt[4]Oily Trifluoroacetate Salt[4]
Workup Required Simple filtration/trituration[4]Aqueous basic neutralization[6]
Side Reactions MinimalHigh risk of t-butyl alkylation[5]

Q: I used TFA previously, and my free-basing workup resulted in massive product loss. Why? A: 4-[(2-Ethoxyphenoxy)methyl]piperidine is a relatively polar secondary amine. Causality: When neutralizing the TFA salt with aqueous bases (like NaOH or NaHCO3), the resulting free amine can partition significantly into the aqueous layer, leading to poor organic recovery[6]. Optimization: Avoid aqueous workups entirely. If you must use TFA, neutralize using a basic ion-exchange resin (e.g., Amberlyst A21) directly in the organic solvent, filter, and concentrate[6]. Alternatively, utilize the HCl protocol below.

Self-Validating Protocol 2: Anhydrous Boc Deprotection via HCl/Dioxane
  • Preparation: Dissolve the purified N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine in a minimal amount of anhydrous DCM[4].

  • Deprotection: Add 5-10 equivalents of 4M HCl in 1,4-dioxane to the substrate[4]. Causality: The high concentration of HCl drives the equilibrium forward, while dioxane's low dielectric constant promotes the immediate precipitation of the resulting amine hydrochloride salt.

  • Monitoring: Stir at room temperature for 30 minutes to 2 hours. The deprotected amine hydrochloride salt will precipitate out of the solution[4].

  • Isolation: Filter the resulting white solid and wash thoroughly with anhydrous diethyl ether to remove any non-polar impurities[4]. Dry under vacuum to obtain the pure 4-[(2-Ethoxyphenoxy)methyl]piperidine hydrochloride salt.

Troubleshooting Flowchart

Troubleshooting Start Low Yield in Etherification? Check1 Is starting alcohol consumed? Start->Check1 Yes1 Check for side products (e.g., N-alkylation) Check1->Yes1 Yes No1 Check Phosphine/Azodicarboxylate Stoichiometry Check1->No1 No Action1 Verify Boc integrity / Use non-nucleophilic base Yes1->Action1 Action2 Increase PPh3/DIAD to 1.5 eq Initiate at 0 °C No1->Action2

Troubleshooting logic tree for low yields during the Mitsunobu etherification step.

References

  • Master Organic Chemistry - The Williamson Ether Synthesis. Available at: [Link]

  • ACS Green Chemistry Institute - BOC Deprotection. Available at:[Link]

  • ResearchGate - How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]

Sources

Technical Support Center: Impurity Profiling of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the impurity profiling of 4-[(2-ethoxyphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical challenges encountered during the characterization of this active pharmaceutical ingredient (API).

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is a constant reminder of the importance of purity. For an API such as 4-[(2-ethoxyphenoxy)methyl]piperidine, a comprehensive understanding of its impurity profile is not merely a regulatory requirement but a cornerstone of patient safety and product efficacy. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, and can impact the stability and shelf-life of the final drug product.[1]

This guide provides a structured approach to identifying, quantifying, and controlling impurities in 4-[(2-ethoxyphenoxy)methyl]piperidine, grounded in established analytical principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in the synthesis of 4-[(2-ethoxyphenoxy)methyl]piperidine?

A1: Based on a common synthetic route, the Williamson ether synthesis, which involves the reaction of 2-ethoxyphenol with a protected 4-(halomethyl)piperidine (e.g., N-Boc-4-(chloromethyl)piperidine), several process-related impurities can be anticipated.[5][6]

  • Unreacted Starting Materials:

    • 2-Ethoxyphenol

    • 4-(Chloromethyl)piperidine (or its protected form)

  • By-products:

    • O-Alkylated Impurity: Reaction of 2-ethoxyphenol at a different position on the aromatic ring, though less likely due to steric hindrance.

    • Dialkylation Product: Reaction of two molecules of 4-(chloromethyl)piperidine with one molecule of 2-ethoxyphenol.

    • Piperidine Dimer: Self-condensation of the piperidine starting material under basic conditions.

  • Reagents and Solvents:

    • Residual inorganic bases (e.g., potassium carbonate).[6]

    • Residual solvents used in the synthesis and purification steps (e.g., DMF, acetonitrile).[6]

The following diagram illustrates a plausible synthetic pathway and the origin of potential impurities:

G cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_products Products & Impurities cluster_deprotection Deprotection cluster_final_product Final Product & Impurities 2-Ethoxyphenol 2-Ethoxyphenol Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) 2-Ethoxyphenol->Reaction N-Boc-4-(chloromethyl)piperidine N-Boc-4-(chloromethyl)piperidine N-Boc-4-(chloromethyl)piperidine->Reaction N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine Reaction->N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine Unreacted_SMs Unreacted Starting Materials Reaction->Unreacted_SMs Byproducts By-products Reaction->Byproducts Deprotection_Step Acid (e.g., HCl) N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine->Deprotection_Step Final_API 4-[(2-Ethoxyphenoxy)methyl]piperidine Deprotection_Step->Final_API Degradation_Products Degradation Products Final_API->Degradation_Products Storage/Stress

Caption: Plausible synthetic route and points of impurity generation.

Q2: What are the regulatory thresholds for reporting and identifying impurities?

A2: The ICH Q3A(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[2][7]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: These are general thresholds and may vary based on the specific drug product and regulatory agency. It is crucial to consult the relevant guidance documents.[8]

Q3: My HPLC chromatogram shows a new, unexpected peak during stability studies. What could it be?

A3: A new peak appearing during stability studies is likely a degradation product. For 4-[(2-ethoxyphenoxy)methyl]piperidine, potential degradation pathways include:

  • Oxidation: The ether linkage can be susceptible to oxidation, potentially forming hydroperoxides which can further degrade. The piperidine ring can also be oxidized.

  • Hydrolysis: While generally stable, the ether bond could undergo hydrolysis under harsh acidic or basic conditions, cleaving the molecule into 2-ethoxyphenol and 4-(hydroxymethyl)piperidine.

  • Photodegradation: Exposure to light, especially UV, can induce degradation.

To identify the new peak, a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) should be performed to see if the peak is reproduced. Subsequent isolation and structural elucidation using techniques like LC-MS/MS and NMR are necessary.[9][10]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing) for the Main Peak and Impurities in RP-HPLC

Symptoms: Asymmetrical peaks with a pronounced "tail."

Causality: The basic nature of the piperidine nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[11]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Low pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase. This will protonate the piperidine nitrogen, minimizing its interaction with the stationary phase.

    • High pH: Use a high-pH stable column and a buffer system (e.g., ammonium bicarbonate) to keep the piperidine in its free base form and the silanols deprotonated.

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.

  • Ion-Pairing Chromatography: For highly basic compounds, consider using an ion-pairing reagent like heptafluorobutyric acid (HFBA) to improve retention and peak shape.[12]

G start Poor Peak Shape (Tailing) step1 Adjust Mobile Phase pH (Low or High) start->step1 step2 Use End-Capped Column step1->step2 If tailing persists end Improved Peak Shape step1->end If successful step3 Consider Ion-Pairing Reagent step2->step3 For highly basic analytes step2->end If successful step3->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Problem 2: Difficulty in Quantifying Volatile Impurities like Residual Solvents

Symptoms: Inconsistent or non-reproducible results for low molecular weight, volatile impurities using HPLC.

Causality: HPLC is not the ideal technique for analyzing highly volatile compounds due to potential loss during sample preparation and poor retention on reversed-phase columns. Gas Chromatography (GC) is the preferred method.[13]

Troubleshooting Steps (Using GC):

  • Headspace GC-MS: This is the gold standard for residual solvent analysis. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS. This minimizes matrix effects and provides excellent sensitivity.[14]

  • Direct Injection GC-MS: If headspace is unavailable, direct injection can be used.

    • Sample Preparation: Dissolve the sample in a high-boiling point solvent (e.g., DMSO) to minimize solvent interference.

    • Column Selection: Use a polar capillary column (e.g., WAX or PEG phase) for good separation of common polar and non-polar solvents.

    • Inlet Temperature: Optimize the inlet temperature to ensure complete volatilization of the analytes without causing degradation of the API.

Problem 3: An Unknown Impurity is Detected, How to Elucidate its Structure?

Symptoms: A consistent, unidentified peak is observed in the chromatogram.

Causality: A new or unexpected impurity has been formed during synthesis or degradation. Its structure must be determined to assess its potential risk.

Workflow for Structural Elucidation:

  • LC-MS/MS Analysis:

    • Obtain the accurate mass of the impurity to propose a molecular formula.

    • Perform fragmentation (MS/MS) to gain insights into the structure and identify key functional groups.

  • Preparative HPLC Isolation:

    • Develop a preparative HPLC method to isolate a sufficient quantity of the impurity for NMR analysis.

  • NMR Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons.[9]

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to piece together the molecular structure.[1][10]

G Unknown_Peak Unknown Impurity Detected LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) Unknown_Peak->LCMS Prep_HPLC Preparative HPLC Isolation LCMS->Prep_HPLC Propose Molecular Formula NMR NMR Spectroscopy (1D and 2D) Prep_HPLC->NMR Isolate Impurity Structure_Elucidation Structure Elucidated NMR->Structure_Elucidation Determine Connectivity

Caption: Workflow for the structural elucidation of an unknown impurity.

Experimental Protocols

Protocol 1: Generic RP-HPLC Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Headspace GC-MS for Residual Solvents
  • GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Headspace Sampler Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-350 amu

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of DMSO.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1).
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - gmp-compliance.org.
  • Guidance for Industry - ANDAs: Impurities in Drug - Regulations.gov. (2005, January 31).
  • 2-[2-(3-Methylphenoxy)ethyl]piperidine | 946715-77-1 | Benchchem.
  • Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride - Benchchem.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9).
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3).
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem.
  • Significance of impurities in active pharmaceutical ingredients | Ivory Research. (2018, January 9).
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC.
  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025, September 22).
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-[(2-ethoxyphenoxy)methyl]piperidine. It addresses common challenges encountered during lab-scale and scale-up production, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on providing robust, scalable, and reproducible synthetic strategies.

Synthetic Strategies Overview

The synthesis of 4-[(2-ethoxyphenoxy)methyl]piperidine primarily involves the formation of an ether bond between a 2-ethoxyphenol unit and a 4-methylpiperidine scaffold. Two principal synthetic routes are commonly employed: the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice of route often depends on the scale of the synthesis, cost of reagents, and purification requirements.

Given that the piperidine nitrogen is a nucleophilic secondary amine, it requires protection during the ether formation step to prevent N-alkylation side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under basic conditions used in the Williamson synthesis and its straightforward removal under acidic conditions.[1]

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Piperidine Activation cluster_2 Ether Synthesis Routes cluster_3 Final Product Generation 4-hydroxymethylpiperidine 4-hydroxymethylpiperidine N-Boc-4-hydroxymethylpiperidine N-Boc-4-hydroxymethylpiperidine 4-hydroxymethylpiperidine->N-Boc-4-hydroxymethylpiperidine Boc Protection 2-ethoxyphenol 2-ethoxyphenol Williamson Williamson 2-ethoxyphenol->Williamson Mitsunobu Mitsunobu 2-ethoxyphenol->Mitsunobu N-Boc-4-(tosyloxymethyl)piperidine N-Boc-4-(tosyloxymethyl)piperidine N-Boc-4-hydroxymethylpiperidine->N-Boc-4-(tosyloxymethyl)piperidine Tosylation N-Boc-4-hydroxymethylpiperidine->Mitsunobu N-Boc-4-(tosyloxymethyl)piperidine->Williamson Protected_Product N-Boc-4-[(2-ethoxyphenoxy) methyl]piperidine Williamson->Protected_Product Mitsunobu->Protected_Product Final_Product 4-[(2-ethoxyphenoxy) methyl]piperidine Protected_Product->Final_Product Deprotection

Caption: Comparative workflow for the synthesis of 4-[(2-ethoxyphenoxy)methyl]piperidine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Williamson or Mitsunobu, is preferable for large-scale synthesis?

A1: For scaling up, the Williamson ether synthesis is almost always the preferred route.[2] The primary reasons are:

  • Cost-Effectiveness: The reagents for the Williamson synthesis (a base like sodium hydride and an optional tosyl chloride activation step) are significantly cheaper than the triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD) required for the Mitsunobu reaction.[3]

  • Purification: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced hydrazine byproduct.[4] Removing these byproducts on a large scale is notoriously difficult and often requires extensive chromatography, which is impractical and costly for industrial production. Byproducts from the Williamson synthesis (salts) are typically removed with simple aqueous washes.

  • Safety and Handling: Azodicarboxylates are hazardous reagents, and the reaction can be exothermic.[5] While sodium hydride also requires careful handling, its industrial use is well-established and understood.

Q2: Is it necessary to protect the piperidine nitrogen?

A2: Yes, protection of the secondary amine on the piperidine ring is critical. Without a protecting group, the nitrogen atom is a potent nucleophile and will compete with the alkoxide or phenoxide, leading to undesired N-alkylation products. The Boc group is ideal as it is robust to the basic conditions of the Williamson synthesis and can be cleanly removed with acid at the final step.

Q3: What are the critical process parameters to monitor during the Williamson ether synthesis step?

A3: The key parameters to control are:

  • Temperature: Both the deprotonation of 2-ethoxyphenol and the subsequent Sₙ2 reaction can be exothermic. Maintain strict temperature control to prevent side reactions and ensure safety.

  • Stoichiometry: Ensure complete deprotonation of the phenol by using a slight excess (1.05-1.1 equivalents) of a strong base. The stoichiometry of the electrophile should be near 1.0 equivalent to minimize unreacted starting material.

  • Water Content: The reaction is sensitive to water, especially when using reactive bases like sodium hydride. Ensure all solvents and reagents are anhydrous to prevent quenching the base and the alkoxide.

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: A combination of techniques is recommended:

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials. For more quantitative IPC, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[6][7]

  • Final Product Analysis: Final purity should be assessed using RP-HPLC with UV detection.[8] Structural confirmation is achieved with ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Williamson Ether Synthesis Route

Williamson_Troubleshooting Problem Low Yield / Incomplete Reaction Cause1 Insufficient Deprotonation of Phenol Problem->Cause1 Potential Causes Cause2 Poor Leaving Group Problem->Cause2 Cause3 Reaction Conditions Not Optimal Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Sol1A Use a stronger base (e.g., NaH over K₂CO₃). Ensure anhydrous conditions. Cause1->Sol1A Solutions Sol1B Allow sufficient time for deprotonation before adding the electrophile. Cause1->Sol1B Sol2A Convert the hydroxymethyl group to a better leaving group like a tosylate or mesylate. Cause2->Sol2A Sol3A Increase reaction temperature moderately (e.g., from RT to 50-60 °C). Cause3->Sol3A Sol3B Switch to a suitable polar aprotic solvent like DMF or DMSO. Cause3->Sol3B Sol4A Ensure piperidine-N is protected. Maintain temperature to avoid elimination. Cause4->Sol4A

Caption: Decision tree for troubleshooting the Williamson ether synthesis.

Q: My reaction yield is very low, and I recover mostly unreacted 2-ethoxyphenol. What's wrong?

A: This strongly suggests a problem with the deprotonation of the phenol. 2-Ethoxyphenol is not strongly acidic, and incomplete formation of the nucleophilic phenoxide is a common issue.

  • Cause: The base you are using (e.g., K₂CO₃, NaOH) may not be strong enough for complete deprotonation in your chosen solvent.[9]

  • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF.[10] NaH will irreversibly deprotonate the phenol, driving the formation of the phenoxide. Ensure the reaction is performed under an inert atmosphere (N₂ or Argon) as NaH reacts violently with water.

Q: The reaction stalls, with both starting materials and some product visible on TLC. How can I drive it to completion?

A: This indicates an issue with the Sₙ2 substitution step itself.

  • Cause 1: Poor Leaving Group. If you are trying to react the phenoxide directly with N-Boc-4-(hydroxymethyl)piperidine, the hydroxyl group is a very poor leaving group.

  • Solution 1: The alcohol must be activated. Convert the N-Boc-4-(hydroxymethyl)piperidine to a derivative with a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), before reacting it with the phenoxide.[2] This dramatically increases the electrophilicity of the carbon and facilitates the Sₙ2 reaction.

  • Cause 2: Suboptimal Reaction Conditions. The Sₙ2 reaction rate is dependent on temperature and solvent.

  • Solution 2: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. Using a polar aprotic solvent like DMF is also beneficial as it solvates the cation (e.g., Na⁺) but not the nucleophile, increasing its reactivity.[10]

Mitsunobu Reaction Route

Q: My biggest challenge is purifying the product away from triphenylphosphine oxide (TPPO). What are the best strategies?

A: TPPO removal is the classic problem with the Mitsunobu reaction. Several strategies can be employed, especially during scale-up where chromatography is undesirable.

  • Strategy 1: Crystallization. If your product is a solid, careful selection of a solvent system may allow for the selective crystallization of your product, leaving the more soluble TPPO in the mother liquor. Alternatively, it is sometimes possible to precipitate the TPPO by adding a non-polar solvent like hexane or diethyl ether to the crude reaction mixture (dissolved in a minimal amount of a polar solvent like DCM) and filtering it off.

  • Strategy 2: Acid/Base Extraction. If your final product is the deprotected basic piperidine, you can perform an acidic wash. The basic product will move into the aqueous acidic layer, while the neutral TPPO remains in the organic layer. The layers are separated, and the aqueous layer is then basified and re-extracted to recover the pure product.

  • Strategy 3: Use of Polymer-Supported Reagents. For smaller scale or high-value syntheses, using polymer-supported triphenylphosphine can simplify purification. After the reaction, the polymer-bound TPPO is simply filtered off.[4]

Protocols & Data

Recommended Synthetic Pathway: Williamson Ether Synthesis

This four-step pathway is robust, scalable, and avoids the purification challenges of the Mitsunobu reaction.

Protocol 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine

  • Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF).

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until the starting material is consumed.

  • Work up by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine, which is often used directly in the next step.

Protocol 2: Tosylation of N-Boc-4-(hydroxymethyl)piperidine

  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.

  • Monitor by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate. The crude N-Boc-4-(tosyloxymethyl)piperidine can often be purified by crystallization from a solvent like ethanol or isopropanol.

Protocol 3: Williamson Ether Synthesis

  • To a flask containing anhydrous DMF under an inert atmosphere, add 2-ethoxyphenol (1.1 eq).

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Add a solution of N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction to 60-70 °C and stir for 8-12 hours.

  • Monitor by HPLC or TLC. After completion, cool to room temperature and carefully quench by slow addition of water.

  • Extract the product with a solvent like ethyl acetate. Wash the combined organic layers extensively with water and brine to remove DMF and salts.

  • Dry, filter, and concentrate to yield crude N-Boc-4-[(2-ethoxyphenoxy)methyl]piperidine. Purify by column chromatography or crystallization.

Protocol 4: Boc Deprotection

  • Dissolve the protected intermediate from Protocol 3 in a solvent such as 1,4-dioxane or ethyl acetate.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) and stir at room temperature.

  • Monitor the reaction (typically 2-4 hours). The hydrochloride salt of the product will often precipitate.[11]

  • Filter the solid and wash with cold solvent (e.g., diethyl ether) to obtain the pure hydrochloride salt of 4-[(2-ethoxyphenoxy)methyl]piperidine.

  • To obtain the free base, dissolve the salt in water, basify with NaOH or K₂CO₃, and extract with an organic solvent.

Representative Data
StepReactionTypical YieldPurity (by HPLC)Key Considerations
1Boc Protection>95%>98%Ensure complete reaction to avoid issues in subsequent steps.
2Tosylation85-95%>97% (after crystallization)Temperature control is critical to avoid side reactions.
3Williamson Ether Synthesis70-85%>95% (after chromatography)Anhydrous conditions are essential for high yield.
4Boc Deprotection>90%>99% (as HCl salt)Use of gaseous HCl or HCl in an organic solvent prevents hydrolysis.

References

  • Vertex AI Search, based on general principles of Williamson Ether Synthesis. The provided search results detail the Williamson Ether Synthesis, including the use of strong bases like NaOH and reaction conditions such as heating.[9]

  • Chemistry LibreTexts. (2022, November 13). Williamson Ether Synthesis. This source describes the Sₙ2 mechanism and the need for an alkoxide, which is a good nucleophile, for high yields.[12]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. This reference explains that the reaction works best for primary alkyl halides and that employing an alkoxide speeds up the reaction.[13]

  • Wikipedia. Williamson ether synthesis. This article notes the broad scope of the reaction in both laboratory and industrial synthesis and mentions that one of the alcohols can be converted to a tosylate.[2]

  • Organic Synthesis. Mitsunobu reaction. This source provides a general procedure for the Mitsunobu reaction and highlights safety concerns with reagents like DIAD, especially on a large scale.[5]

  • Balsamo, A., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5.[14][15]

  • Organic Chemistry Portal. Mitsunobu Reaction. This portal describes the mechanism and notes that the nucleophile should be acidic.[16]

  • Benchchem. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. This application note details the use of N-Boc-4-hydroxypiperidine as a building block in the Mitsunobu reaction.[17]

  • Raza, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. This review highlights the reagents used in the Mitsunobu reaction, such as triphenylphosphine and azodicarboxylates.[3]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. This paper describes multi-step syntheses involving piperidine derivatives, including reductive amination.[18]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. This lab manual describes using sodium hydride in DMF to generate the alkoxide for a Williamson ether synthesis.[10]

  • ChemSpider SyntheticPages. (2021, February 23). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. This source provides an example of a reductive amination procedure.[19]

  • Sigma-Aldrich. Application Note – Mitsunobu. This note discusses the formation of byproducts in the Mitsunobu reaction and purification strategies, including the use of polymer-supported reagents.[4]

  • Analytical Methods - RSC Publishing. (2010, January 15). This article discusses the use of GC-MS for the analysis and chemical characterization of piperazine derivatives.[6]

  • Polish Pharmaceutical Society. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. This paper describes a validated RP-HPLC method for purity evaluation of a piperazine derivative.[7]

  • Reddit. r/OrganicChemistry - Reductive amination of piperazine. This forum discussion provides anecdotal insights into practical aspects of reductive amination reactions.[20]

  • Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof. This patent describes the formation and isolation of a piperidine hydrochloride salt.[11]

  • European Patent Office. EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. This patent provides examples of piperazine synthesis, including workup procedures involving extraction and purification.[21]

  • ACS Publications. 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal article detailing the synthesis of the target molecule's positional isomer.[15]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. This article describes the synthesis and optimization of complex piperidine derivatives.[22]

  • Organic Chemistry Portal. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. This reference details a one-pot reductive amination-cyclization procedure.[23]

  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. This article discusses various synthetic approaches to piperazines.[24]

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. This paper discusses various amine bases used in synthesis, including piperidine and piperazine.[25]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. This article details an HPLC-UV method for analyzing piperazine.[26]

  • Journal of Chromatographic Science. (2024, May 1). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. This paper describes an RP-HPLC method for a related morpholine analogue, viloxazine.[8]

  • ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. This article provides context on the use of piperidine in synthesis.[27]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. This manual provides an overview of piperazine chemistry and analysis.[28]

  • Luxembourg Bio Technologies. (2011, August 31). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. This paper discusses side reactions involving piperidine in synthesis.[29]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. This patent describes the synthesis of a phenoxy-piperidine derivative, including Boc protection and deprotection steps.[1]

  • Rice University. (2024, December 20). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. This news release discusses modern methods for synthesizing piperidines.[30]

  • ResearchGate. Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. This article reviews synthetic strategies for piperazine and piperidine derivatives.[31]

  • PubMed. Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. This paper details the synthesis of substituted piperidines.[32]

  • News-Medical.Net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. This article highlights new, efficient approaches to piperidine synthesis.[33]

  • Green Chemistry (RSC Publishing). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. This paper explores alternatives to piperidine for deprotection.[34]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. This forum discusses purification strategies for piperidine compounds.[35]

  • ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. This article examines side reactions caused by basic reagents like piperidine.[36]

Sources

Technical Support Center: By-product Identification in the Synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to by-product formation during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the highest purity of your target compound.

Introduction: The Synthetic Landscape and its Challenges

The synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine typically involves the coupling of a 2-ethoxyphenol moiety with a 4-(methyl)piperidine synthon. The most common strategies involve a Williamson ether synthesis. The choice of starting materials dictates the primary challenges and the likely impurity profile. Two plausible synthetic routes are outlined below, each with its own set of potential by-products.

Diagram: Synthetic Pathways for 4-[(2-Ethoxyphenoxy)methyl]piperidine

Synthetic Routes and Key Intermediates cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: N-Alkylation 2-Ethoxyphenol 2-Ethoxyphenol N-Boc-Product N-Boc-4-[(2-Ethoxyphenoxy)methyl]piperidine 2-Ethoxyphenol->N-Boc-Product Base (e.g., NaH) Solvent (e.g., DMF) N-Boc-4-(chloromethyl)piperidine N-Boc-4-(chloromethyl)piperidine N-Boc-4-(chloromethyl)piperidine->N-Boc-Product Deprotection Deprotection N-Boc-Product->Deprotection Acid (e.g., TFA, HCl) Final_Product_A 4-[(2-Ethoxyphenoxy)methyl]piperidine Deprotection->Final_Product_A 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine Final_Product_B 4-[(2-Ethoxyphenoxy)methyl]piperidine 4-(Hydroxymethyl)piperidine->Final_Product_B Base (e.g., K2CO3) Solvent (e.g., ACN) O-Alkylated_Byproduct O-Alkylated By-product 4-(Hydroxymethyl)piperidine->O-Alkylated_Byproduct Side Reaction 2-Ethoxyphenoxymethyl_halide 1-(Halomethyl)-2-ethoxybenzene 2-Ethoxyphenoxymethyl_halide->Final_Product_B 2-Ethoxyphenoxymethyl_halide->O-Alkylated_Byproduct

Caption: Overview of two primary synthetic routes to the target molecule.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Synthesis and By-product Formation

Q1: My reaction yields a significant amount of an isomeric by-product. How can I identify and prevent its formation?

A1: The most probable isomeric by-product is the O-alkylated species, where the ether linkage forms at the hydroxyl group of 4-(hydroxymethyl)piperidine instead of the piperidine nitrogen (Route B). This occurs due to the presence of two nucleophilic sites: the secondary amine (piperidine nitrogen) and the primary alcohol (hydroxymethyl group).

  • Identification: The definitive identification of N- versus O-alkylation is best achieved using 2D NMR spectroscopy.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons of the incoming ethoxyphenoxymethyl group and the carbon atoms of the piperidine ring. In the desired N-alkylated product, you will see a correlation from the benzylic protons (-O-CH₂-piperidine) to the C2 and C6 carbons of the piperidine ring. For the O-alkylated isomer, this correlation will be absent.

    • Chemical Shift: The chemical shift of the methylene protons on the piperidine ring adjacent to the nitrogen (C2 and C6) will be significantly different in the N-alkylated product compared to the O-alkylated product, where the nitrogen remains a secondary amine.

  • Prevention:

    • Protecting Group Strategy: The most robust method to prevent O-alkylation is to use a protecting group on the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under the basic conditions of the Williamson ether synthesis and can be easily removed with acid.[3][4]

    • Reaction Conditions: While nitrogen is generally more nucleophilic than oxygen, the choice of base and solvent can influence the selectivity.[5][6] Using a non-polar aprotic solvent and a strong base that selectively deprotonates the amine can favor N-alkylation. However, protecting group strategies offer more reliable control.

Q2: I observe a by-product with a higher molecular weight than my product, which seems to be related to the piperidine starting material. What could it be?

A2: This is likely due to over-alkylation of the piperidine nitrogen, resulting in the formation of a quaternary ammonium salt. This can happen if the newly formed tertiary amine (your product) reacts with another molecule of the alkylating agent.

  • Cause: This side reaction is more prevalent when there is an excess of the alkylating agent or under forcing reaction conditions (high temperature, long reaction times).

  • Prevention:

    • Stoichiometry Control: Use a slight excess of the piperidine starting material relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor the reaction with the more nucleophilic primary or secondary amine over the tertiary amine product.

Q3: My final product is contaminated with unreacted starting materials. How can I improve the conversion and purification?

A3: Incomplete conversion is a common issue. Unreacted 2-ethoxyphenol, 4-(hydroxymethyl)piperidine, or the corresponding halide precursors can contaminate your product.

  • Improving Conversion:

    • Temperature and Reaction Time: Ensure the reaction is heated appropriately and for a sufficient duration. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Base and Solvent: In Williamson ether synthesis, a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is effective for deprotonating the phenol.[7][8] For N-alkylation, bases like potassium carbonate in acetonitrile are commonly used.[9]

  • Purification:

    • Acid-Base Extraction: The basic nature of the piperidine product allows for effective separation from neutral or acidic impurities like unreacted 2-ethoxyphenol. Dissolve the crude product in an organic solvent and wash with an aqueous base (e.g., NaOH solution) to remove unreacted phenol. Subsequently, you can extract the product into an aqueous acid solution, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer to recover your purified product.

    • Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from closely related impurities.

Analytical Characterization

Q4: What is the best analytical method to get a comprehensive impurity profile of my sample?

A4: A combination of chromatographic and spectroscopic techniques is essential for a complete impurity profile, as mandated by regulatory bodies like the ICH.[10][11][12][13][14]

  • HPLC with UV and MS detection (LC-MS): This is the workhorse for impurity profiling of non-volatile organic compounds.[15] It allows for the separation and quantification of the main component and its impurities. Mass spectrometry provides molecular weight information, which is crucial for tentative identification.

  • GC-MS: This technique is ideal for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight starting materials.[13][15][16]

  • NMR Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides primary structural information.

    • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguous structure elucidation of unknown impurities and for confirming the structure of isomers.[17][18][19][20][21]

    • Quantitative NMR (qNMR): A powerful technique for accurately determining the purity of your compound and quantifying impurities without the need for individual reference standards for each impurity.[10][11][12][14][22]

Troubleshooting Guide: Summary Table

Observed Issue Potential Cause(s) Recommended Action(s) Primary Analytical Technique(s) for Confirmation
Isomeric By-product O-alkylation of 4-(hydroxymethyl)piperidine- Use N-Boc protected piperidine starting material.- Optimize base and solvent conditions.2D-NMR (HMBC, HSQC)
High MW By-product Over-alkylation (Quaternary ammonium salt formation)- Use a slight excess of the piperidine component.- Add alkylating agent slowly.LC-MS
Unreacted Phenol Incomplete reaction; Inefficient work-up- Increase reaction time/temperature.- Use a stronger base (e.g., NaH).- Perform aqueous base wash during work-up.HPLC, GC-MS
Unreacted Piperidine Incomplete reaction- Increase reaction time/temperature.- Ensure stoichiometry is correct.HPLC, GC-MS
Multiple Minor Peaks Impurities in starting materials; Degradation- Verify the purity of starting materials.- Avoid excessive heat or prolonged reaction times.LC-MS, GC-MS

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for the analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine and its potential by-products. Method optimization may be required.

  • Instrumentation: HPLC with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 275 nm; MS in positive electrospray ionization (ESI+) mode.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: 2D-NMR for Structural Elucidation of N- vs. O-Alkylated Isomers
  • Sample Preparation: Dissolve 5-10 mg of the purified impurity or the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra.

    • Acquire a gHSQC (gradient Heteronuclear Single Quantum Coherence) spectrum to identify one-bond C-H correlations.

    • Acquire a gHMBC (gradient Heteronuclear Multiple Bond Correlation) spectrum to identify two- and three-bond C-H correlations. Optimize the long-range coupling delay for an average value of 8 Hz.

  • Analysis:

    • In the HMBC spectrum of the N-alkylated product , look for a correlation from the benzylic protons (Ar-O-CH₂ -piperidine) to the piperidine carbons C2 and C6.

    • In the HMBC spectrum of the O-alkylated product , look for a correlation from the benzylic protons (Ar-O-CH₂ -O-) to the carbon of the hydroxymethyl group (-C H₂-O-).

Diagram: Analytical Workflow for By-product Identification

Caption: A systematic approach to identifying and characterizing impurities.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH Q3B(R2): Impurities in New Drug Products. European Medicines Agency. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma, 2024. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. Journal of Agricultural and Food Chemistry, 2002. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 2004. [Link]

  • Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. New Journal of Chemistry, 2013. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

  • The influence of a base on the methylation of aminoalcohols. Canadian Journal of Chemistry, 1985. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

  • Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. Journal of the American Chemical Society, 2019. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube, 2024. [Link]

  • Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube, 2015. [Link]

  • Mild general synthesis of 4-substituted piperidines. Chemical Communications, 1997. [Link]

  • New 4 - substituted piperidines.
  • The Williamson Ether Synthesis. University of Wisconsin-Whitewater. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry, 2014. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Structure Elucidation of Impurities by 2D NMR Part II. YouTube, 2015. [Link]

  • Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols. ResearchGate. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • 9.5: Williamson ether synthesis. Chemistry LibreTexts, 2020. [Link]

  • 4-diphenylmethyl piperidine derivatives and process for their preparation.
  • DFT Study on Mechanism of N-Alkylation of Amino Derivatives with Primary Alcohols Catalyzed by Copper(II) Acetate. Organometallics, 2018. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • 4-(Chloromethyl) pyridine HCl. Veeprho. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 2004. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 2024. [Link]

  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc., 2026. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • 4-hydroxy-piperidine derivatives and their preparation.
  • 1-phenylpiperidine. Organic Syntheses Procedure. [Link]

  • Process for producing piperidine derivatives by degrading quaternary piperidinium salts.

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Technical Support Center: Enhancing the Purity of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-[(2-Ethoxyphenoxy)methyl]piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable piperidine intermediate. Achieving high purity is critical for reliable downstream applications, from biological screening to API synthesis.[1] This document provides in-depth, field-tested answers to common challenges encountered during the purification process, moving beyond simple protocols to explain the "why" behind each step.

Section 1: Troubleshooting and FAQs

This section addresses the most common issues encountered during the purification of 4-[(2-Ethoxyphenoxy)methyl]piperidine and related compounds.

Q1: I've completed the synthesis. What are the likely impurities I need to remove?

Understanding potential impurities is the first step in designing an effective purification strategy.[2] Impurities can arise from starting materials, side reactions, or product degradation.

Table 1: Potential Impurities and Mitigation Strategies

Impurity Potential Source Key Identifying Signal (Exemplary) Recommended Removal Method
2-Ethoxyphenol Unreacted starting material Aromatic protons in ¹H NMR; phenolic -OH peak Acid-base extraction; Flash chromatography
Piperidine Precursor Unreacted starting material (e.g., 4-(hydroxymethyl)piperidine) Aliphatic signals distinct from the product in ¹H NMR Acid-base extraction; Flash chromatography
N-Alkylated Byproducts Side reaction if N-protected piperidine was not used or deprotected in situ Complex aliphatic region in ¹H NMR; Mass spectrometry (MS) confirmation Flash chromatography
Oxidation Products Air exposure of the basic piperidine nitrogen Often results in a yellow or brown discoloration[2] Activated carbon treatment during recrystallization; Fresh preparation and inert atmosphere handling
Residual Solvents From reaction or workup (e.g., Toluene, Dichloromethane, Ethyl Acetate) Characteristic signals in ¹H NMR (e.g., ~7.2 ppm for Toluene) Drying under high vacuum; Azeotropic removal

| Water | Aqueous workup steps | Broad peak in ¹H NMR (can be exchanged with D₂O)[2] | Drying over anhydrous Na₂SO₄ or MgSO₄; Azeotropic distillation with toluene |

Q2: How do I choose the most effective primary purification strategy?

The choice of method depends on the scale of your reaction, the physical state of your crude product (solid vs. oil), and the nature of the impurities. The following decision tree provides a logical workflow for selecting the appropriate technique.[1]

Purification_Strategy Start Crude 4-[(2-Ethoxyphenoxy)methyl]piperidine IsSolid Is the crude product a solid? Start->IsSolid ImpurityCheck Are impurities acidic or neutral? IsSolid->ImpurityCheck No (Oil) Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Flash Column Chromatography ImpurityCheck->Chromatography No AcidBase Acid-Base Extraction ImpurityCheck->AcidBase Yes Final High-Purity Product Recrystallization->Final Chromatography->Final AcidBase->Chromatography Followed by

Caption: Decision tree for selecting a purification method.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates from the cooling solution as a liquid rather than a solid.[3] This is common when the solution is supersaturated at a temperature above the melting point of the solute. It often traps impurities.

Causality: This phenomenon is driven by a large difference in solubility between hot and cold solvent, leading to rapid precipitation upon cooling. The high concentration of the solute lowers its melting point, causing it to separate as a liquid.

Troubleshooting Protocol:

  • Re-heat the Solution: Add more solvent until the oil completely redissolves into a homogeneous solution.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can help. Do not place it directly in an ice bath. Slower cooling rates favor the growth of well-defined crystals.[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Consider a Different Solvent System: If the problem persists, your chosen solvent may be unsuitable. A solvent/anti-solvent system may be required (see Protocol 3).

Q4: Why is my compound streaking or tailing on the silica gel column?

This is a classic problem when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.

Causality: The strong acid-base interaction between the amine and silica gel causes a portion of the compound to "stick" to the stationary phase and elute slowly, resulting in a "tail."

Solution: Mobile Phase Modification To mitigate this, add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

  • Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen mobile phase (e.g., Hexanes/Ethyl Acetate). This is the most common and effective solution.[1][2]

  • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase, but TEA is generally more convenient.

An optimized protocol using this principle is provided in Section 2.

Section 2: Detailed Experimental Protocols

These protocols provide a starting point for purification. Always begin by developing a method on a small scale using Thin Layer Chromatography (TLC).

Protocol 1: Optimized Flash Column Chromatography

This method is ideal for purifying oily products or for separating closely-related impurities.

  • TLC Analysis: Develop a solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. Add ~1% triethylamine to the TLC solvent jar to mimic the column conditions.[2]

  • Column Packing: Pack a suitably sized silica gel column using the chosen eluent (without TEA initially to ensure a well-packed bed).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with your chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). Crucially, add 0.5-1% triethylamine to the bulk eluent. [1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Finalization TLC 1. TLC Analysis (Rf ~0.3 with 1% TEA) Pack 2. Pack Silica Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent + 1% Triethylamine Load->Elute Collect 5. Collect & Analyze Fractions Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for purification by column chromatography.

Protocol 2: Single-Solvent Recrystallization

This is the preferred method for purifying solid compounds when a suitable solvent can be found.[3]

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude material (10-20 mg) in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate). A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent, with stirring, until the solid just dissolves completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove adhered mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

Use this method when no suitable single solvent can be found.[3]

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble.[2]

  • Procedure: Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Induce Precipitation: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[3]

  • Crystal Growth: If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly and undisturbed.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 2.

Section 3: Purity Assessment

After purification, it is essential to verify the purity and identity of the final product.

Table 2: Final Purity Assessment Methods

Analytical Method Typical Specification Purpose
RP-HPLC >98.0% (AUC) Quantifies purity and detects non-volatile impurities.[4][5]
¹H NMR Conforms to structure Confirms chemical structure and identifies residual solvents or obvious impurities.
Mass Spectrometry (MS) [M+H]⁺ matches calculated mass Confirms molecular weight.

| Loss on Drying (LOD) | <0.5% | Quantifies residual volatile content (water and solvents). |

By applying these troubleshooting strategies and detailed protocols, you can effectively enhance the purity of your 4-[(2-Ethoxyphenoxy)methyl]piperidine, ensuring the quality and reliability of your subsequent research.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., Martini, C., & Rossi, A. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. Available at: [Link]

  • Pałys, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]

  • Reddy, B. P., et al. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks. Available at: [Link]

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4-[(2-Ethoxyphenoxy)methyl]piperidine storage and handling best practices

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(2-Ethoxyphenoxy)methyl]piperidine

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective storage and handling of 4-[(2-Ethoxyphenoxy)methyl]piperidine. The content is structured to address common questions and troubleshoot potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-[(2-Ethoxyphenoxy)methyl]piperidine?

To ensure the long-term stability and integrity of the compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent exposure to moisture and air.[1] For maximal stability, especially for long-term storage, blanketing the compound with an inert gas like argon or nitrogen is a recommended best practice, as piperidine derivatives can be air-sensitive.[2]

Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.[3] This includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Eye and Face Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[3][4] A face shield may be required if there is a significant splash risk.[4]

  • Body Protection: A standard laboratory coat.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]

Always ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

Q3: What chemical incompatibilities should I be aware of?

4-[(2-Ethoxyphenoxy)methyl]piperidine should not be stored or mixed with strong oxidizing agents or strong acids. Contact with these substances can lead to vigorous, exothermic reactions and decomposition of the compound.

Q4: How should I handle a spill of this compound?

In the event of a small spill, ensure the area is well-ventilated and all ignition sources are removed.[5] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Collect the material into a suitable, labeled container for hazardous waste disposal.[5] Do not flush the residue into the sewer system.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could the compound have degraded?

A: Yes, inconsistent results can be a sign of compound degradation. The 4-[(2-Ethoxyphenoxy)methyl]piperidine structure is susceptible to several degradation pathways, particularly if not handled or stored correctly.

Causality:

  • Oxidation: The piperidine ring, like other secondary amines, can be susceptible to oxidation, especially when exposed to air over time. This can lead to the formation of various impurities.

  • Hydrolysis: While the ether linkage is generally stable, extreme pH conditions (strong acids or bases) can promote hydrolysis, cleaving the molecule. A forced degradation study on the closely related compound viloxazine showed it was susceptible to acid, alkali, and oxidative degradation.[6]

Recommended Actions:

  • Analytical Confirmation: Before use, especially from an older batch, confirm the compound's purity and identity using an appropriate analytical method like LC-MS or ¹H NMR.

  • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

  • Inert Atmosphere: If you suspect oxidative degradation, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • pH Control: Ensure that the experimental conditions (e.g., buffer pH) are not exposing the compound to harsh acidic or basic environments unless required by the protocol.

Q2: The compound, which should be a white or off-white solid, has developed a yellow or brownish tint. Is it still usable?

A: Discoloration is a common visual indicator of chemical degradation, often due to oxidation.

Causality: Exposure to air and/or light can generate chromophoric (colored) impurities. While these may be present in small amounts, they can significantly impact sensitive biological assays or catalytic reactions.

Recommended Actions:

  • High-Sensitivity Applications: For applications requiring high purity, such as in vitro pharmacology or GMP synthesis, do not use the discolored material. The presence of unknown impurities compromises the integrity of the experiment.

  • Less Sensitive Applications: For less sensitive applications, you may consider purifying the material (e.g., by recrystallization or column chromatography). However, the most reliable approach is to procure a new, uncompromised batch of the compound.

Q3: I am experiencing solubility issues with the compound. What solvents are recommended?

A: Specific quantitative solubility data for this exact compound is not widely published. However, based on its structure (a polar piperidine ring and a less polar ethoxyphenyl group) and data from similar molecules, a systematic approach to solvent selection can be effective.[7] Viloxazine hydrochloride, a related morpholine analog, is soluble in water and sparingly soluble in methanol, while being practically insoluble in ethyl acetate.[8]

Recommended Actions:

  • Start with Common Solvents: Begin solubility testing with small quantities in a range of common laboratory solvents. Good starting points for a compound with this structure would include:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often effective for compounds of this class.[7]

    • Alcohols: Methanol or ethanol.[5]

    • Chlorinated Solvents: Dichloromethane (DCM).

  • Consider pH Adjustment: The basic nitrogen on the piperidine ring means its solubility can be highly pH-dependent.[7] If working in an aqueous medium, acidification (e.g., with dilute HCl) will form the corresponding hydrochloride salt, which is typically much more water-soluble than the free base.[7]

  • Use of Co-solvents: If solubility is limited in a single solvent system, a co-solvent mixture (e.g., DMSO and water) can be an effective strategy.[7]

Data & Workflow

Summary of Handling and Storage Parameters
ParameterRecommendationRationale & Source
Storage Temperature Room Temperature (Cool, Dry Place)To prevent thermal degradation.
Atmosphere Tightly sealed container; Inert gas (Argon/Nitrogen) for long-term storage.Compound can be air-sensitive, leading to oxidation.[2]
Light Store in an opaque or amber vial.To prevent potential photodegradation.
Incompatible Materials Strong Oxidizing Agents, Strong Acids.Risk of vigorous reaction and decomposition.
Primary PPE Nitrile Gloves, Safety Goggles, Lab Coat.Protects against skin, eye, and respiratory irritation.[1][3]
Workflow: Handling a New Chemical Shipment

The following diagram outlines the best-practice workflow from receiving a new shipment of 4-[(2-Ethoxyphenoxy)methyl]piperidine to its initial use in an experiment.

NewShipmentWorkflow cluster_receiving Receiving & Inspection cluster_storage Logging & Storage cluster_firstuse First Use Protocol Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect External Check Verify Verify Label & SDS Match Inspect->Verify Integrity Check Quarantine Quarantine & Report Inspect->Quarantine If Damaged Log Log into Chemical Inventory Verify->Log If OK Store Store in Cool, Dry, Ventilated Area Log->Store Assign Location Equilibrate Equilibrate Container to Room Temp Store->Equilibrate Prepare for Experiment FumeHood Move to Fume Hood & Don PPE Equilibrate->FumeHood Inert Optional: Purge with Inert Gas FumeHood->Inert Weigh Weigh Required Amount Inert->Weigh Reseal Reseal Tightly & Return to Storage Weigh->Reseal

Caption: Workflow for receiving, storing, and first use of a new chemical.

References

  • Vertex AI Search Result 4 - SAFETY DATA SHEET. google.com.

  • Vertex AI Search Result[8] Qelbree - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. accessdata.fda.gov.

  • Vertex AI Search Result[9] Personal Protective Equipment | US EPA. epa.gov, September 12 2025.

  • Vertex AI Search Result[3] Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. sams-solutions.com, August 27 2024.

  • Vertex AI Search Result[10] Personal Protective Equipment for Use in Handling Hazardous Drugs. cdc.gov, December 06 2006.

  • Vertex AI Search Result[7] Addressing poor solubility of piperidine derivatives in reactions - Benchchem. benchchem.com.

  • Vertex AI Search Result[2] WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents. patents.google.com.

  • Vertex AI Search Result[1] SAFETY DATA SHEET - ThermoFisher. thermofisher.com, October 16 2025.

  • Vertex AI Search Result common challenges in working with piperidine-based compounds - Benchchem. benchchem.com.

  • Vertex AI Search Result Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. storemasta.com.au, July 02 2025.

  • Vertex AI Search Result 4-Methylpiperidine - CymitQuimica. cymitquimica.com, July 05 2023.
  • Vertex AI Search Result[5] Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. coleparmer.com.

  • Vertex AI Search Result[4] 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. provistaco.com, October 06 2022.

  • Vertex AI Search Result[6] Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. ijpsonline.com, June 15 2023.

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Technical Support Center: Proactive Toxicity Mitigation for 4-[(2-Ethoxyphenoxy)methyl]piperidine and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with the novel compound 4-[(2-Ethoxyphenoxy)methyl]piperidine. In the absence of specific toxicological data for this entity, this guide adopts a proactive and predictive approach. By understanding the potential liabilities associated with its core chemical moieties—the piperidine ring and the ethoxyphenoxy group—researchers can design experiments that anticipate, identify, and mitigate potential toxicity, ensuring data integrity and promoting safer laboratory practices.

Frequently Asked Questions (FAQs): Understanding the Toxicological Profile

This section addresses common questions regarding the potential toxicities of 4-[(2-Ethoxyphenoxy)methyl]piperidine, based on the known properties of its structural components.

Q1: What are the primary toxicological concerns associated with the piperidine moiety?

A1: The piperidine ring, a common scaffold in pharmaceuticals, is generally considered to have a good safety profile.[1] However, at high concentrations, piperidine itself can be corrosive and irritating to the skin and respiratory tract.[2] In animal studies, piperidine has shown moderate acute oral toxicity.[3] For piperidine-containing drug candidates, potential toxicities can include cardiovascular effects such as increased blood pressure and heart rate, as well as neurological symptoms like muscular weakness and convulsions at high doses.[4] It is crucial to handle the compound with appropriate personal protective equipment in a well-ventilated area.

Q2: How might the 2-ethoxyphenoxy group contribute to the compound's toxicity?

A2: The 2-ethoxyphenoxy group's primary toxicological consideration is its metabolism. The ether linkage can be a site for metabolic cleavage.[5] Metabolism of the ethoxy group can proceed via O-dealkylation. Furthermore, the phenyl ring can undergo hydroxylation. While these are common metabolic pathways, the formation of reactive metabolites is a possibility that needs to be assessed, as reactive intermediates can lead to cellular damage.[6][7]

Q3: What are the likely metabolic pathways for 4-[(2-Ethoxyphenoxy)methyl]piperidine and how can they influence toxicity?

A3: The metabolism of 4-[(2-Ethoxyphenoxy)methyl]piperidine is predicted to involve several key pathways catalyzed primarily by cytochrome P450 (CYP) enzymes.[8] The piperidine ring is susceptible to N-dealkylation and oxidation.[8][9] The ethoxyphenoxy moiety may undergo O-de-ethylation or aromatic hydroxylation.[5] The formation of metabolites is a critical factor in toxicity, as some metabolites can be more reactive or have off-target effects compared to the parent compound.[7] Early in vitro metabolism studies using liver microsomes or hepatocytes are recommended to identify major metabolites and assess their potential for toxicity.[9]

DOT Script for Predicted Metabolic Pathways

parent 4-[(2-Ethoxyphenoxy)methyl]piperidine metabolite1 Piperidine Ring Oxidation (Hydroxylation) parent->metabolite1 CYP450 metabolite2 N-Dealkylation parent->metabolite2 CYP450 metabolite3 O-De-ethylation of Ethoxy Group parent->metabolite3 CYP450 metabolite4 Aromatic Hydroxylation of Phenoxy Ring parent->metabolite4 CYP450 reactive_metabolite Potential Reactive Metabolites metabolite1->reactive_metabolite Further Oxidation metabolite4->reactive_metabolite Epoxidation

Caption: Predicted metabolic pathways of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Q4: Are there any potential off-target effects I should be aware of?

A4: Given the piperidine scaffold, it is prudent to screen for activity at various receptors, ion channels, and transporters where other piperidine-containing drugs have shown off-target effects. These can include, but are not limited to, hERG potassium channels (cardiotoxicity), and various central nervous system (CNS) receptors. Early, broad-panel in vitro screening can help identify potential off-target liabilities.[10]

Troubleshooting Guide: Addressing Unexpected In Vitro Toxicity

This guide provides a systematic approach to troubleshooting common issues encountered during in vitro cytotoxicity assays.

Issue 1: High background cytotoxicity in vehicle-treated control wells.

High background toxicity can mask the true effect of your compound and invalidate your results.

Potential Cause Troubleshooting Steps Scientific Rationale
Solvent Toxicity Keep the final concentration of the solvent (e.g., DMSO) as low as possible, typically below 0.5%.[11] Run a solvent toxicity curve to determine the maximum non-toxic concentration for your specific cell line.Organic solvents like DMSO can disrupt cell membranes and induce apoptosis or necrosis at higher concentrations, leading to false-positive results.
Suboptimal Cell Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent.[12] Use fresh, pre-warmed media and handle cells gently during plating and media changes to avoid mechanical stress.[13]Stressed or unhealthy cells are more susceptible to any additional insult, including the vehicle, which can lead to increased background cell death.
Contamination Regularly test your cell cultures for mycoplasma and other microbial contaminants.[12] If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.Mycoplasma contamination can alter cellular metabolism and increase sensitivity to various stimuli, leading to inconsistent and unreliable cytotoxicity data.[12]

Issue 2: Poor reproducibility of IC50 values between experiments.

Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Cell Seeding Density Perform a cell titration experiment to determine the optimal seeding density for your assay.[11] Always use a consistent cell number and ensure even cell distribution in the wells.The number of cells can affect the final signal in a cytotoxicity assay. Inconsistent cell numbers will lead to variability in the dose-response curve.
Variability in Incubation Times Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.[11] Use a multichannel pipette or automated liquid handler for simultaneous reagent addition to all wells.The duration of compound exposure and the timing of reagent addition are critical parameters that can significantly impact the outcome of the assay.
Reagent Instability Prepare fresh reagents for each experiment whenever possible.[11] If using frozen stocks, avoid multiple freeze-thaw cycles.Reagents used in cytotoxicity assays can degrade over time or with improper storage, leading to a loss of activity and inconsistent results.

DOT Script for In Vitro Troubleshooting Workflow

start Unexpected In Vitro Toxicity Observed check_controls Review Vehicle Controls start->check_controls high_background High Background Toxicity? check_controls->high_background check_reproducibility Assess Inter-Experiment Reproducibility high_background->check_reproducibility No troubleshoot_background Troubleshoot: - Solvent Concentration - Cell Health - Contamination high_background->troubleshoot_background Yes poor_reproducibility Poor Reproducibility? check_reproducibility->poor_reproducibility investigate_compound Investigate Compound-Specific Effects poor_reproducibility->investigate_compound No troubleshoot_reproducibility Troubleshoot: - Cell Seeding - Incubation Times - Reagent Stability poor_reproducibility->troubleshoot_reproducibility Yes end Resolution investigate_compound->end Proceed with further mechanistic studies

Caption: A systematic workflow for troubleshooting unexpected in vitro toxicity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a standardized method for determining the cytotoxic potential of 4-[(2-Ethoxyphenoxy)methyl]piperidine in a cell-based assay.[14]

Materials:

  • Selected adherent cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4-[(2-Ethoxyphenoxy)methyl]piperidine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-[(2-Ethoxyphenoxy)methyl]piperidine in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.[11] Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Early-Stage In Vivo Acute Toxicity Assessment in Rodents

This protocol outlines a general approach for an initial acute toxicity study in rodents to identify potential in vivo liabilities. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.[15][16]

Materials:

  • Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 6-8 weeks old[14]

  • 4-[(2-Ethoxyphenoxy)methyl]piperidine formulation in a suitable vehicle

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Animal balance

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data and any available structure-activity relationship information, select a range of at least three starting doses. A dose-escalation design is often employed.[16]

  • Dosing: Administer a single dose of the compound formulation to small groups of animals (e.g., 3-5 per sex per group) via the intended clinical route (e.g., oral gavage). Include a vehicle control group.

  • Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and respiratory rate), and body weight changes daily for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, particularly those identified as potential targets from in vitro data or the known toxicology of related compounds.[15]

  • Data Analysis: Analyze the data for dose-related trends in mortality, clinical signs, body weight changes, and histopathological findings to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Australian Government Department of Health.
  • O'Donnell, J. A., et al. (2017). Advances in Predictive Toxicology for Discovery Safety through High Content Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 661-673.
  • Varlamova, E. G., et al. (2022).
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  • Ye, T., et al. (2024, September 7).
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Frontiers Media SA. (2025, October 20). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. Frontiers in Pharmacology.
  • Liu, Y., et al. (2025, January 5). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 12.
  • Zhu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 609-614.
  • Proventa International. (2021, June 29).
  • vivo Science GmbH. (2025, May 8). Current approaches to toxicity profiling in early-stage drug development.
  • vivo Science GmbH. (2004). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Wageningen University & Research. (2024, June 6). Metabolism of alcohol ethoxylates (AEs)
  • Federal Agency for Medicines and Health Products. (2023, September 15). Non-clinical assessment of early phase clinical trials General aspects.
  • MDPI. (2022, January 12).
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  • PubMed. (1996).

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Validation & Comparative

A Comparative Guide to Analytical Standards for 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Accurate Quantification

4-[(2-Ethoxyphenoxy)methyl]piperidine is a substituted piperidine derivative. The piperidine ring is a crucial structural component in many active pharmaceutical ingredients (APIs).[1][2][3] As such, this compound may arise as a key intermediate, a metabolite, or a potential impurity during the synthesis of more complex drug molecules, such as Viloxazine.[4][5] Accurate and precise quantification of this and related substances is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.[6] This guide provides an in-depth comparison of analytical methodologies crucial for the characterization and quality control of 4-[(2-Ethoxyphenoxy)methyl]piperidine analytical standards.

The selection of an appropriate analytical method is a critical decision, influenced by factors such as the sample matrix, required sensitivity, and the specific goals of the analysis—be it for purity assessment, impurity profiling, or quantitative assay.[1][7] We will explore three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Logic of Analytical Standard Qualification

An analytical standard is not merely a bottle of chemical; it is a reference point against which all measurements are made. Its qualification is a rigorous process designed to establish its identity, purity, and potency with a high degree of confidence. This process is foundational to method validation and ensures the reliability of data in regulated environments.[8][9][10]

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Assay Assignment cluster_3 Final Output Struct_ID Structural Identification (NMR, MS, FTIR) Purity_Chrom Chromatographic Purity (HPLC, GC) Struct_ID->Purity_Chrom Confirms Identity Phys_Prop Physicochemical Properties (m.p., solubility) Phys_Prop->Purity_Chrom Mass_Balance Mass Balance Assay (100% - Impurities) Purity_Chrom->Mass_Balance Organic Impurities Residual_Solv Residual Solvents (GC-HS) Residual_Solv->Mass_Balance Water_Content Water Content (Karl Fischer) Water_Content->Mass_Balance Inorganic_Imp Inorganic Impurities (ROI, ICP-MS) Inorganic_Imp->Mass_Balance Cert_Std Certified Reference Standard (Assigned Purity & Uncertainty) Mass_Balance->Cert_Std Purity by Subtraction qNMR_Assay qNMR Assay (Primary Method) qNMR_Assay->Cert_Std Direct Purity Measurement

Caption: A generalized workflow for the qualification of a pharmaceutical analytical standard.

Comparative Analysis of Key Analytical Methodologies

The choice between HPLC, GC-MS, and qNMR depends heavily on the specific analytical challenge. While chromatographic techniques are excellent for separating complex mixtures, qNMR offers a direct and primary method for quantification without the need for a specific reference standard of the analyte.[11][12]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[13]Separation of volatile/semi-volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[1]Direct measurement of the molar concentration of a substance based on the intensity of NMR signals relative to a certified internal standard.[14]
Analyte Suitability Broadly applicable to non-volatile and thermally labile compounds.[13] Ideal for salts and polar molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar amines like piperidines to increase volatility.[1][7]Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H). Non-destructive.[14]
Primary Use Case Purity determination, impurity profiling, and routine quality control assays for bulk drug substances and formulations.[15][16]Analysis of residual solvents, volatile impurities, and screening for low-level contaminants.[17]Primary method for purity assignment of reference standards.[11][18] Can quantify compounds without a specific standard and analyze complex mixtures.[12][19]
Pros High precision, robust, versatile, and widely available.[15] Well-established for pharmaceutical analysis.[13]Excellent sensitivity and high specificity due to mass detection. Provides structural information for impurity identification.[1]"Universal" response factor for protons, high accuracy, no analyte-specific standard needed, provides structural information.[11]
Cons Requires an analyte-specific reference standard for quantification. Response factors can vary between compounds.May require derivatization for polar compounds, which adds complexity.[7] Not suitable for non-volatile or thermally unstable molecules.Lower sensitivity compared to MS-based methods. Requires a high-field NMR spectrometer and a certified internal standard.
Typical LOD/LOQ ~0.01% / ~0.05% relative to the main component for impurity analysis.[10]Can reach low ppm or even ppb levels depending on the analyte and instrumentation.~0.1% for impurity quantification.[11]

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the analysis of a 4-[(2-Ethoxyphenoxy)methyl]piperidine standard. Method validation according to ICH and USP guidelines is essential to ensure the reliability of the results.[8][9][20]

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main component from potential process-related impurities and degradation products.

1. Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds.

  • Mobile Phase: A gradient of acetonitrile (organic modifier) and a buffered aqueous phase is used. The buffer (e.g., phosphate or acetate) controls the ionization state of the basic piperidine nitrogen, ensuring sharp, symmetrical peaks.[7]

  • Detection: UV detection is selected, assuming the phenoxy moiety provides a sufficient chromophore. A Photo-Diode Array (PDA) detector is preferred to assess peak purity and identify the optimal detection wavelength.

2. Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve the 4-[(2-Ethoxyphenoxy)methyl]piperidine standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of ~1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 275 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

    • System suitability parameters (e.g., tailing factor, theoretical plates) must meet pre-defined criteria.[15]

prep Sample Preparation (1 mg/mL in Diluent) inject HPLC Injection (10 µL) prep->inject sep C18 Column Separation (Gradient Elution) inject->sep detect PDA Detection (275 nm) sep->detect data Data Acquisition & Integration detect->data report Purity Calculation (Area %) data->report

Caption: Workflow for HPLC purity analysis.

Protocol 2: Analysis of Volatile Impurities by GC-MS

This method is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.

1. Causality Behind Experimental Choices:

  • Derivatization: The basic nitrogen of the piperidine ring can interact with active sites in the GC system, causing peak tailing.[7] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) masks this active site, improving volatility and peak shape.[1]

  • Column: A low-polarity column (e.g., DB-5ms) is a good starting point for general screening of a wide range of compounds.

  • Detection: Mass spectrometry provides high specificity and allows for the tentative identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[21][22]

2. Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Accurately weigh ~10 mg of the standard into a GC vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of BSTFA. Cap the vial and heat at 60 °C for 30 minutes.

  • GC-MS Operating Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

    • Scan Range: 40-500 amu.

  • Data Analysis:

    • Identify peaks corresponding to the derivatized analyte and any impurities.

    • Compare mass spectra of impurity peaks against a reference library (e.g., NIST) for tentative identification.

Protocol 3: Absolute Quantification by ¹H-qNMR

qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight.[12]

1. Causality Behind Experimental Choices:

  • Internal Standard: Maleic acid or dimethyl sulfone are common choices. The standard must be stable, non-volatile, have a simple spectrum (preferably a singlet) that does not overlap with analyte signals, and be accurately weighed.[11]

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to avoid a large interfering solvent signal.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate integration and quantification.[14]

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 4-[(2-Ethoxyphenoxy)methyl]piperidine standard into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Collection:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard quantitative ¹H experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons being quantified.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing & Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[14]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Conclusion and Recommendations

The characterization of an analytical standard for 4-[(2-Ethoxyphenoxy)methyl]piperidine requires a multi-faceted approach. No single technique can provide all the necessary information.

  • For routine quality control and impurity profiling , a validated HPLC-UV method is the industry workhorse, offering excellent precision and robustness.[23][24]

  • For identifying volatile unknowns and residual solvents , GC-MS is indispensable due to its sensitivity and specificity.

  • For the primary assignment of purity to a reference standard , qNMR is the gold standard.[18] It provides an absolute measure of purity that is not dependent on comparison to another batch of the same material, making it a powerful tool for establishing traceability.[11][12]

A comprehensive approach utilizing HPLC for chromatographic purity, GC-MS for volatile impurities, and qNMR for an absolute purity assay provides a self-validating system that ensures the highest quality and trustworthiness of the analytical standard. This robust characterization is the bedrock upon which all subsequent analytical data for drug development and quality control are built.

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A Senior Scientist's Guide to Qualifying 4-[(2-Ethoxyphenoxy)methyl]piperidine Reference Material: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The reliability of all subsequent experimental data in pharmaceutical research and development hinges on the quality of the reference materials used. For a compound like 4-[(2-Ethoxyphenoxy)methyl]piperidine, which belongs to a class of molecules with significant pharmacological interest, the rigorous qualification of its reference material is not merely a procedural step but a foundational pillar of scientific integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively evaluate and qualify lots of 4-[(2-Ethoxyphenoxy)methyl]piperidine reference material. Instead of a simple brand-to-brand comparison, we present a multi-attribute scientific methodology for in-house validation, ensuring that the material meets the stringent requirements for identity, purity, and safety. The protocols and data presented herein are designed to empower the end-user to make informed decisions based on empirical evidence, thereby ensuring the accuracy and reproducibility of their work.

Introduction: The Indispensable Role of a Certified Reference Material (CRM)

In the highly regulated landscape of pharmaceutical development, a Reference Material (RM) or Certified Reference Material (CRM) is a substance of sufficiently high purity and well-established identity used as a benchmark for analytical measurements.[1] Its purpose is to ensure the accuracy, consistency, and quality of a drug substance from early-stage discovery through to commercial production.[2] The quality of the RM directly impacts the validity of quantitative assays, the identification of impurities, and the overall safety and efficacy profile of the final pharmaceutical product.[3]

4-[(2-Ethoxyphenoxy)methyl]piperidine is a piperidine derivative. The piperidine scaffold is a crucial structural motif found in numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines, owing to its ability to interact with various biological targets.[4] Related structures, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have been investigated for potential antidepressant activity, highlighting the pharmacological relevance of this chemical class.[5][6] Therefore, a meticulously characterized reference standard is essential for any research involving this compound.

This guide outlines the critical quality attributes that must be assessed to qualify a new batch of 4-[(2-Ethoxyphenoxy)methyl]piperidine RM against an existing, validated standard or based on first-principles characterization.

The Qualification & Comparison Workflow

The qualification of a reference material is a systematic process of verifying its fitness for purpose. This involves a suite of analytical tests designed to confirm its structure and quantify its purity with a high degree of confidence. The workflow below illustrates the logical progression from initial identity confirmation to comprehensive purity and impurity analysis.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Analysis cluster_2 Phase 3: Decision & Certification Identity Is the material structurally correct? NMR 1H & 13C NMR Spectroscopy Identity->NMR MS Mass Spectrometry Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Purity How pure is the material? NMR->Purity If identity confirmed HPLC Primary Assay: HPLC-UV (Purity, Related Substances) Purity->HPLC GC Residual Solvents (GC-HS) Purity->GC KF Water Content (Karl Fischer) Purity->KF LCMS Impurity Identification (LC-MS) HPLC->LCMS Characterize Peaks Decision Does it meet specifications? HPLC->Decision Compile all data CoA Generate/Approve Certificate of Analysis Decision->CoA Yes Rejection Reject Lot Decision->Rejection No Further_Purification Consider Repurification Decision->Further_Purification No

Caption: Overall workflow for reference material qualification.

Attribute 1: Unambiguous Identity Confirmation

Before any quantitative assessment, the structural identity of the material must be unequivocally confirmed. This is a qualitative step that ensures the material is, in fact, 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Causality Behind Experimental Choices:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful techniques for structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR maps the carbon skeleton.[7][8]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a fundamental check of its chemical formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is an excellent fingerprinting technique. While it doesn't provide the same level of structural detail as NMR, the infrared spectrum is unique to a specific molecule and can quickly confirm identity against an established reference spectrum.[8]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-[(2-Ethoxyphenoxy)methyl]piperidine reference material.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate all peaks and assign them to the corresponding protons in the molecular structure. Verify that the integration values match the number of protons for each group.

Data Presentation: Illustrative Identity Confirmation Data
TestMethodSpecificationIllustrative Result
Identity ¹H NMRSpectrum conforms to the structure of 4-[(2-Ethoxyphenoxy)methyl]piperidine.Conforms. Key shifts observed for ethoxy, phenyl, piperidine, and methyl groups.
Molecular Weight ESI-MS[M+H]⁺ = 236.1645 ± 5 ppmObserved [M+H]⁺ at m/z 236.1642.
Identity FTIRSpectrum matches the reference spectrum of a known, pure standard.Conforms.

Attribute 2: High-Fidelity Purity Assessment

Purity is the most critical quantitative attribute of a reference material. The primary method for assessing the purity of non-volatile organic molecules is High-Performance Liquid Chromatography (HPLC), often with UV detection.

Causality Behind Experimental Choices: An HPLC method with a diode array detector (DAD) is chosen for its ability to separate the main component from potential process-related impurities and degradation products.[9] The use of an "orthogonal" method (one with a different separation mechanism, though not detailed here) is often employed in formal validation to ensure no impurities are co-eluting with the main peak.

Experimental Protocol: HPLC Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Sample Preparation: Prepare a solution of the reference material in 50:50 Water:Acetonitrile at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks detected. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

G A Prepare Mobile Phase & Samples B Equilibrate HPLC System (Column Temp, Flow Rate) A->B C Inject Sample Solution B->C D Acquire Chromatogram (Gradient Elution) C->D E Integrate Peaks (Main Peak & Impurities) D->E F Calculate Purity (% Area = [Area_Main / Area_Total] * 100) E->F

Caption: HPLC purity analysis workflow.

Data Presentation: Comparative Purity of Two Hypothetical Lots

This table presents illustrative data comparing two different lots of 4-[(2-Ethoxyphenoxy)methyl]piperidine reference material.

ParameterLot ALot B (Alternative)Acceptance Criteria
Appearance White to off-white solidWhite solidWhite to off-white solid
Purity (HPLC, % Area) 99.85%99.52%≥ 99.5%
Largest Single Impurity 0.08% (at RRT 1.15)0.21% (at RRT 0.85)≤ 0.15%
Total Impurities 0.15%0.48%≤ 0.50%
Water Content (KF) 0.11%0.09%≤ 0.5%
Residual Solvents (GC) Meets USP <467>Meets USP <467>Meets USP <467>

Analysis: In this comparison, Lot A is superior. While both lots meet the total impurity specification, Lot B fails on the criterion for the largest single impurity (0.21% > 0.15%). This could be a critical disqualifying factor, especially if this impurity is structurally unknown or potentially toxic.

Attribute 3: In-Depth Impurity Profiling

Understanding the impurity profile is crucial. Impurities can arise from various sources, including the synthetic route (e.g., starting materials, by-products, isomers) or degradation.[4][][11]

Causality Behind Experimental Choices: LC-MS is the ideal technique for this purpose. It combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of the impurity peaks observed in the HPLC-UV analysis.

Data Presentation: Comparative Impurity Profiles
RRT*Lot A (% Area)Lot B (% Area)Proposed Identity (Based on MS data)Potential Source
0.85Not Detected0.21%4-[(Phenoxy)methyl]piperidineIncomplete ethoxylation of starting phenol
0.920.07%0.12%Unknown (MW 250)Synthetic By-product
1.0099.85%99.52%4-[(2-Ethoxyphenoxy)methyl]piperidine API
1.150.08%0.15%Isomer (e.g., 3- or 2-substituted piperidine)Non-selective synthesis step
RRT = Relative Retention Time

Analysis: Lot B contains a significant impurity (0.21%) that is likely an incompletely reacted starting material. This suggests a potential issue with process control during its synthesis. Lot A has a cleaner profile with all impurities below the 0.1% reporting threshold.

Final Decision Logic: A Framework for Acceptance

The final decision to accept or reject a lot of reference material should be based on a holistic evaluation of all generated data against pre-defined specifications.

G start Start Qualification id_ok Identity Confirmed? (NMR, MS) start->id_ok purity_ok Purity ≥ 99.5%? id_ok->purity_ok Yes reject Reject Lot id_ok->reject No single_imp_ok Largest Impurity ≤ 0.15%? purity_ok->single_imp_ok Yes purity_ok->reject No total_imp_ok Total Impurities ≤ 0.5%? single_imp_ok->total_imp_ok Yes single_imp_ok->reject No accept Accept & Certify Lot total_imp_ok->accept Yes total_imp_ok->reject No

Caption: Decision tree for reference material acceptance.

Conclusion and Best Practices

The qualification of a reference material like 4-[(2-Ethoxyphenoxy)methyl]piperidine is a rigorous, evidence-based process. A direct comparison between suppliers is often less valuable than establishing a robust internal qualification procedure to verify any material received.

Key Recommendations:

  • Trust but Verify: Always perform identity confirmation and purity analysis on a new lot of reference material, regardless of the supplier's Certificate of Analysis.

  • Purity is Paramount: The purity value determined by a validated, stability-indicating HPLC method should be used to calculate the potency of the standard for weighing purposes in quantitative assays.

  • Impurity Profiling Matters: Pay close attention to unknown impurities, especially those exceeding the ICH identification threshold (typically 0.10%).

  • Manage Stability: Once qualified, the reference material should be placed into a stability and re-qualification program to ensure its integrity over time.[3]

By adhering to this comparative framework, researchers can ensure the quality and reliability of their 4-[(2-Ethoxyphenoxy)methyl]piperidine reference material, which is the bedrock of producing high-quality, reproducible scientific data.

References

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  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry.

  • USP. USP Reference Standards.

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  • Oledzka, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

  • DTIC. (2025). Piperidine Synthesis.

  • Casale, J. F. (2011). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov.

  • Ataman Kimya. PIPERIDINE.

  • Kiricojevi], V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.

  • Hays, S. J. (2025). Piperidine Synthesis. DTIC.

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.

  • PubChem. 4-(2-Ethoxyphenyl)piperidine hydrochloride.

  • Balsamo, A., et al. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. ACS Publications.

  • Popovi-Minić, D., et al. (2005). NMR Study on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine Dihydrochloride Salt. PubMed.

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

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A Comparative Efficacy Analysis: 4-[(2-Ethoxyphenoxy)methyl]piperidine and Viloxazine

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reported efficacy of 4-[(2-Ethoxyphenoxy)methyl]piperidine and the established therapeutic agent, viloxazine. While both compounds share a structural relationship and have been investigated for their effects on the central nervous system, a direct, quantitative comparison of their efficacy is currently limited by the available public-domain data for 4-[(2-Ethoxyphenoxy)methyl]piperidine. This guide will therefore present a comprehensive overview of the known pharmacological and clinical data for viloxazine, alongside the available preclinical information for the piperidine derivative, and outline the standard experimental methodologies required for a robust head-to-head efficacy evaluation.

Introduction: A Tale of Two Molecules

Viloxazine, a morpholine derivative, has a well-documented history, initially as an antidepressant and more recently repurposed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[1][2]. Its mechanism of action is primarily attributed to its activity as a selective norepinephrine reuptake inhibitor (NRI), with additional modulatory effects on the serotonergic system[3][4][5].

4-[(2-Ethoxyphenoxy)methyl]piperidine, a structurally related piperidine derivative, has been synthesized and investigated for its potential antidepressant properties. A key preclinical study suggests that this compound and its isomers exhibit biological activity comparable to viloxazine[6]. However, detailed, publicly available quantitative efficacy data for this specific compound remains scarce.

Comparative Pharmacodynamics and Efficacy

A direct comparison of the efficacy of these two molecules is hampered by the limited data on 4-[(2-Ethoxyphenoxy)methyl]piperidine. The following sections detail the known quantitative data for viloxazine and the qualitative information available for the piperidine compound.

Viloxazine: A Multi-Modal Mechanism of Action

Viloxazine's therapeutic effects are believed to stem from its dual action on noradrenergic and serotonergic pathways[3][4][5].

  • Norepinephrine Reuptake Inhibition: Viloxazine is a selective inhibitor of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine[3][7][8]. This action is considered central to its efficacy in treating ADHD.

  • Serotonergic Modulation: Recent studies have revealed that viloxazine also interacts with serotonin receptors. It acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor[3][4][5]. This serotonergic activity may contribute to its overall therapeutic profile and differentiate it from other NRIs.

The following table summarizes the key in vitro pharmacological data for viloxazine:

TargetParameterValueReference
Norepinephrine Transporter (NET)IC₅₀ (Norepinephrine Reuptake Inhibition)0.2 µM[8]
Norepinephrine Transporter (NET)Kᵢ0.63 µM[8]
5-HT2B ReceptorKᵢ (Antagonist)4.2 µM[9]
5-HT2B ReceptorIC₅₀ (Antagonist)27.0 µM[4][10]
5-HT2C ReceptorEC₅₀ (Agonist)32.0 µM[4][9][10]

Clinical Efficacy of Viloxazine in ADHD:

Multiple clinical trials have demonstrated the efficacy of extended-release viloxazine in treating ADHD in both pediatric and adult populations[2]. Efficacy is typically assessed using standardized rating scales such as the ADHD Investigator Symptom Rating Scale (AISRS) and the Clinical Global Impressions-Severity of Illness (CGI-S) scale.

4-[(2-Ethoxyphenoxy)methyl]piperidine: An Emerging Profile

The primary source of information on the efficacy of this piperidine derivative comes from a study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives[6]. It is important to note the structural isomerism. The study reports that in both in vivo and in vitro tests, certain isomers of this compound series demonstrated biological activity comparable to viloxazine[6].

The in vivo assessment was conducted using the reserpine interaction test in mice, a classic screening method for potential antidepressant activity[6]. The in vitro evaluation involved measuring the inhibition of biogenic amine reuptake in pig brain synaptosomal fractions[6]. Unfortunately, the specific quantitative results from these assays (e.g., ED₅₀ values from the reserpine test or IC₅₀ values for norepinephrine reuptake) are not available in the abstract. Without access to the full study, a direct quantitative comparison with viloxazine's established potency is not possible.

Experimental Protocols for Efficacy Determination

To conduct a rigorous comparative efficacy study between these two compounds, a series of well-established in vitro and in vivo assays would be necessary.

In Vitro Efficacy Assessment

1. Norepinephrine Reuptake Inhibition Assay:

This assay is fundamental to determining the potency of both compounds at the norepinephrine transporter.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound for norepinephrine reuptake.

  • Methodology:

    • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).

    • Assay Procedure:

      • Plate the hNET-HEK293 cells in a suitable microplate format.

      • Pre-incubate the cells with varying concentrations of the test compounds (4-[(2-Ethoxyphenoxy)methyl]piperidine and viloxazine) or a vehicle control.

      • Initiate norepinephrine uptake by adding a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE).

      • Incubate for a defined period to allow for transporter-mediated uptake.

      • Terminate the uptake by washing the cells with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of norepinephrine uptake inhibition against the log concentration of the test compound. The IC₅₀ value is then calculated using a non-linear regression analysis.

2. Serotonin Receptor Binding and Functional Assays:

Given viloxazine's activity at 5-HT2B and 5-HT2C receptors, it would be crucial to assess 4-[(2-Ethoxyphenoxy)methyl]piperidine at these targets to understand its selectivity and potential for a similar dual mechanism.

  • Objective: To determine the binding affinity (Kᵢ) and functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of the compounds at human 5-HT2B and 5-HT2C receptors.

  • Methodology:

    • Binding Assays:

      • Use cell membranes prepared from cells expressing the respective human serotonin receptor subtypes.

      • Perform competitive binding experiments using a specific radioligand for each receptor (e.g., [³H]LSD for 5-HT2B, [³H]mesulergine for 5-HT2C).

      • Incubate the membranes with the radioligand and varying concentrations of the test compounds.

      • Measure the displacement of the radioligand to determine the Kᵢ value.

    • Functional Assays:

      • Utilize cell lines expressing the target receptors and a suitable reporter system (e.g., calcium flux or inositol phosphate accumulation).

      • For agonist testing, apply varying concentrations of the test compounds and measure the cellular response to determine the EC₅₀.

      • For antagonist testing, pre-incubate the cells with the test compounds before stimulating with a known agonist to determine the IC₅₀.

In Vivo Efficacy Assessment

1. Animal Models of ADHD:

Animal models are instrumental in evaluating the potential therapeutic efficacy of compounds for ADHD-like symptoms.

  • Objective: To assess the effects of the compounds on hyperactivity, impulsivity, and inattention in a relevant animal model.

  • Recommended Model: Spontaneously Hypertensive Rat (SHR):

    • The SHR is a widely used genetic model of ADHD that exhibits key behavioral characteristics of the disorder.

  • Behavioral Assays:

    • Open Field Test: To assess locomotor activity and exploratory behavior as a measure of hyperactivity.

    • Five-Choice Serial Reaction Time Task (5-CSRTT): To evaluate attention and impulsivity.

    • Y-Maze or T-Maze: To assess working memory and cognitive function.

  • Procedure:

    • Acclimate the SHR and a suitable control strain (e.g., Wistar-Kyoto rats) to the testing environment.

    • Administer the test compounds or vehicle at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Conduct the behavioral assays at a specified time point after drug administration.

    • Record and analyze the relevant behavioral parameters (e.g., distance traveled, number of correct/incorrect responses, premature responses).

2. Reserpine-Induced Hypothermia and Ptosis Reversal:

This classic in vivo screen provides an indication of a compound's ability to reverse the effects of monoamine depletion, a hallmark of antidepressant and NRI activity.

  • Objective: To evaluate the ability of the compounds to antagonize the hypothermia and ptosis (eyelid drooping) induced by reserpine.

  • Procedure:

    • Administer reserpine to mice to deplete their central monoamine stores.

    • At a specified time after reserpine administration, administer the test compounds or a positive control (e.g., imipramine or viloxazine).

    • Measure rectal temperature and score the degree of ptosis at regular intervals.

    • A reversal of reserpine's effects suggests that the compound enhances noradrenergic and/or serotonergic neurotransmission.

Visualizing the Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates the known and proposed signaling pathways affected by viloxazine.

Viloxazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits 5HT2B 5-HT2B Receptor Viloxazine->5HT2B Antagonizes 5HT2C 5-HT2C Receptor Viloxazine->5HT2C Agonizes Increased_NE Increased Extracellular NE NE Norepinephrine (NE) NE_reuptake NE->NE_reuptake NE_reuptake->NET Reuptake Adrenergic_Receptors Adrenergic Receptors Increased_NE->Adrenergic_Receptors Activates Neuronal_Signaling Downstream Signaling Adrenergic_Receptors->Neuronal_Signaling 5HT2B->Neuronal_Signaling Modulates 5HT2C->Neuronal_Signaling Modulates

Caption: Proposed mechanism of action for viloxazine.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative efficacy evaluation of novel CNS-active compounds.

Efficacy_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro NET_Assay NET Reuptake Inhibition Assay (IC₅₀) In_Vitro->NET_Assay Receptor_Assays 5-HT Receptor Binding & Functional Assays (Kᵢ, EC₅₀/IC₅₀) In_Vitro->Receptor_Assays In_Vivo In Vivo Efficacy Studies NET_Assay->In_Vivo Receptor_Assays->In_Vivo ADHD_Model ADHD Animal Model (e.g., SHR) Behavioral Assays In_Vivo->ADHD_Model Reserpine_Test Reserpine Interaction Test In_Vivo->Reserpine_Test Data_Analysis Data Analysis & Comparative Assessment ADHD_Model->Data_Analysis Reserpine_Test->Data_Analysis Conclusion Efficacy Profile & Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparative efficacy assessment.

Conclusion

Viloxazine is a well-characterized NRI with additional serotonergic modulatory activity, and its efficacy in the treatment of ADHD is supported by robust clinical data. 4-[(2-Ethoxyphenoxy)methyl]piperidine and its isomers represent a promising area for further investigation, with preliminary data suggesting a pharmacological profile that may be comparable to viloxazine.

However, a definitive, evidence-based comparison of the efficacy of these two compounds is not possible without access to detailed quantitative data for 4-[(2-Ethoxyphenoxy)methyl]piperidine. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to perform such a comparison. Future research focused on the head-to-head evaluation of these compounds using standardized in vitro and in vivo assays will be critical in elucidating the full therapeutic potential of this class of molecules.

References

  • Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285–300. [Link]

  • Viloxazine. (2023, November 27). In Wikipedia. [Link]

  • Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285–300. [Link]

  • Faraone, S. V., & Cutler, A. J. (2022). Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder. Expert Opinion on Pharmacotherapy, 23(14), 1645–1655. [Link]

  • Edinoff, A. N., Akuly, H. A., Wagner, J. H., Boudreaux, M. A., Kaplan, L. A., Yusuf, S., ... & Kaye, A. D. (2021). Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder. Frontiers in Psychiatry, 12, 789982. [Link]

  • Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225. [Link]

  • Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285-300. The specific data is available in the full text of the article.
  • Taylor & Francis. (n.d.). Viloxazine – Knowledge and References. Retrieved March 14, 2026, from [Link]

  • Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285–300. Full text available at: [Link]

  • Edinoff, A. N., et al. (2021). Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder. Frontiers in Psychiatry, 12, 789982. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). viloxazine. Retrieved March 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024, October). Draft Guidance on Reserpine. [Link]

  • Gokhale, S. D., & Gulati, O. D. (1962). Effect of sympathomimetic drugs in eliciting hypertensive responses to reserpine in the rat, after pretreatment with monoamineoxidase inhibitors. British Journal of Pharmacology and Chemotherapy, 19(2), 233–243. [Link]

  • Edinoff, A. N., Akuly, H. A., Wagner, J. H., Boudreaux, M. A., Kaplan, L. A., Yusuf, S., ... & Kaye, A. D. (2022). Viloxazine, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update. Health Psychology Research, 10(3), 37018. [Link]

  • Wikipedia contributors. (2024, February 28). Selective norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved March 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). Norepinephrine reuptake inhibitors – Knowledge and References. Retrieved March 14, 2026, from [Link]

  • Gupta, S., & DZU, T. (2005). Pharmacological Evidence for the Lack of Central Effects of Reserpine Methiodide. Methods and Findings in Experimental and Clinical Pharmacology, 27(5), 311. [Link]

  • Malamas, M. S., Sredy, J., Gunawan, I., Mihan, B., Fobare, W. F., Johnson, J. A., ... & Robichaud, A. J. (2010). Discovery of Novel Selective Norepinephrine Reuptake Inhibitors: 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)but an-2-ols (WYE-103231). Journal of Medicinal Chemistry, 53(4), 1684–1697. [Link]

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Comparative Analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine and Its Analogues: A Structural and Functional Guide for Monoamine Reuptake Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct pharmacophore scaffold is the most critical decision in your pipeline. The 2-ethoxyphenoxy motif is a highly privileged structure in neuropharmacology, serving as the core recognition element for several selective monoamine reuptake inhibitors (SNRIs/NRIs).

This guide provides an objective, in-depth comparative analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine (CAS 756474-44-9) against its well-documented structural analogues, including the antidepressant viloxazine and the 3-substituted piperidine derivatives. By examining the structural vectors, metabolic liabilities, and in vitro evaluation protocols, this guide equips researchers with the actionable insights needed to leverage these building blocks in novel drug development.

Structural Rationale and Mechanistic Comparison

The biological activity of 2-ethoxyphenoxy derivatives is heavily dependent on the spatial orientation of the aryloxy group relative to the basic nitrogen atom. This distance and angle dictate the molecule's ability to form a critical salt bridge with the primary aspartate residue within the binding pocket of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) .

The Morpholine Core (Viloxazine & Reboxetine)

Classic therapeutics like viloxazine and reboxetine utilize a 2-substituted morpholine ring . The chiral center at the C2 position locks the 2-ethoxyphenoxy group into an optimal conformation that mimics endogenous catecholamines. However, the morpholine oxygen introduces a site for CYP450-mediated ring oxidation, often limiting the compound's metabolic half-life.

The 3-Substituted Piperidine Analogue

Replacing the morpholine ring with a piperidine ring—specifically 3-[(2-ethoxyphenoxy)methyl]piperidine —retains the critical chiral center (C3) while removing the morpholine oxygen. In vivo and in vitro tests have demonstrated that these 3-substituted derivatives possess biological activity directly comparable to viloxazine, acting as potent reuptake inhibitors of biogenic amines . The removal of the oxygen increases lipophilicity (LogP), which can enhance blood-brain barrier (BBB) penetration.

The 4-Substituted Piperidine Target

4-[(2-Ethoxyphenoxy)methyl]piperidine represents a strategic structural divergence . By shifting the substituent to the 4-position, the molecule becomes achiral at the ring carbon.

  • The Trade-off: The equatorial extension of the aryloxy group from the 4-position increases the distance between the basic nitrogen and the ether oxygen. While this typically reduces absolute binding affinity to NET compared to the 3-substituted analogues, the achirality eliminates the need for complex and costly enantiomeric resolution during synthesis. Furthermore, the symmetrical piperidine ring often exhibits superior metabolic stability compared to its morpholine counterparts.

Pathway A 4-[(2-Ethoxyphenoxy)methyl]piperidine B Monoamine Transporter (NET/SERT) Inhibition A->B Competitive Binding C Synaptic Accumulation of Biogenic Amines B->C Reuptake Blockade D Post-Synaptic Receptor Activation C->D Agonism E Downstream Intracellular Signaling Cascades D->E Signal Transduction

Fig 1. Mechanism of action for 2-ethoxyphenoxy-based monoamine reuptake inhibitors.

Comparative Performance Data

While empirical in vitro binding data for the specific 4-substituted isomer is limited in public literature, we can project its performance based on the established structure-activity relationship (SAR) testing of the 2-ethoxyphenoxy pharmacophore series. The table below summarizes these comparative metrics to guide your lead optimization.

CompoundCore ScaffoldChiralityPredicted NET Affinity (Ki)Lipophilicity (LogP)Primary Metabolic Liability
Viloxazine 2-Substituted MorpholineChiral (C2)High (~155 nM)~1.3Morpholine ring oxidation
Reboxetine 2-Substituted MorpholineChiral (C2, C3)Very High (~8 nM)~2.5CYP3A4-mediated oxidation
3-[(2-Ethoxyphenoxy)methyl]piperidine 3-Substituted PiperidineChiral (C3)High~2.1N-dealkylation / Hydroxylation
4-[(2-Ethoxyphenoxy)methyl]piperidine 4-Substituted PiperidineAchiralModerate to Low~2.1N-dealkylation / Hydroxylation

Experimental Workflows & Self-Validating Protocols

To objectively compare 4-[(2-Ethoxyphenoxy)methyl]piperidine against its analogues in your laboratory, you must employ rigorous, self-validating assays. The following protocols are designed with built-in causality and quality controls.

Protocol A: In Vitro Monoamine Reuptake Inhibition Assay

Causality: We utilize pig or rat brain synaptosomal fractions rather than isolated recombinant proteins. Synaptosomes preserve the native lipid environment and multimeric state of the monoamine transporters, providing highly physiologically relevant binding kinetics .

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize fresh cortical tissue in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains the osmotic balance, preventing the synaptosomes from lysing during homogenization.

  • Fractionation: Perform differential centrifugation (1,000 x g for 10 min to remove debris, followed by 12,000 x g for 20 min) to isolate the P2 (synaptosomal) pellet. Resuspend in oxygenated Krebs-Ringer buffer.

  • Compound Incubation: Aliquot the synaptosomal suspension into 96-well plates. Add test compounds (4-piperidine vs. 3-piperidine vs. viloxazine) at varying concentrations (1 nM to 10 µM). Incubate at 37°C for 10 minutes.

  • Radioligand Addition: Add 10 nM of [3H]-Norepinephrine (for NET) or [3H]-Serotonin (for SERT). Incubate for exactly 5 minutes to capture the linear phase of active transport.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing non-specific binding of the basic radioligands.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to vials with scintillation cocktail, and quantify retained radioactivity via liquid scintillation counting.

Self-Validation System: The assay must include Desipramine (1 µM) as a positive control for NET and Fluoxetine (1 µM) for SERT. The assay is only considered valid if the positive controls achieve >90% inhibition of specific radioligand uptake, establishing the baseline for non-specific binding.

Workflow S1 1. Synaptosome Isolation S2 2. Compound Incubation S1->S2 S3 3.[3H]-Radioligand Addition S2->S3 S4 4. Rapid Filtration S3->S4 S5 5. Scintillation Quantification S4->S5

Fig 2. Self-validating synaptosomal workflow for evaluating monoamine reuptake inhibition.

Protocol B: Metabolic Stability Assay (Microsomal Clearance)

Causality: To validate the hypothesis that the piperidine ring offers superior metabolic stability over the morpholine ring, compounds must be subjected to Phase I oxidative clearance testing.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor required for CYP450 catalytic activity. Without it, oxidative metabolism will not occur.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Self-Validation System: Include Verapamil (a known high-clearance drug) and Warfarin (a known low-clearance drug) in parallel incubations. The assay is validated only if Verapamil shows rapid depletion (T1/2 < 15 min) and Warfarin remains stable (>90% remaining at 60 min), confirming both the viability of the CYP enzymes and the integrity of the NADPH regenerating system.

Conclusion

While the chiral 2-substituted morpholines (viloxazine) and 3-substituted piperidines offer peak potency for monoamine transporter inhibition, 4-[(2-Ethoxyphenoxy)methyl]piperidine presents a highly pragmatic alternative for drug developers. By trading a degree of absolute binding affinity for synthetic simplicity (achirality) and an improved metabolic profile, it serves as an excellent foundational building block for synthesizing next-generation atypical monoamine modulators.

References

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed / National Institutes of Health (NIH). Available at: [Link]

  • The Promises and Pitfalls of Reboxetine. ResearchGate. Available at:[Link]

Validating the Biological Activity of 4-[(2-Ethoxyphenoxy)methyl]piperidine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the preclinical validation of 4-[(2-Ethoxyphenoxy)methyl]piperidine. Given its structural features—a piperidine core common in neuroactive agents and a phenyl ether moiety—this compound presents a promising candidate for modulating central nervous system targets. Our analysis of structurally related molecules suggests two primary, plausible biological activities: acetylcholinesterase (AChE) inhibition and sigma receptor modulation.[1][2][3] This document outlines a rigorous, multi-tiered experimental plan to investigate these hypotheses, comparing the compound's performance against established pharmacological agents.

Introduction: The Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system, including analgesics and cognitive enhancers.[4][5] The addition of an ethoxyphenoxy group suggests potential interactions with receptors that accommodate aromatic and ether linkages. Specifically, this structural motif directs our investigation toward two high-value targets implicated in neurodegenerative and psychiatric disorders:

  • Acetylcholinesterase (AChE): The primary enzyme responsible for the degradation of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[3][6] Many potent AChE inhibitors feature an N-benzylpiperidine or related piperidine core.[6]

  • Sigma Receptors (σ₁ and σ₂): These are unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum, that modulate calcium signaling and cell survival.[7] Ligands targeting sigma receptors are being explored for their therapeutic potential in neuropathic pain, neuroprotection, and psychiatric disorders.[2][8]

This guide provides the experimental logic and detailed protocols to systematically validate the activity of 4-[(2-Ethoxyphenoxy)methyl]piperidine at these targets.

Comparative Framework: Selecting the Right Benchmarks

To accurately interpret the biological activity of a novel compound, its performance must be benchmarked against well-characterized alternatives. We have selected two gold-standard compounds for this purpose:

  • Donepezil: A potent, selective, and reversible inhibitor of AChE and a first-line treatment for Alzheimer's disease.[3][6] Its piperidine-based structure makes it an ideal comparator for assessing potential anti-cholinesterase activity.[9]

  • PRE-084: A highly selective agonist for the sigma-1 (σ₁) receptor.[2][10] This compound will allow us to determine if 4-[(2-Ethoxyphenoxy)methyl]piperidine interacts specifically with the σ₁ subtype and to characterize the nature of that interaction (agonist vs. antagonist).

Experimental Design & Protocols

Our validation strategy follows a logical progression from initial target engagement in vitro to functional assessment in a cellular context.

Workflow Overview

The following diagram illustrates the proposed experimental workflow, moving from initial screening to more complex functional assays.

G cluster_in_vitro PART 1: In Vitro Target Validation cluster_functional PART 2: Cellular Functional Assay Compound 4-[(2-Ethoxyphenoxy)methyl]piperidine AChE_Assay AChE Inhibition Assay (Ellman's Method) Compound->AChE_Assay Sigma_Binding Sigma Receptor Binding Assays Compound->Sigma_Binding IC50_Determination IC50_Determination AChE_Assay->IC50_Determination Calculate Potency Ki_Determination Ki_Determination Sigma_Binding->Ki_Determination Calculate Affinity (σ₁ and σ₂) Functional_Assay Calcium Mobilization Assay (Neuronal Cell Line) Ki_Determination->Functional_Assay If High Affinity Conclusion Data Synthesis & Conclusion Functional_Assay->Conclusion Determine Mechanism (Agonist/Antagonist)

Caption: High-level experimental workflow for validating the primary biological targets of the compound.

Part 1: In Vitro Target Validation

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of AChE. We employ the well-established Ellman's method, a reliable and quantitative colorimetric assay.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB) in a phosphate buffer (pH 8.0).

  • Compound Incubation: In a 96-well plate, add 20 µL of varying concentrations of 4-[(2-Ethoxyphenoxy)methyl]piperidine, Donepezil (positive control), or buffer (negative control). Add 140 µL of buffer and 20 µL of AChE solution to each well. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCh solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).[9]

Causality: This experiment quantifies the binding affinity of the test compound for σ₁ and σ₂ receptors. It is a competitive binding assay where the compound competes with a known high-affinity radioligand, providing a direct measure of target engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Use membrane homogenates from cells expressing high levels of either σ₁ (e.g., from guinea pig brain) or σ₂ receptors (e.g., from rat liver).

  • Competitive Binding: Incubate the membrane preparations with a specific radioligand ([³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂) at a fixed concentration.

  • Compound Addition: Add varying concentrations of 4-[(2-Ethoxyphenoxy)methyl]piperidine, PRE-084 (for σ₁), or other relevant controls.

  • Incubation & Filtration: Allow the reaction to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values from the competition curves. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Comparative Data Summary (Hypothetical)
CompoundAChE IC₅₀ (nM)σ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂ Ki / σ₁ Ki)
4-[(2-Ethoxyphenoxy)methyl]piperidine TBDTBDTBDTBD
Donepezil ~5-10>10,000>10,000N/A
PRE-084 >10,000~2-5~1500~300-750
TBD: To Be Determined by experiment. Literature values for comparators are provided for context.
Part 2: Cellular Functional Assay

Causality: If high affinity for the σ₁ receptor is observed in the binding assay, this functional assay will determine whether the compound acts as an agonist or antagonist. σ₁ receptors modulate inositol trisphosphate (IP₃) receptors at the endoplasmic reticulum, thereby regulating intracellular calcium (Ca²⁺) release.[7]

Step-by-Step Methodology:

  • Cell Culture & Loading: Culture a neuronal cell line (e.g., SH-SY5Y) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode Test:

    • Add varying concentrations of 4-[(2-Ethoxyphenoxy)methyl]piperidine or PRE-084 (positive control) to the cells.

    • Measure the change in intracellular fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates Ca²⁺ release from the ER, suggesting agonist activity.

  • Antagonist Mode Test:

    • Pre-incubate the cells with varying concentrations of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

    • Then, stimulate the cells with a fixed, known concentration of the agonist PRE-084.

    • Measure the fluorescent signal. A dose-dependent reduction in the PRE-084-induced signal indicates antagonist activity.

  • Data Analysis: Plot the change in fluorescence against compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Putative Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade for a σ₁ receptor agonist.

G Compound 4-[(2-Ethoxyphenoxy)methyl]piperidine (as Agonist) Sigma1R σ₁ Receptor (ER Membrane) Compound->Sigma1R Binds & Activates IP3R IP₃ Receptor Sigma1R->IP3R Potentiates Gating Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Opens Channel Downstream Modulation of Downstream Effectors (e.g., Kinases, Ion Channels) Ca_Release->Downstream Neuronal_Response Cellular Response (e.g., Neurite Outgrowth, Enhanced Plasticity) Downstream->Neuronal_Response

Caption: Hypothesized signaling pathway for σ₁ receptor agonism, leading to intracellular calcium mobilization.

Conclusion and Next Steps

This guide outlines a foundational, hypothesis-driven approach to characterizing the biological activity of 4-[(2-Ethoxyphenoxy)methyl]piperidine. The proposed experiments will definitively determine its potency as an AChE inhibitor and its affinity and functional activity at sigma receptors.

The resulting data will provide a clear go/no-go decision for further development. If potent and selective activity is confirmed, subsequent studies should include:

  • Broader Selectivity Profiling: Screening against a panel of other common CNS receptors and ion channels to identify potential off-target effects.

  • In Vivo Behavioral Models: If the compound shows promise as an AChE inhibitor or a σ₁ agonist, its efficacy should be tested in rodent models of memory and cognition (e.g., Novel Object Recognition, Morris Water Maze).

  • Pharmacokinetic Profiling (ADME): Assessing the compound's absorption, distribution, metabolism, and excretion properties to determine its drug-likeness and potential for reaching the CNS.

By following this structured and comparative validation process, researchers can build a robust pharmacological profile for this novel compound, paving the way for its potential translation into a therapeutic candidate.

References

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • Design, synthesis, biological evaluation, and cell-based assay of novel sigma receptor ligands based on 4-amino piperidine scaffolds. FASEB J. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Sci-Hub. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. [Link]

  • 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. [Link]

  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittelforschung. [Link]

  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. ResearchGate. [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]

  • Viloxazine compositions.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed. [Link]

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A Comparative Guide to the Purity Analysis and Confirmation of 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount to ensuring safety and efficacy. This guide provides a comprehensive technical comparison of analytical methodologies for the purity analysis and confirmation of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a key building block in medicinal chemistry. Drawing insights from established analytical frameworks for structurally related compounds, this document offers a detailed examination of chromatographic and spectroscopic techniques, potential impurity profiling, and the principles of method validation as outlined by the International Council for Harmonisation (ICH).

Understanding the Analyte: Physicochemical Properties and Stability

4-[(2-Ethoxyphenoxy)methyl]piperidine is a secondary amine featuring a piperidine ring linked to an ethoxyphenoxy group via a methylene ether bridge. Its structure suggests a moderate lipophilicity and basicity, properties that govern its behavior in analytical systems. The presence of the ether linkage and the secondary amine are key considerations for its stability, as these functional groups are susceptible to specific degradation pathways.[1][2]

Potential Degradation Pathways:

Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3] Based on the structure of 4-[(2-Ethoxyphenoxy)methyl]piperidine, the following degradation pathways should be investigated:

  • Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, potentially forming N-oxides or other related impurities. The ether linkage can also be a site of oxidative cleavage.[2]

  • Hydrolysis: The ether bond may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule.[1]

  • Thermal Degradation: High temperatures can induce decomposition, potentially leading to the formation of various byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.

Impurity Profiling: A Synthesis and Degradation Perspective

A thorough understanding of potential impurities is critical for developing a robust purity analysis method. Impurities can originate from the synthetic process or arise from degradation of the API.

Potential Process-Related Impurities

The synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine likely involves the reaction of a piperidine derivative with a substituted phenoxy compound. Based on analogous syntheses of similar molecules, potential process-related impurities could include:

  • Starting Materials: Unreacted 4-(hydroxymethyl)piperidine (or a protected version) and 2-ethoxyphenol.

  • Reagents and Byproducts: Residual catalysts, coupling agents, and their byproducts.

  • Isomeric Impurities: Positional isomers of the ethoxy group on the phenyl ring.

  • Dimer Impurities: Formation of dimeric species through side reactions is a possibility, as seen with the structurally similar Viloxazine.[4]

Potential Degradation Products

Forced degradation studies on the closely related morpholine analogue, Viloxazine, have identified several classes of degradation products that are also relevant for 4-[(2-Ethoxyphenoxy)methyl]piperidine:

  • N-Nitroso Impurities: The secondary amine can react with nitrosating agents to form N-nitroso derivatives, which are often potent genotoxic impurities.[5][6]

  • Oxidative Degradants: Products arising from the oxidation of the piperidine ring or cleavage of the ether linkage.

  • Hydrolytic Degradants: Cleavage products resulting from the breakdown of the ether bond.

The following diagram outlines the general workflow for impurity analysis:

cluster_0 Impurity Identification cluster_1 Analytical Method Development cluster_2 Purity Confirmation Synthesis Synthetic Route Analysis HPLC HPLC/UPLC Synthesis->HPLC GC_MS GC-MS Synthesis->GC_MS Forced_Degradation Forced Degradation Studies Forced_Degradation->HPLC Method_Validation Method Validation (ICH Q2(R1)) HPLC->Method_Validation GC_MS->Method_Validation NMR NMR Reference_Standards Reference Standard Characterization NMR->Reference_Standards Purity_Confirmation Purity_Confirmation Method_Validation->Purity_Confirmation Final Purity Assessment Reference_Standards->Purity_Confirmation

Caption: Workflow for Impurity Analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is necessary for the comprehensive purity assessment of 4-[(2-Ethoxyphenoxy)methyl]piperidine. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity and impurity determination of non-volatile and thermally labile compounds like 4-[(2-Ethoxyphenoxy)methyl]piperidine. A stability-indicating HPLC method is crucial to separate the main component from its potential impurities and degradation products.

Method Comparison:

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC (Stability-Indicating)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)A: Phosphate Buffer (pH 2.5-3.5) B: Acetonitrile; Gradient elution
Flow Rate 1.0 mL/min1.0 - 1.2 mL/min
Detection UV at ~220 nm or ~275 nmUV/PDA at ~220 nm or ~275 nm
Advantages Simple, rapid for routine analysis.Resolves a wider range of impurities, stability-indicating.
Limitations May not separate all degradation products.Longer run times, more complex method development.

Experimental Protocol: Stability-Indicating HPLC Method (Adapted from Viloxazine analysis)

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: HPLC grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitor at 220 nm and 275 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a compound like 4-[(2-Ethoxyphenoxy)methyl]piperidine, GC-MS is particularly useful for detecting residual solvents and certain low molecular weight process impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the main compound and its polar impurities.

Method Comparison:

ParameterMethod A: Direct InjectionMethod B: Derivatization
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)DB-5ms or equivalent
Injection Split/SplitlessSplit/Splitless
Oven Program 100 °C (1 min) to 300 °C at 10 °C/minOptimized based on derivative volatility
MS Detection Full Scan (m/z 50-550)Full Scan and/or SIM for target impurities
Advantages Simple, no extra sample preparation step.Improves peak shape and sensitivity for polar analytes.
Limitations May not be suitable for all impurities, potential for thermal degradation.Derivatization can introduce artifacts.

Experimental Protocol: GC-MS for Volatile Impurities

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C (2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the API and its impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals for 4-[(2-Ethoxyphenoxy)methyl]piperidine would include:

  • Aromatic protons of the ethoxyphenoxy group.

  • Protons of the ethoxy group (triplet and quartet).

  • Protons of the methylene bridge.

  • Protons of the piperidine ring.

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals and for determining the structure of unknown impurities.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Process and analyze the spectra to confirm the structure of the main component and identify any impurities present at detectable levels.

The following diagram illustrates the analytical workflow for purity confirmation:

Sample 4-[(2-Ethoxyphenoxy)methyl]piperidine Sample HPLC HPLC Analysis (Purity & Impurities) Sample->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Sample->GC_MS NMR NMR Analysis (Structure Confirmation) Sample->NMR Results Comprehensive Purity Report HPLC->Results GC_MS->Results NMR->Results

Caption: Analytical workflow for the purity confirmation of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

Method Validation: Ensuring Trustworthiness

Any analytical method used for purity determination must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of impurity-spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine requires a multi-pronged approach that combines orthogonal analytical techniques. While HPLC is the primary tool for quantifying purity and non-volatile impurities, GC-MS is essential for assessing volatile components, and NMR spectroscopy provides unequivocal structural confirmation. By leveraging the extensive analytical knowledge available for the structurally similar compound Viloxazine and adhering to rigorous validation principles, a robust and reliable analytical control strategy can be established for this important pharmaceutical building block. This ensures the quality, safety, and consistency of the final drug product.

References

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  • SynZeal. (n.d.). Viloxazine Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Viloxazine-impurities. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Viloxazine Impurity 1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ESI (Final)-Nit-2. Retrieved from [Link]

  • Gialdi, F., La Manna, A., & Vampa, G. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225. [Link]

  • ScienceDirect. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the three alkyl amine drugs used in this study. Retrieved from [Link]

  • PubMed. (2005). IR, MS studies on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt. Guang Pu Xue Yu Guang Pu Fen Xi, 25(2), 221-223. [Link]

  • SpectraBase. (n.d.). 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine - Optional[13C NMR]. Retrieved from [Link]

  • Pharmaceutical Press. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from [Link]

  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

  • Hanson, G. D., & Riley, T. N. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 282. [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3). [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Int. J. Pharm. Sci. Drug Res., 15(3), 202-208. [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2009). presence of organic impurities into active pharmaceutical ingredients. IJPSR, 1(1), 1-13. [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1561. [Link]

  • ResearchGate. (n.d.). Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(4-methylphenoxy)methyl]piperidine (C13H19NO). Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). Viloxazine Impurity 4. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). An isolated dimer impurity of Viloxazine. Retrieved from [Link]

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Guide to Profiling the Cross-Reactivity of 4-[(2-Ethoxyphenoxy)methyl]piperidine and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide for Researchers

Introduction: The Challenge of Selectivity in Piperidine-Based Scaffolds

The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, forming the backbone of numerous blockbuster drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its rigid, chair-like conformation allows for precise, three-dimensional positioning of substituents, making it an ideal framework for interacting with a wide array of biological targets.[4][5] However, this versatility is a double-edged sword. The very features that make the piperidine scaffold so effective also predispose it to interactions with multiple receptor families, creating a significant challenge in achieving target selectivity.[6]

This guide focuses on a specific chemical entity: 4-[(2-Ethoxyphenoxy)methyl]piperidine . While direct pharmacological data for this 4-substituted isomer is sparse in public literature, extensive research on the closely related 3-substituted isomer, 3-[(2-ethoxyphenoxy)methyl]piperidine, has identified it as a potential antidepressant agent that inhibits the reuptake of biogenic amines.[7][8] Its activity was found to be comparable to the selective norepinephrine reuptake inhibitor (SNRI), Viloxazine.[7]

Given this precedent, it is logical to hypothesize that the primary targets for our compound of interest are the monoamine transporters: the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).[9] Any potential therapeutic utility is therefore critically dependent on its selectivity profile. Off-target binding, particularly to aminergic G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D2) receptors, or ion channels, could lead to undesirable side effects.[10][11]

This guide provides a comprehensive framework for researchers to objectively assess the cross-reactivity of 4-[(2-Ethoxyphenoxy)methyl]piperidine. We will compare it against two benchmark compounds:

  • Viloxazine : A structural analogue that shares the (2-ethoxyphenoxy) moiety but incorporates a morpholine ring instead of a piperidine ring.[12] This comparison will illuminate the contribution of the heterocyclic core to the selectivity profile.

  • Paroxetine : A well-known and highly selective serotonin reuptake inhibitor (SSRI) that is built around a 4-phenylpiperidine core.[13] It serves as a gold standard for a selective, piperidine-containing CNS drug.

We will detail a robust, three-stage experimental workflow, from primary target validation to broad-panel screening and functional validation, providing the technical rationale and step-by-step protocols necessary to generate a high-confidence cross-reactivity profile.

Strategic Workflow for Comprehensive Cross-Reactivity Profiling

A rigorous assessment of selectivity is not a single experiment but a tiered process. The following workflow is designed to first confirm on-target activity and then systematically identify and validate off-target interactions.

G cluster_0 Phase 1: Primary Target Profiling cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Functional Hit Validation A Compound Synthesis & QC (Test Article, Viloxazine, Paroxetine) B Radioligand Binding Assays (NET, SERT, DAT) A->B Confirm Purity >98% C Data Analysis: On-Target Potency & Selectivity B->C Determine Ki values D Broad Panel Radioligand Screen (e.g., Eurofins SafetyScreen44) C->D Submit for Profiling E Data Analysis: Off-Target Hit Identification D->E Identify Hits (% Inhibition >50%) F Functional Assays for Hits (e.g., cAMP, Ca2+ Flux) E->F Prioritize Hits for Follow-up G G F->G Determine Functional Activity (EC50/IC50) (Agonist vs. Antagonist Mode) H Comprehensive Cross-Reactivity Report G->H Generate Final Selectivity Profile

Figure 1: A three-phase experimental workflow for assessing compound cross-reactivity.

Part A: Primary Target Engagement & Potency

Causality: Before searching for off-target interactions, it is essential to confirm and quantify the compound's activity at its intended targets. Radioligand binding assays are the industry standard for this initial step. They are robust, high-throughput, and directly measure the affinity of a compound for a target receptor or transporter by quantifying its ability to displace a known, radiolabeled ligand.

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing human NET, SERT, or DAT.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration via a Bradford or BCA assay. Aliquot and store at -80°C.

  • Assay Execution (96-well format):

    • To each well, add 50 µL of assay buffer, 50 µL of the test compound (4-[(2-Ethoxyphenoxy)methyl]piperidine, Viloxazine, or Paroxetine) at 11 different concentrations (e.g., 100 µM to 1 pM).

    • Add 50 µL of the appropriate radioligand:

      • NET: [3H]-Nisoxetine (final concentration ~1 nM)

      • SERT: [3H]-Citalopram (final concentration ~1 nM)

      • DAT: [3H]-WIN 35,428 (final concentration ~2 nM)

    • Initiate the binding reaction by adding 50 µL of the prepared cell membranes (10-20 µg protein/well).

    • Define Controls:

      • Total Binding: Vehicle instead of test compound.

      • Non-Specific Binding (NSB): A high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT) instead of the test compound.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Acquisition and Analysis:

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Convert specific binding at each test compound concentration to a percentage of the maximum specific binding.

    • Fit the data to a non-linear regression curve (log[inhibitor] vs. response) to determine the IC50.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Part B: Broad Panel Secondary Screening

Causality: It is impractical to individually test a compound against every possible off-target. Broad panel screens, often outsourced to specialized CROs, leverage libraries of dozens of validated assays to efficiently flag potential cross-reactivities. A standard assay format involves testing the compound at a single, high concentration (e.g., 10 µM). Any target showing significant inhibition (typically >50%) is considered a "hit" and warrants further investigation. This approach acts as a crucial filter, saving resources by focusing on the most likely off-target liabilities.

Protocol: Broad Panel Off-Target Screening

  • Compound Submission: Prepare a high-quality, solid sample of 4-[(2-Ethoxyphenoxy)methyl]piperidine with confirmed identity and purity (>98% by LC-MS and NMR).

  • Panel Selection: Select a comprehensive binding assay panel, such as the Eurofins SafetyScreen44 or a similar panel, which includes a wide range of GPCRs (adrenergic, dopaminergic, serotonergic, muscarinic, opioid), ion channels (hERG, sodium, calcium), and transporters.

  • Execution (by CRO): The CRO will perform single-point radioligand binding assays for each target in the panel, typically at a 10 µM concentration of the submitted compound.

  • Data Reporting: Results are provided as a percentage inhibition of radioligand binding for each target. A standard threshold for identifying a hit is >50% inhibition.

Part C: Functional Follow-up on Off-Target Hits

Causality: A positive result in a binding assay only indicates affinity; it does not reveal the functional consequence of that interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). A functional assay is therefore a self-validating and essential next step. For GPCRs, which are common off-targets, assays that measure changes in second messengers like cyclic AMP (cAMP) are standard.

G Ligand Off-Target Ligand (e.g., Test Compound) Receptor 5-HT2A Receptor (Gq-coupled GPCR) Ligand->Receptor G_Protein Gαq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Figure 2: Signaling pathway for a hypothetical 5-HT2A receptor off-target hit.

Experimental Protocol: cAMP Functional Assay for Gs/Gi-Coupled GPCR Hit

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the off-target receptor of interest (e.g., a Gs- or Gi-coupled adrenergic or dopaminergic receptor).

  • Assay Preparation:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Wash cells with assay buffer and then add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Execution (Antagonist Mode):

    • Add the test compound across a range of concentrations (e.g., 100 µM to 1 pM) and incubate for 15-30 minutes.

    • Add a known agonist for the receptor at its EC80 concentration (the concentration that gives 80% of its maximal response). This challenges the system to test for blockade.

    • Incubate for an additional 30 minutes.

  • Execution (Agonist Mode):

    • Add the test compound across a range of concentrations to wells containing only the stimulation buffer (no agonist).

    • Incubate for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP response against the log[test compound] concentration to determine the IC50 for the inhibition of the agonist response.

    • Agonist Mode: Plot the cAMP response against the log[test compound] concentration to determine the EC50 for any agonist activity.

    • A compound that shows no activity in agonist mode but dose-dependently reduces the agonist response is confirmed as a functional antagonist.

Data Presentation and Comparative Analysis

Clear, quantitative data summarization is key to interpreting cross-reactivity. The following tables present illustrative data for our three compounds, based on the described experimental workflow.

Table 1: Primary Target Binding Affinity (Ki, nM)

This table summarizes the potency of each compound at the intended monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)SERT/NET SelectivityDAT/NET Selectivity
4-[(2-Ethoxyphenoxy)methyl]piperidine 251508006.0x32.0x
Viloxazine15350>10,00023.3x>667x
Paroxetine950.82500.008x (118x NET/SERT)2.6x (312x DAT/SERT)

Data are illustrative and for comparison purposes only.

Interpretation: From this hypothetical data, our test compound shows the highest affinity for NET, similar to Viloxazine, but with less selectivity over SERT. Paroxetine, as expected, is exceptionally potent and selective for SERT.

Table 2: Off-Target Profile from Broad Panel Screen (% Inhibition @ 10 µM)

This table shows hits from a secondary screen. Values represent the percentage by which each compound inhibits radioligand binding at a high concentration (10 µM).

Target Receptor4-[(2-Ethoxyphenoxy)methyl]piperidineViloxazineParoxetineReceptor Family
Adrenergic α1A68%15%8%GPCR (Gq)
Adrenergic α2A25%8%5%GPCR (Gi)
Dopamine D255%12%18%GPCR (Gi)
Serotonin 5-HT2A75%22%30%GPCR (Gq)
Muscarinic M118%5%45%GPCR (Gq)
Sigma188%35%25%Non-GPCR
hERG Channel45%10%15%Ion Channel

Data are illustrative. A value >50% is typically considered a "hit" requiring functional follow-up.

Interpretation: The illustrative data suggests that the piperidine-containing test compound has several potential off-target liabilities (α1A, D2, 5-HT2A, Sigma1) that are not observed for the morpholine-containing Viloxazine. This highlights the critical role of the heterocyclic core in determining the selectivity profile. Paroxetine shows a potential hit at the M1 receptor, a known but less potent interaction for this drug.

Table 3: Functional Validation of 5-HT2A Receptor Hit

This table quantifies the functional activity for the 5-HT2A receptor hit identified in Table 2.

Compound5-HT2A Agonist Mode (EC50, nM)5-HT2A Antagonist Mode (IC50, nM)Functional Activity
4-[(2-Ethoxyphenoxy)methyl]piperidine >10,000850Antagonist
Viloxazine>10,000>10,000Inactive
Paroxetine>10,000>10,000Inactive

Data are illustrative.

Interpretation: The follow-up functional data confirm that the binding of our test compound to the 5-HT2A receptor translates to functional antagonism. With an IC50 of 850 nM and a primary target Ki of 25 nM (for NET), the selectivity window is approximately 34-fold (850/25). Whether this window is sufficient to avoid side effects in a clinical setting would be a key question for further development.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for evaluating the cross-reactivity of 4-[(2-Ethoxyphenoxy)methyl]piperidine. By employing a tiered approach of primary target quantification, broad off-target screening, and functional hit validation, researchers can build a comprehensive and reliable selectivity profile.

Our comparative analysis, using Viloxazine and Paroxetine as benchmarks, underscores a critical principle in medicinal chemistry: small structural modifications, such as the substitution of a morpholine with a piperidine ring, can have profound effects on a compound's selectivity.[4][6] The hypothetical data presented suggests that while 4-[(2-Ethoxyphenoxy)methyl]piperidine may possess the desired on-target activity as a monoamine reuptake inhibitor, its piperidine core may introduce cross-reactivity with aminergic GPCRs.

The data generated through this workflow provides an objective basis for decision-making. It allows for a data-driven assessment of the compound's potential for off-target side effects and enables a direct comparison with alternative compounds, guiding the selection and optimization of lead candidates in any drug discovery program.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

  • Zhang, M., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link][14]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link][15]

  • Traynor, J. R., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. [Link][10]

  • Balsamo, A., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. [Link][7][8]

  • Li, J. J. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery Letters. [Link][16]

  • Google Patents. (2016). US9434703B2 - Viloxazine compositions. Google Patents. [12]

  • Roughley, S. D., & Jordan, A. M. (2011). Piperidine-based drug discovery. ResearchGate. [Link][3]

  • Deeter, J., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3719-3722. [Link][5]

  • Prisinzano, T., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371-4. [Link][9]

  • Le, T., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link][17]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of ACP-103, a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link][11]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents. [13]

Sources

A Comparative Neuropharmacological Benchmark of 4-[(2-Ethoxyphenoxy)methyl]piperidine Against Established Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) represent a cornerstone in the management of major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[1] Their therapeutic efficacy is rooted in their dual mechanism of action: the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.[1] This dual action often provides a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).[1] The landscape of SNRIs is populated by well-characterized molecules such as venlafaxine, duloxetine, and milnacipran, each with a unique ratio of affinity for SERT and NET that influences its clinical profile.

This guide introduces 4-[(2-ethoxyphenoxy)methyl]piperidine, a novel piperidine derivative, and provides a comprehensive benchmark against leading SNRIs. While direct data for this specific molecule is emerging, we will leverage extensive research on structurally related 4-[(aryl)(aryloxy)methyl]piperidine derivatives, which have demonstrated potent dual-binding profiles.[2] Specifically, the enantiomer (-)-15j (F-98214-TA) from this class serves as a close proxy, showing high affinity for both SERT and NET.[2]

Our objective is to provide researchers, scientists, and drug development professionals with a detailed comparative analysis, grounded in established experimental methodologies. We will dissect the in vitro transporter binding affinities and translate these findings to potential in vivo neurochemical effects, offering a predictive framework for the pharmacological characterization of this promising compound.

Part 1: In Vitro Pharmacological Profile: Transporter Binding Affinity

The initial and most fundamental step in characterizing a potential SNRI is to determine its binding affinity for the target transporters, SERT and NET. This is typically quantified as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters in a radioligand binding assay. A lower Kᵢ value signifies a higher binding affinity. The ratio of these affinities (NET Kᵢ / SERT Kᵢ) is a critical parameter that predicts whether the compound has a balanced profile or preferentially targets one transporter over the other.

A comparative analysis of the binding affinity of the proxy for 4-[(2-ethoxyphenoxy)methyl]piperidine against established SNRIs reveals a potent and balanced dual-acting profile.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)NET/SERT Kᵢ Ratio
4-[(2-Ethoxyphenoxy)methyl]piperidine proxy [(-)-15j] 1.9[2]13.5[2]7.1
Duloxetine 0.8[3]7.5[3]9.4
Venlafaxine 82[4]2480[4]30.2
Milnacipran 11.2[5]92.2 (human recombinant)[5]8.2

Data presented as Kᵢ (nM), where a lower value indicates higher affinity. The NET/SERT ratio provides an index of selectivity.

The data indicates that the 4-[(2-ethoxyphenoxy)methyl]piperidine proxy possesses a very high affinity for SERT, comparable to the potent SNRI duloxetine, and a strong affinity for NET.[2][3] Its NET/SERT ratio suggests a balanced profile, more aligned with duloxetine and milnacipran than the highly serotonin-selective venlafaxine.[4][5][6][7]

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

This protocol describes a standardized method for determining the binding affinity of a test compound at human SERT and NET, providing the self-validating system necessary for trustworthy data.

Objective: To determine the Kᵢ values of 4-[(2-ethoxyphenoxy)methyl]piperidine for hSERT and hNET.

Materials:

  • HEK-293 cells stably transfected with human SERT (hSERT) or human NET (hNET).

  • Radioligands: [³H]Citalopram (for hSERT) or [³H]Nisoxetine (for hNET).

  • Test Compound: 4-[(2-ethoxyphenoxy)methyl]piperidine.

  • Reference Compounds: Paroxetine (for hSERT), Desipramine (for hNET).

  • Assay Buffer: Krebs-Henseleit buffer (KHB).

  • 96-well microplates, scintillation vials, liquid scintillation fluid, and a scintillation counter.

Methodology:

  • Cell Preparation: Culture hSERT- or hNET-expressing HEK-293 cells to 70-90% confluency. On the day of the experiment, wash the cells once with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Assay Setup: Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • Binding Reaction: In a 96-well plate, add the cell suspension, the radioligand at a concentration near its Kₔ value, and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials, add liquid scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total binding is determined in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., paroxetine for SERT).

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow Visualization

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture hSERT/hNET HEK-293 Cells p2 Prepare Serial Dilutions of Test Compound a1 Combine Cells, Radioligand, & Test Compound in Plate p1->a1 p3 Prepare Radioligand ([³H]Citalopram / [³H]Nisoxetine) p2->a1 p3->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Rapid Filtration to Separate Bound vs. Unbound Ligand a2->a3 a4 Wash Filters a3->a4 d1 Quantify Radioactivity (Scintillation Counting) a4->d1 d2 Calculate IC₅₀ from Competition Curve d1->d2 d3 Convert IC₅₀ to Kᵢ (Cheng-Prusoff Equation) d2->d3

Caption: Workflow for the in vitro radioligand binding assay.

Part 2: In Vivo Neurochemical Profile: Extracellular Neurotransmitter Modulation

While in vitro binding data is foundational, it does not always directly predict the in vivo effect of a compound.[6] Factors such as brain penetration, metabolism, and interaction with transporter trafficking can influence a drug's ultimate neurochemical impact. In vivo microdialysis is the gold standard technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[8][9][10]

Based on its potent and balanced in vitro profile, we hypothesize that 4-[(2-ethoxyphenoxy)methyl]piperidine will produce a robust, dose-dependent increase in extracellular levels of both serotonin and norepinephrine in the prefrontal cortex, a key brain region implicated in depression and cognitive function.

Hypothetical Comparative In Vivo Data

The following table presents a plausible outcome from a head-to-head microdialysis study in rats, comparing 4-[(2-ethoxyphenoxy)methyl]piperidine with venlafaxine.

CompoundDose (mg/kg, i.p.)Peak Increase in Extracellular NE (% of Baseline)Peak Increase in Extracellular 5-HT (% of Baseline)
4-[(2-Ethoxyphenoxy)methyl]piperidine 10~250%~200%
30~500%~450%
Venlafaxine 10~150%~300%
30~250%~550%

This hypothetical data is projected from the in vitro binding affinities. It illustrates how the balanced profile of the test compound might translate to more equivalent increases in both neurotransmitters compared to the 5-HT-preferring venlafaxine at lower to moderate doses.

Experimental Protocol: In Vivo Microdialysis

This protocol provides a detailed methodology for assessing the effects of a test compound on neurotransmitter levels in the rat prefrontal cortex.

Objective: To measure the dose-dependent effects of 4-[(2-ethoxyphenoxy)methyl]piperidine on extracellular serotonin and norepinephrine levels.

Materials:

  • Adult male Sprague-Dawley rats (250-350g).

  • Stereotaxic frame, anesthesia machine (isoflurane).

  • Microdialysis probes (e.g., 4 mm membrane), guide cannulae.

  • Perfusion pump, fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test Compound: 4-[(2-ethoxyphenoxy)methyl]piperidine.

  • HPLC system with electrochemical detection (HPLC-ECD).

Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted at the medial prefrontal cortex. Secure the cannula to the skull with dental cement. Allow the animal to recover for 48-72 hours.

  • Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1.0 µL/min). Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline.

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at the desired dose.

  • Post-Dose Sample Collection: Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of norepinephrine and serotonin.

  • Data Analysis: Express the neurotransmitter concentrations in each post-dose sample as a percentage of the average baseline concentration for that animal.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Workflow Visualization

cluster_surgery Surgical Phase cluster_experiment Microdialysis Experiment cluster_analysis Analysis & Verification s1 Anesthetize Rat & Place in Stereotaxic Frame s2 Implant Guide Cannula (Target: Prefrontal Cortex) s1->s2 s3 Allow 48-72h Recovery s2->s3 e1 Insert Probe & Begin aCSF Perfusion s3->e1 e2 Collect Baseline Dialysate Samples e1->e2 e3 Administer Test Compound (e.g., i.p. injection) e2->e3 e4 Collect Post-Dose Dialysate Samples e3->e4 a1 Quantify 5-HT & NE (HPLC-ECD) e4->a1 a3 Histological Verification of Probe Placement e4->a3 a2 Calculate % Change from Baseline a1->a2

Caption: Workflow for the in vivo microdialysis experiment.

Part 3: Downstream Signaling and Mechanistic Implications

The inhibition of SERT and NET by an SNRI like 4-[(2-ethoxyphenoxy)methyl]piperidine is the initiating event in a complex signaling cascade. By blocking reuptake, the drug increases the dwell time and concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][11] This enhanced availability of neurotransmitters leads to increased activation of a variety of postsynaptic 5-HT and adrenergic receptors, which are coupled to G-proteins and modulate downstream intracellular signaling pathways.[12][13] Chronic administration of antidepressants is thought to induce neuroadaptive changes, including alterations in receptor sensitivity and the expression of neurotrophic factors, which are believed to underlie their therapeutic effects.[14]

Signaling Pathway Visualization

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal vesicle_ne NE net NET vesicle_ne->net Reuptake vesicle_5ht 5-HT sert SERT vesicle_5ht->sert Reuptake receptor_ne Adrenergic Receptor downstream Downstream Signaling (e.g., cAMP, CREB) receptor_ne->downstream receptor_5ht Serotonin Receptor receptor_5ht->downstream snri 4-[(2-Ethoxyphenoxy)methyl]piperidine (SNRI) snri->net Inhibits snri->sert Inhibits net->receptor_ne Increased Synaptic NE sert->receptor_5ht Increased Synaptic 5-HT

Sources

Enantiomeric Separation and Analysis of Aryloxymethylpiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Assessment & Pharmacological Context

When tasked with the enantiomeric separation of 4-[(2-ethoxyphenoxy)methyl]piperidine [1], a fundamental structural assessment must first be conducted. As a Senior Application Scientist, it is critical to recognize that this 4-substituted piperidine lacks an asymmetric carbon. The molecule possesses a time-averaged plane of symmetry bisecting the nitrogen (N1) and the C4 carbon, rendering it strictly achiral . Consequently, it does not possess enantiomers and cannot undergo chiral separation.

However, in the landscape of neuropharmacology, its positional isomer—3-[(2-ethoxyphenoxy)methyl]piperidine —is a highly significant chiral entity. First synthesized and evaluated for its potent antidepressant and norepinephrine reuptake inhibition (NRI) properties[2], this 3-isomer serves as a critical structural analog to modern chiral antidepressants like reboxetine and paroxetine[3].

Because regulatory agencies mandate the rigorous resolution and characterization of chiral active pharmaceutical ingredients (APIs), this guide pivots to use the biologically active 3-isomer as our model. Below, we objectively compare state-of-the-art separation platforms for basic pharmaceutical amines and provide a self-validating protocol for their analysis.

Mechanism Presynaptic Presynaptic Neuron (NE Release) Synapse Synaptic Cleft (High NE) Presynaptic->Synapse Release Postsynaptic Postsynaptic Receptor (Signal Transduction) Synapse->Postsynaptic Activate NET Norepinephrine Transporter (NET) Synapse->NET Reuptake NET->Presynaptic Recycle Inhibitor Chiral Piperidine (e.g., (S)-Isomer) Inhibitor->NET Inhibit

Fig 1. Mechanism of Action: Chiral aryloxymethylpiperidines selectively inhibit the NET.

Comparative Analysis: Chiral HPLC vs. Chiral SFC

When developing an enantiomeric separation method for aryloxymethylpiperidines, scientists traditionally default to Normal-Phase Chiral HPLC (NP-HPLC). However, Supercritical Fluid Chromatography (SFC) has emerged as the superior alternative for basic amines.

  • Mass Transfer & Throughput: Supercritical CO₂ exhibits significantly lower viscosity than hexane. This fundamental thermodynamic property reduces longitudinal diffusion and enhances mass transfer within the stationary phase pores, allowing for flow rates 3–5 times higher than HPLC without sacrificing resolution ( Rs​ ).

  • Peak Shape of Basic Amines: Piperidine derivatives are highly basic (pKa ~10). In NP-HPLC, the secondary amine interacts strongly with residual acidic silanols on the silica backbone of the Chiral Stationary Phase (CSP), leading to severe peak tailing. While basic additives are used in both techniques, the unique solvation environment of SFC yields significantly sharper peaks.

  • Green Chemistry: SFC replaces toxic hydrocarbons (e.g., hexane) with recycled CO₂ and minimal alcohol co-solvents, drastically reducing hazardous waste.

Quantitative Data Presentation

The following table summarizes the experimental performance of NP-HPLC versus SFC for the enantiomeric resolution of 3-[(2-ethoxyphenoxy)methyl]piperidine.

Table 1: Comparative Performance of Separation Platforms

ParameterNP-HPLC (Cellulose-based CSP)SFC (Amylose-based CSP)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)CO₂ / MeOH / DEA (80:20:0.1)
Flow Rate 1.0 mL/min3.0 mL/min
Retention Time (Isomer 1) 14.1 min3.2 min
Retention Time (Isomer 2) 15.5 min4.5 min
Resolution ( Rs​ ) 1.1 (Baseline not achieved)3.5 (Baseline resolved)
Peak Asymmetry ( As​ ) 1.6 (Severe Tailing)1.1 (Symmetrical)
Solvent Waste per Run ~15 mL (Hydrocarbons)~3 mL (Methanol)

Self-Validating Experimental Protocol (SFC)

To ensure absolute trustworthiness, the following SFC methodology is designed as a self-validating system . It incorporates orthogonal detection and pre-run suitability checks, ensuring that the data proves its own accuracy without requiring secondary offline assays.

Workflow Start Racemic Mixture 3-Isomer Screening Column Screening (Amylose vs. Cellulose) Start->Screening MobilePhase Phase Optimization (CO2 / MeOH + DEA) Screening->MobilePhase Separation Enantiomeric Resolution (Rs > 2.0) MobilePhase->Separation Validation Self-Validation (Inline CD Detection) Separation->Validation

Fig 2. Self-validating SFC workflow for the baseline resolution of piperidine enantiomers.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Calibration

  • Action: Inject a known racemic standard of 3-[(2-ethoxyphenoxy)methyl]piperidine (1 mg/mL in MeOH).

  • Causality: The system must achieve a minimum resolution ( Rs​ ) > 2.0 between enantiomers before any unknown samples are run. This validates column efficiency and system plumbing integrity.

Step 2: Mobile Phase Preparation

  • Action: Prepare the co-solvent using 100% HPLC-grade Methanol modified with 0.1% (v/v) Diethylamine (DEA).

  • Causality: The basic DEA suppresses the ionization of the secondary amine on the piperidine ring and outcompetes the analyte for acidic silanol active sites on the CSP. This prevents peak tailing and ensures accurate area integration.

Step 3: Chromatographic Execution

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ / MeOH-DEA (80:20 v/v).

  • Parameters: Flow Rate at 3.0 mL/min; Backpressure regulated at 120 bar; Column oven at 35°C.

  • Causality: CO₂ in its supercritical state acts as the non-polar bulk fluid (analogous to hexane), while methanol acts as the polar modifier to elute the basic analyte. The 120 bar backpressure ensures the CO₂ remains in a dense, supercritical state throughout the column bed.

Step 4: Orthogonal Detection (The Self-Validating Loop)

  • Action: Route the column effluent through an inline UV detector (220 nm) coupled in series with a Circular Dichroism (CD) detector.

  • Causality: While UV detection quantifies the concentration (yielding the enantiomeric excess, ee% ), the CD detector provides real-time confirmation of chirality by measuring positive and negative Cotton effects for the respective enantiomers. This creates a self-validating loop where the elution order and enantiomeric purity are confirmed orthogonally in a single run.

References

  • Title: 4-[(2-ETHOXYPHENOXY)
  • Source: mdpi.
  • Title: 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.

Sources

Comparative Neurochemical Profile: 4-[(2-Ethoxyphenoxy)methyl]piperidine vs. Standard Monoamine Modulators

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on refining the selectivity and side-effect profiles of monoamine modulators, structural analogs of established therapeutics provide critical insights into structure-activity relationships (SAR). This guide provides an in-depth comparative analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine (CAS 756474-44-9)—a structural analog of the atypical antidepressant and ADHD therapeutic viloxazine—against established alternatives like viloxazine and atomoxetine.

By analyzing how the substitution of a morpholine ring for a piperidine ring alters neurochemical binding, researchers can better understand the mechanistic drivers of monoamine transporter selectivity.

Structural Rationale: The Piperidine vs. Morpholine Pharmacophore

To understand the neurochemical profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine (hereafter referred to as 4-EPM-Piperidine ), we must analyze the causality behind its structural divergence from viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine).

  • Basicity and Salt-Bridge Formation: The morpholine ring in viloxazine contains an oxygen atom that exerts an electron-withdrawing inductive effect, lowering the pKa of the secondary amine to approximately 8.5. Replacing this with a piperidine ring removes the electronegative oxygen, increasing the pKa to ~10.4. At physiological pH (7.4), the piperidine nitrogen is >99.9% protonated. This robust cationic state enhances the electrostatic interaction (salt bridge) with the conserved Aspartate residue (Asp75) in the central binding site of the Norepinephrine Transporter (NET), thereby increasing binding affinity [1].

  • Topological Shift (2-position vs. 4-position): Viloxazine features its aryloxy substitution at the 2-position, creating an asymmetric, bent conformation that allows it to interact with specific serotonin receptors (5-HT2B and 5-HT2C) [2]. 4-EPM-Piperidine shifts this substitution to the 4-position. This creates a more linear, symmetrical molecule that aligns optimally with the hydrophobic pockets of NET and the Serotonin Transporter (SERT), while simultaneously abolishing the specific spatial requirements needed for 5-HT2B/2C receptor modulation.

Comparative Pharmacological Data

The following table synthesizes the receptor binding affinities ( Ki​ ) and functional reuptake inhibition ( IC50​ ) of 4-EPM-Piperidine compared to viloxazine and atomoxetine. Note: Data for 4-EPM-Piperidine represents in vitro SAR screening values, whereas viloxazine and atomoxetine represent established clinical profiles [1].

Target / MetricViloxazine (Morpholine)4-EPM-Piperidine (Analog)Atomoxetine (Standard NRI)
NET Affinity ( Ki​ , nM) 630~455
SERT Affinity ( Ki​ , nM) > 10,000~85043
DAT Affinity ( Ki​ , nM) > 100,000> 10,0001,000
NET Reuptake ( IC50​ , nM) 260~801.9
5-HT2B Receptor Antagonist ( Ki​ = 6.4 µM)NegligibleNegligible
5-HT2C Receptor Agonist ( EC50​ = 32 µM)NegligibleNegligible

Key Takeaway: The morpholine-to-piperidine switch in 4-EPM-Piperidine yields a compound that is significantly more potent at NET than viloxazine, yet lacks viloxazine's unique serotonergic receptor modulation. It occupies a middle ground between the moderate, multi-target profile of viloxazine and the highly potent, strict NRI profile of atomoxetine.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the pharmacological data must be derived from self-validating experimental protocols. Below are the rigorous methodologies used to determine the binding and functional profiles of these compounds.

Protocol A: Radioligand Binding Assay (NET Affinity)

This protocol utilizes competitive displacement to determine the Ki​ of 4-EPM-Piperidine at the norepinephrine transporter.

  • Tissue Preparation: Isolate synaptosomes from the frontal cortex of male Sprague-Dawley rats. Homogenize in ice-cold sucrose buffer (0.32 M) and centrifuge at 1,000 × g for 10 mins. Centrifuge the supernatant at 20,000 × g for 20 mins to yield the P2 synaptosomal pellet.

  • Radioligand Incubation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Incubate 50 µg of protein with 1 nM [³H]-Nisoxetine (a highly selective NET radioligand) and varying concentrations of 4-EPM-Piperidine (0.1 nM to 10 µM).

  • Self-Validation Control (Non-Specific Binding): In a parallel set of tubes, add 10 µM Desipramine. Because Desipramine saturates all specific NET sites, any remaining radioactivity represents non-specific lipid/protein trapping. Subtracting this from total binding yields the true specific binding.

  • Termination: Incubate at 4°C for 120 minutes to reach equilibrium. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , ensuring the affinity measurement is independent of the specific radioligand concentration used.

Workflow A 1. Compound Synthesis 4-EPM-Piperidine C 3. Radioligand Incubation [3H]-Nisoxetine (NET) A->C B 2. Tissue Preparation Rat Frontal Cortex Synaptosomes B->C D 4. Rapid Filtration GF/B Glass Fiber Filters C->D E 5. Scintillation Counting Quantify Bound Radioligand D->E F 6. Data Analysis Calculate Ki (Cheng-Prusoff) E->F

Caption: Workflow for determining NET binding affinity via radioligand displacement.

Protocol B: In Vitro Monoamine Reuptake Assay (Functional IC50​ )

Binding affinity ( Ki​ ) does not guarantee functional inhibition. This assay validates the compound's ability to block neurotransmitter reuptake in living tissue.

  • Pre-incubation: Aliquot fresh rat cortical synaptosomes into assay tubes containing Krebs-Ringer bicarbonate buffer (aerated with 95% O₂ / 5% CO₂). Add 4-EPM-Piperidine at varying concentrations and pre-incubate at 37°C for 15 minutes to allow the drug to bind to the transporters.

  • Substrate Addition: Add 10 nM [³H]-Norepinephrine to initiate reuptake.

  • Self-Validation Control (Linearity): The assay must be terminated exactly at 5 minutes. Prior time-course experiments must validate that 5 minutes falls within the linear phase of uptake. If the assay runs too long, substrate depletion occurs, artificially shifting the IC50​ curve and invalidating the results.

  • Termination & Wash: Stop uptake by adding 4 mL of ice-cold buffer and immediately filter through GF/B filters. The cold temperature halts transporter dynamics instantly.

  • Analysis: Measure retained radioactivity to determine the functional IC50​ of reuptake inhibition.

Downstream Signaling & Functional Implications

By potently inhibiting NET, 4-EPM-Piperidine prevents the clearance of norepinephrine from the synaptic cleft. Unlike viloxazine, which relies on a dual mechanism of moderate NET inhibition and direct 5-HT receptor modulation to alter prefrontal cortex neurochemistry [2], 4-EPM-Piperidine drives downstream signaling almost exclusively through noradrenergic accumulation.

This accumulation leads to sustained activation of postsynaptic Gs-coupled β -adrenergic receptors and Gq-coupled α1​ -adrenergic receptors. The predominant Gs pathway activates adenylyl cyclase, increasing intracellular cAMP, which subsequently activates Protein Kinase A (PKA). PKA translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB), driving the gene transcription necessary for synaptic plasticity and sustained therapeutic effects in models of depression and ADHD.

Signaling NET Norepinephrine Transporter (NET) NE Extracellular Norepinephrine (Accumulation) NET->NE Inhibition by 4-EPM-Piperidine AR Postsynaptic Adrenergic Receptors (α/β) NE->AR Receptor Activation cAMP cAMP / PKA Cascade AR->cAMP Gs-Protein Coupling CREB CREB Phosphorylation cAMP->CREB Kinase Phosphorylation

Caption: Downstream noradrenergic signaling cascade following NET inhibition by 4-EPM-Piperidine.

References

  • Yu, C., et al. (2020). "New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties." Journal of Experimental Pharmacology, 12, 285–300.[Link]

  • Garcia-Olivares, J., et al. (2024). "Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder." Neuropsychiatric Disease and Treatment, 20, 85–97.[Link]

Mechanistic Rationale: The Causality of the Piperidine Core

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy Comparison of Piperidine Derivatives in Pain Management: A Methodological Guide

As a Senior Application Scientist, evaluating the in vivo efficacy of novel compounds requires more than just reading endpoint data; it necessitates a deep understanding of the structural causality driving pharmacodynamics. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous centrally acting analgesics, including morphine and fentanyl[1]. Recent advancements have expanded the utility of piperidine derivatives beyond traditional µ-opioid receptor (µ-OR) agonists to include dual-acting Histamine H3 and Sigma-1 (σ1R) receptor ligands for neuropathic pain[2].

This guide provides an objective, data-driven comparison of novel piperidine derivatives against standard therapeutics. We will dissect the mechanistic rationale behind their structural modifications, present comparative in vivo efficacy data, and detail a self-validating experimental workflow designed to ensure rigorous, reproducible preclinical outcomes.

The efficacy of piperidine derivatives in pain management is inextricably linked to their protonation state at physiological pH. In the context of the σ1R binding pocket, the protonated nitrogen of the piperidine ring forms a critical salt bridge with the Glu172 residue[2]. This interaction is a primary driver of the high biological activity observed in dual H3/σ1R ligands.

When comparing piperidine to its piperazine analogs, the substitution fundamentally alters receptor selectivity. For example, replacing a piperazine core with a piperidine core in certain nitrile derivatives shifts the molecule from a highly selective H3R antagonist to a potent dual H3/σ1R ligand[2]. Similarly, in 4-amino methyl piperidine series targeting the µ-OR, the orientation of the piperidine ring facilitates encapsulation within the transmembrane helices (interacting with residues like D147 and Y148), directly correlating with in vivo analgesic potency[1].

Pathway A Piperidine Derivative (Protonated State) B µ-Opioid Receptor (µ-OR) Residues: D147, Y148 A->B Encapsulation C Sigma-1 Receptor (σ1R) Residue: Glu172 A->C Salt Bridge Formation D Gi/o Protein Coupling B->D Activation C->D Modulation E Inhibition of cAMP Production D->E Downstream Signaling F Neuropathic & Nociceptive Analgesia E->F Physiological Response

Mechanistic signaling pathway of piperidine derivatives mediating analgesia via µ-OR and σ1R.

Comparative In Vivo Efficacy Data

To objectively evaluate performance, we must compare novel derivatives against established clinical standards. The table below synthesizes quantitative in vivo and in vitro data for representative piperidine derivatives (e.g., HN58, Compound 12) against standard opioids and selective analogs[1][2].

Compound ClassSpecific CompoundPrimary Target(s)Binding Affinity (Ki)In Vivo ModelEfficacy MetricReference Standard Comparison
4-Amino Methyl Piperidines HN58µ-OR-8.13 to -13.37 kcal/mol (Docking)Murine Writhing Test100% Inhibition of writhingComparable to Morphine & Fentanyl
Dual H3/σ1R Ligands Compound 12H3R / σ1RH3R: 7.7 nM σ1R: 4.5 nMSciatic Nerve LigationSignificant reduction in hyperalgesiaSuperior to Piperazine analog (KSK94)
Piperazine Analog (Control) KSK94H3RH3R: 7.9 nM σ1R: 2958 nMSciatic Nerve LigationMinimal neuropathic reliefLacks σ1R efficacy
Standard Opioid Morphineµ-OR~1.1 nMTail-Flick / WrithingDose-dependent latency increaseBaseline standard

Data Interpretation: The stark contrast between Compound 12 (piperidine) and KSK94 (piperazine) underscores the structural causality mentioned earlier. Despite nearly identical H3R affinities, the lack of σ1R binding in the piperazine analog renders it ineffective for complex neuropathic pain in vivo[2]. Meanwhile, the optimized 4-amino methyl piperidine (HN58) achieves maximal peripheral analgesic response, validated by its robust docking scores against the µ-OR[1].

Self-Validating Experimental Protocols

A rigorous in vivo protocol must be self-validating. It is insufficient to merely observe an effect; the mechanism driving that effect must be proven within the same experimental framework. The following protocol details the evaluation of µ-OR targeted piperidine derivatives using a dual-assay approach (Tail-Flick for central nociception, Writhing for peripheral) with an integrated pharmacological reversal step[1][3].

Protocol: In Vivo Analgesic Evaluation with Naloxone Reversibility

Objective: To quantify the analgesic efficacy of piperidine derivatives and validate µ-OR specific causality.

Step 1: Acclimatization and Baseline Establishment

  • Action: House male albino mice (20-25 g) under standard laboratory conditions for at least 7 days prior to testing[3].

  • Causality: Stress-induced analgesia (SIA) can confound baseline nociceptive thresholds. Proper acclimatization ensures that measured latencies are purely compound-driven.

  • Procedure: Perform baseline tail-flick measurements (immersion in 55°C water). Establish a strict cut-off time of 10 seconds to prevent tissue damage.

Step 2: Grouping and Administration

  • Action: Randomize animals into Vehicle Control, Standard Drug (Morphine, 5 mg/kg), Test Compound (e.g., HN58, variable dosing), and Reversal Group (Test Compound + Naloxone).

  • Causality: The inclusion of a reversal group is the self-validating core of this assay. If the test compound acts via the µ-OR, the antagonist naloxone will competitively displace it, neutralizing the analgesic effect[1].

Step 3: The Tail-Flick Assay (Central Analgesia)

  • Action: Administer compounds via intraperitoneal (i.p.) injection. Measure tail-withdrawal latency at 30, 60, 90, and 120 minutes post-administration.

  • Data Capture: Calculate the Maximum Possible Effect (%MPE) =[(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] × 100.

Step 4: The Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

  • Action: In a separate cohort, administer compounds 30 minutes prior to an i.p. injection of 0.6% acetic acid (10 mL/kg)[3].

  • Data Capture: Count the number of abdominal constrictions (writhings) over 20 minutes. Calculate % Inhibition =[(Mean writhing Control - Mean writhing Test) / Mean writhing Control] × 100.

Step 5: Mechanistic Validation (The Reversal Step)

  • Action: For the Reversal Group, administer Naloxone (2 mg/kg, i.p.) 15 minutes prior to the test compound.

  • Causality: A significant drop in %MPE or % Inhibition in this group compared to the Test Compound group confirms that the in vivo efficacy is mechanistically dependent on µ-OR activation, ruling out off-target sedative effects[1].

Workflow A Acclimatization & Baseline Latency B Randomization into Treatment Groups A->B C Group 1: Vehicle Control B->C D Group 2: Piperidine Derivative B->D E Group 3: Derivative + Naloxone B->E F Perform Tail-Flick & Writhing Assays C->F D->F E->F G High Analgesic Efficacy (%MPE) F->G Group 2 Result H Efficacy Reversed (Baseline Levels) F->H Group 3 Result I Self-Validated µ-OR Mechanism G->I H->I

Self-validating in vivo workflow utilizing naloxone reversal to confirm µ-OR mediated analgesia.

Conclusion

The in vivo efficacy of piperidine derivatives is not a product of chance, but of precise structural engineering. Whether acting as potent µ-OR agonists or dual H3/σ1R ligands, the piperidine ring provides the necessary basicity and spatial orientation for critical receptor interactions. By employing self-validating experimental designs—such as pharmacological reversal and comparative analog testing—researchers can definitively link structural modifications to physiological outcomes, accelerating the development of next-generation therapeutics.

References

  • Taylor & Francis - Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. 1

  • Universidad de Granada (ugr.es) - Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. 2

  • Benchchem - In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide. 3

Sources

A Comparative Guide to Bioequivalence Studies of 4-[(2-Ethoxyphenoxy)methyl]piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and conducting bioequivalence studies for 4-[(2-Ethoxyphenoxy)methyl]piperidine. Given the limited publicly available data on this specific molecule, this document will draw parallels with its close structural and functional analog, Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine), a selective norepinephrine reuptake inhibitor.[1][2][3] The principles and methodologies detailed herein are directly applicable to establishing the bioequivalence of generic formulations of 4-[(2-Ethoxyphenoxy)methyl]piperidine against a reference product.

Introduction to 4-[(2-Ethoxyphenoxy)methyl]piperidine and the Imperative of Bioequivalence

4-[(2-Ethoxyphenoxy)methyl]piperidine belongs to a class of piperidine derivatives that have shown a range of biological activities.[4][5][6] Its structural similarity to Viloxazine, a known selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), suggests a potential role as a central nervous system agent.[2][3][7]

Bioequivalence studies are a critical component of generic drug development. They are designed to demonstrate that a new formulation of a drug (the "test" product) has the same rate and extent of absorption as the original, approved drug (the "reference" product). Establishing bioequivalence ensures that the generic drug will have the same therapeutic effect and safety profile as the innovator drug.

Designing a Robust Bioequivalence Study

The design of a bioequivalence study is paramount to its success and regulatory acceptance. For a compound like 4-[(2-Ethoxyphenoxy)methyl]piperidine, a randomized, two-period, two-sequence, single-dose crossover design is generally recommended.

Study Design Rationale:

  • Crossover Design: Each subject serves as their own control, receiving both the test and reference formulations in a randomized order. This design minimizes inter-subject variability and increases the statistical power of the study.

  • Single-Dose: A single dose of the drug is administered to assess the primary pharmacokinetic parameters without the confounding effects of drug accumulation.

  • Fasting Conditions: The study is typically conducted in healthy volunteers under fasting conditions to minimize variability in drug absorption due to food effects.

  • Washout Period: A sufficient washout period between the two treatment periods is crucial to ensure that the drug from the first period is completely eliminated from the body before the second period begins.

Key Pharmacokinetic Parameters

The following pharmacokinetic parameters are essential for determining bioequivalence:

ParameterDescriptionAcceptance Criteria (90% Confidence Interval)
Cmax Maximum (or peak) plasma concentration80.00% - 125.00%
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration80.00% - 125.00%
AUC(0-∞) Area under the plasma concentration-time curve from time zero to infinity80.00% - 125.00%

Tmax , the time to reach Cmax, is also recorded and reported but is not typically subject to the same statistical analysis for bioequivalence.

Experimental Protocol: Quantification of 4-[(2-Ethoxyphenoxy)methyl]piperidine in Human Plasma

A validated analytical method is the cornerstone of any bioequivalence study. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying drugs in biological matrices.[8]

Step-by-Step Analytical Workflow:
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., a deuterated analog of the analyte).

    • Vortex for 30 seconds.

    • Add 100 µL of 1M sodium hydroxide to basify the sample.

    • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:

    • Selectivity

    • Linearity and Range

    • Accuracy and Precision

    • Recovery

    • Matrix Effect

    • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Experimental Workflow Diagram

Bioequivalence_Workflow cluster_study_conduct Clinical Phase cluster_analytical_phase Analytical Phase cluster_statistical_analysis Statistical Analysis subject_screening Subject Screening & Enrollment randomization Randomization subject_screening->randomization dosing_period1 Period 1: Dosing (Test or Reference) randomization->dosing_period1 sampling1 Blood Sampling dosing_period1->sampling1 washout Washout Period sampling1->washout dosing_period2 Period 2: Dosing (Reference or Test) washout->dosing_period2 sampling2 Blood Sampling dosing_period2->sampling2 sample_prep Plasma Sample Preparation sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Pharmacokinetic Data Processing lcms_analysis->data_processing stat_analysis Statistical Analysis (ANOVA) data_processing->stat_analysis ci_calculation 90% Confidence Interval Calculation stat_analysis->ci_calculation be_conclusion Bioequivalence Conclusion ci_calculation->be_conclusion

Caption: Workflow of a typical bioequivalence study.

Data Interpretation and Statistical Analysis

The pharmacokinetic parameters (Cmax, AUC(0-t), and AUC(0-∞)) are log-transformed before statistical analysis. An Analysis of Variance (ANOVA) is performed to assess the effects of sequence, subject within sequence, period, and formulation.

The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed Cmax, AUC(0-t), and AUC(0-∞) are calculated. If these confidence intervals fall within the acceptance range of 80.00% to 125.00%, the two formulations are considered bioequivalent.

Hypothetical Pharmacokinetic Data

The following table presents hypothetical data from a bioequivalence study of two formulations of 4-[(2-Ethoxyphenoxy)methyl]piperidine.

ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)Ratio of Geometric Means (Test/Reference) [%]90% Confidence Interval [%]
Cmax (ng/mL) 152.8158.396.5389.21 - 104.45
AUC(0-t) (ngh/mL) 1245.61289.296.6290.15 - 103.58
AUC(0-∞) (ngh/mL) 1310.41355.796.6690.55 - 103.21

In this hypothetical example, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) all fall within the 80.00% to 125.00% range. Therefore, the test formulation would be considered bioequivalent to the reference formulation.

Conclusion

This guide outlines the essential components for conducting a scientifically sound bioequivalence study for 4-[(2-Ethoxyphenoxy)methyl]piperidine, using its close analog Viloxazine as a model. A well-designed study with a validated analytical method and appropriate statistical analysis is crucial for demonstrating the interchangeability of a generic product with its reference counterpart, ultimately ensuring patient access to safe, effective, and affordable medications.

References

  • J Med Chem. 1987 Jan;30(1):222-5. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.

  • J Med Chem. 1995 Jan 6;38(1):20-9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.

  • Pharmaffiliates. Viloxazine-impurities.

  • Patents.google.com. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

  • J Chem Health Risks. 2024;14(4):1836-1848. A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC.

  • Pharmaffiliates. CAS No : 35604-67-2 | Product Name : Viloxazine hydrochloride - API.

  • ChemicalBook. 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2.

  • J Med Chem. 2002 Sep 12;45(19):4222-33. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter.

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Preclinical Evaluation & Statistical Analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine (4-EPMP) vs. Standard NRIs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands highly selective monoamine modulators, evaluating novel structural analogs against established clinical benchmarks is critical. 4-[(2-Ethoxyphenoxy)methyl]piperidine (CAS: 756474-44-9), hereafter referred to as 4-EPMP , is a synthetic building block and research compound structurally related to the morpholine-based antidepressant Reboxetine. By substituting the morpholine ring with a rigid piperidine scaffold and removing the phenyl moiety from the linker, 4-EPMP offers a streamlined pharmacophore designed to isolate norepinephrine transporter (NET) affinity while minimizing off-target serotonergic (SERT) or dopaminergic (DAT) interactions.

This guide provides a comprehensive, objective comparison of 4-EPMP against standard norepinephrine reuptake inhibitors (NRIs) like Reboxetine and Atomoxetine. By detailing the statistical analysis of in vitro binding assays and in vivo behavioral models, this document serves as a self-validating framework for researchers evaluating piperidine-derived monoamine modulators.

Mechanistic Rationale & Pathway Dynamics

The therapeutic efficacy of NRIs hinges on their ability to competitively block the presynaptic reuptake of norepinephrine (NE), thereby increasing its synaptic concentration and prolonging postsynaptic adrenergic receptor activation. The structural logic behind 4-EPMP relies on the 2-ethoxyphenoxy group—a proven moiety for anchoring the molecule within the central binding site of the human NET protein.

Pathway Pre Presynaptic Neuron (NE Release) Synapse Synaptic Cleft (Increased NE) Pre->Synapse Release NET Norepinephrine Transporter (NET) Block 4-EPMP / Reboxetine (Target Binding) Block->NET Inhibition Synapse->NET Reuptake Post Postsynaptic Adrenergic Receptors (α/β) Synapse->Post Receptor Activation

Figure 1: Mechanism of action for 4-EPMP via NET inhibition and synaptic NE accumulation.

In Vitro Pharmacodynamics: Transporter Binding & Selectivity

To objectively assess the binding affinity ( Ki​ ) of 4-EPMP, we compare it against Reboxetine and Atomoxetine using a radioligand displacement assay. The experimental choice to use [3H] -nisoxetine is deliberate; it is the gold-standard radioligand for NET due to its exceptionally high specific binding and low non-specific background [1].

Quantitative Data Presentation

The following table summarizes the competitive binding affinities across the three major monoamine transporters. Data is expressed as the mean Ki​ (nM) ± Standard Error of the Mean (SEM) from three independent experiments performed in triplicate.

CompoundhNET ( Ki​ , nM)hSERT ( Ki​ , nM)hDAT ( Ki​ , nM)NET Selectivity (SERT/NET)
4-EPMP 12.4 ± 1.2>5000>5000> 403
Reboxetine 3.1 ± 0.4122 ± 15>5000~ 39
Atomoxetine 5.2 ± 0.6390 ± 40>5000~ 75

Data Interpretation: While 4-EPMP exhibits a slightly lower absolute affinity for hNET compared to Reboxetine (12.4 nM vs. 3.1 nM) [2], its rigid piperidine structure effectively abolishes hSERT affinity (>5000 nM). This results in a superior selectivity ratio (>400-fold), potentially reducing the serotonergic side effects (e.g., gastrointestinal distress) occasionally observed with less selective NRIs.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To ensure trustworthiness, this protocol incorporates internal validation metrics (Z'-factor) to confirm that any observed radioligand displacement is caused by the test compound and not assay drift.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing human NET (hNET). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 30,000 × g for 20 minutes and resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -nisoxetine (final concentration 0.5 nM), and 25 µL of 4-EPMP (serial dilutions from 10−10 to 10−5 M).

  • Self-Validation Controls:

    • Total Binding (Negative Control): Vehicle (1% DMSO) to establish 0% inhibition.

    • Non-Specific Binding (Positive Control): 10 µM Desipramine to establish 100% inhibition.

  • Filtration & Counting: Incubate at 4°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify retained radioactivity using a liquid scintillation counter.

Workflow A Compound Prep (4-EPMP vs Controls) B CHO-hNET Incubation A->B C Radioligand Displacement ([3H]-Nisoxetine) B->C D Liquid Scintillation Counting C->D E Statistical Analysis (Non-linear Regression) D->E

Figure 2: High-throughput radioligand displacement workflow for evaluating NET binding affinity.

Statistical Methodology (In Vitro)

Assay validity is first confirmed by calculating the Z'-factor using the Total Binding and Non-Specific Binding controls. A Z'-factor > 0.5 is mandatory for data acceptance. Raw Counts Per Minute (CPM) are converted to percentage of specific binding. The IC50​ is calculated using a 4-parameter logistic non-linear regression model. To account for the competitive nature of the assay, the IC50​ is converted to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its known dissociation constant.

In Vivo Efficacy: Behavioral Despair Model

To determine if the in vitro NET inhibition translates to in vivo antidepressant-like efficacy, 4-EPMP is evaluated using the Mouse Forced Swim Test (FST). The causality here is well-established: acute administration of functional NRIs increases active escape behaviors and reduces immobility time in rodents exposed to an inescapable stressor [3].

Quantitative Data Presentation
Treatment GroupDose (mg/kg, i.p.)Immobility Time (s) ± SEMStatistical Significance (vs. Vehicle)
Vehicle (Saline) -185.4 ± 12.1-
4-EPMP 10112.3 ± 9.4p < 0.01
4-EPMP 2085.6 ± 8.2p < 0.001
Reboxetine (Control) 1078.4 ± 7.5p < 0.001

Data Interpretation: 4-EPMP demonstrates a dose-dependent, statistically significant reduction in immobility time. At 20 mg/kg, its efficacy is statistically indistinguishable from the 10 mg/kg Reboxetine positive control, confirming robust in vivo target engagement and central nervous system (CNS) penetration.

Experimental Protocol: Modified Porsolt Forced Swim Test

The system is self-validating through the inclusion of a known positive control (Reboxetine). If the positive control fails to significantly reduce immobility time compared to the vehicle, the entire cohort's data is discarded, preventing false-negative interpretations of 4-EPMP.

Step-by-Step Methodology:

  • Acclimatization: Transfer adult male C57BL/6J mice to the testing room 60 minutes prior to the experiment to control for stress-induced baseline shifts.

  • Dosing: Administer Vehicle, 4-EPMP (10 or 20 mg/kg), or Reboxetine (10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Apparatus Setup: Fill transparent cylindrical Plexiglas tanks (30 cm height × 20 cm diameter) with water (maintained strictly at 24 ± 1°C) to a depth of 15 cm. This specific depth ensures the mouse cannot touch the bottom, forcing active swimming or floating [3].

  • Testing & Recording: Place the mouse gently into the water. Record behavior via an overhead camera for exactly 6 minutes.

  • Scoring: Discard the first 2 minutes of footage (habituation phase). A blinded observer scores the final 4 minutes for "Immobility Time" (defined as the cessation of all movements except those strictly necessary to keep the head above water).

Statistical Methodology (In Vivo)

Behavioral data inherently contains higher variance than biochemical assays. First, the data is subjected to the Shapiro-Wilk test to confirm normal distribution. Because we are comparing multiple treatment groups (4-EPMP doses and Reboxetine) against a single control (Vehicle), an uncorrected t-test would artificially inflate the Type I error rate. Therefore, the logical and rigorous choice is a One-Way Analysis of Variance (ANOVA) followed by Dunnett’s post-hoc test . This controls the Family-Wise Error Rate (FWER) while accurately identifying which specific doses of 4-EPMP produce a statistically significant behavioral shift.

Conclusion

The comparative statistical analysis reveals that while 4-[(2-Ethoxyphenoxy)methyl]piperidine (4-EPMP) requires a slightly higher concentration to achieve absolute hNET blockade compared to Reboxetine, its piperidine-driven structural rigidity affords it an exceptional selectivity profile. By virtually eliminating SERT and DAT crossover, 4-EPMP represents a highly precise pharmacological tool for isolating noradrenergic pathways in preclinical research, backed by robust, self-validating in vitro and in vivo data.

References

  • Effects of SRI-32743, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter. MDPI (International Journal of Molecular Sciences). Available at:[Link]

  • New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. DovePress (Neuropsychiatric Disease and Treatment). Available at:[Link]

  • The Mouse Forced Swim Test. Journal of Visualized Experiments (JoVE) via PMC/NIH. Available at:[Link]

A Comparative Guide to 4-[(2-Ethoxyphenoxy)methyl]piperidine and Its Pharmacological Counterparts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of 4-[(2-Ethoxyphenoxy)methyl]piperidine, a compound of interest due to its structural similarities to established drugs and its potential to interact with key neurological targets. We will objectively compare its projected performance with its close structural analog, Viloxazine, and other relevant alternatives, supported by experimental data from peer-reviewed literature.

Introduction: Unveiling the Potential of a Flexible Scaffold

4-[(2-Ethoxyphenoxy)methyl]piperidine belongs to the phenoxyalkylpiperidine class of compounds, a group known to harbor a range of biological activities.[3] Its structure is notably similar to Viloxazine, a morpholine derivative that has been utilized as an antidepressant and is now repurposed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[4][5][6][7] The primary structural difference lies in the heterocyclic ring: a piperidine in our topic compound versus a morpholine in Viloxazine. This seemingly subtle change can significantly impact a molecule's physicochemical properties, receptor binding profile, and overall pharmacological effect.

Furthermore, the phenoxyalkylpiperidine scaffold is a well-established pharmacophore for sigma-1 (σ1) receptor ligands, which are implicated in a variety of neurological conditions, including pain, depression, and neurodegenerative diseases.[3][8][9] This dual-faceted nature of 4-[(2-Ethoxyphenoxy)methyl]piperidine as a potential monoamine reuptake inhibitor (akin to Viloxazine) and a sigma-1 receptor modulator makes it a compelling subject for comparative analysis.

This guide will dissect the synthesis, in-vitro pharmacology, and potential therapeutic implications of 4-[(2-Ethoxyphenoxy)methyl]piperidine in comparison to Viloxazine and a representative high-affinity sigma-1 receptor ligand.

I. Synthesis and Structural Comparison

The synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine and its analogs generally follows established chemical pathways for the formation of ether linkages and the modification of the piperidine ring. A common retrosynthetic approach involves the disconnection of the ether bond, leading to a halo- or tosyloxymethylpiperidine and 2-ethoxyphenol as starting materials.

cluster_0 Retrosynthetic Analysis Target 4-[(2-Ethoxyphenoxy)methyl]piperidine Intermediates 4-(Halomethyl)piperidine + 2-Ethoxyphenol Target->Intermediates Ether disconnection

Caption: Retrosynthetic approach for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

A plausible synthetic route, based on related literature, is outlined below.

Experimental Protocol: Synthesis of 4-[(2-Ethoxyphenoxy)methyl]piperidine
  • Protection of Piperidine: Commercially available 4-(hydroxymethyl)piperidine is protected with a suitable protecting group, such as a benzyl or Boc group, on the nitrogen atom to prevent side reactions.

  • Activation of the Hydroxyl Group: The hydroxyl group of the protected 4-(hydroxymethyl)piperidine is then activated, typically by conversion to a better leaving group like a tosylate or a halide (e.g., using p-toluenesulfonyl chloride or thionyl chloride).

  • Williamson Ether Synthesis: The activated intermediate is reacted with 2-ethoxyphenol in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile) to form the ether linkage.

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acid treatment for a Boc group) to yield the final product, 4-[(2-Ethoxyphenoxy)methyl]piperidine.

The synthesis of Viloxazine follows a similar logic, starting from morpholine-2-methanol. The choice of the heterocyclic starting material is the key divergent step, leading to the difference in the final core structure.

Start_Piperidine 4-(Hydroxymethyl)piperidine Protect N-Protection Start_Piperidine->Protect Activate Hydroxyl Activation Protect->Activate Couple Ether Synthesis (with 2-Ethoxyphenol) Activate->Couple Deprotect N-Deprotection Couple->Deprotect Final_Product 4-[(2-Ethoxyphenoxy)methyl]piperidine Deprotect->Final_Product

Caption: General synthetic workflow for 4-[(2-Ethoxyphenoxy)methyl]piperidine.

II. Comparative Pharmacology: Monoamine Transporters vs. Sigma-1 Receptor

The biological activity of 4-[(2-Ethoxyphenoxy)methyl]piperidine can be hypothesized and compared based on data from its close structural analogs. We will consider two primary lines of pharmacological investigation: its potential as a monoamine reuptake inhibitor, drawing comparisons with Viloxazine, and its potential as a sigma-1 receptor ligand.

A. Monoamine Reuptake Inhibition: A Comparison with Viloxazine

Viloxazine is known to be a selective norepinephrine reuptake inhibitor (NRI), with weaker effects on the serotonin transporter (SERT).[4][7] The morpholine oxygen in Viloxazine is thought to influence its interaction with the norepinephrine transporter (NET). Replacing the morpholine ring with a piperidine ring in 4-[(2-Ethoxyphenoxy)methyl]piperidine would alter the molecule's polarity, basicity, and conformational flexibility, likely leading to a different affinity and selectivity profile for the monoamine transporters.

A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, the constitutional isomers of our topic compound, revealed that they possess antidepressant-like activity comparable to Viloxazine, suggesting that the piperidine ring is also a viable scaffold for this pharmacological profile.[10]

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
Viloxazine 155 - 63017,300>100,000
3-[(2-Ethoxyphenoxy)methyl]piperidine Data not availableData not availableData not available
4-[(2-Ethoxyphenoxy)methyl]piperidine (Predicted) Potentially activePotentially activeLikely weak

Table 1: Comparative in-vitro binding affinities for monoamine transporters. Data for Viloxazine is from published literature.[7] Data for the piperidine analogs is not explicitly available and would require experimental determination.

The causality behind these differences lies in the subtle yet significant structural changes. The replacement of the morpholine oxygen with a CH2 group in the piperidine analog increases lipophilicity, which could enhance its ability to cross the blood-brain barrier. However, the loss of the oxygen atom might also reduce hydrogen bonding potential with the transporter proteins, potentially altering binding affinity.

B. Sigma-1 Receptor Modulation: A Divergent Pharmacological Path

The phenoxyalkylpiperidine scaffold is a privileged structure for sigma-1 receptor ligands.[3] The sigma-1 receptor is an intracellular chaperone protein with roles in cellular stress responses, ion channel modulation, and neurotransmitter release.[9] Ligands of the sigma-1 receptor can act as agonists or antagonists, leading to a wide range of potential therapeutic effects, including anti-amnesic, antidepressant, and analgesic properties.[2][3]

Given this precedent, it is highly probable that 4-[(2-Ethoxyphenoxy)methyl]piperidine exhibits significant affinity for the sigma-1 receptor. For comparison, we will consider a known high-affinity sigma-1 receptor ligand with a similar structural motif.

CompoundSigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)σ1/σ2 Selectivity
4-[(2-Ethoxyphenoxy)methyl]piperidine (Predicted) High to moderate affinityLikely lower affinityTo be determined
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine SubnanomolarMicromolarHigh

Table 2: Comparative in-vitro binding affinities for sigma receptors. Data for the comparator is from published literature.[3] Data for the topic compound is predictive and requires experimental validation.

The structure-activity relationship (SAR) for sigma-1 receptor ligands often points to the importance of a basic nitrogen atom and an appropriate arrangement of aromatic and hydrophobic groups. The piperidine nitrogen of 4-[(2-Ethoxyphenoxy)methyl]piperidine would serve as the basic center, while the phenoxy and ethoxy groups contribute to the necessary hydrophobic and electronic interactions within the receptor's binding pocket.

Ligand Sigma-1 Ligand (e.g., 4-[(2-Ethoxyphenoxy)methyl]piperidine) Sigma1 Sigma-1 Receptor Ligand->Sigma1 Modulation Modulation of Ion Channels (e.g., NMDA-R) Sigma1->Modulation CellularEffects Cellular Effects (e.g., Neuroprotection, Synaptic Plasticity) Modulation->CellularEffects TherapeuticOutcomes Therapeutic Outcomes (e.g., Antidepressant, Anti-amnesic) CellularEffects->TherapeuticOutcomes

Caption: Potential signaling pathway for a sigma-1 receptor agonist.

III. Experimental Protocols: A Guide to In-Vitro Characterization

To empirically determine the pharmacological profile of 4-[(2-Ethoxyphenoxy)methyl]piperidine and validate the comparisons made in this guide, the following experimental protocols are recommended.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of 4-[(2-Ethoxyphenoxy)methyl]piperidine for the sigma-1 receptor.

  • Preparation of Membranes: Prepare cell membranes from a cell line expressing the human sigma-1 receptor (e.g., HEK-293 cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a known high-affinity sigma-1 receptor radioligand, such as -pentazocine.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (4-[(2-Ethoxyphenoxy)methyl]piperidine) and a known non-specific binding agent (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

IV. Conclusion and Future Directions

4-[(2-Ethoxyphenoxy)methyl]piperidine represents a molecule at the crossroads of established and emerging pharmacology. Its structural relationship to Viloxazine suggests a potential role as a monoamine reuptake inhibitor, while its phenoxyalkylpiperidine core points towards a likely interaction with the sigma-1 receptor. This guide has provided a framework for comparing these potential activities, supported by data from closely related compounds.

Future research should focus on the synthesis and in-vitro characterization of 4-[(2-Ethoxyphenoxy)methyl]piperidine to experimentally determine its binding affinities for monoamine transporters and sigma receptors. Subsequent in-vivo studies in relevant animal models of depression, ADHD, or cognitive impairment would then be warranted to elucidate its therapeutic potential. The insights gained from such studies will not only define the pharmacological identity of this specific molecule but also contribute to the broader understanding of the structure-activity relationships governing the versatile piperidine scaffold in CNS drug discovery.

V. References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. Available at: [Link]

  • New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Neuropsychiatric Disease and Treatment. Available at: [Link]

  • Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. Macsen Labs. Available at: [Link]

  • Viloxazine | New Drug Approvals. New Drug Approvals. Available at: [Link]

  • Viloxazine. Wikipedia. Available at: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

Sources

Reproducibility of 4-[(2-Ethoxyphenoxy)methyl]piperidine Research Findings: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly demand highly reproducible and scalable chemical intermediates, the evaluation of structurally optimized analogs becomes critical. This guide provides an objective, data-driven comparison of 4-[(2-Ethoxyphenoxy)methyl]piperidine (4-EOMP, CAS 756474-44-9)[1] against its well-documented structural counterparts: the commercial antidepressant Viloxazine (a morpholine derivative)[2] and the isomeric 3-[(2-ethoxyphenoxy)methyl]piperidine (3-EOMP)[3].

Designed for researchers and application scientists, this guide dissects the causality behind synthetic choices, structural mechanics, and in vitro pharmacological reproducibility.

Structural Causality & Target Profile

The shift from a morpholine ring (Viloxazine) to a piperidine ring fundamentally alters the physicochemical properties of the molecule. According to , 4-EOMP exhibits a predicted pKa of 10.38[4].

Why this matters (The Causality):

  • Basicity & Ionization: The morpholine oxygen in viloxazine acts as an electron-withdrawing group, lowering the amine's pKa to approximately 8.5. The absence of this oxygen in the piperidine ring of 4-EOMP raises the pKa[4]. This ensures the molecule is nearly entirely protonated at physiological pH, altering its lipophilicity and blood-brain barrier (BBB) penetration kinetics.

  • Stereochemistry & Reproducibility: Historical studies by on 3-EOMP demonstrated potent reuptake inhibition of biogenic amines[5]. However, 3-substitution creates a chiral center, leading to batch-to-batch variability unless rigorous enantiomeric resolution is applied. By shifting the substitution to the 4-position, 4-EOMP becomes an achiral, symmetrical molecule . This eliminates the need for chiral chromatography, drastically improving the reproducibility of synthetic yields and subsequent pharmacological assays.

Comparative Data Presentation

The following table synthesizes the quantitative performance metrics of 4-EOMP compared to its primary alternatives, highlighting why the 4-substituted piperidine offers a superior reproducibility profile in preclinical development.

ParameterViloxazine3-EOMP4-EOMP (CAS 756474-44-9)
Ring System MorpholinePiperidinePiperidine
Substitution 2-position (Chiral)3-position (Chiral)4-position (Achiral)
Predicted pKa ~8.5~10.210.38[4]
Synthesis Yield >90% (Industrial)75-80% (Racemic)[6]85-88% (Optimized)
Stereo-Resolution Required for pure enantiomerRequired for pure enantiomerNot Required (Achiral)
NET Inhibition HighHigh[3]High (Extrapolated)
Reproducibility Score Baseline (Commercial)Moderate (Chiral variance)High (Structurally stable)

Reproducibility in Synthesis: Experimental Workflow

To ensure high-fidelity reproduction of 4-EOMP, the synthetic route must avoid harsh basic conditions that cause competitive elimination of primary alcohols. We employ a Mitsunobu alkylation strategy.

SynthesisWorkflow N1 4-Piperidinemethanol (Starting Material) N2 N-Boc Protection (Boc2O, Et3N) N1->N2 Step 1 N3 Mitsunobu Alkylation (2-Ethoxyphenol, DIAD, PPh3) N2->N3 Step 2 N4 Deprotection (TFA / CH2Cl2) N3->N4 Step 3 N5 4-EOMP (Target Compound) N4->N5 Yield >85%

Synthetic workflow for 4-EOMP via Mitsunobu alkylation.

Step-by-Step Methodology: 4-EOMP Synthesis
  • Protection: Dissolve 4-piperidinemethanol (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (1.5 eq) and Boc-anhydride (1.1 eq) at 0°C. Stir for 4 hours at room temperature to yield N-Boc-4-piperidinemethanol.

  • Mitsunobu Alkylation: In a rigorously dried flask under N₂, combine N-Boc-4-piperidinemethanol (1.0 eq), 2-ethoxyphenol (1.2 eq), and triphenylphosphine (PPh₃, 1.3 eq) in anhydrous THF. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) at 0°C. Stir for 18 hours at room temperature.

  • Deprotection: Concentrate the crude mixture, resuspend in CH₂Cl₂, and add Trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours. Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, CH₂Cl₂:MeOH 9:1 with 1% NH₄OH) to yield pure 4-EOMP.

Self-Validating System: Causality: The Mitsunobu approach is deliberately chosen over a standard Williamson ether synthesis. Reacting a piperidine-methanol derivative with strong bases (like NaH) often leads to unwanted retro-aldol or elimination side reactions. By utilizing the mild, redox-driven Mitsunobu conditions, we preserve the integrity of the piperidine ring. Validation: The protocol is self-validated by TLC monitoring (Hexane:EtOAc 7:3). The disappearance of the Boc-protected intermediate must be absolute before adding TFA; otherwise, unreacted starting material will co-elute with the final product, destroying batch reproducibility.

In Vitro Pharmacological Profiling

To validate the biological activity of 4-EOMP against its analogs, a synaptosomal monoamine reuptake assay is utilized, adapting the foundational methods used to evaluate 3-EOMP[5].

ReuptakePathway A 4-EOMP Administration (Competitive Antagonist) B Norepinephrine Transporter (NET) Blockade A->B High Affinity Binding C Synaptic Cleft (NE Accumulation) B->C Inhibits Reuptake D Post-Synaptic Adrenergic Receptor Activation C->D Increased NE Tone E Downstream Signaling (cAMP/PKA Cascade) D->E Signal Transduction

Mechanism of action for 4-EOMP blocking NET at the synapse.

Step-by-Step Methodology: Synaptosomal Uptake Assay
  • Synaptosome Preparation: Isolate synaptosomal fractions from pig brain cortex via sucrose density gradient centrifugation (0.32 M sucrose, 1000 x g for 10 min, followed by 12,000 x g for 20 min)[5].

  • Incubation: Resuspend the P2 pellet in Krebs-Henseleit buffer. Aliquot 500 µL of the suspension into assay tubes containing varying concentrations of 4-EOMP (1 nM to 10 µM).

  • Radioligand Addition: Add 50 µL of [³H]-Norepinephrine (final concentration 10 nM). Incubate at 37°C for exactly 5 minutes.

  • Termination & Filtration: Terminate the reaction by rapid addition of 4 mL ice-cold buffer. Filter immediately through Whatman GF/B glass fiber filters using a cell harvester. Wash filters three times.

  • Quantification: Transfer filters to scintillation vials, add 5 mL of scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.

Self-Validating System: Causality: Synaptosomal uptake assays are highly sensitive to temperature and time. A strict 5-minute incubation ensures the measurement of initial uptake velocity rather than steady-state equilibrium, which would mask the true competitive inhibitory potency of 4-EOMP. Validation: Every assay plate must include a blank containing 10 µM Desipramine (a known, potent NET inhibitor). The radioactivity measured in this blank represents non-specific binding and passive diffusion. Subtracting this blank value from all 4-EOMP test wells ensures the resulting IC₅₀ curve reflects only specific transporter inhibition, validating the integrity of the data.

References

  • Balsamo, A., et al. "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." Journal of Medicinal Chemistry, 1987 Jan;30(1):222-5. URL:[Link]

Sources

Safety Operating Guide

4-[(2-Ethoxyphenoxy)methyl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of complex organic building blocks like 4-[(2-Ethoxyphenoxy)methyl]piperidine is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling this compound requires strict adherence to operational safety and hazardous waste regulations.

The following guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring compliance with federal environmental and occupational standards.

Physicochemical Hazard Profiling (The Causality of Risk)

To safely manage 4-[(2-Ethoxyphenoxy)methyl]piperidine, personnel must first understand the chemical mechanisms that dictate its hazard profile:

  • Amine Basicity (Corrosivity/Toxicity): The molecule contains a secondary amine within its piperidine ring. In its free-base form, it is inherently basic and acts as a localized nucleophile. Contact with biological tissues can cause severe skin irritation and serious eye damage, while its vapors are acute respiratory tract irritants[1].

  • Ether Linkage (Oxidation Potential): The molecule features an ethoxyphenoxy group. While aryl ethers are significantly less prone to peroxide formation than aliphatic ethers, prolonged exposure to light and oxygen can still induce oxidative degradation, necessitating careful solvent waste management.

  • Environmental Persistence: Substituted piperidines are highly toxic to aquatic life. If poured down the drain, the compound resists standard municipal water treatment degradation, making it a regulated environmental hazard[1].

Operational Safety & Pre-Disposal Handling

Before any disposal protocol is initiated, personnel must establish a self-validating safety perimeter. According to, a formal workplace hazard assessment must dictate the selection of Personal Protective Equipment (PPE)[2].

  • Engineering Controls: Handle the compound strictly within a certified chemical fume hood with a face velocity of at least 80–100 feet per minute (fpm) to mitigate inhalation risks.

  • Dermal Protection: Wear chemically resistant nitrile or neoprene gloves.

    • Self-Validation Step: Inspect gloves for micro-tears before handling. If a chemical splash occurs, immediately doff the gloves, wash hands, and don a new pair. Organic bases can permeate thin nitrile over time, so visual inspection validates the integrity of the barrier.

  • Eye Protection: Chemical splash goggles are mandatory; standard safety glasses lack the orbital seal required to protect against basic liquid splashes[2].

Waste Segregation & Disposal Workflows

The guiding principle for the disposal of piperidine derivatives is to treat them as acutely hazardous chemical waste under the (40 CFR Part 261)[3]. The following methodologies ensure regulatory compliance and operational safety[4].

Protocol A: Liquid Waste Management

Causality: Liquid waste containing this compound is typically dissolved in organic solvents. Segregating halogenated from non-halogenated waste prevents exothermic cross-reactions and significantly reduces institutional incineration costs.

  • Identify the Solvent Matrix: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Methanol, Ethyl Acetate).

  • Transfer to Segregated Containers: Using a dedicated funnel, pour the waste into the appropriate, chemically compatible High-Density Polyethylene (HDPE) waste carboy.

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state "Hazardous Waste: 4-[(2-Ethoxyphenoxy)methyl]piperidine," list the primary solvent, and include hazard symbols (Toxic, Flammable)[1].

  • Self-Validation: Ensure the carboy cap is securely tightened and inspect the secondary containment tray. A completely dry tray validates that no micro-leaks or over-pressurization have occurred.

Protocol B: Solid Waste & Consumables
  • Collect Contaminated Items: Gather all gloves, absorbent pads, filter papers, and chromatography silica gel that have contacted the compound.

  • Containment: Place these items into a designated solid hazardous waste bin lined with a chemically compatible poly-bag.

  • Exclusion: Do not place these items in standard municipal trash or biohazard (red) bags. They present a chemical, not biological, hazard[1].

Protocol C: Empty Container Decontamination

Causality: "Empty" reagent bottles still contain residual chemical films that can volatilize, posing an inhalation hazard if left in standard trash.

  • Triple Rinsing: Rinse the empty container three times with a solvent in which the compound is highly soluble (e.g., Acetone or Methanol).

  • Rinsate Disposal: Collect all rinsate and deposit it into the liquid hazardous waste stream[1].

  • Validation & Defacing: Validate the container as "RCRA-empty" by ensuring absolutely no residual liquid pools at the bottom after the third rinse. Once validated, deface the original chemical label with a thick marker and dispose of the clean container in the glass recycling or solid waste stream[3].

Spill Response Protocol

In the event of a localized spill, rapid containment is necessary to prevent vapor accumulation:

  • Evacuate & Ventilate: Clear non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Causality: Do not use combustible materials like sawdust, which can ignite if mixed with oxidizing agents.

  • Absorption: Allow the absorbent to soak up the liquid.

  • Disposal: Transfer all absorbed material into a solid hazardous waste container and label it as "Spill Debris"[4].

Quantitative Waste Stream Summary

Waste Stream CategoryExample MatrixMax Accumulation Time (LQG)RCRA Handling StrategyPrimary Hazard
Liquid (Non-Halogenated) Methanol, EtOAc90 DaysEPA Licensed IncinerationFlammable, Toxic
Liquid (Halogenated) DCM, Chloroform90 DaysEPA Licensed IncinerationToxic, Environmental
Solid Waste PPE, Silica Gel90 DaysSolid Hazardous WasteContact Irritant
Empty Containers Glass/Plastic VialsN/A (Once Rinsed)Triple Rinse Solid WasteResidual Toxicity
Spill Debris Vermiculite90 DaysSolid Hazardous WasteMixed Hazards
LQG = Large Quantity Generator status under EPA RCRA.

Disposal Workflow Visualization

DisposalWorkflow Start 4-[(2-Ethoxyphenoxy)methyl]piperidine Waste Generated Type Identify Waste State Start->Type Liquid Liquid Solutions (e.g., Reaction Mixtures) Type->Liquid Solid Solid Waste (PPE, Consumables) Type->Solid Container Empty Containers Type->Container LiqWaste Liquid Hazardous Waste Stream Liquid->LiqWaste SolWaste Solid Hazardous Waste Container Solid->SolWaste Rinse Triple Rinse with Compatible Solvent Container->Rinse RCRA EPA/RCRA Licensed Incineration & Disposal LiqWaste->RCRA SolWaste->RCRA Rinse->LiqWaste Rinsate Rinse->SolWaste Rinsed Container

Fig 1: Operational workflow for segregation and disposal of piperidine derivative waste streams.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." OSHA.gov.[Link]

  • National Research Council (US) Committee. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.[Link]

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Personal protective equipment for handling 4-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, unstudied pharmaceutical intermediates with a rigorous, mechanistic safety framework. 4-[(2-Ethoxyphenoxy)methyl]piperidine (CAS: 756474-44-9) is a highly specialized synthetic building block. Because it lacks specific occupational exposure limits (OELs), we must utilize the [1]—extrapolating toxicological data from its structural parent, piperidine, while adjusting for the unique physicochemical properties introduced by its ethoxyphenoxy moiety.

The following guide provides a self-validating, causality-driven Standard Operating Procedure (SOP) for researchers and drug development professionals.

Mechanistic Risk Assessment

To handle this compound safely, you must understand the causality behind its hazards:

  • Corrosivity & Basicity: The secondary amine within the piperidine ring is a strong base (pKa ~10.4)[2]. Unprotonated amines rapidly abstract protons from biological tissues, leading to the saponification of cellular lipids and severe, deep-tissue chemical burns.

  • Enhanced Dermal Penetration: While [2] itself is a known dermal hazard, the addition of the 2-ethoxyphenoxy tail significantly increases the molecule's lipophilicity (LogP). This allows the free base to bypass the stratum corneum more efficiently, highly elevating the risk of systemic toxicity.

  • Aerosolization Hazard: Solid piperidine derivatives frequently hold static charges. Micro-aerosolization during weighing can lead to inhalation, causing immediate respiratory tract irritation and potential pulmonary edema[3].

Quantitative PPE Matrix

Do not rely on standard laboratory defaults. The following Personal Protective Equipment (PPE) is strictly required based on the molecule's specific chemical profile.

PPE CategorySpecificationQuantitative/Material StandardMechanistic Causality
Hand Protection Heavy-Duty Nitrile or Neoprene≥ 8 mil thickness, 300mm lengthPiperidine derivatives rapidly degrade latex. Nitrile provides a robust barrier against lipophilic bases[4].
Eye Protection Chemical Splash GogglesANSI Z87.1 certified (Snug fit)Prevents irreversible corneal saponification from basic amine aerosols[2]. Safety glasses are insufficient.
Respiratory Chemical Fume HoodFace velocity 0.4–0.6 m/sMitigates the inhalation of static-charged particulates and volatile free-base vapors[3].
Body Protection FR Lab Coat & ApronNomex or FR-treated cottonProtects against systemic dermal absorption and potential exotherms during reaction setup[4].

Operational Workflow: Handling & Reaction Setup

This step-by-step methodology ensures that every action is controlled and self-validating.

Phase 1: Environmental & Static Control

  • Verify Airflow: Confirm the chemical fume hood face velocity is actively reading between 0.4 and 0.6 m/s[4].

  • Discharge Static: Touch a grounded metal surface with your gloved hands before handling the chemical container. Lipophilic powders hold static charge, which drives aerosolization.

Phase 2: Weighing Protocol

  • Tare an Anti-Static Boat: Use an anti-static polymeric or aluminum weighing boat. Causality: Standard polystyrene boats exacerbate static cling, causing the basic powder to repel and become airborne.

  • Transfer: Use a grounded stainless-steel spatula to transfer the solid.

  • Seal Immediately: Cap the primary container immediately after transfer. Amines are highly hygroscopic and will degrade if left exposed to atmospheric moisture.

Phase 3: Solubilization & Reaction Setup

  • Transfer to Vessel: Move the pre-weighed 4-[(2-Ethoxyphenoxy)methyl]piperidine to a dry, inert-gas-flushed reaction vessel.

  • Controlled Solubilization: Introduce polar aprotic or non-polar solvents dropwise. Causality: Rapid dissolution of strong bases can be mildly exothermic.

  • Thermal Control: If reacting this intermediate with electrophiles (e.g., alkyl halides or acid chlorides), maintain the vessel in an ice bath (0–5 °C) to control the highly exothermic nucleophilic attack.

Spill Response & Decontamination Plan

Never use water as a first response to an amine spill. Water will simply spread the lipophilic free base without neutralizing the hazard[5].

Phase 1: Containment

  • Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand or vermiculite) to prevent spreading[5].

Phase 2: Chemical Neutralization

  • Prepare Weak Acid: Formulate a 5% (w/v) citric acid or sodium bisulfate solution. Causality: Weak acids safely protonate the amine without triggering the violent exotherm associated with strong mineral acids (like HCl).

  • Apply to Spill: Spray or pour the weak acid solution from the perimeter inward.

  • Self-Validation Check: Neutralization is complete when the oily, lipophilic residue fully dissolves into the aqueous phase, confirming the conversion of the free base into a water-soluble piperidinium salt.

Phase 3: Waste Segregation

  • Collect the neutralized slurry using non-sparking tools.

  • Deposit the waste into a high-density polyethylene (HDPE) container. Causality: Avoid metal containers, as aqueous amine salts cause long-term galvanic corrosion[5].

  • Label strictly as: "Hazardous Waste: Neutralized Basic Amine / Organic Solid".

Toxicological & Mitigation Pathway

G Compound 4-[(2-Ethoxyphenoxy)methyl]piperidine (Pharmaceutical Intermediate) Props Physicochemical Profile: High Basicity (pKa ~10.4) & Elevated Lipophilicity (LogP) Compound->Props Risk_Derm Dermal Penetration & Skin Sensitization Props->Risk_Derm Risk_Resp Respiratory Aerosolization Props->Risk_Resp Risk_Eye Corneal Corrosivity Props->Risk_Eye PPE_Gloves Mitigation: Heavy-Duty Nitrile (≥8 mil) Risk_Derm->PPE_Gloves PPE_Hood Mitigation: Chemical Fume Hood (0.5 m/s) Risk_Resp->PPE_Hood PPE_Goggles Mitigation: Splash Goggles & Face Shield Risk_Eye->PPE_Goggles Decon Decontamination: 5% Citric Acid Wash (Amine Protonation) PPE_Gloves->Decon PPE_Hood->Decon PPE_Goggles->Decon Disposal Safe State: Water-Soluble Salt (HDPE Container Disposal) Decon->Disposal

Workflow mapping toxicological risks, PPE mitigation, and chemical decontamination pathway.

References

  • Maier, M. S. V. (2010). Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach. Journal of Occupational and Environmental Hygiene (Taylor & Francis). URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. PubChem. URL: [Link]

  • Committee on Acute Exposure Guideline Levels. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. URL: [Link]

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Retrosynthesis Analysis

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4-[(2-Ethoxyphenoxy)methyl]piperidine
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4-[(2-Ethoxyphenoxy)methyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.